Tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-8-5-4-6-10(13)7-9-14/h9-10H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUHJQDNBOTMSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50440770 | |
| Record name | Tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50440770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170491-61-9 | |
| Record name | Tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50440770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate
This guide provides a comprehensive technical overview of tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate, a key building block in modern medicinal chemistry and organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's properties, synthesis, reactivity, and applications, with a focus on practical, field-proven insights.
Introduction: A Versatile Piperidine Intermediate
This compound, a piperidine derivative featuring a Boc-protected nitrogen and an aldehyde functionality at the 2-position, is a valuable intermediate in the synthesis of complex molecular architectures. Its unique structural features, combining a reactive aldehyde with a protected secondary amine, make it a cornerstone in the construction of various heterocyclic systems and pharmacologically active molecules.
The strategic placement of the oxoethyl group at the C2 position of the piperidine ring offers distinct synthetic advantages, enabling a range of transformations, most notably reductive aminations, to introduce diverse functionalities. This has led to its prominent role in the development of novel therapeutics, particularly as a scaffold for CXCR4 antagonists, which are under investigation for their potential in treating cancer, inflammatory diseases, and HIV.[1][2]
This guide will provide a detailed exploration of this compound, from its fundamental properties to its practical applications, offering a robust resource for scientists working at the forefront of chemical synthesis and drug discovery.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in research and development.
Core Properties
| Property | Value | Source |
| CAS Number | 170491-61-9 (Racemate) | [3] |
| Molecular Formula | C₁₂H₂₁NO₃ | [4] |
| Molecular Weight | 227.30 g/mol | [4] |
| Appearance | Colorless to yellow oil/solid | [5] |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | General knowledge |
Note: Due to the prevalence of its 4-isomer in commercial databases, specific physical constants like melting and boiling points for the 2-isomer are not widely reported. Researchers should rely on in-lab characterization.
Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the identity and purity of this compound.
Mass Spectrometry (GC-MS):
The mass spectrum provides confirmation of the molecular weight.
-
Molecular Ion (M⁺): m/z = 227.1521[6]
Infrared (IR) Spectroscopy:
The IR spectrum reveals the presence of key functional groups.
-
ν(C=O) of aldehyde: ~1725 cm⁻¹
-
ν(C=O) of carbamate: ~1690 cm⁻¹
-
ν(C-H) of aldehyde: ~2720 cm⁻¹ and ~2820 cm⁻¹ (characteristic Fermi doublet)
-
ν(C-H) of alkanes: ~2850-2980 cm⁻¹
(Predicted values based on typical functional group frequencies)
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy provides detailed structural information.
-
¹H NMR (CDCl₃):
-
Aldehydic proton (-CHO): A singlet or triplet around δ 9.5-9.8 ppm.
-
Protons on the carbon alpha to the aldehyde (-CH₂CHO): A multiplet around δ 2.4-2.7 ppm.
-
Protons on the piperidine ring: A complex series of multiplets between δ 1.2-4.2 ppm.
-
Tert-butyl protons (-C(CH₃)₃): A sharp singlet at approximately δ 1.45 ppm.[5]
-
-
¹³C NMR (CDCl₃):
-
Aldehydic carbon (-CHO): A resonance around δ 200-203 ppm.
-
Carbamate carbonyl carbon (-OC=O): A resonance around δ 155 ppm.
-
Quaternary carbon of the tert-butyl group (-C(CH₃)₃): A resonance around δ 80 ppm.
-
Carbons of the piperidine ring and the ethyl side chain: Resonances in the aliphatic region (δ 20-60 ppm).
-
Methyl carbons of the tert-butyl group (-C(CH₃)₃): A resonance around δ 28 ppm.[5]
-
Synthesis and Purification
The synthesis of this compound is most commonly achieved through the oxidation of the corresponding primary alcohol, tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate. Several mild oxidation methods are suitable for this transformation, with Swern and Dess-Martin periodinane (DMP) oxidations being the most frequently employed due to their high efficiency and compatibility with the Boc-protecting group.
Synthetic Workflow
Caption: General workflow for the synthesis of the title compound.
Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation
This protocol describes a reliable method for the oxidation of N-Boc-2-piperidineethanol to the target aldehyde.
Materials:
-
N-Boc-2-piperidineethanol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-2-piperidineethanol (1.0 equivalent) in anhydrous DCM.
-
Addition of DMP: To the stirred solution at room temperature, add Dess-Martin Periodinane (1.2-1.5 equivalents) portion-wise.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Work-up:
-
Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir the biphasic mixture vigorously until the solid byproducts dissolve.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2-3 times).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃, then with brine.
-
-
Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude aldehyde by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Causality Behind Choices:
-
Anhydrous Conditions: DMP is moisture-sensitive, and anhydrous conditions prevent its decomposition and ensure efficient oxidation.
-
Inert Atmosphere: While not strictly necessary for all DMP oxidations, an inert atmosphere is good practice to prevent any potential side reactions, especially with sensitive substrates.
-
Quenching with NaHCO₃ and Na₂S₂O₃: Sodium bicarbonate neutralizes the acetic acid byproduct of the reaction, while sodium thiosulfate reduces any remaining DMP and iodine species.
Chemical Reactivity and Synthetic Applications
The aldehyde functionality of this compound is the primary site of its chemical reactivity, making it a versatile precursor for a variety of synthetic transformations.
Reductive Amination
Reductive amination is the most significant reaction of this compound, providing a straightforward route to 2-substituted piperidines with diverse amine functionalities. This reaction involves the initial formation of an imine or enamine intermediate upon reaction with a primary or secondary amine, followed by in-situ reduction to the corresponding amine.[7][8][9][10][11]
Sources
- 1. Amino-Heterocycle Tetrahydroisoquinoline CXCR4 Antagonists with Improved ADME Profiles via Late-Stage Buchwald Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Inhibitors of CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate | C12H21NO3 | CID 10353694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]
- 10. taylorfrancis.com [taylorfrancis.com]
- 11. researchgate.net [researchgate.net]
The Synthetic Keystone: A Technical Guide to Tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Versatile Piperidine Aldehyde
In the landscape of modern medicinal chemistry and pharmaceutical development, the piperidine scaffold remains a cornerstone of molecular design. Its prevalence in a vast array of bioactive molecules and approved drugs underscores its significance as a privileged structure. Within this class of heterocycles, tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate, also known as N-Boc-2-piperidineacetaldehyde, emerges as a highly valuable and versatile synthetic intermediate.
This technical guide provides a comprehensive overview of the synthesis, characterization, and reactivity of this compound. We will delve into the mechanistic underpinnings of its preparation, offer a detailed experimental protocol, and explore its strategic application in the synthesis of complex molecular architectures, most notably in the development of potent CXCR4 antagonists. This document is intended to serve as a practical resource for researchers, offering both foundational knowledge and actionable insights to leverage this key building block in their synthetic endeavors.
Physicochemical Properties and Structural Attributes
A clear understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The structural features of this compound—a chiral center at the 2-position of the piperidine ring, a reactive aldehyde functionality, and a sterically demanding tert-butoxycarbonyl (Boc) protecting group—dictate its reactivity and handling characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₁NO₃ | |
| Molecular Weight | 227.30 g/mol | |
| Appearance | White to light yellow powder or crystal | |
| CAS Number | 170491-61-9 |
Note: Some properties listed are for the isomeric tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate due to a greater availability of public data for this isomer. The properties are expected to be very similar for the 2-substituted isomer.
Synthesis of this compound: A Two-Step Approach
The most logical and commonly employed synthetic route to this compound involves a two-step sequence starting from commercially available 2-piperidineethanol. This strategy hinges on the initial protection of the secondary amine followed by the selective oxidation of the primary alcohol to the desired aldehyde.
}
Synthetic workflow for this compound.
Part 1: N-Boc Protection of 2-Piperidineethanol
The initial step involves the protection of the nucleophilic secondary amine of 2-piperidineethanol with a tert-butoxycarbonyl (Boc) group. This is a crucial transformation that serves two primary purposes: it prevents unwanted side reactions of the amine in the subsequent oxidation step and it enhances the solubility of the piperidine derivative in organic solvents, simplifying purification.
The reaction is typically carried out using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a mild base, such as triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃), to neutralize the acidic byproduct, tert-butanol, and carbonic acid. The choice of solvent is flexible, with dichloromethane (DCM) and tetrahydrofuran (THF) being common options.
Experimental Protocol: Synthesis of tert-Butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate
-
To a solution of 2-piperidineethanol (1.0 eq.) in dichloromethane (DCM, 0.5 M), add triethylamine (1.2 eq.).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq.) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate as a colorless oil.
Part 2: Selective Oxidation to the Aldehyde
The second and final step is the selective oxidation of the primary alcohol of tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate to the corresponding aldehyde. This transformation requires a mild and selective oxidizing agent to avoid over-oxidation to the carboxylic acid. Two of the most reliable and widely used methods for this purpose are the Dess-Martin periodinane (DMP) oxidation and the Swern oxidation.
-
Dess-Martin Oxidation: This method employs a hypervalent iodine reagent, the Dess-Martin periodinane, which offers the advantages of mild reaction conditions (room temperature, neutral pH), high yields, and a simple workup.[1][2]
-
Swern Oxidation: This classic oxidation protocol utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C), followed by the addition of a hindered base like triethylamine.[3][4] It is known for its broad functional group tolerance.
Experimental Protocol: Synthesis of this compound via Dess-Martin Oxidation
-
Dissolve tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM, 0.2 M) under an inert atmosphere (e.g., argon or nitrogen).
-
Add Dess-Martin periodinane (1.2 eq.) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃) solutions.
-
Stir vigorously until the solid dissolves and the layers are clear.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the resulting crude aldehyde by flash column chromatography on silica gel.
Spectroscopic Characterization
| Technique | Expected Key Features |
| ¹H NMR | A characteristic singlet for the aldehyde proton (CHO) between δ 9.5-9.8 ppm. A multiplet for the proton at the 2-position of the piperidine ring. A singlet for the nine protons of the tert-butyl group around δ 1.4-1.5 ppm. |
| ¹³C NMR | A downfield signal for the aldehyde carbonyl carbon (C=O) around δ 200-205 ppm. A signal for the carbamate carbonyl carbon around δ 155 ppm. A signal for the quaternary carbon of the tert-butyl group around δ 80 ppm. |
| IR Spectroscopy | A strong C=O stretching vibration for the aldehyde at approximately 1725-1740 cm⁻¹. A strong C=O stretching vibration for the carbamate at approximately 1680-1700 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak [M]⁺ or, more commonly, adducts such as [M+H]⁺, [M+Na]⁺, or [M-C₄H₉]⁺. |
Note: The ¹H and ¹³C NMR data presented here are based on the analysis of a structurally analogous compound found in the supplementary information of a research article.[5]
Chemical Reactivity and Synthetic Utility
The synthetic utility of this compound lies in the reactivity of its aldehyde functional group. This electrophilic center readily participates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, making it an ideal precursor for more complex piperidine derivatives.
}
Key reactions of this compound.
Reductive Amination: A Gateway to CXCR4 Antagonists
One of the most significant applications of this aldehyde is in reductive amination reactions.[6] This powerful transformation allows for the formation of a new carbon-nitrogen bond by reacting the aldehyde with a primary or secondary amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. Common reducing agents for this purpose include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN).
This chemistry is central to the synthesis of a class of potent antagonists of the CXCR4 receptor.[7] The CXCR4/CXCL12 signaling axis is implicated in a number of diseases, including HIV entry, cancer metastasis, and inflammatory disorders.[7] Small molecule antagonists that block this interaction are therefore of significant therapeutic interest. The piperidine moiety of this compound often serves as a key pharmacophoric element that interacts with the receptor.
Conclusion: An Indispensable Tool for Modern Drug Discovery
This compound is a strategically important synthetic intermediate that provides a convenient entry point to a wide range of complex, chiral piperidine derivatives. Its synthesis via a straightforward protection-oxidation sequence and the versatile reactivity of its aldehyde functionality make it an indispensable tool for medicinal chemists and drug development professionals. The critical role of this building block in the synthesis of CXCR4 antagonists highlights its value in the ongoing quest for novel therapeutics. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, will empower researchers to fully exploit its potential in their own synthetic campaigns.
References
- Macmillan Group. (n.d.). Supplementary Information. Princeton University.
- UCL Discovery. (2024). RSC Medicinal Chemistry - RESEARCH ARTICLE.
- The Royal Society of Chemistry. (n.d.). Syntheses and NMR spectra.
- Wikipedia. (2023). Dess–Martin periodinane.
- Nebe, M. M., Zinn, S., & Opatz, T. (2016). A Short and Modular Approach towards 3,5-Disubstituted Indolizidine Alkaloids - Supporting Information. The Royal Society of Chemistry.
- Wikipedia. (2023). Dess–Martin oxidation.
- MSU Chemistry. (n.d.). Swern Oxidation Procedure.
- Google Patents. (n.d.). US10059714B2 - Protein kinase B inhibitors.
- Google Patents. (n.d.). PREPARATION OF TERT-BUTYL 4-((1R,2S,5R)-6- (BENZYLOXY)-7-0X0-1,6-DIAZABICYCL0[3.2.I]OCTANE-2- CARBOXAMIDO)PIPERIDINE-1-CARBOXYLA.
- Der Pharma Chemica. (2011). Scholars Research Library.
- Wikipedia. (2023). Swern oxidation.
- NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism.
- Organic Chemistry Portal. (2019). Swern Oxidation.
- ChemTube3D. (n.d.). Swern Oxidation.
- PubChem. (n.d.). tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate.
- Atlantis Press. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
- PubMed Central. (2015). Discovery of novel N-aryl piperazine CXCR4 antagonists.
- Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine.
- ResearchGate. (n.d.). FT-IR spectrum of tert-butyl...
- NIST. (n.d.). t-Butyl 1-piperaziencarboxylate.
- SpectraBase. (n.d.). This compound.
- Semantic Scholar. (n.d.). Synthesis, characterization, X-ray diffraction studies and biological evaluation of tert-butyl 4-(2-ethoxy-2-oxoethyl).
- ResearchGate. (n.d.). Design, synthesis and biological evaluation of low molecular weight CXCR4 ligands.
- ResearchGate. (n.d.). (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
- PubMed Central. (n.d.). Structural mechanisms underlying the modulation of CXCR4 by diverse small-molecule antagonists.
Sources
- 1. tert-butyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate(384830-13-1) 1H NMR [m.chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate | C12H21NO3 | CID 10353694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to tert-Butyl 2-(2-oxoethyl)piperidine-1-carboxylate
CAS Number: 170491-61-9
Introduction
tert-Butyl 2-(2-oxoethyl)piperidine-1-carboxylate is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and organic synthesis. Structurally, it is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and an acetaldehyde substituent at the 2-position.[1] This arrangement of functional groups—a protected secondary amine and a reactive aldehyde—makes it a valuable intermediate for the synthesis of more complex molecular architectures, particularly substituted piperidines which are a common motif in many biologically active compounds.[1]
The Boc group provides robust protection under a wide range of reaction conditions, yet it can be readily removed under acidic conditions, allowing for subsequent functionalization of the piperidine nitrogen. The aldehyde moiety serves as a key handle for a variety of chemical transformations, most notably reductive amination, to introduce diverse side chains and build molecular complexity.[1] This guide provides a comprehensive overview of its synthesis, characterization, reactivity, and applications, with a particular focus on its role in the development of novel therapeutics.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to distinguish this compound from its more commonly cited isomer, tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate (CAS: 142374-19-4), as their physical properties and synthetic accessibility differ.
| Property | Value | Source |
| CAS Number | 170491-61-9 | [1] |
| Molecular Formula | C₁₂H₂₁NO₃ | [1] |
| Molecular Weight | 227.30 g/mol | [1] |
| Appearance | Colorless oil | SpectraBase |
| InChIKey | VPUHJQDNBOTMSI-UHFFFAOYSA-N | SpectraBase |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | General Chemical Knowledge |
Synthesis and Mechanistic Considerations
The most direct and common synthetic route to this compound involves the oxidation of the corresponding primary alcohol, tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate (CAS: 118811-03-3).[2] The choice of oxidant is critical to ensure high conversion to the aldehyde without over-oxidation to the carboxylic acid. Mild, selective oxidation methods are preferred.
Below is a representative protocol based on a TEMPO-mediated oxidation, a widely used and efficient method for converting primary alcohols to aldehydes.
Experimental Protocol: Synthesis via TEMPO-Mediated Oxidation
Materials:
-
tert-Butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 equiv)
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) (0.1 equiv)
-
(Diacetoxyiodo)benzene (BAIB) (1.5 equiv)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 equiv) in dichloromethane.
-
Add TEMPO (0.1 equiv) to the solution.
-
Add (diacetoxyiodo)benzene (1.5 equiv) portion-wise to the stirred solution at room temperature. The reaction is often exothermic and may require cooling with a water bath.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution and saturated aqueous Na₂S₂O₃ solution.
-
Stir the mixture vigorously for 15 minutes, then transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude oil by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound as a colorless oil.
Synthetic Workflow Diagram
Caption: Synthetic pathway from the precursor alcohol to the target aldehyde.
Spectroscopic Characterization
Accurate characterization is essential to confirm the structure and purity of the synthesized compound. The following data are key for verification.
Mass Spectrometry
Mass spectrometry confirms the molecular weight of the compound.
-
Expected Exact Mass: 227.1521 g/mol
-
Commonly Observed Ion [M+H]⁺: 228.1594 m/z
A representative mass spectrum is available on public databases such as SpectraBase.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a publicly available, experimentally verified NMR spectrum for this compound is not readily found in the literature, the expected chemical shifts can be predicted based on the structure and data from analogous compounds.
Predicted ¹H NMR (400 MHz, CDCl₃):
-
δ 9.75 (t, 1H): Aldehyde proton (-CHO).
-
δ 4.20-4.00 (m, 1H): Piperidine proton at C2.
-
δ 3.90 (m, 1H): Piperidine proton (axial) at C6.
-
δ 2.90 (m, 1H): Piperidine proton (equatorial) at C6.
-
δ 2.80-2.60 (m, 2H): Methylene protons adjacent to the aldehyde (-CH₂CHO).
-
δ 1.80-1.40 (m, 6H): Remaining piperidine ring protons.
-
δ 1.45 (s, 9H): tert-Butyl protons (-C(CH₃)₃).
Predicted ¹³C NMR (100 MHz, CDCl₃):
-
δ 202.0: Aldehyde carbonyl carbon (-CHO).
-
δ 155.0: Carbamate carbonyl carbon (N-COO-).
-
δ 80.0: Quaternary carbon of the tert-butyl group (-C(CH₃)₃).
-
δ 55.0: Piperidine carbon at C2.
-
δ 49.0: Methylene carbon adjacent to the aldehyde (-CH₂CHO).
-
δ 40.0: Piperidine carbon at C6.
-
δ 28.5: Methyl carbons of the tert-butyl group (-C(CH₃)₃).
-
δ 28.0, 25.0, 19.0: Remaining piperidine ring carbons.
Reactivity and Applications in Drug Discovery
The synthetic utility of this compound stems from the reactivity of its aldehyde functional group.
Reductive Amination
The most prominent application of this intermediate is in reductive amination reactions. This powerful transformation allows for the formation of a new carbon-nitrogen bond, enabling the coupling of the piperidine scaffold to a primary or secondary amine. The reaction proceeds via the initial formation of an iminium ion intermediate, which is then reduced in situ by a mild reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)₃).
This methodology is particularly valuable in the synthesis of libraries of compounds for structure-activity relationship (SAR) studies in drug discovery. A notable application is in the development of antagonists for the C-X-C chemokine receptor type 4 (CXCR4).[1] The CXCR4/CXCL12 signaling axis is implicated in various diseases, including cancer metastasis and HIV-1 entry, making it an important therapeutic target.[3] Piperidine moieties are key structural features in many potent CXCR4 antagonists.[3]
Reductive Amination Workflow
Caption: General workflow for reductive amination using the title compound.
Other Reactions
-
Oxidation: The aldehyde can be further oxidized to the corresponding carboxylic acid, tert-butyl 2-(carboxymethyl)piperidine-1-carboxylate, using standard oxidizing agents like potassium permanganate or Jones reagent.[1]
-
Reduction: The aldehyde can be reduced to the primary alcohol, tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate, using reducing agents such as sodium borohydride.[1]
-
Wittig and Related Reactions: The aldehyde can undergo olefination reactions to form alkenes, providing a route to extend the carbon chain.
Safety and Handling
Potential Hazards (based on analogous compounds): [4]
-
Skin Irritation: May cause skin irritation (H315).[4]
-
Eye Irritation: May cause serious eye irritation (H319).[4]
-
Respiratory Irritation: May cause respiratory irritation (H335).[4]
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. Use in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Spills: In case of a spill, absorb with an inert material and dispose of as hazardous waste according to local regulations.
Conclusion
This compound is a strategically important synthetic intermediate. Its bifunctional nature, combining a protected amine and a reactive aldehyde, offers a versatile platform for the construction of complex piperidine-containing molecules. Its application in the synthesis of potential CXCR4 antagonists highlights its relevance in modern drug discovery. The synthetic and characterization data provided in this guide serve as a valuable resource for researchers aiming to utilize this compound in their synthetic endeavors. As with any chemical, proper safety precautions should be strictly followed during its handling and use.
References
- PubChem. (n.d.). tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. National Center for Biotechnology Information.
- SpectraBase. (n.d.). This compound. John Wiley & Sons, Inc.
- PubChem. (n.d.). Tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate. National Center for Biotechnology Information.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate | C12H23NO3 | CID 5103438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate | C12H21NO3 | CID 10353694 - PubChem [pubchem.ncbi.nlm.nih.gov]
"Tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate" molecular weight
An In-Depth Technical Guide to Tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate for Advanced Research
This document provides a comprehensive technical overview of this compound, a pivotal intermediate in contemporary pharmaceutical and organic synthesis. It is intended for an audience of researchers, scientists, and professionals in drug development, offering in-depth insights into its chemical properties, synthesis, characterization, and applications.
Core Compound Identity and Significance
This compound is a bifunctional organic molecule featuring a piperidine core. This heterocyclic scaffold is a "privileged structure" in medicinal chemistry, frequently found in a wide range of therapeutic agents. The molecule's utility is enhanced by two key functionalities:
-
The N-Boc Protecting Group: The tert-butyloxycarbonyl group provides robust protection for the piperidine nitrogen, rendering it inert to a wide range of reaction conditions. This chemical stability is crucial for directing reactivity to other parts of the molecule. Its facile removal under acidic conditions offers a strategic advantage in multi-step synthetic campaigns.
-
The 2-Oxoethyl Side Chain: The aldehyde functional group is a versatile handle for a multitude of chemical transformations. It readily participates in reactions such as reductive aminations, Wittig reactions, and aldol condensations, enabling the construction of complex molecular architectures and the introduction of diverse pharmacophores.
These structural features make it an indispensable building block for creating libraries of compounds for drug discovery and for the total synthesis of natural products.[1][2]
Physicochemical and Molecular Data
A precise understanding of the compound's molecular properties is fundamental for all experimental design, from reaction stoichiometry to analytical interpretation.
Molecular Weight and Formula
The exact molecular weight is critical for accurate mass-based measurements and for high-resolution mass spectrometry analysis, which confirms the elemental composition of a synthesized molecule.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₁NO₃ | [3][4] |
| Average Molecular Weight | 227.30 g/mol | [3][4][5] |
| Monoisotopic Molecular Weight | 227.152144 Da | [3] |
| CAS Number | 170491-61-9 | [1] |
Synthesis and Characterization: A Validated Workflow
The reliable synthesis and rigorous characterization of starting materials are cornerstones of scientific integrity. This section details a field-proven protocol for the preparation of this compound from its corresponding alcohol precursor.
Synthetic Strategy: Controlled Oxidation
The most common and efficient route to this aldehyde is the controlled oxidation of the primary alcohol, tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate. Reagents like Dess-Martin periodinane (DMP) or conditions for a Swern oxidation are preferred due to their mild nature, which minimizes over-oxidation to the carboxylic acid.
Caption: General workflow for the synthesis via oxidation.
Experimental Protocol: Dess-Martin Oxidation
This protocol is chosen for its operational simplicity and high yield.
-
Inert Atmosphere: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the reaction's exothermicity and prevent side reactions.
-
Reagent Addition: Add Dess-Martin periodinane (1.2-1.5 eq) portion-wise over 15-20 minutes. The reaction mixture may become cloudy.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Progress should be monitored by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexanes), visualizing with a potassium permanganate stain. The disappearance of the starting alcohol spot indicates reaction completion.
-
Quenching: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and saturated aqueous sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 20-30 minutes until the solid byproducts are dissolved and two clear layers form.
-
Extraction and Wash: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice with DCM. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter the drying agent and concentrate the filtrate in vacuo. The resulting crude oil is then purified by flash column chromatography on silica gel to yield the final product as a clear oil or white solid.
Structural Verification Workflow
The identity and purity of the synthesized compound must be unequivocally confirmed using a suite of analytical techniques.
Caption: A self-validating workflow for product characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Key expected signals include a downfield singlet for the aldehyde proton (~9.8 ppm) in the ¹H spectrum and a carbonyl carbon resonance (~200 ppm) in the ¹³C spectrum.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) confirms the elemental formula by providing a highly accurate mass-to-charge ratio, which should match the calculated monoisotopic molecular weight.
-
Infrared (IR) Spectroscopy: FTIR analysis will confirm the presence of key functional groups. A strong C=O stretching band for the aldehyde is expected around 1720-1740 cm⁻¹, while the carbamate C=O stretch will appear around 1680-1700 cm⁻¹.
Core Applications in Drug Development
This aldehyde is a versatile intermediate for synthesizing a wide array of biologically active molecules.[1][6] Its primary application lies in the construction of substituted piperidine derivatives through reductive amination.[1] This reaction couples the aldehyde with a primary or secondary amine, followed by reduction, to form a new carbon-nitrogen bond. This strategy is instrumental in:
-
Lead Optimization: Rapidly generating analogues of a lead compound to explore Structure-Activity Relationships (SAR).
-
Fragment-Based Drug Discovery: "Growing" a fragment hit by adding vectors that can interact with adjacent pockets of a biological target.
-
Synthesis of Complex Scaffolds: Serving as a key intermediate in the multi-step synthesis of complex pharmaceutical agents, such as CXCR4 antagonists.[1]
References
- PubChem. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. National Center for Biotechnology Information.
- ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate.
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate | C12H21NO3 | CID 10353694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate - CAS:142374-19-4 - Abovchem [abovchem.com]
- 5. 142374-19-4|tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 6. Buy tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate | 372159-76-7 [smolecule.com]
"Tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate" synthesis overview
An In-Depth Technical Guide to the Synthesis of Tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate
Introduction: The Strategic Importance of a Versatile Aldehyde
In the landscape of modern drug discovery and organic synthesis, the piperidine scaffold remains a cornerstone of pharmacologically active molecules. Its conformational rigidity and ability to engage in key binding interactions make it a privileged structure. The title compound, this compound, represents a highly valuable and versatile building block.[1] It incorporates the N-Boc protected piperidine ring, which modulates reactivity and solubility, and a reactive aldehyde functionality at the 2-position.[2][3] This aldehyde is a synthetic linchpin, primed for a multitude of transformations such as reductive aminations, Wittig reactions, and aldol condensations, enabling the rapid elaboration of complex molecular architectures.[1][4]
However, the synthesis of this key intermediate is not trivial. The aldehyde group is notoriously sensitive to over-oxidation and other side reactions, necessitating carefully controlled and mild synthetic conditions. This guide provides a comprehensive overview of the principal and most reliable strategies for the preparation of this compound, with a focus on the underlying chemical principles, field-proven experimental protocols, and a critical comparison of methodologies.
Core Synthetic Strategies: A Divergent Approach
The synthesis of the target aldehyde primarily diverges from a common precursor: the corresponding primary alcohol, tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate. The key transformation is the selective oxidation of this alcohol. A secondary, yet viable, alternative involves the oxidative cleavage of an alkene precursor. This guide will dissect both pathways, providing the necessary detail for researchers to select and execute the optimal route for their specific needs.
Figure 1: Primary synthetic pathways to the target aldehyde.
Part 1: The Oxidation Pathway - A Detailed Exploration
This is the most frequently employed and well-documented route. It is a two-stage process involving the preparation of the alcohol precursor followed by its selective oxidation.
Stage 1: Synthesis of the Alcohol Precursor
The immediate precursor, tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate, is typically prepared by one of two methods:
-
N-Boc Protection of 2-Piperidinemethanol: This is a direct and efficient method. Commercially available 2-(2-hydroxyethyl)piperidine is reacted with di-tert-butyl dicarbonate (Boc₂O).
-
Causality: The Boc group is an excellent protecting group for the piperidine nitrogen.[2][5] It is stable under a wide range of reaction conditions, including the subsequent oxidation step, but can be readily removed under acidic conditions (e.g., with TFA or HCl) when desired.[6] A base like triethylamine (TEA) or sodium bicarbonate is used to neutralize the acidic byproduct generated during the reaction.[5]
-
-
Reduction of a Carboxylic Ester: An alternative is the reduction of a suitable ester, such as a piperidine-2-acetate derivative.
-
Causality: Strong reducing agents like lithium aluminum hydride (LiAlH₄) could be used, but milder conditions are often preferred to avoid side reactions. A combination of sodium borohydride (NaBH₄) and lithium chloride (LiCl) in ethanol is an effective system for reducing the ester to the primary alcohol.[7]
-
-
To a stirred solution of 2-(2-hydroxyethyl)piperidine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or acetonitrile (0.2-0.5 M), add triethylamine (1.2 eq.).[7]
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq.) in the same solvent dropwise over 30 minutes.[5][7]
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product, which can be purified by flash column chromatography if necessary.
Stage 2: Selective Oxidation of the Primary Alcohol
The conversion of the primary alcohol to the aldehyde is the critical step. Over-oxidation to the corresponding carboxylic acid is a primary concern. Therefore, mild and highly selective oxidation reagents are essential.[8] Below is a comparison of the three most reliable methods.
| Method | Core Reagents | Temperature | Key Advantages | Key Disadvantages |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N | -78 °C | High yields, wide functional group tolerance, mild conditions.[9][10] | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide.[9][10] |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Room Temp. | Mild, neutral pH, short reaction times, simple workup, high chemoselectivity.[3][11] | Reagent is expensive and potentially explosive under certain conditions.[3] |
| TEMPO-Catalyzed | TEMPO (cat.), NaOCl, NaBr | 0 °C | Cost-effective (catalytic), environmentally greener co-oxidant (bleach).[2] | Can be substrate-dependent, requires careful pH and temperature control. |
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, most commonly oxalyl chloride, to form the reactive species.[9] The reaction must be conducted at very low temperatures (-78 °C) to ensure the stability of the key intermediates.[12]
Figure 2: Simplified mechanism of the Swern Oxidation.
Experimental Protocol: Swern Oxidation [2][12][13]
-
In a flame-dried, three-neck round-bottom flask under an argon atmosphere, prepare a solution of oxalyl chloride (1.5 eq.) in anhydrous DCM (0.5 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add a solution of anhydrous DMSO (2.2 eq.) in anhydrous DCM dropwise, ensuring the internal temperature does not exceed -65 °C. Stir for 15 minutes.
-
Slowly add a solution of tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq.) in anhydrous DCM, again maintaining the temperature below -65 °C. Stir for 30-45 minutes at -78 °C.[2]
-
Add triethylamine (Et₃N, 5.0 eq.) dropwise, and after the addition is complete, allow the reaction to slowly warm to room temperature over 45 minutes.[2]
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM. Combine the organic layers and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product should be purified by flash chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure aldehyde.
This method employs a hypervalent iodine(V) reagent, which offers a milder and more convenient alternative to DMSO-based oxidations.[3] The reaction proceeds efficiently at room temperature and is highly selective for primary alcohols, avoiding over-oxidation.[3][8]
Figure 3: Simplified mechanism of the Dess-Martin Oxidation.
Experimental Protocol: Dess-Martin Oxidation [2][3]
-
To a stirred solution of tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq.) in anhydrous DCM (0.2 M) at room temperature, add Dess-Martin Periodinane (1.2 eq.) in one portion.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (typically complete within 1-3 hours).
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the white solid byproducts dissolve.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM. Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography.
Part 2: The Ozonolysis Pathway - An Alternative Cleavage Strategy
Ozonolysis provides an entirely different synthetic disconnection, starting from an alkene.[14] This can be advantageous if the corresponding allyl-substituted piperidine is more readily accessible. The reaction involves the cleavage of a C=C double bond with ozone, followed by a workup step that determines the final product.[15]
Key Steps and Mechanistic Considerations
-
Alkene Preparation: The starting material, tert-butyl 2-allylpiperidine-1-carboxylate, is prepared via N-Boc protection of 2-allylpiperidine.
-
Ozonolysis and Workup: Ozone is bubbled through a solution of the alkene at low temperature (-78 °C).[14] This forms a primary ozonide, which rearranges to a more stable secondary ozonide. The crucial step is the workup.
-
Reductive Workup: To obtain the desired aldehyde, a reductive workup is mandatory.[16] Reagents like dimethyl sulfide (DMS) or zinc dust with acetic acid are used to reduce the peroxide intermediates, preventing the formation of carboxylic acids.
-
Figure 4: General workflow for ozonolysis with reductive workup.
Experimental Protocol: Ozonolysis
-
Dissolve tert-butyl 2-allylpiperidine-1-carboxylate (1.0 eq.) in a solvent mixture such as DCM/Methanol (9:1) and cool to -78 °C.
-
Bubble ozone gas through the solution. The reaction is typically monitored by the appearance of a persistent blue color, indicating an excess of ozone, or by TLC.
-
Once the starting material is consumed, purge the solution with nitrogen or argon gas to remove excess ozone.
-
Add a reductive quenching agent, such as dimethyl sulfide (DMS, 2-3 eq.), and allow the solution to slowly warm to room temperature and stir for several hours.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and volatile byproducts.
-
Purify the resulting crude aldehyde by flash column chromatography.
Conclusion and Outlook
The synthesis of this compound is a critical process for accessing a wide array of complex, biologically active piperidine derivatives. The most robust and widely used strategy involves the selective oxidation of the corresponding primary alcohol. For this key transformation, both Swern and Dess-Martin oxidations offer reliable, high-yielding protocols with excellent control over chemoselectivity. The choice between them often comes down to practical considerations: the Swern oxidation is cost-effective but requires cryogenic equipment and careful handling of reagents, while the Dess-Martin oxidation offers operational simplicity at room temperature at a higher reagent cost. The ozonolysis route presents a valuable alternative, particularly if the allyl-substituted precursor is readily available.
Ultimately, the selection of the optimal synthetic route will depend on the scale of the reaction, available laboratory equipment, and the specific economic and safety constraints of the project. This guide provides the foundational knowledge and detailed protocols necessary for researchers to make an informed decision and successfully synthesize this pivotal chemical building block.
References
- UCL Discovery. (2024). RSC Medicinal Chemistry - RESEARCH ARTICLE.
- Wikipedia. (n.d.). Dess–Martin periodinane.
- Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine.
- ResearchGate. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate.
- Wikipedia. (n.d.). Swern oxidation.
- Google Patents. (n.d.). CN104311473A - Piperidine compound and preparation method thereof.
- ResearchGate. (n.d.). Enantiopure N-Boc piperidine-2-ethanol for the synthesis of (+)- and (−)-dumetorine, and (+)- and (−)-epidihydropinidine.
- MSU chemistry. (n.d.). Swern Oxidation Proceedure.
- Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation.
- Organic Syntheses. (n.d.). 1,2-Benziodoxol-3(1H).
- NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism.
- Organic Chemistry Portal. (n.d.). Swern Oxidation.
- Wikipedia. (n.d.). Ozonolysis.
- Google Patents. (n.d.). US20080319232A1 - Synthesis of Aldehydes by Ozonolysis of Secondary Allyl.
- Chemistry LibreTexts. (2023). Ozonolysis.
- Master Organic Chemistry. (2013). Alkene Reactions: Ozonolysis.
- SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst.
- Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scispace.com [scispace.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 9. Swern oxidation - Wikipedia [en.wikipedia.org]
- 10. Swern Oxidation [organic-chemistry.org]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 14. Ozonolysis - Wikipedia [en.wikipedia.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
A-Z Guide to Starting Materials for the Synthesis of tert-Butyl 2-(2-Oxoethyl)piperidine-1-carboxylate
Abstract
This technical guide provides an in-depth analysis of the primary synthetic routes to tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate, a key building block in pharmaceutical research and development. The document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the requisite starting materials and the underlying chemical principles governing their conversion. We will explore the oxidation of the corresponding primary alcohol, tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate, as the most direct and widely employed strategy. Alternative approaches, such as the ozonolysis of vinylpiperidine derivatives, will also be discussed. Each section provides detailed experimental protocols, mechanistic insights, and a comparative analysis of different methodologies, grounded in authoritative references.
Introduction: The Significance of a Versatile Piperidine Aldehyde
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of approved pharmaceuticals and clinical candidates. Its conformational rigidity and ability to present substituents in well-defined spatial orientations make it an ideal framework for interacting with biological targets. The title compound, this compound, also known by synonyms such as N-Boc-2-piperidineacetaldehyde, is a particularly valuable derivative.
The presence of a reactive aldehyde functional group, ortho to the piperidine ring, coupled with the acid-labile tert-butoxycarbonyl (Boc) protecting group, makes it a versatile intermediate for a variety of chemical transformations. These include reductive aminations, Wittig reactions, and aldol condensations, enabling the facile introduction of diverse side chains and the construction of more complex molecular architectures. This guide focuses on the critical first step: the efficient and reliable synthesis of this aldehyde from readily available starting materials.
Primary Synthetic Pathway: Oxidation of a Primary Alcohol
The most common and strategically sound approach to this compound involves the mild oxidation of its corresponding primary alcohol precursor, tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate .[1] This starting material is commercially available from numerous chemical vendors. The central challenge of this transformation lies in selectively oxidizing the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid.[2][3] Several modern oxidation protocols are well-suited for this purpose.
The Starting Material: tert-Butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate
This precursor contains the core piperidine structure with a hydroxyethyl side chain at the 2-position and a Boc-protected nitrogen. The Boc group serves to deactivate the piperidine nitrogen towards oxidation and prevents unwanted side reactions. It is typically prepared by the N-protection of 2-piperidineethanol.
Oxidation Methodologies
The choice of oxidant is critical to achieving a high yield of the desired aldehyde. Strong oxidants like potassium permanganate or chromic acid will lead to the formation of the corresponding carboxylic acid. Therefore, mild and selective reagents are required.
The Dess-Martin oxidation is a highly reliable and widely used method for the oxidation of primary alcohols to aldehydes.[4][5] The reagent, Dess-Martin periodinane (1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one), offers several advantages:
-
Mild Conditions: The reaction proceeds at room temperature and neutral pH.[4]
-
High Yields and Short Reaction Times: DMP oxidations are often rapid and efficient.[4]
-
Chemoselectivity: It tolerates a wide range of sensitive functional groups.[4][5]
The primary drawback is the cost and potentially explosive nature of the reagent, which can be a consideration for large-scale synthesis.[4][6]
Workflow for DMP Oxidation:
Caption: General workflow for Dess-Martin Periodinane oxidation.
Experimental Protocol: Dess-Martin Oxidation
-
To a stirred solution of tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add Dess-Martin periodinane (1.1-1.5 eq) portion-wise at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃) (1:1 v/v).
-
Stir the biphasic mixture vigorously until the solid dissolves.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure aldehyde.
The Swern oxidation is another powerful and mild method that utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (TFAA), followed by quenching with a hindered base like triethylamine (Et₃N).[7][8][9]
-
Key Advantages: Avoids the use of heavy metals and generally provides high yields.[9] The byproducts are volatile and easily removed.[10]
-
Operational Considerations: The reaction must be carried out at very low temperatures (typically -78 °C) to avoid side reactions.[10] It also produces the malodorous byproduct dimethyl sulfide.[7][9]
Mechanism Overview of Swern Oxidation:
Caption: Simplified mechanistic steps of the Swern Oxidation.
Experimental Protocol: Swern Oxidation
-
In a three-necked flask under an inert atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous DCM and cool to -78 °C (dry ice/acetone bath).
-
Add a solution of DMSO (2.2 eq) in anhydrous DCM dropwise, maintaining the temperature below -65 °C. Stir for 15 minutes.
-
Add a solution of tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous DCM dropwise, again keeping the temperature below -65 °C. Stir for 30 minutes.
-
Add triethylamine (Et₃N) (5.0 eq) dropwise, allowing the temperature to rise slowly to room temperature.
-
Quench the reaction by adding water.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Comparison of Oxidation Methods
| Feature | Dess-Martin Periodinane (DMP) | Swern Oxidation |
| Temperature | Room Temperature | -78 °C |
| Reagents | DMP, DCM | DMSO, Oxalyl Chloride, Et₃N, DCM |
| Byproducts | Iodinane, Acetic Acid | Dimethyl Sulfide (malodorous), CO, CO₂, Et₃N·HCl |
| Advantages | Simple setup, mild conditions, short reaction times.[4] | Avoids heavy metals, volatile byproducts, high yields.[9][10] |
| Disadvantages | Expensive, potentially explosive reagent.[4][6] | Requires cryogenic temperatures, produces foul odor.[7][10] |
Alternative Synthetic Route: Ozonolysis
An alternative, though less common, approach is the oxidative cleavage of a terminal alkene. This route would start from tert-butyl 2-vinylpiperidine-1-carboxylate .[11]
The Starting Material: tert-Butyl 2-vinylpiperidine-1-carboxylate
This precursor can be synthesized through various methods, including Wittig-type reactions on the corresponding N-Boc-pipecolinaldehyde or through palladium-catalyzed cross-coupling reactions. Its availability is more limited compared to the alcohol precursor.
Ozonolysis Protocol
Ozonolysis involves bubbling ozone gas through a solution of the alkene, followed by a reductive workup to yield the aldehyde.
Workflow for Ozonolysis:
Caption: General workflow for the ozonolysis of an alkene to an aldehyde.
Experimental Protocol: Ozonolysis
-
Dissolve tert-butyl 2-vinylpiperidine-1-carboxylate (1.0 eq) in a suitable solvent mixture such as DCM/Methanol at -78 °C.
-
Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.
-
Purge the solution with nitrogen or oxygen to remove excess ozone.
-
Add a reducing agent, such as dimethyl sulfide (DMS) or zinc dust, and allow the mixture to warm to room temperature.
-
Perform an aqueous workup, extract the product with an organic solvent, dry, and concentrate.
-
Purify by column chromatography.
This method is effective but requires specialized equipment (an ozone generator) and careful handling of potentially explosive ozonide intermediates.
Conclusion and Recommendations
For the laboratory-scale synthesis of this compound, the oxidation of the commercially available primary alcohol, tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate , is the most direct, reliable, and recommended pathway.
-
For ease of use and mild conditions , the Dess-Martin Periodinane (DMP) oxidation is an excellent choice, offering high yields and straightforward execution.[4][12]
-
The Swern oxidation represents a robust alternative, particularly if cost is a concern and the necessary low-temperature equipment is available.[3][7]
The ozonolysis route, while chemically valid, is generally more complex due to the need for a less common starting material and specialized equipment. The choice of starting material and synthetic route will ultimately depend on the scale of the reaction, available resources, and the specific requirements of the research program.
References
- Wikipedia. Dess–Martin periodinane. [Link]
- Chemistry Steps. Dess–Martin periodinane (DMP)
- Chemistry LibreTexts. 4.1.3: Preparing Aldehydes and Ketones. [Link]
- Chem-Station Int. Ed.
- PubChem. Tert-butyl 2-(2-hydroxyethyl)
- Wikipedia.
- Organic Chemistry Portal.
- Chemistry Steps.
- Chem-Station Int. Ed.
- Cenmed Enterprises.
Sources
- 1. Tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate | C12H23NO3 | CID 5103438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 3. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Dess-Martin Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Swern oxidation - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Swern Oxidation [organic-chemistry.org]
- 10. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 11. cenmed.com [cenmed.com]
- 12. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to the Synthesis and Application of tert-Butyl 2-(2-oxoethyl)piperidine-1-carboxylate
Abstract
This technical guide provides an in-depth analysis of tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate, a valuable heterocyclic building block in modern organic synthesis and medicinal chemistry. As a bifunctional molecule featuring a reactive aldehyde and a protected piperidine nitrogen, it serves as a crucial intermediate for constructing complex molecular architectures. This document details its formal nomenclature, physicochemical properties, and, most critically, provides field-proven, detailed protocols for its synthesis via the selective oxidation of its corresponding primary alcohol. We will explore the mechanistic rationale and procedural nuances of two premier mild oxidation methodologies: the Dess-Martin Periodinane (DMP) oxidation and the Swern oxidation. The guide further elucidates the compound's applications, focusing on its utility as a precursor in the development of pharmaceutical agents. This whitepaper is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding and practical guidance on the synthesis and strategic use of this important synthetic intermediate.
Nomenclature and Structural Elucidation
The precise naming and identification of chemical structures are paramount to ensuring reproducibility and clarity in scientific research. The topic of this guide is This compound .
The core structure is a piperidine ring, a six-membered nitrogen-containing heterocycle. Key features include:
-
A tert-butoxycarbonyl (Boc) group attached to the piperidine nitrogen (position 1), serving as a protecting group.
-
A 2-oxoethyl group (an acetaldehyde substituent) located at position 2 of the piperidine ring.
It is critical to distinguish this molecule from its positional isomers, particularly the more commercially prevalent tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate. The position of the side chain dramatically influences the molecule's stereochemistry, reactivity, and its utility in synthesizing specific target structures.
| Table 1: Key Identifiers for Positional Isomers | ||
| Substituent Position | IUPAC Name | CAS Registry Number |
| 2- | This compound | 639458-43-8 ((S)-enantiomer)[1] |
| 3- | tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate | 372159-76-7[] |
| 4- | tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate | 142374-19-4[3][4][5] |
Physicochemical and Spectroscopic Properties
Understanding the physical and spectral characteristics of this compound is essential for its synthesis, purification, and characterization.
| Table 2: Physicochemical and Spectroscopic Data | |
| Property | Value / Description |
| Molecular Formula | C₁₂H₂₁NO₃[6][7] |
| Molecular Weight | 227.30 g/mol [6][7] |
| Exact Mass | 227.152144 g/mol [6] |
| Appearance | Typically a colorless oil[6] or white to light yellow powder/crystal[8] (data for 4-isomer). |
| ¹H NMR (CDCl₃, predicted) | δ ~9.7 ppm (t, 1H, -CHO), δ ~4.0-4.5 ppm (m, 1H, N-CH), δ ~2.5-3.0 ppm (m, 2H, -CH₂-CHO), δ 1.4-1.9 ppm (m, 6H, piperidine CH₂), δ 1.45 ppm (s, 9H, C(CH₃)₃). |
| ¹³C NMR (CDCl₃, predicted) | δ ~202 ppm (-CHO), δ ~155 ppm (N-C=O), δ ~80 ppm (-O-C(CH₃)₃), δ ~50-55 ppm (piperidine CH), δ ~28 ppm (C(CH₃)₃). |
| Mass Spectrum (EI) | Key fragments corresponding to the loss of the tert-butyl group and other characteristic cleavages.[6] |
Synthesis Strategies: Selective Oxidation of Primary Alcohols
The synthesis of this compound is most reliably achieved through the selective oxidation of its corresponding primary alcohol precursor, tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate. The primary challenge in this transformation is to prevent over-oxidation of the newly formed aldehyde to a carboxylic acid. Therefore, mild and highly selective oxidation methods are required. The Swern and Dess-Martin oxidations are industry-standard choices that avoid the use of toxic heavy metals (e.g., chromium) and operate under conditions that preserve the acid-labile Boc protecting group.[9][10][11]
Caption: General workflow for synthesizing the target aldehyde.
Method 1: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation is a highly reliable and mild method for converting primary alcohols to aldehydes.[9] It utilizes a hypervalent iodine reagent, Dess-Martin periodinane (DMP), which offers advantages such as neutral pH conditions, rapid reaction times, and high yields.[10] The reaction is highly chemoselective, leaving sensitive functional groups like the Boc protecting group unaffected.[10][12]
Caption: Simplified mechanism of the Dess-Martin Oxidation.
Experimental Protocol: Dess-Martin Oxidation
Causality: This protocol is designed for high conversion and simple purification. Dichloromethane (DCM) is the solvent of choice due to its ability to dissolve both the substrate and DMP. The reaction is run at room temperature for convenience and because DMP is highly reactive. The workup sequence is critical: the sodium thiosulfate (Na₂S₂O₃) quenches any remaining DMP, and the sodium bicarbonate (NaHCO₃) neutralizes the acetic acid byproduct, protecting acid-sensitive functionalities.[13]
-
Preparation: To a solution of tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM, 10 volumes), add Dess-Martin periodinane (1.2 eq.) in one portion at room temperature under a nitrogen atmosphere.
-
Reaction: Stir the resulting mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, dilute the reaction mixture with DCM (5 volumes) and pour it into a separatory funnel containing a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃ (10 volumes). Stir vigorously until the layers are clear.
-
Extraction: Separate the layers and extract the aqueous phase with DCM (2 x 10 volumes).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (10 volumes), water (10 volumes), and brine (5 volumes).[13]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude aldehyde by flash column chromatography on silica gel to obtain the pure this compound.
Trustworthiness and Safety: Dess-Martin periodinane is shock-sensitive and potentially explosive, especially upon heating.[13] Handle with extreme caution, using appropriate personal protective equipment and avoiding grinding or heating the solid reagent.
Method 2: Swern Oxidation
The Swern oxidation is another cornerstone of mild oxidation chemistry, converting primary alcohols to aldehydes without over-oxidation.[11][14] It uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by quenching with a hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[15] The reaction's key advantage is its extremely mild conditions, requiring cryogenic temperatures (-78 °C), which preserves even highly sensitive functional groups.[15]
Sources
- 1. 639458-43-8|(S)-tert-Butyl 2-(2-oxoethyl)piperidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 3. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate | C12H21NO3 | CID 10353694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. CAS 142374-19-4: 4-(2-oxoethyl)piperidine-1-carboxylic aci… [cymitquimica.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate - CAS:142374-19-4 - Abovchem [abovchem.com]
- 8. tert-Butyl 4-(2-Oxoethyl)piperidine-1-carboxylate | 142374-19-4 | TCI AMERICA [tcichemicals.com]
- 9. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 10. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 11. Swern Oxidation [organic-chemistry.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. Swern oxidation - Wikipedia [en.wikipedia.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
Navigating the Synthetic Landscape of N-Boc-Piperidine Aldehydes: A Technical Guide to the 2-Acetaldehyde Isomer
For Researchers, Scientists, and Drug Development Professionals
Abstract
The N-tert-butoxycarbonyl (Boc) protected piperidine scaffold is a cornerstone in modern medicinal chemistry, offering a robust platform for the synthesis of a vast array of therapeutic agents.[1] Among the various functionalized derivatives, those bearing an aldehyde group are of particular interest due to their versatile reactivity, enabling the construction of complex molecular architectures. This guide provides an in-depth technical exploration of N-Boc-2-piperidineacetaldehyde (CAS 170491-61-9) , a less common yet synthetically valuable building block. We will elucidate its identity, detail its synthesis with mechanistic insights, and explore its reactivity and potential applications, particularly in the context of its more prevalent structural isomers. This document serves as a practical resource for researchers aiming to leverage this specific reagent in their drug discovery and development endeavors.
Introduction: Clarifying the Nomenclature
The nomenclature surrounding N-Boc protected piperidine aldehydes can be a source of ambiguity. The precise positioning and nature of the aldehyde-containing substituent are critical to the molecule's reactivity and synthetic utility. The subject of this guide, N-Boc-2-piperidineacetaldehyde , is structurally distinct from its more commonly cited relatives:
-
N-Boc-4-piperidineacetaldehyde (CAS 142374-19-4): The acetaldehyde moiety is at the 4-position of the piperidine ring.[2][3]
-
N-Boc-2-piperidinecarboxaldehyde (CAS 157634-02-1): The aldehyde group is directly attached to the 2-position of the piperidine ring.
It is imperative for the synthetic chemist to distinguish between these isomers, as their steric and electronic properties differ significantly.
Table 1: Identification and Comparison of N-Boc-Piperidine Aldehyde Isomers
| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Distinction |
| N-Boc-2-piperidineacetaldehyde | tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate | 170491-61-9 | C₁₂H₂₁NO₃ | 227.30 | Acetaldehyde (-CH₂CHO) group at the 2-position. |
| N-Boc-4-piperidineacetaldehyde | tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate | 142374-19-4 | C₁₂H₂₁NO₃ | 227.30 | Acetaldehyde (-CH₂CHO) group at the 4-position.[4][5] |
| N-Boc-2-piperidinecarboxaldehyde | tert-butyl 2-formylpiperidine-1-carboxylate | 157634-02-1 | C₁₁H₁₉NO₃ | 213.27 | Formyl (-CHO) group directly at the 2-position. |
Synthesis of N-Boc-2-piperidineacetaldehyde: A Focus on Oxidation Chemistry
The most direct and common route to N-Boc-2-piperidineacetaldehyde is through the oxidation of its corresponding primary alcohol, N-Boc-2-piperidineethanol (CAS 118811-03-3) . The choice of oxidant is critical to ensure a high yield of the aldehyde without over-oxidation to the carboxylic acid. Mild oxidation conditions are therefore paramount.
Synthesis of the Precursor: N-Boc-2-piperidineethanol
The precursor alcohol can be synthesized from 2-piperidineethanol by protection of the secondary amine with di-tert-butyl dicarbonate (Boc₂O).
Oxidation to the Aldehyde
Two highly reliable and widely used methods for this transformation are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. Both are known for their mild conditions and high chemoselectivity for producing aldehydes from primary alcohols.
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base such as triethylamine (TEA).
Protocol:
-
To a solution of oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add a solution of DMSO (2.2 eq.) in DCM dropwise.
-
Stir the mixture for 15 minutes, during which the formation of the chlorosulfonium salt occurs.
-
Add a solution of N-Boc-2-piperidineethanol (1.0 eq.) in DCM dropwise, maintaining the temperature at -78 °C.
-
Stir for 30-45 minutes.
-
Add triethylamine (5.0 eq.) to the reaction mixture and stir for an additional 30 minutes, then allow the reaction to warm to room temperature.
-
Quench the reaction with water and perform an aqueous workup. Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield N-Boc-2-piperidineacetaldehyde.
DMP is a hypervalent iodine reagent that offers a convenient and less odorous alternative to DMSO-based oxidations.
Protocol:
-
Dissolve N-Boc-2-piperidineethanol (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Add Dess-Martin periodinane (1.1-1.3 eq.) in one portion at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir vigorously until the layers are clear.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Reactivity and Synthetic Utility
N-Boc-2-piperidineacetaldehyde is a versatile intermediate, with its reactivity dominated by the aldehyde functional group. This allows for a range of carbon-carbon and carbon-nitrogen bond-forming reactions.
Reductive Amination
One of the most powerful applications of this aldehyde is in reductive amination, where it reacts with a primary or secondary amine to form an imine intermediate, which is then reduced in situ to yield a more complex amine. This reaction is a cornerstone of drug discovery for building molecular diversity. For instance, this aldehyde is a key building block for the synthesis of CXCR4 antagonists, which have potential as anti-HIV agents.[6]
General Workflow:
-
Imine Formation: The aldehyde is condensed with an amine, often in the presence of a mild acid catalyst.
-
Reduction: A mild reducing agent, such as sodium triacetoxyborohydride (STAB), is used to reduce the imine to the corresponding amine. STAB is particularly useful as it is selective for imines in the presence of aldehydes.[7]
Other Key Reactions
-
Wittig Reaction: Allows for the conversion of the aldehyde to an alkene, providing a route to elongate the carbon chain with a double bond.
-
Aldol Condensation: Reaction with enolates to form β-hydroxy carbonyl compounds, a classic C-C bond-forming reaction.
-
Grignard and Organolithium Additions: Nucleophilic addition to the aldehyde to form secondary alcohols.
Comparative Analysis: The Impact of Substituent Position
The choice between N-Boc-2-piperidineacetaldehyde and its 4-substituted isomer is a critical decision in synthetic design, driven largely by steric and electronic considerations.
-
Steric Hindrance: The acetaldehyde group at the 2-position is in closer proximity to the bulky N-Boc group compared to the 4-position. This can influence the approach of nucleophiles to the aldehyde carbonyl.[8][9] Reactions at the 2-position may proceed at different rates or with different stereoselectivity compared to the less hindered 4-position.[10]
-
Conformational Effects: The substituent at the 2-position can influence the conformational equilibrium of the piperidine ring, which can, in turn, affect the reactivity of both the aldehyde and the piperidine nitrogen after deprotection.
-
Synthetic Strategy: The 2-substituted isomer is ideal for constructing molecules where functionality is required adjacent to the piperidine nitrogen, such as in certain alkaloids and peptidomimetics.[11] The 4-substituted isomer provides a more linear and less sterically encumbered extension from the piperidine core.[12]
Conclusion
N-Boc-2-piperidineacetaldehyde, while less common than its 4-isomer, is a valuable and versatile building block for the synthesis of complex nitrogen-containing heterocycles. Its preparation via the mild oxidation of N-Boc-2-piperidineethanol is a reliable and high-yielding process. The strategic placement of the acetaldehyde group at the 2-position offers unique synthetic opportunities, particularly for constructing molecules with specific steric and conformational requirements. A thorough understanding of its reactivity, in comparison to its isomers, allows researchers and drug development professionals to make informed decisions in the design and execution of synthetic routes towards novel therapeutic agents.
References
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Steric effects in nucleophilic substitution of five-membered rings. Influence of the nature of the leaving group on secondary steric effects. RSC Publishing.
- PubChem. (n.d.). tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate.
- ResearchGate. (2025, August 7). Enantiopure N-Boc piperidine-2-ethanol for the synthesis of (+)- and (−)-dumetorine, and (+)- and (−)-epidihydropinidine.
- ResearchGate. (2025, December 8). Influence of piperidine ring on stability and reactivity of piperine.
- National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- National Institutes of Health. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines.
- PubChem. (n.d.). tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate.
- National Institutes of Health. (n.d.). Amino-Heterocycle Tetrahydroisoquinoline CXCR4 Antagonists with Improved ADME Profiles via Late-Stage Buchwald Couplings.
- New Journal of Chemistry. (2024, April 16). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. RSC Publishing.
- PubMed. (2016, October 6). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties.
- ResearchGate. (2015, October 9). Synthesis of N-Substituted piperidines from piperidone.
- National Institutes of Health. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Chemical-Suppliers.com. (n.d.). N-Boc-4-piperidineacetaldehyde.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tert-Butyl 4-(2-Oxoethyl)piperidine-1-carboxylate | 142374-19-4 | TCI AMERICA [tcichemicals.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate | C12H21NO3 | CID 10353694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Boc-4-piperidineacetaldehyde | CAS 142374-19-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. tert-butyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate(384830-13-1) 1H NMR [m.chemicalbook.com]
- 7. Buy Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate | 142374-19-4 [smolecule.com]
- 8. Steric effects in nucleophilic substitution of five-membered rings. Influence of the nature of the leaving group on secondary steric effects - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 4-(2-氧代乙基)哌啶-1-羧酸叔丁酯 97% | Sigma-Aldrich [sigmaaldrich.com]
The Versatile Building Block: A Technical Guide to Tert-butyl 2-(formylmethyl)piperidine-1-carboxylate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Piperidine Scaffold
The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products, prized for its conformational properties and its ability to interact with biological targets.[1][2] Within the diverse toolkit of piperidine-based building blocks, tert-butyl 2-(formylmethyl)piperidine-1-carboxylate stands out as a particularly valuable intermediate in modern organic synthesis and medicinal chemistry.[3][4] Its bifunctional nature, featuring a reactive aldehyde at the 2-position and a nitrogen atom protected by the robust yet readily cleavable tert-butoxycarbonyl (Boc) group, offers chemists a versatile handle for constructing complex molecular architectures.[4] This guide provides a comprehensive overview of the synthesis, properties, and applications of this key intermediate, with a focus on the underlying chemical principles and practical considerations for its use in research and development.
Physicochemical and Safety Profile
A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory. The key physicochemical and safety data for tert-butyl 2-(formylmethyl)piperidine-1-carboxylate are summarized below.
| Property | Value | Reference |
| CAS Number | 157634-02-1 | [5] |
| Molecular Formula | C₁₁H₁₉NO₃ | [5] |
| Molecular Weight | 213.27 g/mol | [5] |
| IUPAC Name | tert-butyl 2-formylpiperidine-1-carboxylate | [5] |
| Boiling Point | 85-86 °C at 0.06 mmHg | |
| Density | 1.114 ± 0.06 g/cm³ (Predicted) |
Safety and Handling:
tert-Butyl 2-(formylmethyl)piperidine-1-carboxylate is classified as harmful if swallowed, in contact with skin, or if inhaled.[5] It can also cause skin and serious eye irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
This data is compiled from multiple sources and should be used as a guide. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier before use.
Synthesis: From Alcohol to Aldehyde
The most common and efficient route to tert-butyl 2-(formylmethyl)piperidine-1-carboxylate is the oxidation of its corresponding primary alcohol, tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate. This precursor is readily prepared by the N-Boc protection of 2-(hydroxymethyl)piperidine.[6][7]
The oxidation of the primary alcohol to the aldehyde requires mild and selective conditions to avoid over-oxidation to the carboxylic acid. The Parikh-Doering oxidation is a particularly suitable method for this transformation, offering the advantages of using a stable and non-hygroscopic oxidant at or near room temperature.[8][9]
The Parikh-Doering Oxidation: Mechanism and Rationale
The Parikh-Doering oxidation utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by the sulfur trioxide-pyridine complex (SO₃·py).[8][9] The reaction is typically carried out in the presence of a hindered amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), in an inert solvent like dichloromethane (DCM).[9][10]
The mechanism proceeds through several key steps:
-
Activation of DMSO: The electrophilic sulfur trioxide activates DMSO by forming a reactive sulfoxonium species.[8]
-
Nucleophilic Attack: The primary alcohol attacks the activated DMSO, leading to the formation of an alkoxysulfonium salt.[8][10]
-
Ylide Formation: The amine base removes a proton from a methyl group of the alkoxysulfonium salt, generating a sulfur ylide.[8]
-
Intramolecular Proton Transfer and Elimination: The ylide undergoes a five-membered ring transition state to facilitate an intramolecular proton transfer, leading to the elimination of the desired aldehyde, dimethyl sulfide (DMS), and the protonated base.[8]
Caption: Parikh-Doering Oxidation Workflow.
Experimental Protocol: A Self-Validating System
The following protocol is a representative procedure for the Parikh-Doering oxidation of tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate. The success of this reaction is validated by the clean conversion of the starting material to the product, which can be monitored by thin-layer chromatography (TLC) and confirmed by spectroscopic analysis.
Materials:
-
tert-Butyl 2-(hydroxymethyl)piperidine-1-carboxylate
-
Sulfur trioxide-pyridine complex (SO₃·py)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), distilled
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous DCM (0.2 M) is added triethylamine (3.0 eq) and anhydrous DMSO (5.0 eq).
-
The resulting solution is cooled to 0 °C in an ice-water bath.
-
The sulfur trioxide-pyridine complex (1.5 eq) is added portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
The reaction mixture is stirred at 0 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution.
-
The mixture is transferred to a separatory funnel and the layers are separated. The aqueous layer is extracted with DCM (3 x).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl 2-(formylmethyl)piperidine-1-carboxylate.
Spectroscopic Characterization: Confirming Identity and Purity
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aldehydic Proton (CHO): A characteristic singlet or doublet (due to coupling with the adjacent C-H) in the downfield region, typically around δ 9.5-9.7 ppm.
-
Piperidine Ring Protons: A complex series of multiplets in the region of δ 1.2-4.5 ppm. The proton on the carbon bearing the formyl group (C2-H) will be shifted downfield.
-
tert-Butyl Protons: A sharp singlet at approximately δ 1.4-1.5 ppm, integrating to 9 protons.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Aldehydic Carbonyl (CHO): A resonance in the highly deshielded region of δ 195-205 ppm.
-
Boc Carbonyl (C=O): A resonance around δ 155 ppm.
-
tert-Butyl Quaternary Carbon: A resonance around δ 80 ppm.
-
tert-Butyl Methyl Carbons: A resonance around δ 28 ppm.
-
Piperidine Ring Carbons: Resonances in the aliphatic region, typically between δ 20-60 ppm.
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI): Expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ or its sodium adduct [M+Na]⁺.
Applications in Synthesis: A Gateway to Molecular Complexity
The synthetic utility of tert-butyl 2-(formylmethyl)piperidine-1-carboxylate stems from the orthogonal reactivity of its functional groups. The aldehyde is a versatile electrophile for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, while the N-Boc group provides robust protection that can be removed under acidic conditions to reveal the secondary amine for further functionalization.
Reductive Amination: A Cornerstone of Amine Synthesis
One of the most powerful applications of this aldehyde is in reductive amination, a two-step, one-pot process that converts the aldehyde into a new amine.[11][12] This reaction is fundamental in drug discovery for introducing diverse amine-containing fragments.[2]
Mechanism:
-
Imine/Iminium Ion Formation: The aldehyde reacts with a primary or secondary amine to form a hemiaminal intermediate, which then dehydrates to form an imine (from a primary amine) or an iminium ion (from a secondary amine).[2]
-
Reduction: A mild reducing agent, such as sodium triacetoxyborohydride (STAB), selectively reduces the C=N bond of the imine or iminium ion to afford the corresponding amine.[2] STAB is often the reagent of choice due to its mildness and tolerance of a wide range of functional groups.
Caption: Reductive Amination Workflow.
This strategy allows for the modular synthesis of a wide variety of 2-substituted piperidines, which are key structural motifs in many biologically active compounds, including those targeting neurological disorders.[1]
Conclusion: An Indispensable Tool for Chemical Innovation
Tert-butyl 2-(formylmethyl)piperidine-1-carboxylate is a testament to the power of well-designed building blocks in advancing organic synthesis and drug discovery. Its strategic combination of a reactive aldehyde and a protected amine on a privileged piperidine scaffold provides a reliable and versatile platform for the construction of complex molecules. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, empowers researchers and scientists to leverage its full potential in the development of novel therapeutics and other functional molecules.
References
- Parikh-Doering Oxid
- Parikh–Doering oxid
- Parikh–Doering oxid
- DMSO – Pyridine-SO3 (Parikh-Doering). WordPress. [Link]
- DMSO Oxidation. University of California, Irvine. [Link]
- Tert-Butyl 2-Formylpiperidine-1-Carboxylate: A Key Intermediate in Modern Chemistry.
- 2-Formyl-piperidine-1-carboxylic acid tert-butyl ester | 157634-02-1. J&K Scientific. [Link]
- SUPPLEMENTARY INFORMATION. Macmillan Group - Princeton University. [https://chemistry.princeton.edu/macmillan/wp-content/uploads/sites/9 Macmillan Group/files/publications/nature19056-s.
- A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines.
- THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
- The Synthesis of Primary Amines through Reductive Amination Employing an Iron C
- Advancing Organic Synthesis with Versatile Chemical Intermediates: The Case of 2-Formylpiperidine-1-Carboxylate. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- tert-Butyl 2-formylpiperidine-1-carboxyl
- Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
- The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst.
- Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
- tert-Butyl 4-(2-oxoethyl)
- Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
- tert-Butyl 2-methyl-4-oxopiperidine-1-carboxyl
- N-(tert-butoxycarbonyl)piperidine. PubChem. [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. tert-Butyl 2-formylpiperidine-1-carboxylate | C11H19NO3 | CID 10656219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. N-Boc-piperidine-2-methanol synthesis - chemicalbook [chemicalbook.com]
- 8. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. Parikh-Doering Oxidation | NROChemistry [nrochemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Chemical characteristics of "Tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate"
An In-Depth Technical Guide to Tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate
This guide provides a comprehensive technical overview of this compound, a valuable heterocyclic building block in modern medicinal chemistry. We will move beyond simple data recitation to explore the causality behind its synthesis, the logic of its reactivity, and its practical application in drug development, grounded in established chemical principles.
Core Chemical Identity and Physicochemical Properties
This compound is a bifunctional organic molecule featuring a piperidine core. The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, a strategic choice that deactivates the amine's nucleophilicity and basicity, thereby directing reactivity towards the second functional group. The key feature of this molecule is the aldehyde-containing side chain at the C2 position of the piperidine ring. This specific substitution pattern introduces steric considerations and electronic effects that differentiate it from its more common C4-substituted isomer, influencing its role in complex molecule synthesis.
The aldehyde is a versatile functional handle, primed for nucleophilic attack and subsequent transformations, making this compound a crucial intermediate for introducing the substituted piperidine motif into larger, biologically active molecules.
Table 1: Physicochemical and Structural Data
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 170491-61-9 | [1] |
| Molecular Formula | C₁₂H₂₁NO₃ | [1] |
| Molecular Weight | 227.30 g/mol | - |
| Canonical SMILES | C1CCN(C(C1CC=O)C(=O)OC(C)(C)C) | - |
| Appearance | White to light yellow powder/crystal | - |
Synthesis: The Logic of Mild Oxidation
The most direct and common synthetic route to this compound is the oxidation of its corresponding primary alcohol, tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate.
Causality of Method Selection: The choice of an oxidizing agent is critical. Aldehydes are susceptible to over-oxidation to carboxylic acids, especially under harsh conditions (e.g., using chromium-based reagents or potassium permanganate). Therefore, the synthesis of this compound demands a mild, selective method that reliably stops at the aldehyde stage. Activated DMSO oxidations, such as the Parikh-Doering or Swern oxidations, are the industry standard for this transformation. These methods operate at low to ambient temperatures and are known for their high chemoselectivity and functional group tolerance.[2][3]
We will detail the Parikh-Doering protocol, which offers the advantage of using a stable, solid activator (sulfur trioxide pyridine complex) and avoids the cryogenic temperatures (−78 °C) and malodorous byproducts associated with the Sworn oxidation.[2][4][5]
Diagram: The Parikh-Doering Oxidation Mechanism
The following diagram illustrates the validated mechanism, which proceeds through an alkoxysulfonium intermediate followed by a base-mediated elimination.
Caption: Mechanism of the Parikh-Doering Oxidation.
Protocol: Representative Synthesis via Parikh-Doering Oxidation
This protocol is a self-validating system. Successful conversion can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting alcohol and the appearance of a new, typically less polar, product spot.
-
Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the starting material, tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq).
-
Solvent & Base: Dissolve the alcohol in anhydrous dichloromethane (DCM, ~0.1 M concentration). Add triethylamine (Et₃N, ~4.0 eq).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is a crucial step to control the initial exothermic reaction.
-
Activator Addition: Add the sulfur trioxide pyridine complex (SO₃•Py, ~3.0 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5-10 °C.
-
DMSO Addition: Add anhydrous dimethyl sulfoxide (DMSO, ~5.0 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the target aldehyde.
Chemical Reactivity and Application in Drug Discovery
The synthetic value of this compound lies in the reactivity of its aldehyde functional group. Its most prominent application is in reductive amination , a robust method for forming C-N bonds.
This reaction is particularly significant in drug discovery for coupling the piperidine building block to a primary or secondary amine of another molecule, thereby creating a more complex and potentially bioactive conjugate. A notable example is its use as a key intermediate in the synthesis of antagonists for the CXCR4 receptor, a target implicated in inflammation and cancer metastasis.[1]
Diagram: Reductive Amination Workflow
The workflow involves two key stages: the initial formation of an iminium ion intermediate, followed by its in-situ reduction.
Caption: General workflow for reductive amination.
Protocol: Reductive Amination for C-N Bond Formation
Causality of Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for this reaction.[1] Unlike stronger reducing agents like NaBH₄, NaBH(OAc)₃ is mild enough that it will not reduce the starting aldehyde before it has a chance to form the imine/iminium ion with the amine. It is also less water-sensitive and the reaction can often be performed in a single pot without strict exclusion of moisture.
-
Reactant Solution: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Acid Catalyst (Optional): For less reactive amines, a catalytic amount of acetic acid (AcOH) can be added to facilitate the formation of the iminium ion intermediate.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) to the solution at room temperature. The reaction is often mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor the progress by TLC or LC-MS until the starting materials are consumed.
-
Work-up: Carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃. Stir until gas evolution ceases. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The resulting crude product is purified via flash chromatography to yield the final coupled amine. An 82% yield has been reported for this type of reaction in CXCR4 antagonist synthesis.[1]
Spectroscopic and Analytical Characterization
Table 2: Expected Spectroscopic Signatures
| Technique | Feature | Expected Chemical Shift / Frequency | Rationale |
| ¹H NMR | Aldehyde Proton (CHO) | δ 9.5 - 9.8 ppm | Highly deshielded proton of the aldehyde group. |
| Boc Protons (-C(CH₃)₃) | δ ~1.4 ppm (singlet, 9H) | Characteristic signal for the tert-butyl group. | |
| Piperidine Protons | δ 1.2 - 4.2 ppm (complex) | Multiple overlapping multiplets for the CH and CH₂ groups of the ring. | |
| ¹³C NMR | Aldehyde Carbonyl (C=O) | δ ~202 ppm | Diagnostic downfield signal for an aldehyde carbon. |
| Carbamate Carbonyl (N-COO) | δ ~155 ppm | Carbonyl carbon of the Boc protecting group. | |
| Boc Quaternary Carbon | δ ~80 ppm | Quaternary carbon of the tert-butyl group. | |
| IR Spectroscopy | Aldehyde C=O Stretch | ~1725 cm⁻¹ | Strong, sharp absorption typical for an aldehyde carbonyl. |
| Carbamate C=O Stretch | ~1690 cm⁻¹ | Strong absorption for the carbamate carbonyl of the Boc group. | |
| Mass Spec (ESI+) | [M+H]⁺ | m/z 228.16 | Calculated for C₁₂H₂₂NO₃⁺. |
| [M+Na]⁺ | m/z 250.14 | Calculated for C₁₂H₂₁NNaO₃⁺. |
Safety and Handling
As a fine chemical intermediate, this compound should be handled with standard laboratory precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
-
Spill & Disposal: In case of a spill, absorb with an inert material and dispose of in accordance with local regulations.
Always consult the material safety data sheet (MSDS) from the supplier for complete and specific safety information before handling.
References
- Parikh, J. R., & Doering, W. von E. (1967). Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide. Journal of the American Chemical Society, 89(21), 5505–5507. [Link]
- Wikipedia. (2023). Parikh–Doering oxidation.
- Mancuso, A. J., & Swern, D. (1981). Activated dimethyl sulfoxide for the oxidation of alcohols. Synthesis, 1981(03), 165-185. [Link]
Sources
A Senior Application Scientist's Guide to Tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate: Synthesis, Characterization, and Application
Abstract
This technical guide provides an in-depth examination of Tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate, a pivotal building block in contemporary drug discovery and organic synthesis. Moving beyond a simple recitation of facts, this document elucidates the causal relationships behind synthetic choices, provides field-proven experimental protocols, and explores the compound's strategic application in medicinal chemistry. We will dissect its synthesis via common oxidation methodologies, detail its characterization, and demonstrate its utility as a precursor for complex molecular architectures, with a focus on reductive amination. This guide is structured to equip researchers, scientists, and drug development professionals with the expert-level insights required to effectively utilize this versatile intermediate.
Core Concepts: The Strategic Value of a Bifunctional Building Block
This compound is a heterocyclic organic compound featuring two key functional elements on a piperidine scaffold: a nitrogen atom protected by a tert-butoxycarbonyl (Boc) group and an aldehyde (2-oxoethyl) substituent at the 2-position.[1] This specific arrangement makes it an exceptionally valuable intermediate in pharmaceutical synthesis.[2]
The piperidine ring is a ubiquitous motif in biologically active molecules, and the Boc protecting group allows for controlled manipulation of the ring's nitrogen atom.[3] Simultaneously, the aldehyde functionality serves as a versatile handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.[2] Its primary utility lies in its role as a precursor for creating more elaborate substituted piperidines, which are central to many therapeutic agents.[1][4]
Chemical Structure and Nomenclature
-
IUPAC Name: this compound[5]
-
CAS Number: 170491-61-9[1]
-
Common Synonyms: N-Boc-2-piperidineacetaldehyde, 1-(tert-Butoxycarbonyl)-2-piperidineacetaldehyde, Tert-butyl 2-(formylmethyl)piperidine-1-carboxylate[2]
Physicochemical Properties and Analytical Characterization
A thorough understanding of a compound's physical properties and spectroscopic signature is fundamental to its successful application. The data below provides the foundational parameters for this compound.
Table 1: Key Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₁NO₃ | [1] |
| Molecular Weight | 227.30 g/mol | [6] |
| Appearance | Colorless oil or white to light yellow powder/crystal | [5][7] |
| Melting Point | 38-42 °C | [6] |
| Boiling Point | 318.1 °C at 760 mmHg | [6] |
| Density | 1.035 g/cm³ | [6] |
| InChIKey | VPUHJQDNBOTMSI-UHFFFAOYSA-N | [5] |
Spectroscopic Validation
Post-synthesis, confirming the structural integrity and purity of the target compound is a critical, non-negotiable step.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are primary tools for structural verification.
-
¹H NMR : Key expected signals include a singlet around ~1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group, a signal for the aldehyde proton (CHO) at ~9.4-9.8 ppm, and a series of multiplets for the piperidine ring protons.[1][8]
-
¹³C NMR : Characteristic peaks would include the carbonyl carbon of the aldehyde at ~200 ppm and the carbonyl of the Boc group around 155 ppm.[9]
-
-
Mass Spectrometry (MS) : This technique validates the molecular weight of the compound. A common observation in electrospray ionization (ESI) would be the [M+H]⁺ ion at m/z 228.16, confirming the molecular formula.[1][5]
-
Purity Assessment (HPLC) : High-Performance Liquid Chromatography (HPLC) is the standard for quantifying purity, ensuring the material is suitable for subsequent, often sensitive, synthetic steps. A purity of >95% is typically required for drug development applications.[1]
Synthesis: The Controlled Oxidation of a Primary Alcohol
The most common and direct route to this compound is the selective oxidation of its corresponding primary alcohol, tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate. The central challenge of this transformation is to cleanly stop the oxidation at the aldehyde stage without over-oxidation to the carboxylic acid. Two field-proven methods, Swern Oxidation and Dess-Martin Periodinane (DMP) Oxidation, are favored for their reliability and high yields under mild conditions.[10][11]
Method 1: Swern Oxidation
The Swern oxidation is a classic, highly reliable method that utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to generate the oxidizing species in situ.[12] Its primary advantage is its high yield and tolerance for a wide range of functional groups.[13] The main operational demand is the strict requirement for low temperatures (-78 °C).[14]
Causality Behind the Method : The reaction proceeds via the formation of a chloro(dimethyl)sulfonium chloride intermediate at -78 °C.[12] This intermediate is highly reactive but thermally unstable, necessitating cryogenic conditions to prevent decomposition.[14] The alcohol adds to this species, forming an alkoxysulfonium salt. A hindered organic base, typically triethylamine (TEA), is then added to deprotonate the α-carbon and induce an E2-like elimination, yielding the aldehyde, dimethyl sulfide, and triethylammonium chloride.[10][12]
-
Setup : Under an inert atmosphere (Nitrogen or Argon), charge a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and two dropping funnels with anhydrous dichloromethane (DCM, 0.2 M relative to the alcohol). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Activator Addition : To the cooled DCM, add oxalyl chloride (1.5 eq) dropwise via a dropping funnel, maintaining the internal temperature below -70 °C.
-
DMSO Addition : In a separate, dry flask, prepare a solution of anhydrous DMSO (3.0 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. Stir for 15 minutes.
-
Substrate Addition : Prepare a solution of tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture. Stir for 30-45 minutes at -78 °C.
-
Elimination : Add triethylamine (TEA, 5.0 eq) dropwise. A precipitate (triethylammonium chloride) will form. Stir the mixture at -78 °C for 15 minutes, then allow it to warm slowly to room temperature over 1-2 hours.
-
Quenching & Workup : Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure aldehyde.[9]
Method 2: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation offers significant operational simplicity compared to the Swern protocol. It employs a stable, commercially available hypervalent iodine(V) reagent, Dess-Martin Periodinane (DMP), which can perform the oxidation at room temperature.[15] This method is prized for its mild, neutral pH conditions and straightforward workup.
Causality Behind the Method : The alcohol displaces an acetate group on the iodine center of the DMP reagent.[15] An intramolecular deprotonation of the α-hydrogen by one of the remaining acetate ligands facilitates the reductive elimination of the iodine(III) byproduct (iodinane) and acetic acid, releasing the desired aldehyde.[15][16] The workup involves quenching with a reducing agent like sodium thiosulfate to consume excess DMP and its byproducts, simplifying purification.[11]
-
Setup : To a standard round-bottom flask at room temperature, add a solution of tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M).
-
Reagent Addition : Add Dess-Martin Periodinane (1.2-1.5 eq) to the solution in one portion. The reaction is mildly exothermic.
-
Reaction Monitoring : Stir the mixture at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting alcohol is fully consumed (typically 1-3 hours).
-
Quenching : Upon completion, dilute the reaction mixture with DCM and pour it into a vigorously stirred biphasic solution of saturated aqueous sodium bicarbonate (NaHCO₃) and saturated aqueous sodium thiosulfate (Na₂S₂O₃) (1:1 ratio). Stir until the solid byproducts dissolve and the organic layer becomes clear.
-
Workup : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice with DCM.
-
Purification : Combine the organic layers, wash with saturated NaHCO₃, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude oil via silica gel column chromatography to obtain the final product.[11]
Table 2: Comparison of Key Oxidation Methods
| Parameter | Swern Oxidation | Dess-Martin Periodinane (DMP) Oxidation |
| Temperature | -78 °C (Cryogenic) | Room Temperature |
| Key Reagents | DMSO, Oxalyl Chloride, Triethylamine | Dess-Martin Periodinane |
| Advantages | High yield, reliable, cost-effective for large scale | Mild conditions, simple setup, fast, easy workup |
| Disadvantages | Requires strict temperature control, toxic CO byproduct, foul-smelling dimethyl sulfide byproduct | Reagent is expensive and potentially explosive, not ideal for very large scales |
| Workup | Aqueous wash, extraction | Reductive quench (thiosulfate), aqueous wash, extraction |
Applications in Drug Development: The Aldehyde as a Synthetic Linchpin
The synthetic value of this compound is realized through the reactivity of its aldehyde group. The most powerful and widely used transformation is reductive amination.
Reductive Amination
This robust, one-pot reaction sequence is a cornerstone of medicinal chemistry for constructing carbon-nitrogen bonds. It involves the reaction of the aldehyde with a primary or secondary amine to form an intermediate imine (or iminium ion), which is immediately reduced by a mild, selective hydride source to yield a more complex amine.[1]
Causality Behind the Method : The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is ideal because it is mild enough not to reduce the starting aldehyde but is sufficiently reactive to reduce the intermediate iminium ion. This selectivity allows all reagents to be combined in a single pot, streamlining the synthetic process.
Significance in Research : This strategy is prominently used in synthesizing libraries of drug-like molecules for screening. For instance, this compound is a documented intermediate in the synthesis of antagonists for the CXCR4 receptor, a target implicated in inflammation and cancer metastasis.[1] The reductive amination step is used to introduce diverse amine-containing fragments, enabling the exploration of structure-activity relationships (SAR).
Safety, Handling, and Storage
Proper handling of all chemical reagents is paramount for laboratory safety.
Hazard Identification
According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls : All manipulations should be performed exclusively inside a certified chemical fume hood to avoid inhalation of vapors or dust.[19] Eyewash stations and safety showers must be readily accessible.[19]
-
Personal Protective Equipment :
-
Hygiene : Avoid contact with skin, eyes, and clothing. Do not ingest. Wash hands thoroughly after handling.[18]
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][20]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[1][19]
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for the efficient construction of molecular complexity. Its value is derived from the orthogonal reactivity of its Boc-protected amine and its versatile aldehyde handle. A deep understanding of the causality behind its synthesis—particularly the nuances of selective oxidation protocols like Swern and DMP—enables the scientist to make informed decisions based on scale, cost, and experimental constraints. Its proficient application, most notably in reductive amination reactions, directly accelerates the discovery and development of novel piperidine-based therapeutics. This guide serves as a comprehensive resource, blending theoretical knowledge with practical, actionable protocols to empower the modern chemical researcher.
References
- PubChem. (n.d.). tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. National Center for Biotechnology Information.
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet: tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate.
- SpectraBase. (n.d.). This compound. Wiley.
- UCL Discovery. (2024). RSC Medicinal Chemistry - RESEARCH ARTICLE.
- Wikipedia. (n.d.). Dess–Martin periodinane.
- ResearchGate. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate.
- Wikipedia. (n.d.). Dess–Martin oxidation.
- Apollo Scientific. (2023). Safety Data Sheet: tert-Butyl (R)-4-(1-aminoethyl)piperidine-1-carboxylate.
- Michigan State University. (n.d.). Swern Oxidation Procedure. Department of Chemistry.
- TCI Chemicals. (n.d.). tert-Butyl 4-(2-Oxoethyl)piperidine-1-carboxylate 142374-19-4.
- Organic Syntheses. (n.d.). 1,2-Benziodoxol-3(1H)-one, 1,1,1-triacetoxy-.
- Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation.
- ChemRxiv. (2021). Regiodivergent α- and β-Functionalization of Saturated N-Heterocycles by Photocatalytic Oxidation.
- Chemistry Steps. (n.d.). Swern Oxidation Mechanism.
- Wikipedia. (n.d.). Swern oxidation.
- National Institutes of Health. (n.d.). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. PMC.
- CAS Common Chemistry. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate.
- BenchChem. (n.d.). Application Notes and Protocols for the Oxidation of N-Boc-4-hydroxypiperidine to N-Boc-4-piperidone.
- Atlantis Press. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
- The Royal Society of Chemistry. (n.d.). Supporting Information: A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids.
- ResearchGate. (2007). Regioselective γ Alkylation of tert-Butyl 2,4-dioxopiperidine-1-carboxylate.
- ResearchGate. (2013). Aerobic Oxidation of Benzylic Alcohols in Water by 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)/Copper(II) 2-N-Arylpyrrolecarbaldimino Complexes.
- ResearchGate. (2020). Oxidation of N,N,N,2,2,6,6‐Heptamethyl‐piperidine‐4‐ammonium Chloride to Water‐Soluble N‐Oxyl Radicals: A Comparative Study.
- Organic Syntheses. (n.d.). Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate.
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Buy Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate | 142374-19-4 [smolecule.com]
- 4. Buy tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate | 372159-76-7 [smolecule.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. tert-Butyl 4-(2-Oxoethyl)piperidine-1-carboxylate | 142374-19-4 | TCI AMERICA [tcichemicals.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 10. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Swern oxidation - Wikipedia [en.wikipedia.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. jk-sci.com [jk-sci.com]
- 15. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 16. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 17. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate | C12H21NO3 | CID 10353694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. static.cymitquimica.com [static.cymitquimica.com]
- 19. fishersci.com [fishersci.com]
- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
The Cornerstone of Modern Drug Discovery: An In-depth Technical Guide to N-Boc Protected Piperidines
Abstract
The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products, owing to its favorable physicochemical properties that enhance drug-like characteristics.[1][2] The strategic manipulation of this heterocyclic system is therefore a cornerstone of medicinal chemistry and drug development. Central to this endeavor is the use of protecting groups, among which the tert-butoxycarbonyl (Boc) group stands out for its robustness, ease of introduction, and selective removal. This technical guide provides an in-depth exploration of N-Boc protected piperidines, offering researchers, scientists, and drug development professionals a comprehensive resource. We will delve into the core chemical features of the N-Boc group, detail the mechanisms and protocols for its installation and cleavage, and explore the synthetic utility of the resulting N-Boc piperidine building blocks in the synthesis of complex molecular architectures.
The N-Boc Group: A Sentinel of Amine Reactivity
The tert-butoxycarbonyl (Boc) group is a carbamate-based protecting group for primary and secondary amines.[3] Its widespread adoption in organic synthesis is attributable to a unique combination of steric bulk and electronic properties that render the protected amine significantly less nucleophilic and basic.[3]
A paramount feature of the Boc group is its remarkable stability across a broad spectrum of reaction conditions, including basic and nucleophilic environments, as well as catalytic hydrogenation.[3] This stability profile establishes it as an "orthogonal" partner to other commonly employed amine protecting groups, such as the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile carboxybenzyl (Cbz) group.[3] The true strategic value of the Boc group, however, lies in its predictable lability under acidic conditions, enabling its selective removal without disturbing other acid-stable functionalities within a complex molecule.[3]
Synthesis of N-Boc Protected Piperidines: The Protection Reaction
The most prevalent and efficient method for the introduction of the N-Boc group onto a piperidine nitrogen is the reaction with di-tert-butyl dicarbonate (Boc₂O), commonly known as Boc anhydride.[3][4] This transformation proceeds via a nucleophilic acyl substitution mechanism.
Mechanism of N-Boc Protection
The reaction commences with the nucleophilic attack of the piperidine nitrogen's lone pair on one of the electrophilic carbonyl carbons of the Boc anhydride, leading to the formation of a tetrahedral intermediate.[3][5] This intermediate subsequently collapses, expelling a tert-butyl carbonate anion as a leaving group.[3] This unstable anion readily decomposes into the thermodynamically stable products of carbon dioxide gas and a tert-butoxide anion.[3][5] The generated tert-butoxide then deprotonates the positively charged piperidinium ion, yielding the final N-Boc protected piperidine.[3] While the reaction can proceed without an external base, bases such as triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP) are often incorporated to accelerate the reaction by neutralizing the protonated amine.[3]
Caption: A logical workflow for the N-Boc protection of piperidine.
Experimental Protocol: General N-Boc Protection of Piperidine
This protocol provides a general procedure for the N-Boc protection of a piperidine derivative.
Materials:
-
Piperidine derivative (1.0 eq.)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.3 eq.)[4]
-
Triethylamine (TEA) or Sodium Bicarbonate (optional, as base)
-
Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) (solvent)[4]
-
Saturated aqueous solution of NH₄Cl[4]
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
In a round-bottom flask, dissolve the piperidine derivative (1.0 eq.) in a suitable solvent (e.g., DCM) to a concentration of 0.1-0.5 M.[4]
-
Add the base (e.g., TEA, 1.5 eq.) to the solution, if required.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.3 eq.) portion-wise to the stirred solution at room temperature.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.[4]
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
| Parameter | Recommended Condition | Rationale |
| Boc₂O Equivalents | 1.1 - 1.3 | A slight excess ensures the reaction proceeds to completion.[4] |
| Solvent | DCM, THF, ACN, Dioxane/Water | Choice depends on the solubility of the starting material.[4] |
| Base | TEA, NaHCO₃ | Neutralizes the acid formed during the reaction, preventing potential side reactions.[4] |
| Temperature | Room Temperature | Generally sufficient for the reaction to proceed at a reasonable rate. |
Deprotection of N-Boc Piperidines: Releasing the Amine
The defining characteristic of the Boc group is its susceptibility to cleavage under acidic conditions. This selective removal is a cornerstone of its utility in multi-step synthesis.
Mechanism of N-Boc Deprotection
The acid-catalyzed deprotection is initiated by the protonation of the carbonyl oxygen of the carbamate. This is followed by the cleavage of the carbon-oxygen bond, leading to the formation of a carbamic acid and a stable tert-butyl cation. The carbamic acid is unstable and readily decarboxylates to liberate the free piperidine and carbon dioxide.
Caption: A logical workflow for the acid-catalyzed deprotection of N-Boc-piperidine.
Experimental Protocols for N-Boc Deprotection
The choice of acid and solvent is critical and depends on the presence of other acid-sensitive functional groups in the molecule.
Protocol A: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a common and highly efficient method for Boc deprotection.[6]
Materials:
-
N-Boc protected piperidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the N-Boc protected piperidine in DCM.
-
Add TFA (typically 20-50% v/v) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 30 minutes to 3 hours, monitoring by TLC.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in water and neutralize by the slow addition of saturated aqueous NaHCO₃.
-
Extract the aqueous layer with an appropriate organic solvent.
-
Dry the combined organic layers and concentrate to yield the deprotected piperidine.
Protocol B: Hydrochloric Acid (HCl) in an Organic Solvent
A solution of HCl in dioxane or methanol is also widely used and can be advantageous if the trifluoroacetate salt is problematic.[6][7]
Materials:
-
N-Boc protected piperidine
-
2 N HCl in Methanol[7] or 4M HCl in Dioxane
-
Diethyl ether (for precipitation, if applicable)
Procedure:
-
Dissolve the N-Boc protected piperidine in 2 N HCl in methanol.[7]
-
Heat the solution to 60 °C for 2 hours.[7]
-
Remove the excess methanol by rotary evaporation.[7]
-
The resulting hydrochloride salt can often be precipitated with diethyl ether and collected by filtration.
| Reagent System | Typical Conditions | Notes |
| TFA/DCM | 20-50% TFA, 0 °C to RT, 30 min - 3 h | Highly efficient; potential for side reactions with other acid-labile groups.[3][6] |
| HCl in Dioxane/Methanol | 2-4 M HCl, RT to 60 °C, 1-4 h | Often yields a crystalline hydrochloride salt that is easily isolated.[6][7] |
| AlCl₃ | - | Can be used for selective cleavage in the presence of other protecting groups.[8] |
Synthetic Applications of N-Boc Piperidines in Drug Discovery
N-Boc protected piperidines are invaluable building blocks in the synthesis of a wide range of biologically active molecules and pharmaceutical agents.[2][9] The Boc group allows for the selective functionalization of the piperidine ring at various positions, which is crucial for establishing structure-activity relationships (SAR) during the drug discovery process.
For instance, N-Boc-4-piperidone is a versatile starting material for the synthesis of various substituted piperidines.[10] The ketone functionality can undergo a plethora of transformations, including reductive amination, Wittig reactions, and aldol condensations, to introduce diverse substituents at the 4-position.
Furthermore, the lithiation of N-Boc piperidines, followed by quenching with various electrophiles, provides a powerful method for the asymmetric synthesis of substituted piperidines, which is critical as the biological activity of enantiomers can differ significantly.[11]
Conclusion
The N-Boc protecting group is an indispensable tool in the synthetic organic chemist's arsenal, particularly in the context of piperidine chemistry. Its well-defined stability profile, coupled with its predictable and selective removal under acidic conditions, provides a robust strategy for the synthesis of complex piperidine-containing molecules. The methodologies outlined in this guide represent field-proven approaches that underpin the development of numerous therapeutic agents. A thorough understanding of the principles and practical considerations of N-Boc protection and deprotection is therefore essential for any scientist engaged in the design and synthesis of novel piperidine-based pharmaceuticals.
References
- Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- Cochrane, E. J., Leonori, D., Hassall, L. A., & Coldham, I. (2014). Synthesis and kinetic resolution of N-Boc-2-arylpiperidines. RSC Publishing.
- Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.
- ResearchGate. (n.d.). Piperidine nucleus in the field of drug discovery.
- Molecules. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
- Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives.
- Bio-protocol. (n.d.). General Procedure for Boc Deprotection (General Procedure B).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Piperidine Derivatives in Modern Pharmaceutical Synthesis.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
- White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate.
- Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O).
- Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring N-Boc-Piperazine: Properties, Applications, and Manufacturing.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis Applications of Boc-Protected Piperidine Propanoic Acid.
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. General Procedure for Boc Deprotection (General Procedure B) [bio-protocol.org]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]
- 11. Synthesis and kinetic resolution of N -Boc-2-arylpiperidines - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC04576A [pubs.rsc.org]
The Aldehyde Moiety in tert-Butyl 2-(2-oxoethyl)piperidine-1-carboxylate: A Comprehensive Technical Guide to its Reactivity and Synthetic Utility
Abstract
Tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate is a chiral bifunctional molecule of significant interest in medicinal chemistry and drug development. Its strategic importance lies in the orthogonal reactivity of its two key functional groups: a Boc-protected secondary amine within a piperidine ring and a reactive aldehyde side chain. This guide provides an in-depth technical exploration of the aldehyde's reactivity, offering a framework for its strategic manipulation in complex synthetic pathways. We will delve into the electronic and steric factors governing its behavior and present detailed protocols for its key transformations, including reductive amination, olefination, aldol condensation, oxidation, and reduction. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable building block.
Introduction: A Molecule of Strategic Importance
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates.[1] The introduction of functionalized side chains onto this heterocyclic core allows for the fine-tuning of pharmacological properties. This compound, often available in its enantiopure forms, presents a unique synthetic opportunity. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the piperidine nitrogen, rendering it nucleophilically inert under a variety of reaction conditions, thereby allowing for the selective transformation of the aldehyde moiety.[2][3] The aldehyde, a versatile electrophile, can participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide will systematically explore the reactivity of this aldehyde, providing both theoretical grounding and practical, field-proven protocols.
Structural and Electronic Landscape of the Aldehyde
The reactivity of the aldehyde in this compound is dictated by a combination of electronic and steric factors. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles.[4][5] The adjacent chiral center at the 2-position of the piperidine ring can influence the stereochemical outcome of nucleophilic additions, a critical consideration in asymmetric synthesis.[4] Furthermore, the bulky Boc protecting group can exert steric hindrance, potentially modulating the accessibility of the aldehyde.
Caption: Structure of this compound.
Key Transformations of the Aldehyde Moiety
This section will detail the primary reactions of the aldehyde group, providing both mechanistic insights and detailed experimental protocols.
Reductive Amination: A Gateway to Novel Amine Derivatives
Reductive amination is a cornerstone reaction for the synthesis of complex amines and is a frequently employed transformation for this aldehyde, particularly in the synthesis of CXCR4 antagonists.[5][6] The reaction proceeds via the initial formation of an iminium ion intermediate upon reaction of the aldehyde with a primary or secondary amine, which is then reduced in situ by a mild reducing agent.
Mechanism of Reductive Amination:
Sources
- 1. Synthesis and kinetic resolution of N -Boc-2-arylpiperidines - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC04576A [pubs.rsc.org]
- 2. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Novel Tetrahydroisoquinoline CXCR4 Antagonists with Rigidified Side-Chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amino-Heterocycle Tetrahydroisoquinoline CXCR4 Antagonists with Improved ADME Profiles via Late-Stage Buchwald Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic data for "Tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate"
Starting Data Collection
I've started gathering spectroscopic data for Tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate. My initial focus is on collecting 1H NMR, 13C NMR, IR, and mass spectrometry data through Google searches. I'll then begin analyzing the data to pinpoint crucial spectral features and chemical shifts.
Outlining Data Analysis Process
I'm now outlining how I'll analyze the data. First, I'll identify key spectral features and chemical shifts. I plan to use Graphviz for molecular structure diagrams and NMR correlations. I'll include detailed experimental protocols for spectral acquisition, then create a comprehensive analysis, followed by a references section.
Formulating Guide Structure
I'm now formulating the technical guide's structure. It will begin with an introduction and then delve into individual spectroscopic techniques. Experimental data will be in tables with detailed interpretations and Graphviz diagrams for clarity. I'm focusing on protocols and the comprehensive analysis section. The reference section will be complete with verifiable URLs.
Methodological & Application
Asymmetric Synthesis of (S)-tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate: A Detailed Guide
Abstract
This document provides a comprehensive guide to the asymmetric synthesis of (S)-tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate, a valuable chiral building block in pharmaceutical research and development. The piperidine scaffold is a privileged structure in medicinal chemistry, and the ability to introduce substituents with stereochemical control is of paramount importance.[1] This guide details a robust and scalable synthetic route, starting from commercially available chiral precursors. We will delve into the mechanistic underpinnings of key transformations, provide field-tested experimental protocols, and offer insights into process optimization and troubleshooting. The methodologies described herein are designed to be reproducible and scalable, catering to the needs of researchers in both academic and industrial settings.
Introduction: The Significance of Chiral Piperidines
The piperidine ring is one of the most ubiquitous N-heterocyclic motifs found in pharmaceuticals and biologically active natural products.[2] Its prevalence stems from its ability to confer favorable pharmacokinetic and pharmacodynamic properties to a molecule. The stereochemistry of substituents on the piperidine ring often plays a critical role in determining biological activity and selectivity. Consequently, the development of efficient and stereoselective methods for the synthesis of chiral piperidine derivatives is a central theme in modern organic synthesis.[3][4]
(S)-tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate is a versatile intermediate, featuring a reactive aldehyde functionality that can be elaborated into a wide array of more complex structures. Its synthesis presents a common challenge: the stereoselective construction of the C2-substituted piperidine core and the subsequent unmasking of the aldehyde group without epimerization. This guide will focus on a practical and reliable approach utilizing a chiral pool starting material, L-lysine, to establish the desired stereochemistry.
Strategic Overview of the Synthetic Approach
The synthetic strategy hinges on leveraging the inherent chirality of a readily available amino acid to construct the piperidine ring. This "chiral pool" approach is a powerful and cost-effective method for asymmetric synthesis.[5] The overall transformation can be dissected into two main stages: the construction of the protected piperidine alcohol and its subsequent oxidation to the target aldehyde.
The chosen route involves the cyclization of a derivative of L-lysine to form the piperidine ring, followed by the manipulation of the side chain to install the desired 2-oxoethyl group. This method offers excellent control over the stereochemistry at the C2 position.
Visualizing the Synthetic Pathway
The following diagram illustrates the key transformations in the synthesis of (S)-tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate.
Caption: Overall synthetic workflow.
Detailed Experimental Protocols
This section provides step-by-step procedures for the key synthetic transformations. All manipulations of air- and moisture-sensitive reagents should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.[6]
Synthesis of (S)-tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate
The synthesis of the key alcohol intermediate can be achieved from L-lysine through a multi-step sequence involving protection, cyclization, and reduction. A common approach involves the formation of a Weinreb amide, which can be selectively reduced to the corresponding aldehyde and then further to the alcohol, or directly to the alcohol depending on the reducing agent.[7] For the purpose of this guide, we will focus on a route that generates the alcohol intermediate, which is then oxidized in a separate step.
An alternative and often more direct route starts from commercially available (S)-2-piperidineethanol, which is then N-Boc protected. However, for a synthesis starting from a more fundamental chiral pool material, the route from L-glutamic acid or a similar amino acid is also a viable option.
Protocol: N-Boc Protection of (S)-2-Piperidineethanol
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add (S)-2-piperidineethanol (1.0 eq.), dichloromethane (DCM, 0.2 M), and triethylamine (1.5 eq.).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in DCM.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer, and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Oxidation to (S)-tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate
The selective oxidation of a primary alcohol to an aldehyde is a critical transformation in organic synthesis.[8] It is crucial to employ mild conditions to prevent over-oxidation to the carboxylic acid.[9] The Swern oxidation is a highly reliable and widely used method that meets these criteria.[10][11]
Mechanism of Swern Oxidation
The Swern oxidation proceeds in two main stages: activation of dimethyl sulfoxide (DMSO) and the oxidation of the alcohol.[10]
Caption: Simplified mechanism of the Swern Oxidation.
Protocol: Swern Oxidation [8][12]
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, dissolve oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (DCM, ~0.2 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Activation: Slowly add a solution of dimethyl sulfoxide (DMSO, 2.5 eq.) in DCM dropwise, maintaining the internal temperature below -65 °C. Stir the mixture for 15-30 minutes at -78 °C.
-
Alcohol Addition: Add a solution of (S)-tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq.) in DCM dropwise, ensuring the temperature remains below -65 °C. Stir for 30-45 minutes at -78 °C.
-
Elimination: Add triethylamine (Et₃N, 5.0 eq.) dropwise. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over approximately 1 hour.
-
Workup: Quench the reaction by adding water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude aldehyde is often used in the next step without further purification, but can be purified by flash column chromatography if necessary. Note: The aldehyde can be sensitive to epimerization and should be handled with care, avoiding strong acids or bases.
Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the key oxidation step.
| Transformation | Reagents and Conditions | Typical Yield | Enantiomeric Purity |
| Swern Oxidation | 1. (COCl)₂, DMSO, DCM, -78 °C | 85-95% | >99% ee |
| 2. (S)-alcohol, -78 °C | |||
| 3. Et₃N, -78 °C to rt |
Alternative Synthetic Considerations
While the Swern oxidation is a robust method, other oxidation protocols can also be employed.
-
Dess-Martin Periodinane (DMP) Oxidation: This method uses a hypervalent iodine reagent and offers the advantage of being performed at room temperature.[9] It is also a very mild and selective method for oxidizing primary alcohols to aldehydes.
-
Parikh-Doering Oxidation: This protocol utilizes the SO₃·pyridine complex as the activating agent for DMSO. It is generally considered milder than the Swern oxidation and can be performed at 0 °C.
The choice of oxidation method may depend on the specific substrate, scale of the reaction, and available laboratory resources.
Conclusion
This guide has outlined a reliable and well-documented synthetic route for the asymmetric synthesis of (S)-tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate. By starting from a chiral pool material and employing a mild and selective oxidation protocol, this valuable building block can be prepared in high yield and excellent enantiomeric purity. The provided protocols are intended to serve as a practical resource for researchers engaged in the synthesis of chiral piperidine derivatives for pharmaceutical and other applications.
References
- Organic Synthesis.
- Yadav, J. S., et al. (2010). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 49B(8), 1097-1102. [Link]
- Organic Chemistry Portal. Alcohol to Aldehyde - Common Conditions. [Link]
- Yoshikai, N. (2020). Rewiring amino acids to piperidines.
- Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]
- J-Stage.
- Myers, A. G. Research Group, Harvard University. Chem 115 Handouts. [Link]
- White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]
- ResearchGate. Reduction of Weinreb amides to aldehydes under ambient conditions with magnesium borohydride reagents. [Link]
- Chemistry Hall.
- Zhang, Z., et al. (2019). Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C–H cyanation. Nature Chemistry, 11(12), 1133-1139. [Link]
- Contente, M. L., et al. (2018). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry, 14, 1866-1873. [Link]
- White, J. M., et al. (2007). Mild and Selective Hydrozirconation of Amides to Aldehydes Using Cp2Zr(H)Cl: Scope and Mechanistic Insight. The Journal of Organic Chemistry, 72(11), 4098-4107. [Link]
- Current Protocols in Chemical Biology. Weinreb Amides. [Link]
- Comins, D. L., et al. (2002). Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine.
- Asian Journal of Organic Chemistry.
- Organic Letters.
- Nature Communications.
- International Journal of Molecular Sciences.
Sources
- 1. Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. Selective Reduction of α,β-Unsaturated Weinreb Amides in the Presence of α,β-Unsaturated Esters [jstage.jst.go.jp]
- 7. Weinreb amides [pubsapp.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Alcohol to Aldehyde - Common Conditions [commonorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 12. organic-synthesis.com [organic-synthesis.com]
Application Notes and Protocols: A Guided Synthesis of tert-Butyl 2-(2-oxoethyl)piperidine-1-carboxylate from 2-Pyridinemethanol
Abstract: This document provides a comprehensive, three-step synthetic route for the preparation of tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate, a valuable building block in pharmaceutical and medicinal chemistry. Starting from the readily available 2-pyridinemethanol, the synthesis involves catalytic hydrogenation to form the piperidine ring, subsequent N-Boc protection of the secondary amine, and a final, mild oxidation of the primary alcohol to the target aldehyde. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and justifications for experimental choices to ensure reproducibility and success.
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates.[1] The functionalized piperidine, this compound, serves as a versatile intermediate, incorporating both a protected amine and a reactive aldehyde group. This unique combination allows for further elaboration through various chemical transformations, such as reductive amination, Wittig reactions, and aldol condensations, making it a key component in the synthesis of complex molecular architectures.
This application note details a robust and scalable three-step synthesis beginning with 2-pyridinemethanol. The chosen pathway prioritizes high yields, straightforward purifications, and the use of well-established, reliable chemical transformations.
Overall Synthetic Pathway
The transformation from 2-pyridinemethanol to the target aldehyde is achieved through a logical sequence of reduction, protection, and oxidation. Each step is designed to be high-yielding and amenable to standard laboratory equipment.
Caption: Synthetic workflow from 2-pyridinemethanol to the target aldehyde.
Part 1: Catalytic Hydrogenation of 2-Pyridinemethanol
The initial and most critical step is the saturation of the aromatic pyridine ring to yield 2-piperidinemethanol. The aromaticity of pyridine necessitates a potent catalytic system to achieve full reduction.
Scientific Rationale
Heterogeneous catalytic hydrogenation is the most direct and atom-economical method for this transformation.[1] Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is a highly effective and widely used catalyst for the hydrogenation of pyridines.[2][3] The reaction is typically performed under acidic conditions, often using glacial acetic acid as the solvent. The acid protonates the pyridine nitrogen, which facilitates the reduction of the otherwise electron-rich aromatic ring.[3]
Experimental Protocol: Synthesis of 2-Piperidinemethanol
Materials:
-
2-Pyridinemethanol
-
Platinum(IV) oxide (PtO₂)
-
Glacial Acetic Acid
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
High-pressure hydrogenation vessel (Parr apparatus or similar)
Procedure:
-
To a high-pressure reactor vessel, add 2-pyridinemethanol (1.0 eq).
-
Add glacial acetic acid as the solvent (approximately 5-10 mL per gram of starting material).
-
Carefully add the PtO₂ catalyst (typically 1-5 mol%) to the solution.
-
Securely seal the reactor vessel and connect it to the hydrogenation apparatus.
-
Purge the system with an inert gas (e.g., nitrogen or argon) three times.
-
Pressurize the reactor with hydrogen gas to 50-70 bar.[2][3]
-
Begin vigorous stirring and maintain the reaction at room temperature for 6-8 hours, or until hydrogen uptake ceases.
-
Work-up:
-
Carefully vent the excess hydrogen gas in a fume hood.
-
Filter the reaction mixture through a pad of Celite® to remove the PtO₂ catalyst. Wash the pad with a small amount of ethyl acetate.
-
Carefully neutralize the filtrate by slowly adding saturated NaHCO₃ solution until the pH is ~8-9.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 2-piperidinemethanol, which is often used in the next step without further purification.
-
| Reagent | Molar Eq. | Purity | Source |
| 2-Pyridinemethanol | 1.0 | >98% | Sigma-Aldrich |
| Platinum(IV) oxide | 0.01-0.05 | - | Sigma-Aldrich |
| Glacial Acetic Acid | Solvent | ACS | Merck |
| Hydrogen Gas | Excess | >99.9% | - |
Table 1: Reagents for Step 1: Hydrogenation.
Part 2: N-Boc Protection of 2-Piperidinemethanol
With the piperidine ring formed, the next step is to protect the secondary amine. This is crucial to prevent side reactions in the subsequent oxidation step. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under various conditions and its straightforward removal under acidic conditions.
Scientific Rationale
The reaction of a secondary amine with di-tert-butyl dicarbonate ((Boc)₂O) is a standard and highly efficient method for introducing the Boc protecting group. The reaction requires a non-nucleophilic base, such as triethylamine (Et₃N), to neutralize the acidic byproduct, tert-butanol and carbon dioxide, driving the reaction to completion. Dichloromethane (CH₂Cl₂) is a common solvent for this transformation.
Experimental Protocol: Synthesis of tert-Butyl 2-(hydroxymethyl)piperidine-1-carboxylate
Materials:
-
2-Piperidinemethanol (from Step 1)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve the crude 2-piperidinemethanol (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (1.5 eq) to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 16-20 hours.[4]
-
Work-up:
-
Wash the reaction mixture with deionized water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product, tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate, can be purified by column chromatography on silica gel if necessary.
-
| Reagent | Molar Eq. | Purity | Source |
| 2-Piperidinemethanol | 1.0 | Crude | From Step 1 |
| Di-tert-butyl dicarbonate | 1.1 | >97% | TCI Chemicals |
| Triethylamine | 1.5 | >99% | Sigma-Aldrich |
| Dichloromethane | Solvent | ACS | Fisher |
Table 2: Reagents for Step 2: N-Boc Protection.
Part 3: Oxidation to the Aldehyde
The final step is the selective oxidation of the primary alcohol to the corresponding aldehyde. This transformation requires a mild oxidizing agent to avoid over-oxidation to the carboxylic acid.
Scientific Rationale
The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that provides a mild, selective, and high-yielding method for oxidizing primary alcohols to aldehydes.[5][6][7] The reaction proceeds under neutral conditions at room temperature, tolerates a wide variety of functional groups, and typically has a simple work-up procedure.[5][6] Alternative methods like Swern oxidation also work well but often involve cryogenic temperatures and malodorous byproducts.[8][9][10]
Caption: Simplified mechanism of Dess-Martin Oxidation.
Experimental Protocol: Synthesis of this compound
Materials:
-
tert-Butyl 2-(hydroxymethyl)piperidine-1-carboxylate (from Step 2)
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Sodium Thiosulfate (Na₂S₂O₃) solution (10% w/v)
-
Diethyl Ether
Procedure:
-
Dissolve tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in dry dichloromethane under an inert atmosphere.
-
Add Dess-Martin Periodinane (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.
-
Work-up:
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Pour the mixture into a separatory funnel containing a 1:1 mixture of saturated NaHCO₃ solution and 10% Na₂S₂O₃ solution.
-
Shake vigorously until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude aldehyde by column chromatography on silica gel.
-
| Reagent | Molar Eq. | Purity | Source |
| tert-Butyl 2-(hydroxymethyl)piperidine-1-carboxylate | 1.0 | >95% | From Step 2 |
| Dess-Martin Periodinane | 1.2 | >97% | Oakwood |
| Dichloromethane | Solvent | Anhydrous | Sigma-Aldrich |
Table 3: Reagents for Step 3: Oxidation.
Conclusion
This application note has outlined a reliable and well-documented three-step synthesis of this compound from 2-pyridinemethanol. By following the detailed protocols and understanding the scientific rationale behind each step, researchers can confidently prepare this valuable synthetic intermediate for applications in drug discovery and development. The methodologies presented utilize standard laboratory techniques and commercially available reagents, ensuring broad accessibility and reproducibility.
References
- Royal Society of Chemistry. (2022, March 7). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Publishing. [Link]
- Sreenivasulu, R. M., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Journal of Applicable Chemistry, 4(5), 1511-1516. [Link]
- Sreenivasulu, R. M., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
- Al-Terkawi, A. A., Al-Dahhan, W. M., & Al-Zuhairi, A. J. (2022). Hydrogenation of Pyridine and Hydrogenolysis of Piperidine overγ-Mo2N Catalyst: A DFT study. Canadian Journal of Chemistry. [Link]
- Al-Masoudi, N. A., & Al-Sultani, A. A. (2014). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate.
- Wikipedia.
- National Center for Biotechnology Information. Scheme 3, Synthesis of the piperidine modification analogs. Probe Reports from the NIH Molecular Libraries Program. [Link]
- Chemistry Steps. Dess–Martin periodinane (DMP)
- Wikipedia.
- Chemistry Steps.
- Wikipedia. Dess–Martin periodinane. [Link]
- NROChemistry.
- Organic Chemistry Tutor.
- YouTube. (2021, November 21).
- Google Patents. US6258955B1 - Process for preparing 2-piperidineethanol compounds.
- Google Patents.
- Defense Technical Information Center. (1986, June 4). Piperidine Synthesis. [Link]
- European Patent Office. (2006, February 8). PROCESSES FOR PREPARING 2-PIPERIDINEETHANOL COMPOUNDS - EP 1131289 B1. [Link]
- Organic Chemistry Portal.
- ACS Omega. (2021, March 19).
- Chemistry Stack Exchange. (2021, November 4).
- Beilstein Journal of Organic Chemistry. (2024, July 19). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. [Link]
- Organic Chemistry Portal. TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. [Link]
- PubMed Central. (2021, March 19).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [wap.guidechem.com]
- 5. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 6. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 7. Dess-Martin Oxidation [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Swern oxidation - Wikipedia [en.wikipedia.org]
- 10. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols for the Oxidation of tert-Butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate to its Aldehyde
Introduction: Strategic Importance in Medicinal Chemistry
The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in modern organic synthesis, particularly within the realm of pharmaceutical and drug development. The target molecule, tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate, is a valuable chiral building block. Its corresponding aldehyde, tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate, serves as a critical intermediate for the synthesis of a wide array of biologically active molecules. The aldehyde functionality is a versatile handle for carbon-carbon bond formation (e.g., Wittig, aldol, and Grignard reactions) and carbon-nitrogen bond formation (reductive amination), enabling the construction of complex molecular architectures with potential therapeutic applications.
This guide provides a comprehensive overview and detailed experimental protocols for several state-of-the-art methods for the oxidation of tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate. We will delve into the mechanistic underpinnings of each method, offering a rationale for procedural choices and a comparative analysis to aid researchers in selecting the optimal conditions for their specific needs.
Comparative Analysis of Oxidation Methodologies
The choice of an oxidizing agent is dictated by a multitude of factors including substrate sensitivity, desired scale, reagent availability and cost, and operational complexity. For the oxidation of tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate, several mild and selective methods are available to prevent over-oxidation to the corresponding carboxylic acid. Below is a comparative summary of the most effective and commonly employed methods.
| Oxidation Method | Typical Yield | Reaction Time | Key Advantages | Key Disadvantages |
| Swern Oxidation | >90% | 2-4 hours | High yield, reliable for diverse substrates, minimal over-oxidation. | Requires cryogenic temperatures (-78 °C), produces foul-smelling dimethyl sulfide byproduct. |
| Dess-Martin Periodinane (DMP) | 90-95% | 1-3 hours | Mild (room temperature), high chemoselectivity, easy workup.[1] | Reagent is expensive and potentially explosive under specific conditions.[1] |
| Parikh-Doering Oxidation | 85-95% | 1-4 hours | Operationally simple (0 °C to room temperature), avoids cryogenic setups.[2] | May require a large excess of reagents for optimal conversion.[2] |
| TEMPO-Catalyzed Oxidation | 85-95% | 1-3 hours | Catalytic, uses inexpensive and environmentally benign co-oxidants (e.g., bleach).[3] | Reaction conditions can be substrate-dependent; potential for halogenated byproducts.[3] |
Mechanistic Insights and Rationale
A fundamental understanding of the reaction mechanisms is paramount for troubleshooting and optimizing oxidation reactions.
Activated DMSO Oxidations: Swern and Parikh-Doering
Both the Swern and Parikh-Doering oxidations rely on the in-situ formation of an electrophilic sulfur species from dimethyl sulfoxide (DMSO).[4][5]
-
Swern Oxidation : Oxalyl chloride or trifluoroacetic anhydride is used to activate DMSO at low temperatures (-78 °C) to form the reactive chlorosulfonium salt. This intermediate reacts with the primary alcohol to form an alkoxysulfonium salt, which upon addition of a hindered base like triethylamine, collapses via a five-membered ring transition state to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[6] The cryogenic conditions are necessary to prevent side reactions of the highly reactive activated DMSO species.
-
Parikh-Doering Oxidation : This method employs the sulfur trioxide-pyridine complex (SO₃·py) as a milder activator for DMSO.[2] The reaction can be conveniently run at 0 °C to room temperature. The mechanism is analogous to the Swern oxidation, proceeding through an alkoxysulfonium intermediate that is deprotonated by a base to form a sulfur ylide, which then rearranges to the aldehyde and dimethyl sulfide.[7]
Hypervalent Iodine Oxidation: Dess-Martin Periodinane (DMP)
The Dess-Martin oxidation utilizes a hypervalent iodine(V) reagent, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (DMP).[8] The reaction proceeds through a ligand exchange at the iodine center, where the alcohol displaces an acetate group. A subsequent intramolecular deprotonation of the α-hydrogen of the alcohol by the acetate ligand leads to the formation of the aldehyde, iodinane, and acetic acid.[9] The mild, neutral conditions make this method highly compatible with sensitive functional groups.[1]
Catalytic Nitroxyl Radical Oxidation: TEMPO
TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) is a stable nitroxyl radical that acts as a catalyst for the oxidation of primary alcohols. The active oxidant is the N-oxoammonium ion, which is generated in situ from TEMPO by a stoichiometric co-oxidant, most commonly sodium hypochlorite (bleach).[10] The N-oxoammonium ion then oxidizes the alcohol to the aldehyde, while being reduced to the hydroxylamine. The hydroxylamine is then re-oxidized by the co-oxidant to regenerate the N-oxoammonium ion, thus completing the catalytic cycle. The reaction is typically performed in a biphasic system with a phase-transfer catalyst to facilitate the interaction between the organic substrate and the aqueous oxidant.[11]
Experimental Protocols
General Considerations:
-
All reactions should be conducted in a well-ventilated fume hood.
-
Anhydrous solvents and reagents should be used where specified to prevent unwanted side reactions.
-
Reaction progress should be monitored by Thin Layer Chromatography (TLC) using an appropriate mobile phase (e.g., ethyl acetate/hexanes) and visualized with a suitable stain (e.g., potassium permanganate or ceric ammonium molybdate).
Protocol 1: Swern Oxidation
This protocol is a high-yield method, ideal for small to medium-scale synthesis where access to low-temperature equipment is available.
Materials:
-
tert-Butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate
-
Oxalyl chloride
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Workflow Diagram:
Caption: Swern Oxidation Workflow
Step-by-Step Procedure:
-
To a stirred solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM (at a concentration of 0.2 M) in a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of anhydrous DMSO (2.2 equivalents) in anhydrous DCM dropwise via a syringe, ensuring the internal temperature does not rise above -65 °C.
-
Stir the resulting white suspension at -78 °C for 30 minutes.
-
Add a solution of tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 equivalent) in anhydrous DCM dropwise, maintaining the internal temperature below -65 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. A thick precipitate will form.
-
Remove the cooling bath and allow the reaction mixture to warm to room temperature over 30-45 minutes.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
This method is highly convenient due to its mild reaction conditions and simple setup.
Materials:
-
tert-Butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
Workflow Diagram:
Caption: DMP Oxidation Workflow
Step-by-Step Procedure:
-
To a stirred solution of tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 equivalent) in anhydrous DCM (at a concentration of 0.2 M) at room temperature, add Dess-Martin Periodinane (1.2 equivalents) in one portion.[1]
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir the biphasic mixture vigorously until the solid byproducts dissolve.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired aldehyde.
Protocol 3: Parikh-Doering Oxidation
A robust alternative to the Swern oxidation that avoids cryogenic temperatures.
Materials:
-
tert-Butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate
-
Sulfur trioxide-pyridine complex (SO₃·py)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Anhydrous Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)
Workflow Diagram:
Caption: Parikh-Doering Oxidation Workflow
Step-by-Step Procedure:
-
Dissolve tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 equivalent) and DIPEA (3.0 equivalents) in anhydrous DCM (at a concentration of 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add the sulfur trioxide-pyridine complex (2.0 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
Add anhydrous DMSO (5.0 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC.
-
Quench the reaction with water and transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Protocol 4: TEMPO-Catalyzed Oxidation
An environmentally conscious and cost-effective method suitable for larger-scale synthesis.
Materials:
-
tert-Butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate
-
TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl)
-
Sodium bromide (NaBr)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Household bleach (sodium hypochlorite, NaOCl, ~5-6% aqueous solution)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
Workflow Diagram:
Caption: TEMPO-Catalyzed Oxidation Workflow
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 equivalent), TEMPO (0.01 equivalents), and sodium bromide (0.1 equivalents) in DCM (at a concentration of 0.5 M).[3]
-
Add saturated aqueous sodium bicarbonate solution (2.0 equivalents).
-
Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.
-
Slowly add household bleach (1.2 equivalents) dropwise, maintaining the temperature at 0 °C. The reaction mixture will typically turn from orange to a pale yellow.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Product Characterization and Stability
The resulting aldehyde, this compound, is a colorless to pale yellow oil.
-
¹H NMR (CDCl₃): The spectrum is expected to show a characteristic aldehyde proton signal (CHO) around δ 9.7 ppm as a triplet. Other key signals include the tert-butyl group at ~δ 1.4 ppm and multiplets for the piperidine ring protons.
-
¹³C NMR (CDCl₃): The aldehyde carbonyl carbon should appear around δ 202 ppm. The carbonyl of the Boc group will be around δ 155 ppm, and the quaternary carbon of the Boc group around δ 80 ppm.
-
IR (neat): A strong carbonyl stretch for the aldehyde should be observed around 1725 cm⁻¹, and the urethane carbonyl stretch around 1690 cm⁻¹.
Stability and Storage: Aldehydes can be susceptible to oxidation to carboxylic acids upon prolonged exposure to air. It is recommended to store the purified product under an inert atmosphere (argon or nitrogen) at low temperatures (-20 °C) to minimize degradation. For long-term storage, conversion to a more stable derivative, such as an acetal, may be considered.
Safety and Handling Precautions
-
Oxalyl chloride and SO₃·py: These reagents are corrosive and moisture-sensitive. Handle only in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Dess-Martin Periodinane (DMP): While generally stable, DMP can be shock-sensitive and potentially explosive under certain conditions, particularly when heated. Avoid grinding the solid.
-
Sodium hypochlorite (Bleach): Bleach is a strong oxidant and corrosive. Avoid contact with skin and eyes. Do not mix bleach with acids, as this will generate toxic chlorine gas.
-
Dimethyl sulfoxide (DMSO): DMSO can enhance the absorption of other chemicals through the skin. Always wear gloves when handling DMSO-containing solutions.
-
Dichloromethane (DCM): DCM is a suspected carcinogen. Handle in a well-ventilated fume hood.
Conclusion
The oxidation of tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate to its corresponding aldehyde is a critical transformation for the synthesis of advanced intermediates in drug discovery. This guide has provided a detailed overview and actionable protocols for four highly effective and reliable oxidation methods: Swern, Dess-Martin, Parikh-Doering, and TEMPO-catalyzed oxidation. The choice of method will depend on the specific requirements of the synthesis, including scale, available equipment, and cost considerations. By understanding the underlying mechanisms and following the detailed protocols, researchers can confidently and efficiently prepare this valuable aldehyde intermediate for their synthetic endeavors.
References
- Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). A very mild and selective oxidation of primary alcohols to aldehydes using catalytic 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and sodium hypochlorite in a two-phase system. The Journal of Organic Chemistry, 52(12), 2559–2562. [Link]
- Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156. [Link]
- Parikh, J. R., & Doering, W. von E. (1967). Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide. Journal of the American Chemical Society, 89(21), 5505–5507. [Link]
- Mancuso, A. J., Huang, S.-L., & Swern, D. (1978). Oxidation of long-chain and related alcohols to carbonyls by dimethyl sulfoxide "activated" by oxalyl chloride. The Journal of Organic Chemistry, 43(12), 2480–2482. [Link]
- Chemistry LibreTexts. (2023).
- NROChemistry. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Wikipedia. (2023).
- Wikipedia. (2023).
- Wikipedia. (2023).
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
Sources
- 1. tert-Butyl 4-(2-Oxoethyl)piperidine-1-carboxylate | 142374-19-4 | TCI AMERICA [tcichemicals.com]
- 2. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Swern Oxidation [organic-chemistry.org]
- 5. synarchive.com [synarchive.com]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. Parikh-Doering Oxidation | NROChemistry [nrochemistry.com]
- 8. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 11. TEMPO-Bleach Oxidation - Wordpress [reagents.acsgcipr.org]
Swern Oxidation of N-Boc Protected Piperidine Alcohols: A Detailed Protocol and Application Guide
Introduction: The Strategic Importance of Piperidinones in Medicinal Chemistry
The piperidine ring is a privileged scaffold in modern drug discovery, appearing in a vast array of approved therapeutics.[1] Its versatility allows for the precise three-dimensional positioning of pharmacophoric groups, influencing potency, selectivity, and pharmacokinetic properties. A key transformation in the synthesis of functionalized piperidines is the oxidation of piperidine alcohols to their corresponding ketones (piperidinones). Among these, N-Boc-4-piperidone is a critical building block for numerous pharmaceutical compounds.[2][3]
The Swern oxidation has established itself as a premier method for this transformation, prized for its mild reaction conditions, broad functional group tolerance, and high yields.[4] Unlike many metal-based oxidants, such as those containing chromium, the Swern protocol avoids toxic heavy metal waste, aligning with the principles of green chemistry.[5] This application note provides an in-depth guide to the Swern oxidation of N-Boc protected piperidine alcohols, focusing on the conversion of N-Boc-4-hydroxypiperidine to N-Boc-4-piperidone. It delves into the mechanistic underpinnings of the reaction, offers a field-proven, step-by-step protocol, and addresses common challenges and safety considerations to ensure reliable and safe execution.
Mechanistic Deep Dive: Understanding the "Why" Behind the Steps
The Swern oxidation is a multi-step process that masterfully converts a primary or secondary alcohol into an aldehyde or ketone, respectively.[6] The reaction's success hinges on the initial "activation" of dimethyl sulfoxide (DMSO) by an electrophilic agent, most commonly oxalyl chloride, at cryogenic temperatures.[4][7] This is followed by the introduction of the alcohol and, finally, the addition of a hindered organic base, such as triethylamine (Et₃N), to trigger the final elimination.[8]
The entire process can be dissected into three core phases:
-
Formation of the Electrophilic Sulfur Species: At a frigid -78 °C, the oxygen atom of DMSO acts as a nucleophile, attacking one of the carbonyl carbons of oxalyl chloride.[6] This initial adduct is unstable and rapidly decomposes, releasing carbon monoxide (CO) and carbon dioxide (CO₂), to form the chloro(dimethyl)sulfonium chloride intermediate.[8][9] This highly reactive species is the active oxidant in the reaction. The low temperature is critical to prevent its decomposition.[9][10]
-
Formation of the Alkoxysulfonium Salt: The alcohol substrate (e.g., N-Boc-4-hydroxypiperidine) is then added. Its hydroxyl group attacks the electrophilic sulfur atom of the chloro(dimethyl)sulfonium chloride, displacing a chloride ion and forming a key alkoxysulfonium salt intermediate.[8][11]
-
Base-Mediated Elimination to the Carbonyl: The final step is initiated by the addition of a hindered base, typically triethylamine. The base deprotonates the carbon alpha to the oxygen, leading to the formation of a sulfur ylide.[8] This ylide then undergoes an intramolecular proton transfer via a five-membered ring transition state, resulting in the collapse of the intermediate.[5] This concerted elimination step forms the desired ketone (N-Boc-4-piperidone), the foul-smelling byproduct dimethyl sulfide (DMS), and triethylammonium chloride.[8] The characteristic rotten cabbage smell of DMS is a tell-tale sign of a successful reaction.[6]
Caption: The three-phase mechanism of the Swern Oxidation.
Experimental Protocol: Synthesis of N-Boc-4-piperidone
This protocol details a robust procedure for the oxidation of N-Boc-4-hydroxypiperidine. All operations should be conducted in a well-ventilated fume hood due to the generation of toxic carbon monoxide and malodorous dimethyl sulfide.[8]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (for 10 mmol scale) |
| N-Boc-4-hydroxypiperidine | 201.27 | 1.0 | 2.01 g |
| Oxalyl chloride | 126.93 | 1.5 | 1.28 mL (1.90 g) |
| Dimethyl sulfoxide (DMSO) | 78.13 | 2.2 | 1.56 mL (1.72 g) |
| Triethylamine (Et₃N) | 101.19 | 5.0 | 6.97 mL (5.06 g) |
| Dichloromethane (DCM), anhydrous | - | - | ~100 mL |
Step-by-Step Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and two addition funnels under an inert atmosphere (Nitrogen or Argon).
-
Initial Cooldown: Charge the flask with oxalyl chloride (1.5 eq) dissolved in anhydrous dichloromethane (DCM, ~0.2 M). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Activation of DMSO: Add a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM dropwise via an addition funnel to the oxalyl chloride solution. Crucially, maintain the internal reaction temperature below -65 °C during the addition to prevent decomposition of the active oxidant. [2] Vigorous gas evolution (CO and CO₂) will be observed.[6]
-
Stirring: After the addition is complete, stir the resulting white suspension at -78 °C for 30 minutes.
-
Substrate Addition: Add a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DCM dropwise via the second addition funnel, again ensuring the internal temperature does not rise above -65 °C.[2]
-
Reaction Time: Stir the reaction mixture at -78 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Base Addition: Add triethylamine (5.0 eq) dropwise to the reaction mixture. During this addition, a thick white precipitate (triethylammonium chloride) will form. Allow the reaction to warm slowly towards room temperature.
-
Quenching: Once the reaction has reached room temperature, quench by adding water (~20 mL).
-
Workup: Transfer the biphasic mixture to a separatory funnel.
-
Separate the layers.
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (1 x 20 mL), and brine (1 x 20 mL).[2]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is often of high purity. However, if necessary, it can be further purified by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to yield N-Boc-4-piperidone as a white solid.
Caption: Step-by-step experimental workflow for the Swern Oxidation.
Troubleshooting and Field-Proven Insights
-
Incomplete Conversion: This is often due to insufficient reagent equivalents or moisture in the reaction. Ensure all glassware is rigorously dried and anhydrous solvents are used. The reaction is highly sensitive to water, which consumes the active oxidant.[10]
-
Formation of Methylthiomethyl (MTM) Ether: A common side reaction is the Pummerer rearrangement, which can lead to the formation of an MTM-protected alcohol, especially if the temperature is not strictly controlled.[10][12][13] If the reaction mixture is allowed to warm significantly before the addition of the base, the alkoxysulfonium salt can rearrange. Maintaining cryogenic temperatures until the triethylamine is added is paramount.[10]
-
Epimerization at the Alpha-Carbon: For substrates with a stereocenter adjacent to the newly formed carbonyl, there is a risk of epimerization. Using a bulkier base, such as diisopropylethylamine (DIPEA or Hünig's base), can sometimes mitigate this issue.[8][14]
-
Order of Addition is Critical: It is important not to add the triethylamine until after the alcohol has fully reacted with the chlorosulfonium salt. Premature addition of the base can lead to the formation of unwanted side products.[6]
Safety First: Handling Hazardous Reagents
The Swern oxidation involves several hazardous materials and conditions that demand strict adherence to safety protocols.
-
Oxalyl Chloride: This reagent is corrosive and toxic. It decomposes to produce carbon monoxide and phosgene-like compounds.[15] Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Carbon Monoxide: The decomposition of oxalyl chloride generates CO, a colorless, odorless, and highly toxic gas.[8] The reaction must be performed in a well-ventilated fume hood at all times.
-
Exothermic Reaction: The initial reaction between DMSO and oxalyl chloride is highly exothermic.[15] Slow, dropwise addition at -78 °C is essential to control the reaction rate and prevent a dangerous runaway reaction.
-
Dimethyl Sulfide (DMS): This byproduct has an extremely unpleasant and pervasive odor.[8] While not highly toxic, its stench is a significant nuisance. All glassware should be quenched with bleach or an oxidizing agent like Oxone® after use to oxidize the residual DMS to odorless DMSO or dimethyl sulfone.[8]
Conclusion
The Swern oxidation is a powerful and reliable tool in the arsenal of the modern medicinal chemist. Its mild, metal-free conditions make it particularly suitable for the synthesis of complex and sensitive molecules like N-Boc protected piperidinones. By understanding the underlying mechanism, adhering to a carefully controlled protocol, and prioritizing safety, researchers can consistently achieve high yields of the desired product. This robust transformation will undoubtedly continue to play a pivotal role in the development of new piperidine-based therapeutics.
References
- Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]
- Wikipedia.
- Organic Chemistry Portal.
- Chem-Station Int. Ed.
- Tidwell, T. T. (1990). Oxidation of Alcohols by Activated Dimethyl Sulfoxide and Related Reactions: An Update. Synthesis, 1990(10), 857–870.
- Organic Chemistry Reaction. Pummerer Rearrangement Swern. [Link]
- WordPress.
- Chemistry Steps.
- Organic-Chemistry.org.
- Chem-Station Int. Ed. Pummerer Rearrangement. [Link]
- De Luca, L., Giacomelli, G., & Porcheddu, A. (2001). A Mild and Efficient Alternative to the Classical Swern Oxidation. The Journal of Organic Chemistry, 66(23), 7907–7909. [Link]
- DTIC. Fentanyl Synthesis Using N-BOC-4-Piperidinone. [Link]
- Chemistry Hall.
- MSU Chemistry.
- Dondoni, A., & Perrone, D. (2000). SYNTHESIS OF 1,1-DIMETHYLETHYL (S)-4-FORMYL-2,2-DIMETHYL-3-OXAZOLIDINECARBOXYLATE BY OXIDATION OF THE ALCOHOL. Organic Syntheses, 77, 64. [Link]
Sources
- 1. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Swern Oxidation [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 8. Swern oxidation - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. chemistry-reaction.com [chemistry-reaction.com]
- 13. Pummerer Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. DMSO –Oxalyl Chloride, Swern Oxidation - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for the TEMPO-Catalyzed Oxidation of N-Boc-4-hydroxypiperidine
Abstract
This technical guide provides a comprehensive overview of the TEMPO-catalyzed oxidation of N-Boc-4-hydroxypiperidine to synthesize N-Boc-4-piperidone, a critical building block in the development of numerous pharmaceutical compounds.[1] The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom is essential for modulating the reactivity and solubility of the piperidine ring during synthesis.[1][2] This document delves into the underlying reaction mechanism, offers detailed, field-proven experimental protocols, and discusses critical process considerations to ensure high-yield, selective, and safe execution of this pivotal organic transformation. We present two robust protocols utilizing different co-oxidant systems: the classic Anelli-Montanari protocol with sodium hypochlorite (bleach) and a milder alternative using trichloroisocyanuric acid (TCCA). This guide is intended for researchers, scientists, and drug development professionals seeking to implement or optimize this synthesis.
Introduction: The Significance of TEMPO-Catalyzed Oxidation
The oxidation of alcohols to carbonyl compounds is a cornerstone of organic synthesis. For the conversion of N-Boc-4-hydroxypiperidine, methods that offer high selectivity, operational simplicity, and favorable safety profiles are paramount. While classic methods like Swern or Dess-Martin Periodinane (DMP) oxidations are effective, they often involve cryogenic temperatures, toxic reagents, or produce significant waste.[1]
TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)-catalyzed oxidation has emerged as a powerful and greener alternative.[3] This methodology leverages a stable nitroxyl radical as a catalyst, which is continuously regenerated in situ by a stoichiometric co-oxidant.[4][5] The advantages of this approach include:
-
Catalytic Nature: Only a small amount of the TEMPO reagent is required, reducing cost and waste.[1]
-
Mild Reaction Conditions: Typically performed at or near room temperature, avoiding the need for specialized cooling equipment.
-
High Selectivity: Effectively oxidizes secondary alcohols like N-Boc-4-hydroxypiperidine without over-oxidation or side reactions on the Boc-protecting group, provided conditions are controlled.[3]
-
Cost-Effectiveness & Reduced Waste: The use of inexpensive co-oxidants like bleach makes this method economically attractive and environmentally benign.[1]
The Catalytic Cycle: Mechanism of Action
The efficacy of the TEMPO-catalyzed oxidation hinges on a well-defined catalytic cycle. The true oxidizing agent is the N-oxoammonium ion, which is generated in situ from the TEMPO radical.[4][5]
The process can be summarized in the following key steps:
-
Oxidation of TEMPO: The co-oxidant (e.g., NaOCl) oxidizes the TEMPO radical to the highly electrophilic N-oxoammonium ion.[6][7]
-
Alcohol Oxidation: The N-oxoammonium ion reacts with the alcohol (N-Boc-4-hydroxypiperidine) in a concerted or stepwise manner to form the corresponding ketone (N-Boc-4-piperidone). In this step, the N-oxoammonium ion is reduced to a hydroxylamine.[6]
-
Catalyst Regeneration: The hydroxylamine is then re-oxidized by the co-oxidant back to the active N-oxoammonium ion, completing the catalytic cycle.[6][8]
This continuous regeneration allows for the use of sub-stoichiometric amounts of TEMPO.[3]
Figure 1: The TEMPO-catalyzed oxidation cycle.
Experimental Protocols
This section details two reliable protocols for the oxidation of N-Boc-4-hydroxypiperidine. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.[9][10]
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| N-Boc-4-hydroxypiperidine | ≥98% | Commercially Available |
| TEMPO | ≥98% | Commercially Available |
| Sodium hypochlorite (NaOCl) | 10-15% aqueous solution | Commercially Available |
| Trichloroisocyanuric acid (TCCA) | ≥98% | Commercially Available |
| Potassium bromide (KBr) | ACS Reagent Grade | Commercially Available |
| Sodium bicarbonate (NaHCO₃) | ACS Reagent Grade | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Ethyl acetate (EtOAc) | ACS Reagent Grade | Commercially Available |
| Hexanes | ACS Reagent Grade | Commercially Available |
| Sodium thiosulfate (Na₂S₂O₃) | ACS Reagent Grade | Commercially Available |
| Brine (saturated NaCl solution) | - | Prepared in-house |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS Reagent Grade | Commercially Available |
| Round-bottom flasks | - | Standard laboratory supplier |
| Magnetic stirrer and stir bars | - | Standard laboratory supplier |
| Separatory funnel | - | Standard laboratory supplier |
| Rotary evaporator | - | Standard laboratory supplier |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Standard laboratory supplier |
Protocol 1: Anelli-Montanari Oxidation using TEMPO/Bleach
This classic and highly cost-effective protocol utilizes household bleach as the terminal oxidant in a biphasic system.[8][11] The presence of potassium bromide as a co-catalyst can accelerate the reaction.
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add N-Boc-4-hydroxypiperidine (1.0 eq) and dissolve it in dichloromethane (DCM, approx. 0.5 M).
-
Addition of Catalysts: Add TEMPO (0.01-0.05 eq) and potassium bromide (0.1 eq) to the solution.
-
Biphasic System: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the flask, equal in volume to the DCM. Begin vigorous stirring to ensure good mixing between the organic and aqueous phases.
-
Cooling: Cool the biphasic mixture to 0 °C using an ice-water bath.
-
Oxidant Addition: Slowly add sodium hypochlorite (NaOCl, approx. 1.2 eq) solution dropwise over 30-60 minutes, ensuring the internal temperature remains below 5 °C. The reaction is exothermic, and slow addition is crucial to prevent side reactions or decomposition of the Boc group.[4]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate/hexanes. The starting material and product can be visualized using a potassium permanganate stain.[1] The reaction is typically complete within 1-2 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy any excess hypochlorite. Stir for 10-15 minutes.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with fresh DCM.[1]
-
Washing: Combine all organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude N-Boc-4-piperidone.
-
Purification (Optional): The crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel.
Figure 2: Workflow for the TEMPO/Bleach oxidation.
Protocol 2: TEMPO/TCCA Oxidation
This protocol uses trichloroisocyanuric acid (TCCA) as the co-oxidant. TCCA is a solid, easy-to-handle reagent and can be a good alternative when precise control over aqueous bleach concentration is difficult. This method is highly chemoselective for oxidizing alcohols without affecting other sensitive functional groups.[12]
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve N-Boc-4-hydroxypiperidine (1.0 eq) and TEMPO (0.02 eq) in anhydrous DCM (approx. 0.5 M).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Oxidant Addition: Add TCCA (0.5 eq) to the stirred solution in small portions over 20-30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring.
-
Reaction Monitoring: Monitor the reaction to completion using TLC as described in Protocol 1. The reaction is generally complete within 2-4 hours.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Workup: Filter the reaction mixture through a pad of celite to remove solid byproducts. Transfer the filtrate to a separatory funnel.
-
Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification (Optional): Purify by flash column chromatography if required.
Results and Discussion
Both protocols reliably produce N-Boc-4-piperidone in high yield and purity. The choice between them may depend on reagent availability, scale, and specific laboratory preferences.
| Method | Typical Yield | Typical Purity (Crude) | Reaction Time | Key Advantages & Considerations |
| TEMPO/Bleach | 85-95% | >95% | 1-2 hours | Very inexpensive reagents; biphasic system requires vigorous stirring; potential for halogenated byproducts if not controlled.[1] |
| TEMPO/TCCA | 90-98% | >97% | 2-4 hours | Solid, easy-to-handle oxidant; simple workup; TCCA is more expensive than bleach.[12] |
Characterization of N-Boc-4-piperidone:
The identity and purity of the synthesized product should be confirmed by standard analytical techniques.[13]
-
¹H NMR (CDCl₃): δ 3.71 (t, 4H), 2.44 (t, 4H), 1.49 (s, 9H).[14]
-
¹³C NMR (CDCl₃): δ 206.9, 154.7, 80.6, 40.8, 28.4.[1]
-
IR Spectroscopy: A strong absorption band around 1720 cm⁻¹ corresponding to the ketone carbonyl (C=O) stretch.[13]
Safety and Handling
-
TEMPO: While TEMPO is a stable radical, it should be handled with care. Avoid inhalation of dust and contact with skin and eyes.[10] It is flammable and should be stored away from ignition sources.[15]
-
Sodium Hypochlorite (Bleach): Corrosive and an oxidizing agent. Causes skin burns and eye damage. Reacts with acids to produce toxic chlorine gas. Always handle in a well-ventilated area.[15]
-
Trichloroisocyanuric Acid (TCCA): A strong oxidizing agent. Contact with combustible material may cause fire. Harmful if swallowed. Handle with appropriate PPE.
-
General Precautions: All reactions are exothermic and should be cooled appropriately, especially during the addition of the oxidant.[4] Perform all operations within a chemical fume hood.
Conclusion
The TEMPO-catalyzed oxidation of N-Boc-4-hydroxypiperidine is a highly efficient, selective, and scalable method for the synthesis of N-Boc-4-piperidone. The protocols detailed in this guide, utilizing either NaOCl or TCCA as the co-oxidant, provide reliable and high-yielding routes to this important pharmaceutical intermediate. By understanding the underlying mechanism and adhering to the procedural and safety guidelines, researchers can confidently implement this key transformation in their synthetic workflows.
References
- Cella, J. A., & McGrath, J. P. (1987). A New, Convenient Synthesis of Carboxylic Acids from Primary Alcohols. Journal of Organic Chemistry.
- PubMed. (n.d.). A biphasic oxidation of alcohols to aldehydes and ketones using a simplified packed-bed microreactor. National Center for Biotechnology Information.
- Hoover, J. M., & Stahl, S. S. (2011). Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air. Journal of Visualized Experiments.
- Reddit. (2022). TEMPO oxidation advice. r/Chempros.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). TEMPO Plus Co-Oxidant.
- ResearchGate. (n.d.). Anelli–Montanari protocol where oxidation of the alcohol takes place via the oxoammonium salt.
- ScienceMadness.org. (n.d.). Silica-Supported TEMPO Catalysts: Synthesis and Application in the Anelli Oxidation of Alcohols.
- Google Patents. (1999). Oxidation process using tempo.
- Colacot, T. J. (2017). Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations. Beilstein Journal of Organic Chemistry.
- PubMed Central. (n.d.). ClO2-Mediated Oxidation of the TEMPO Radical: Fundamental Considerations of the Catalytic System for the Oxidation of Cellulose Fibers. National Center for Biotechnology Information.
- Aztec Chemicals. (2015). Safety Data Sheet Tempo.
- Universidad CEU San Pablo. (2024). Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes.
- ACS Publications. (2023). Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. Organic Process Research & Development.
- ResearchGate. (n.d.). Practical TEMPO‐Mediated Oxidation of Alcohols using Different Polymer‐Bound Co‐Oxidants.
- Chem-Station. (2014). TEMPO Oxidation.
- NIST. (n.d.). N-tert-Butoxycarbonyl-4-piperidone. NIST WebBook.
- Organization for Educational Resources. (n.d.). N-BOC-4-Hydroxypiperidine: A Versatile Building Block in Organic Synthesis.
- Ingenta Connect. (2012). Simplified Procedure for TEMPO-Catalyzed Oxidation: Selective Oxidation of Alcohols, α-Hydroxy Ester.
- National Institutes of Health. (2021). Iron(III) Nitrate/TEMPO-Catalyzed Aerobic Alcohol Oxidation: Distinguishing between Serial versus Integrated Redox Cooperativity. Journal of the American Chemical Society.
- Google Patents. (n.d.). Synthesis method of N-boc-4-hydroxypiperidine.
- MDPI. (2023). Enhanced Catalytic Activity of TEMPO-Mediated Aerobic Oxidation of Alcohols via Redox-Active Metal–Organic Framework Nodes. Catalysts.
- Defense Technical Information Center. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone.
- ResearchGate. (2020). TEMPO and its Derivatives: Synthesis and Applications.
- The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION.
- PubMed. (2010). Mechanism of the Copper/TEMPO-Catalyzed Aerobic Oxidation of Alcohols. Dalton Transactions.
- Royal Society of Chemistry. (n.d.). Development and pilot scale implementation of safe aerobic Cu/TEMPO oxidation in a batch reactor. Green Chemistry.
- Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy.
- National Institutes of Health. (n.d.). Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation. Journal of the American Chemical Society.
- Organic Chemistry Portal. (n.d.). Trichloroisocyanuric Acid (TCCA).
- Wiley Online Library. (n.d.). Successful oxidation in 4‐MeTHP.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. TEMPO [organic-chemistry.org]
- 4. TEMPO Plus Co-Oxidant - Wordpress [reagents.acsgcipr.org]
- 5. TEMPO Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. sciencemadness.org [sciencemadness.org]
- 7. Iron(III) Nitrate/TEMPO-Catalyzed Aerobic Alcohol Oxidation: Distinguishing between Serial versus Integrated Redox Cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 9. aztecchemicals.com [aztecchemicals.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. BJOC - Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations [beilstein-journals.org]
- 12. Trichloroisocyanuric Acid (TCC) [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. N-(tert-Butoxycarbonyl)-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 15. sigmaaldrich.cn [sigmaaldrich.cn]
Application Notes & Protocols: The Strategic Utility of tert-Butyl 2-(2-Oxoethyl)piperidine-1-carboxylate in Alkaloid Synthesis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document serves as a comprehensive technical guide on the application of tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate, a pivotal chiral building block in the stereoselective synthesis of piperidine-based alkaloids. We will explore its intrinsic chemical reactivity, focusing on the strategic manipulation of its aldehyde functionality and the role of the tert-butoxycarbonyl (Boc) protecting group. This guide provides detailed, field-proven protocols for key synthetic transformations—including reductive amination and Wittig olefination—and illustrates their application in the total synthesis of notable alkaloids such as (+)-Coniine and (±)-Sedamine. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic strategy, ensuring that each protocol is a self-validating system for achieving high-yield, stereocontrolled outcomes.
Introduction: A Versatile Scaffold for Piperidine Alkaloids
The piperidine ring is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active alkaloids.[1] this compound has emerged as a highly valuable and versatile starting material for the enantioselective synthesis of these complex molecules. Its utility is rooted in three key structural features:
-
The Piperidine Core: It provides the fundamental heterocyclic framework common to a vast family of alkaloids, including the hemlock alkaloid Coniine and the Sedum alkaloid Sedamine.[2][3]
-
The C2-Aldehyde Functionality: This electrophilic center is the primary site for strategic carbon-carbon and carbon-nitrogen bond formations. It readily participates in a wide array of classical organic reactions, allowing for the introduction of diverse side chains and the construction of more complex ring systems.
-
The N-Boc Protecting Group: The tert-butoxycarbonyl group serves a dual purpose. It deactivates the piperidine nitrogen towards unwanted side reactions (e.g., acting as a nucleophile or base) and ensures the solubility of intermediates in common organic solvents. Crucially, it can be removed under mild acidic conditions (e.g., with trifluoroacetic acid), revealing the secondary amine for further functionalization or for yielding the final natural product.[4]
This combination of features makes it an ideal precursor for building molecular complexity in a controlled and predictable manner, as we will explore in the subsequent sections.
Foundational Synthetic Transformations
The synthetic power of this compound lies in the selective reactions of its aldehyde group. Below are detailed protocols for two of the most critical transformations used in alkaloid synthesis.
Reductive Amination: Forging Key C-N Bonds
Reductive amination is a cornerstone of alkaloid synthesis, enabling the formation of a new amine by converting a carbonyl group.[5][6] This one-pot reaction first involves the formation of an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. The use of a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is critical, as it readily reduces the iminium ion intermediate without competing with the starting aldehyde.[5] This method is widely used to append nitrogenous side chains or to construct bicyclic systems like indolizidines.[7][8]
| Parameter | Specification | Rationale |
| Substrate | This compound (1.0 equiv) | The electrophilic aldehyde source. |
| Amine | Primary or Secondary Amine (1.0–1.2 equiv) | The nitrogen nucleophile. |
| Reducing Agent | Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.2–1.5 equiv) | Mild hydride donor; selectively reduces the iminium ion. |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (0.1–0.2 M) | Aprotic solvent to facilitate iminium ion formation. |
| Catalyst | Acetic Acid (catalytic, ~0.1 equiv) | Optional, but recommended for less reactive amines to catalyze imine formation. |
| Temperature | Room Temperature (20–25 °C) | Sufficient for both imine formation and reduction. |
| Duration | 2–24 hours | Monitored by TLC or LC-MS for completion. |
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv) and dissolve it in anhydrous DCM or DCE (to 0.2 M).
-
Amine Addition: Add the desired amine (1.1 equiv). If the amine is known to be a poor nucleophile, add a catalytic amount of glacial acetic acid (0.1 equiv).
-
Iminium Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the hemiaminal and subsequent dehydration to the iminium ion intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.3 equiv) portion-wise over 5-10 minutes. The addition can be slightly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting aldehyde is fully consumed.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Caption: General workflow for one-pot reductive amination.
The Wittig Reaction: Olefination for Side-Chain Extension
The Wittig reaction is a powerful and reliable method for synthesizing alkenes from aldehydes or ketones.[9] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), which is typically generated in situ from a phosphonium salt and a strong base.[10] This reaction is fundamental in alkaloid synthesis for installing alkyl or functionalized alkenyl side chains, as demonstrated in the classic synthesis of Coniine.[2] The stereochemical outcome (E vs. Z alkene) depends on the nature of the ylide; non-stabilized ylides (e.g., from simple alkyl halides) generally favor the Z-alkene.
| Parameter | Specification | Rationale |
| Phosphonium Salt | Propyltriphenylphosphonium Bromide (1.1 equiv) | Precursor to the non-stabilized ylide required for the propyl group. |
| Base | n-Butyllithium (n-BuLi) (1.05 equiv) | Strong base required to deprotonate the phosphonium salt to form the ylide. |
| Substrate | This compound (1.0 equiv) | The aldehyde to be olefinated. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic solvent suitable for ylide formation and the Wittig reaction. |
| Temperature | -78 °C to Room Temperature | Low temperature for controlled ylide formation and reaction. |
| Duration | 2–4 hours | Monitored by TLC for completion. |
Step-by-Step Methodology:
-
Ylide Preparation:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add propyltriphenylphosphonium bromide (1.1 equiv) and suspend it in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.05 equiv, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe. The solution should turn a deep orange or red color, indicating ylide formation.
-
Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C using a dry ice/acetone bath.
-
-
Wittig Reaction:
-
Dissolve this compound (1.0 equiv) in a separate flask with a small amount of anhydrous THF.
-
Add the aldehyde solution dropwise to the cold ylide solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2 hours.
-
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
-
Purification:
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
The crude product contains the desired alkene and triphenylphosphine oxide. Purify via flash column chromatography (often with a hexane/ethyl acetate gradient) to isolate the product.
-
Caption: Workflow for a two-step Wittig olefination reaction.
Applications in the Total Synthesis of Natural Alkaloids
The true measure of a synthetic building block is its successful application in the total synthesis of complex natural products. Here, we detail the synthesis of two representative piperidine alkaloids.
Total Synthesis of (+)-Coniine
(+)-Coniine is a neurotoxic alkaloid famously isolated from poison hemlock (Conium maculatum) and holds historical significance as the first alkaloid to be synthesized, achieved by Ladenburg in 1886.[2][11] Modern enantioselective syntheses often leverage chiral building blocks to control the stereochemistry at the C2 position. The synthesis from (R)-tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate is a straightforward and efficient route.[12][13]
The synthetic strategy involves two key steps following the installation of the propyl side chain:
-
Wittig Reaction: As detailed in Section 2.2, to form the C3-C4 double bond of the propyl side chain.
-
Hydrogenation: To reduce the double bond to a saturated alkyl chain.
-
Deprotection: Removal of the Boc group to yield the final natural product.
Caption: Enantioselective synthesis of (+)-Coniine.
Step-by-Step Methodology:
-
Hydrogenation:
-
Dissolve the alkene intermediate (from the Wittig reaction, 1.0 equiv) in methanol or ethyl acetate in a flask suitable for hydrogenation.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 5-10% by weight).
-
Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.
-
Stir the reaction vigorously until TLC or GC-MS analysis shows complete consumption of the starting material (typically 2-12 hours).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing with methanol. Concentrate the filtrate to yield the crude Boc-protected Coniine.
-
-
Boc-Deprotection:
-
Dissolve the crude Boc-protected Coniine in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in DCM and wash with a saturated NaHCO₃ solution to neutralize the acid. Extract the aqueous layer, combine the organic layers, dry over Na₂SO₄, and concentrate to yield (+)-Coniine, which can be further purified by distillation or chromatography if necessary.
-
Synthesis of (±)-Sedamine
Sedamine and its diastereomer allosedamine are piperidine alkaloids isolated from Sedum species.[3] They feature a 2-(2-hydroxy-2-phenylethyl) side chain. The synthesis from this compound demonstrates the utility of nucleophilic addition to the aldehyde, specifically using a Grignard reagent.[14]
Caption: Synthetic route to (±)-Sedamine and Allosedamine.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and dissolve in anhydrous THF.
-
Grignard Addition: Cool the solution to -78 °C. Add phenylmagnesium bromide (PhMgBr, 1.1 equiv, typically 1.0 M or 3.0 M in ether/THF) dropwise via syringe.
-
Reaction: Stir the mixture at -78 °C for 1-2 hours. The reaction progress can be monitored by TLC.
-
Workup: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the resulting diastereomeric mixture of alcohols by flash column chromatography.
Conclusion
This compound is a powerful and versatile chiral synthon that provides a reliable and efficient entry point into the complex world of piperidine alkaloids. Its well-defined reactivity, centered on its aldehyde functionality, allows for the strategic and controlled introduction of a wide variety of substituents through robust and high-yielding reactions like reductive amination and Wittig olefination. The protocols and synthetic strategies outlined in this guide demonstrate its proven utility in the total synthesis of important natural products and provide a solid foundation for researchers engaged in the fields of organic synthesis and drug development.
References
- UCL Discovery. RSC Medicinal Chemistry - RESEARCH ARTICLE.
- Wikipedia. Coniine.
- ResearchGate. Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate.
- White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
- ResearchGate. Stereoselective Total Synthesis of (+)-Sedamine (I).
- ResearchGate. Synthetic approaches to coniine and other 2-alkyl piperidines.
- ResearchGate. ChemInform Abstract: Synthetic Approaches to Coniine and Other 2-Alkyl Piperidines.
- Organic Chemistry Portal. Wittig Reaction - Common Conditions.
- ResearchGate. Straightforward Access to Enantioenriched 2-Allylpiperidine: Application to the Synthesis of Alkaloids.
- MDPI. The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom.
- PubMed Central. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020).
- ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate.
- Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
- PubChem. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate.
- PubMed. Enantioselective allyltitanations and metathesis reactions. Application to the synthesis of piperidine alkaloids (+)-sedamine and (-)-prosophylline.
- ResearchGate. Synthetic approaches to coniine and other 2-alkyl piperidines.
- RSC Publishing. Enantioselective isoquinuclidine synthesis via sequential Diels–Alder/visible-light photoredox C–C bond cleavage: a formal synthesis of the indole alkaloid catharanthine.
- PubMed Central. Catalytic enantioselective reductive alkynylation of amides enables one-pot syntheses of pyrrolidine, piperidine and indolizidine alkaloids.
- Science and Education Publishing. A Highly Versatile One-Pot Aqueous Wittig Reaction.
- Organic Chemistry Portal. Wittig Reaction.
- Master Organic Chemistry. Wittig Reaction - Examples and Mechanism.
- ResearchGate. Enantioselective Synthesis of Piperidine, Indolizidine, and Quinolizidine Alkaloids from a Phenylglycinol-Derived δ-Lactam.
- ResearchGate. Does anyone have experience with reductive amination of 2-amino pyrimidine and tert-butyl 4-formylpiperidine-1-carboxylate?.
- Organic Chemistry Portal. Hitchhiker's guide to reductive amination.
- Organic Chemistry Portal. The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines.
- PubMed Central. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids.
- Chemistry LibreTexts. Wittig Reaction.
- UMassD Repository. Synthetic studies towards biologically active heterocyclic alkaloids and their analogues: a thesis in Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Coniine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Catalytic enantioselective reductive alkynylation of amides enables one-pot syntheses of pyrrolidine, piperidine and indolizidine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Enantioselective allyltitanations and metathesis reactions. Application to the synthesis of piperidine alkaloids (+)-sedamine and (-)-prosophylline - PubMed [pubmed.ncbi.nlm.nih.gov]
"Tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate" as a chiral building block
Application & Protocol Guide
Topic: (S)- and (R)-tert-Butyl 2-(2-Oxoethyl)piperidine-1-carboxylate: A Versatile Chiral Building Block for Accelerated Drug Discovery
Preamble: The Strategic Value of Chiral Piperidines
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of pharmaceuticals and bioactive natural products.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for precise interactions with biological targets. In modern drug design, controlling stereochemistry is not an option but a necessity, as different enantiomers of a drug can exhibit vastly different efficacy, selectivity, and toxicity profiles.[2][3]
This guide focuses on tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate , a chiral building block of significant strategic value. Available in both (S)- and (R)-configurations, this reagent provides a direct entry point to enantiomerically pure 2-substituted piperidine derivatives.[4] Its structure is elegantly bifunctional:
-
A Boc-protected secondary amine: This ensures stability during reactions at the side chain and can be deprotected under specific acidic conditions for subsequent functionalization.
-
A reactive aldehyde group: This C2-side chain serves as a versatile electrophilic handle for a wide range of carbon-carbon and carbon-nitrogen bond-forming reactions.
This unique combination allows for a modular and stereocontrolled approach to building molecular complexity, making it an indispensable tool for researchers in pharmaceutical synthesis and chemical biology.
Molecular Profile and Physicochemical Properties
A clear understanding of the reagent's physical properties is critical for its effective use in synthesis.
| Property | Data |
| Molecular Formula | C₁₂H₂₁NO₃ |
| Molecular Weight | 227.30 g/mol |
| Appearance | Colorless to light yellow oil or low-melting solid |
| Key Functional Groups | Aldehyde, N-Boc carbamate |
| Solubility | Soluble in most organic solvents (DCM, THF, EtOAc, MeOH) |
| Storage | Store refrigerated (2-8°C) under an inert atmosphere (N₂ or Ar). Aldehydes are susceptible to oxidation. |
Core Synthetic Transformations & Protocols
The aldehyde functionality is the primary site of reactivity, enabling a host of transformations. Below are detailed, field-tested protocols for three fundamental applications.
Application I: Reductive Amination for C-N Bond Formation
Reductive amination is arguably the most powerful method for synthesizing complex amines. It proceeds via the formation of an intermediate iminium ion, which is then reduced in situ. This one-pot procedure is highly efficient for introducing diversity at the C2 side chain.
Causality Behind Protocol Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reagent of choice. Unlike stronger hydrides (e.g., NaBH₄), STAB is mild, moisture-tolerant, and highly selective for iminium ions over aldehydes. This prevents premature reduction of the starting material and allows the reaction to be performed in a single pot.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents as they are non-protic and effectively solubilize the reactants and the STAB reagent.
-
Acid Catalyst: Acetic acid (AcOH) is often added in catalytic amounts to facilitate the formation of the iminium ion intermediate, which is the species that is actively reduced.
Caption: Workflow for Reductive Amination.
Detailed Protocol: Synthesis of tert-Butyl 2-(2-(benzylamino)ethyl)piperidine-1-carboxylate
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add (S)-tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate (227 mg, 1.0 mmol, 1.0 eq) and anhydrous dichloromethane (DCM, 10 mL).
-
Amine Addition: Add benzylamine (118 mg, 1.1 mmol, 1.1 eq). If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.2 eq) to liberate the free amine. Stir for 20 minutes at room temperature.
-
Reductant Addition: Cool the mixture to 0°C in an ice bath. Add sodium triacetoxyborohydride (STAB, 318 mg, 1.5 mmol, 1.5 eq) portion-wise over 5 minutes. Caution: Gas evolution may occur.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 4-12 hours).
-
Work-up: Carefully quench the reaction by slow addition of a saturated aqueous solution of NaHCO₃ (15 mL). Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure product.
Application II: Wittig Olefination for C=C Bond Formation
The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of an alkene by reacting an aldehyde with a phosphorus ylide. This transformation is invaluable for extending the carbon skeleton and introducing a functionalizable double bond.
Causality Behind Protocol Choices:
-
Base Selection: The choice of base for generating the ylide is critical. For stabilized ylides (e.g., from Ph₃P=CHCO₂Et), a mild base like K₂CO₃ is sufficient. For non-stabilized ylides (e.g., from Ph₃PCH₃Br), a very strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH) is required. The protocol below uses a strong base for a non-stabilized ylide.
-
Anhydrous Conditions: The ylide is highly basic and reactive towards water and oxygen. The reaction must be performed under strictly anhydrous conditions using an inert atmosphere (N₂ or Ar) and dry solvents.
Detailed Protocol: Synthesis of tert-Butyl 2-(prop-2-en-1-yl)piperidine-1-carboxylate
-
Ylide Preparation: In a flame-dried, three-neck flask under an argon atmosphere, suspend methyltriphenylphosphonium bromide (428 mg, 1.2 mmol, 1.2 eq) in anhydrous tetrahydrofuran (THF, 8 mL). Cool the suspension to 0°C.
-
Deprotonation: Add n-butyllithium (n-BuLi, 0.48 mL of a 2.5 M solution in hexanes, 1.2 mmol, 1.2 eq) dropwise via syringe. A deep orange/red color indicates ylide formation. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.
-
Aldehyde Addition: Cool the ylide solution back down to 0°C. Dissolve (S)-tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate (227 mg, 1.0 mmol, 1.0 eq) in anhydrous THF (2 mL) and add it dropwise to the ylide solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the disappearance of the aldehyde.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).
-
Extraction: Transfer to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The major byproduct is triphenylphosphine oxide (Ph₃PO), which can be challenging to remove. Purification is typically achieved by careful flash column chromatography.
Application III: Aldol Addition for Stereocontrolled C-C Bond Formation
The aldol addition or condensation allows for the formation of a β-hydroxy carbonyl or an α,β-unsaturated carbonyl, respectively. This reaction creates a new C-C bond and up to two new stereocenters, offering a powerful way to build complex molecular architectures.
Causality Behind Protocol Choices:
-
Base and Enolate Formation: Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base ideal for quantitatively forming the kinetic enolate of a ketone (like acetone in this example) at low temperatures, minimizing self-condensation.
-
Low Temperature: The reaction is conducted at -78°C (a dry ice/acetone bath) to control the reactivity of the enolate and aldehyde, which enhances diastereoselectivity.
Detailed Protocol: Synthesis of tert-Butyl 2-(3-hydroxy-3-methyl-2-oxobutyl)piperidine-1-carboxylate
-
LDA Preparation (or use commercial): In a flame-dried flask under argon, dissolve diisopropylamine (0.17 mL, 1.2 mmol, 1.2 eq) in anhydrous THF (5 mL). Cool to -78°C. Add n-BuLi (0.44 mL of 2.5 M solution, 1.1 mmol, 1.1 eq) dropwise and stir for 30 minutes.
-
Enolate Formation: To the LDA solution at -78°C, add anhydrous acetone (0.08 mL, 1.1 mmol, 1.1 eq) dropwise and stir for 1 hour to form the lithium enolate.
-
Aldehyde Addition: Dissolve (S)-tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate (227 mg, 1.0 mmol, 1.0 eq) in anhydrous THF (2 mL) and add it dropwise to the enolate solution at -78°C.
-
Reaction: Stir the mixture at -78°C for 2-3 hours. The reaction progress can be monitored by quenching small aliquots and analyzing by TLC.
-
Work-up: Quench the reaction at -78°C by adding a saturated aqueous solution of NH₄Cl (10 mL). Allow the mixture to warm to room temperature.
-
Extraction: Extract the mixture with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting diastereomeric mixture of β-hydroxy ketones by flash column chromatography.
Strategic Application in Medicinal Chemistry
The true power of this building block is realized in multi-step syntheses. The protocols above are not endpoints but starting points for creating diverse libraries of compounds for drug discovery.
Caption: Strategic diversification from a single chiral building block.
Conclusion
(S)- and (R)-tert-Butyl 2-(2-oxoethyl)piperidine-1-carboxylate are high-value, versatile chiral building blocks. They provide a robust and predictable platform for accessing enantiomerically pure 2-substituted piperidines, a critical scaffold in medicinal chemistry. The protocols detailed herein for reductive amination, Wittig olefination, and aldol addition represent fundamental, reliable methods for elaborating this core into a diverse range of complex molecules, thereby streamlining the path from concept to candidate in the drug discovery pipeline.
References
- Fu, G. C. (2008). Catalytic Enantioselective Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. Journal of the American Chemical Society, 130(42), 13753–13763. [Link]
- Cui, W., et al. (2018). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Organic Letters, 20(17), 5348–5352. [Link]
- Ohashi, T., et al. (2016). Enantioselective synthesis and antioxidant activity of 3,4,5-substituted piperidine derivatives. Bioorganic & Medicinal Chemistry Letters, 26(13), 3119-3121. [Link]
- Singh, U. P., & Singh, R. P. (2019). Recent Advances in Synthesis of Enantioenriched 2‐Substituted Piperidine Derivatives. Asian Journal of Organic Chemistry, 8(9), 1436-1463. [Link]
- Amat, M., et al. (2007). Enantioselective Synthesis of Piperidine, Indolizidine, and Quinolizidine Alkaloids from a Phenylglycinol-Derived δ-Lactam. The Journal of Organic Chemistry, 72(12), 4431–4439. [Link]
- Biosynth. (n.d.). Tert-Butyl 2-Formylpiperidine-1-Carboxylate. Retrieved from Biosynth website.
- Crystals. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)
- ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.
- CP Lab Safety. (n.d.). tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate, min 97%, 1 gram.
- Vitaku, E., et al. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 19(4), 4784-4835. [Link]
- UCL Discovery. (2024). RSC Medicinal Chemistry - RESEARCH ARTICLE. Retrieved from UCL Discovery. (Note: This is a general research article, specific URL may be needed for direct access).
- ResearchGate. (2024). Natural and synthetic compounds showing chiral pyrrolidine, piperidine....
- Sang, Y., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(45), 20715–20722. [Link]
- Orsini, P., et al. (2007). Regioselective γ Alkylation of tert-Butyl 2,4-dioxopiperidine-1-carboxylate. Synthesis, 2007(20), 3149-3154. [Link]
Sources
Application Note: A Practical Guide to the Wittig Reaction with Tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate
Abstract
This comprehensive application note provides a detailed protocol and scientific rationale for conducting the Wittig reaction with tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate, a valuable intermediate in pharmaceutical synthesis.[1] The guide is designed for researchers, chemists, and drug development professionals, offering in-depth insights into the reaction mechanism, step-by-step experimental procedures, data interpretation, and troubleshooting. By explaining the causality behind experimental choices, this document serves as a practical resource for the efficient and predictable synthesis of olefin-containing piperidine derivatives.
Introduction: The Strategic Importance of the Wittig Reaction
The Wittig reaction is a cornerstone of modern organic synthesis, celebrated for its reliability in converting aldehydes and ketones into alkenes.[2][3][4] This transformation, which earned Georg Wittig the Nobel Prize in Chemistry in 1979, offers a high degree of regiochemical control, ensuring the new carbon-carbon double bond forms precisely at the location of the original carbonyl group.[2][4] This predictability is invaluable in multi-step syntheses, particularly in drug discovery, where complex molecular architectures are standard.
The substrate of focus, this compound, combines two key structural features: a piperidine ring, a privileged scaffold in medicinal chemistry, and a reactive aldehyde. The Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen allows for selective reactions at the aldehyde functionality.[5] This application note will detail the olefination of this specific aldehyde using a non-stabilized ylide, methylenetriphenylphosphorane (Ph₃P=CH₂), to introduce a terminal alkene.
Mechanism and Scientific Principles
A thorough understanding of the Wittig reaction mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The reaction proceeds through a coordinated, multi-step pathway.
Ylide Formation
The process begins with the deprotonation of a phosphonium salt, typically using a strong base.[2] For generating a non-stabilized ylide like methylenetriphenylphosphorane, a strong base such as n-butyllithium (n-BuLi) or potassium tert-butoxide (KOtBu) is required to deprotonate the acidic proton on the carbon adjacent to the phosphorus atom.[3][6] The resulting species is a phosphorus ylide, a molecule with adjacent positive and negative formal charges, which also has a double-bonded resonance form.[3][6]
Olefination Pathway
The currently accepted mechanism for the Wittig reaction, particularly under lithium-salt-free conditions, involves a concerted [2+2] cycloaddition between the ylide and the carbonyl compound.[7][8]
-
[2+2] Cycloaddition: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde, leading directly to a four-membered ring intermediate called an oxaphosphetane.[9]
-
Cycloreversion: This oxaphosphetane intermediate is unstable and rapidly decomposes in a syn-cycloreversion process.[8]
-
Product Formation: The decomposition breaks the carbon-phosphorus and carbon-oxygen single bonds, forming a new carbon-carbon double bond (the desired alkene) and a very stable phosphorus-oxygen double bond in the form of triphenylphosphine oxide (Ph₃P=O). The formation of this highly stable byproduct is the thermodynamic driving force for the entire reaction.[9]
With non-stabilized ylides, such as the one used in this protocol, the reaction is typically under kinetic control and favors the formation of the (Z)-alkene.[7][9] However, for the introduction of a simple methylene group, stereoselectivity is not a factor.
Figure 1. Simplified mechanism of the Wittig reaction.
Detailed Experimental Protocol
This protocol details the synthesis of tert-butyl 2-(prop-2-en-1-yl)piperidine-1-carboxylate from this compound using methylenetriphenylphosphorane.
Materials and Reagents
| Reagent | CAS Number | M.W. ( g/mol ) | Typical Amount | Stoichiometry |
| Methyltriphenylphosphonium bromide | 1779-49-3 | 357.23 | 1.25 g | 1.5 eq |
| Potassium tert-butoxide (KOtBu) | 865-47-4 | 112.21 | 0.39 g | 1.5 eq |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 25 mL | - |
| This compound | 170491-61-9 | 227.30 | 0.53 g | 1.0 eq |
| Saturated aq. NH₄Cl | 12125-02-9 | 53.49 | 20 mL | - |
| Diethyl ether | 60-29-7 | 74.12 | 50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~2 g | - |
Safety Precaution: This procedure involves pyrophoric and moisture-sensitive reagents. It must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using flame-dried glassware and anhydrous solvents. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Step-by-Step Methodology
Part A: Ylide Generation
-
Setup: To a flame-dried 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an Argon atmosphere, add methyltriphenylphosphonium bromide (1.25 g, 3.5 mmol).
-
Solvent Addition: Add anhydrous THF (15 mL) via syringe. This will form a white suspension.
-
Base Addition: Cool the suspension to 0 °C using an ice-water bath. Carefully add potassium tert-butoxide (0.39 g, 3.5 mmol) in one portion.
-
Rationale: Adding the base at 0 °C helps to control any exotherm. KOtBu is a strong, non-nucleophilic base suitable for deprotonating the phosphonium salt without competing side reactions.[2]
-
-
Ylide Formation: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The formation of the ylide is typically indicated by the appearance of a characteristic yellow-orange color.[10]
Part B: Wittig Reaction and Workup
-
Aldehyde Addition: Dissolve this compound (0.53 g, 2.33 mmol) in anhydrous THF (10 mL). Cool the ylide solution back to 0 °C and add the aldehyde solution dropwise via syringe over 10 minutes.
-
Rationale: Dropwise addition at low temperature minimizes potential side reactions and allows for better reaction control.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting aldehyde is consumed (as indicated by TLC), cool the flask to 0 °C and slowly add saturated aqueous ammonium chloride solution (20 mL) to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 25 mL). Combine the organic layers.
-
Rationale: Diethyl ether is used for extraction due to its low boiling point and good solubility for the product. The byproduct, triphenylphosphine oxide, has some solubility in ether but will be removed during purification.
-
-
Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
Purification and Characterization
The crude product will be a mixture of the desired alkene and triphenylphosphine oxide.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution starting with 95:5 Hexanes:Ethyl Acetate is typically effective for separating the nonpolar alkene product from the more polar triphenylphosphine oxide.
-
Characterization: The structure of the purified product, tert-butyl 2-(prop-2-en-1-yl)piperidine-1-carboxylate, should be confirmed by spectroscopic methods.
| Technique | Expected Data |
| ¹H NMR | Expect signals for the vinyl protons (~5.0-6.0 ppm), the Boc group (~1.4 ppm), and the piperidine ring protons. The disappearance of the aldehyde proton signal (~9.7 ppm) confirms reaction completion. |
| ¹³C NMR | Expect signals for the alkene carbons (~117 and ~135 ppm) and the disappearance of the aldehyde carbonyl carbon (~202 ppm). |
| HRMS | The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of the product (C₁₃H₂₃NO₂), confirming its elemental composition. |
Experimental Workflow and Troubleshooting
Figure 2. Step-by-step experimental workflow diagram.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | 1. Incomplete ylide formation due to wet reagents/solvents or inactive base.[11] | 1. Ensure all glassware is rigorously dried. Use freshly opened anhydrous solvent. Use a fresh, high-quality bottle of KOtBu or n-BuLi. Titrate n-BuLi before use. |
| 2. Aldehyde degradation.[7] | 2. Use freshly prepared or purified aldehyde. Store aldehyde under inert gas at low temperatures. | |
| Incomplete Reaction | 1. Insufficient reaction time or temperature. | 1. Allow the reaction to stir for a longer period. Gentle heating (e.g., to 40 °C) may be required for less reactive substrates, but monitor for side products. |
| 2. Steric hindrance. | 2. While not an issue for this substrate, for hindered ketones, the Horner-Wadsworth-Emmons reaction is a common alternative.[7] | |
| Difficult Purification | Poor separation of product and triphenylphosphine oxide (TPPO). | 1. TPPO can sometimes be precipitated from a nonpolar solvent like hexanes or a hexanes/ether mixture and filtered off before chromatography. |
Conclusion
The Wittig reaction remains a powerful and versatile tool for alkene synthesis in the context of pharmaceutical development. This application note provides a robust and detailed protocol for the successful olefination of this compound. By understanding the underlying mechanism and paying close attention to experimental details, particularly the exclusion of moisture, researchers can reliably synthesize key olefin intermediates for further elaboration in drug discovery programs.
References
- Wikipedia. Wittig reaction. [Link]
- Chemistry LibreTexts. Wittig Reaction. (2023-01-22). [Link]
- Master Organic Chemistry. The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. (2018-02-06). [Link]
- Chemistry LibreTexts. The Wittig Reaction. (2023-01-22). [Link]
- Organic Chemistry Portal. Wittig Reaction. [Link]
- Wipf, P. The Wittig Reaction. (2007-02-12). [Link]
- Wikipedia. Methylenetriphenylphosphorane. [Link]
- ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)
- Reddit. Problems with wittig reaction. (2022-12-16). [Link]
- Organic Syntheses. Preparation of (Triphenylphosphoranylidene)-Ketene from (Methoxycarbonylmethylene)-Triphenylphosphorane. [Link]
- UCL Discovery. RSC Medicinal Chemistry - RESEARCH ARTICLE. [Link]
- ResearchGate. Stability of Wittig ylides in presence of piperidine. Reaction conditions. [Link]
- ResearchGate. Methylenetriphenylphosphorane. [Link]
- Science and Education Publishing. A Highly Versatile One-Pot Aqueous Wittig Reaction. [Link]
- PubChem. tert-Butyl 4-(2-oxoethyl)
- University of Michigan-Dearborn. The WITTIG REACTION With CHEMILUMINESCENCE!. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. nbinno.com [nbinno.com]
- 6. Methylenetriphenylphosphorane - Wikipedia [en.wikipedia.org]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. www1.udel.edu [www1.udel.edu]
- 11. reddit.com [reddit.com]
Application Notes & Protocols: Reductive Amination of Tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate
Abstract: This document provides a comprehensive technical guide for the reductive amination of tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate to synthesize tert-butyl 2-(2-aminoethyl)piperidine-1-carboxylate. This transformation is a cornerstone reaction in medicinal chemistry for accessing valuable piperidine-based scaffolds. We will delve into the mechanistic underpinnings of the reaction, justify the selection of reagents, and provide a detailed, field-proven laboratory protocol. The guide is intended for researchers, chemists, and professionals in drug development who require a robust and reliable method for this specific C-N bond formation.
Scientific Foundation & Rationale
Reductive amination is a powerful and highly utilized method in organic synthesis for the formation of amines from carbonyl compounds.[1][2][3] The process involves the conversion of a ketone or aldehyde into an amine through the intermediate formation of an imine or iminium ion, which is subsequently reduced. This one-pot procedure is favored over methods like alkylation of amines, as it often avoids issues with overalkylation and provides a more controlled synthesis.[4][5]
The target molecule, tert-butyl 2-(2-aminoethyl)piperidine-1-carboxylate[6][7], is a valuable building block in pharmaceutical research, where the piperidine motif is a common feature in bioactive molecules.[8][9] The synthesis begins with the aldehyde, this compound, and introduces a primary amine via reductive amination.
For this transformation, sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice.[10] Its popularity stems from its remarkable mildness and selectivity. Unlike stronger reducing agents such as sodium borohydride (NaBH₄), STAB is significantly less reactive towards aldehydes and ketones but rapidly reduces the protonated imine (iminium ion) intermediate.[3][11][12] This selectivity is crucial for a successful one-pot reaction, minimizing the undesired reduction of the starting aldehyde to an alcohol.[3] Furthermore, STAB is safer and less toxic than alternatives like sodium cyanoborohydride (NaBH₃CN).[10][13]
Reaction Mechanism
The reductive amination process using STAB proceeds through a well-established two-stage mechanism within a single pot:
-
Iminium Ion Formation: The reaction initiates with the nucleophilic attack of an amine source (here, ammonia) on the carbonyl carbon of the aldehyde. This forms a hemiaminal intermediate. Under weakly acidic conditions, typically facilitated by acetic acid, the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (water).[14][15] Subsequent elimination of water yields a transient imine, which is quickly protonated to form a more electrophilic iminium ion.[15][16]
-
Hydride Reduction: Sodium triacetoxyborohydride then acts as the hydride donor. The hydride (H⁻) selectively attacks the electrophilic carbon of the iminium ion, reducing the C=N⁺ bond to a C-N single bond and affording the final amine product.[11] The steric bulk and electron-withdrawing nature of the acetoxy groups on STAB moderate its reactivity, making it ideal for this selective reduction.[1]
Caption: The two-stage mechanism of reductive amination.
Experimental Design and Optimization
The success of this protocol relies on the careful selection of reagents, solvents, and reaction conditions.
Reagent Selection & Stoichiometry
| Reagent | Role | Recommended Equivalents | Rationale & Key Insights |
| This compound | Substrate | 1.0 | The limiting reagent in the reaction. |
| Ammonium Acetate (NH₄OAc) | Amine Source & Catalyst | 1.5 - 2.0 | Serves as a convenient source of both ammonia and acetic acid, which catalyzes imine formation.[4] Using a slight excess drives the equilibrium towards the imine intermediate. |
| Sodium Triacetoxyborohydride (STAB) | Reducing Agent | 1.3 - 1.5 | A mild and selective hydride donor. An excess is used to ensure complete reduction of the iminium intermediate.[1] Must be handled in a dry environment as it is hygroscopic. |
| Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Solvent | N/A (0.1 - 0.2 M) | Aprotic solvents are preferred to avoid reaction with the hydride reagent. DCE is the most common and preferred solvent, though DCM and THF are also effective.[15][17][18] |
Reaction Conditions
-
Temperature: The reaction is typically performed at ambient temperature (20-25 °C). The addition of STAB can be slightly exothermic, so for larger-scale reactions, portion-wise addition or cooling in an ice bath may be necessary to maintain control.[19]
-
Reaction Time: The reaction is generally complete within 3 to 12 hours. Progress should be monitored to determine the endpoint.
-
Monitoring: Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are effective for monitoring the consumption of the starting aldehyde.[20] A suitable TLC stain (e.g., ninhydrin) can be used to visualize the newly formed primary amine product.
Detailed Experimental Protocol
This protocol describes the reductive amination on a 1.0 mmol scale. Reagents should be scaled proportionally for different quantities.
Materials & Equipment
-
This compound (227.30 g/mol )
-
Ammonium Acetate (77.08 g/mol )
-
Sodium Triacetoxyborohydride (211.94 g/mol )
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with magnetic stir bar
-
Standard glassware for work-up and purification
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 mmol, 227 mg) and ammonium acetate (1.5 mmol, 116 mg).
-
Solvent Addition: Add anhydrous DCM (5-10 mL, to achieve a concentration of 0.1-0.2 M). Stir the mixture at room temperature for 20-30 minutes to facilitate the initial formation of the imine intermediate.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.4 mmol, 297 mg) to the stirring suspension in one portion (for small scale) or in several small portions over 5-10 minutes (for larger scale). The flask may warm slightly upon addition.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (e.g., using a 10% methanol in DCM eluent) or LC-MS every 1-2 hours until the starting aldehyde is fully consumed.
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (10 mL). Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM (2 x 15 mL).
-
Washing and Drying: Combine all organic layers. Wash with brine (20 mL), then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil or semi-solid.
-
Purification: Purify the crude residue by silica gel column chromatography. A gradient elution system, starting with DCM and gradually increasing the polarity with methanol (e.g., 0% to 10% MeOH), is typically effective for isolating the pure tert-butyl 2-(2-aminoethyl)piperidine-1-carboxylate.
Caption: Experimental workflow for reductive amination.
Troubleshooting & Scientific Considerations
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | 1. Inactive STAB due to moisture. 2. Insufficient reaction time. | 1. Use freshly opened or properly stored STAB. Ensure anhydrous solvent and glassware. 2. Allow the reaction to run longer, continuing to monitor progress. |
| Low Yield | 1. Inefficient imine formation. 2. Product loss during aqueous work-up. | 1. Ensure sufficient equivalents of ammonium acetate are used. 2. The amine product may have some water solubility. Perform multiple extractions (3-5 times) to maximize recovery. |
| Formation of Alcohol Byproduct | The starting aldehyde was reduced. | This is rare with STAB but could indicate a contaminated reagent or incorrect reaction conditions. Confirm the identity of the reducing agent. |
| Emulsion During Work-up | Formation of salts or amphiphilic species. | Add more brine to the separatory funnel to help break the emulsion. If persistent, filtration through a pad of Celite may be necessary. |
References
- What is the role of acetic acid in the reductive amination experiment? - brainly.com. (2024). Brainly.com.
- Myers, A.
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem., 61, 3849-3862.
- Various Authors.
- Reductive Amin
- Häusler, M., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, e202100735.
- Barman, D. C., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega.
- Abdel-Magid, A. F. Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Johnson & Johnson Pharmaceutical Research & Development.
- Sodium triacetoxyborohydride. Organic Chemistry Portal.
- Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. University of Rochester, Chemistry.
- Reductive amin
- Sodium Triacetoxyborohydride. Sigma-Aldrich.
- Kumar, A., et al. (2020). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 59B, 1113-1118.
- Abdel-Magid, A. F. A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org.
- Häusler, M., et al. (2022).
- Pittelkow, M., et al. (2004). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 80, 25.
- Barman, D. C., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride.
- Technical Support Center: Synthesis of N-Boc-Piperidine Deriv
- Tert-butyl 2-(2-aminoethyl)
- Tert-butyl 2-(2-aminoethyl)
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
- Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method. (2024). ChemicalBook.
- Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971-1031.
Sources
- 1. sciencemadness.org [sciencemadness.org]
- 2. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. PubChemLite - Tert-butyl 2-(2-aminoethyl)piperidine-1-carboxylate (C12H24N2O2) [pubchemlite.lcsb.uni.lu]
- 7. Tert-butyl 2-(2-aminoethyl)piperidine-1-carboxylate | C12H24N2O2 | CID 2756421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. Sodium Triacetoxyborohydride [sigmaaldrich.com]
- 11. Sodium triacetoxyborohydride [organic-chemistry.org]
- 12. Reductive amination - Wikipedia [en.wikipedia.org]
- 13. chemistry.mdma.ch [chemistry.mdma.ch]
- 14. brainly.com [brainly.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. organicchemistrytutor.com [organicchemistrytutor.com]
- 17. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 18. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 19. scribd.com [scribd.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
The Versatile Aldehyde: A Guide to Tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate in Modern Drug Discovery
The piperidine ring is a cornerstone of medicinal chemistry, a privileged scaffold found in a vast array of therapeutic agents due to its favorable physicochemical properties and its ability to interact with a multitude of biological targets.[1][2][3] Among the myriad of functionalized piperidine building blocks, tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate stands out as a particularly versatile intermediate. Its aldehyde functionality, coupled with the Boc-protected nitrogen, provides a gateway for a diverse range of chemical transformations, most notably reductive aminations, to construct complex molecular architectures.[4]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this valuable building block. We will delve into detailed, field-proven protocols, explain the rationale behind experimental choices, and showcase its utility in the synthesis of bioactive molecules, including CXCR4 antagonists and GPR119 agonists.
I. Synthesis of the Key Building Block: this compound
The most common and efficient route to this compound involves the oxidation of the corresponding primary alcohol, tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate. This precursor is readily accessible through various synthetic routes. The choice of oxidant is critical to ensure a high-yielding and clean conversion to the desired aldehyde without over-oxidation to the carboxylic acid. Here, we present two robust and widely used protocols: the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.
A. Swern Oxidation Protocol
The Swern oxidation is a classic and highly reliable method that utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at cryogenic temperatures.[5][6] It is known for its mild conditions and broad functional group tolerance.[5]
Protocol 1: Swern Oxidation of tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate
| Reagent | MW | Molarity | Volume/Mass | Equivalents |
| Oxalyl chloride | 126.93 | 2.0 M in DCM | 2.5 mL | 1.5 |
| Anhydrous DCM | - | - | 20 mL | - |
| Anhydrous DMSO | 78.13 | - | 0.7 mL | 3.0 |
| tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate | 229.32 | - | 1.0 g | 1.0 |
| Anhydrous Triethylamine (TEA) | 101.19 | - | 2.0 mL | 5.0 |
Step-by-Step Procedure:
-
To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add anhydrous dichloromethane (DCM, 20 mL) and cool to -78 °C using an acetone/dry ice bath.
-
Slowly add oxalyl chloride (2.0 M solution in DCM, 2.5 mL, 1.5 eq) to the cooled DCM.
-
In a separate flame-dried vial, dissolve anhydrous dimethyl sulfoxide (DMSO, 0.7 mL, 3.0 eq) in anhydrous DCM (5 mL). Add this solution dropwise to the stirred reaction mixture at -78 °C. Stir for 15 minutes. Causality: This step forms the reactive electrophilic sulfur species, the chloro(dimethyl)sulfonium chloride.[5]
-
Dissolve tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 g, 1.0 eq) in anhydrous DCM (5 mL) and add it dropwise to the reaction mixture. Stir for 45 minutes at -78 °C. Causality: The alcohol attacks the electrophilic sulfur, forming an alkoxysulfonium salt.[5]
-
Add anhydrous triethylamine (TEA, 2.0 mL, 5.0 eq) dropwise to the reaction mixture. Stir for 30 minutes at -78 °C, then allow the reaction to warm to room temperature. Causality: Triethylamine acts as a base to deprotonate the carbon adjacent to the oxygen, leading to the formation of the aldehyde, dimethyl sulfide, and triethylammonium chloride via a five-membered ring transition state.[5]
-
Quench the reaction by adding water (20 mL). Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 20-30% ethyl acetate in hexanes) to yield this compound as a colorless oil.
Expected Yield: 85-95%
B. Dess-Martin Periodinane (DMP) Oxidation Protocol
The Dess-Martin oxidation offers a convenient alternative at room temperature, employing a hypervalent iodine reagent.[7][8] It is known for its mildness, high chemoselectivity, and simplified workup.[8]
Protocol 2: Dess-Martin Oxidation of tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate
| Reagent | MW | Volume/Mass | Equivalents |
| tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate | 229.32 | 1.0 g | 1.0 |
| Dess-Martin Periodinane (DMP) | 424.14 | 2.0 g | 1.1 |
| Anhydrous DCM | - | 20 mL | - |
| Saturated aqueous NaHCO₃ | - | 20 mL | - |
| 10% aqueous Na₂S₂O₃ | - | 20 mL | - |
Step-by-Step Procedure:
-
To a 100 mL round-bottom flask, add tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 g, 1.0 eq) and anhydrous DCM (20 mL).
-
Add Dess-Martin Periodinane (DMP, 2.0 g, 1.1 eq) in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a solution of saturated aqueous sodium bicarbonate (20 mL) and 10% aqueous sodium thiosulfate (20 mL). Stir vigorously for 15 minutes. Causality: The sodium thiosulfate reduces the iodine byproducts, and the sodium bicarbonate neutralizes the acetic acid formed during the reaction.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate (20 mL) and brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 20-30% ethyl acetate in hexanes) to yield the desired aldehyde.
Expected Yield: 90-98%
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target aldehyde.
II. Application in the Synthesis of Bioactive Molecules
The aldehyde functionality of this compound is a versatile handle for introducing molecular diversity. Reductive amination, in particular, is a powerful transformation for forming carbon-nitrogen bonds, a key step in the synthesis of many pharmaceuticals.
A. Synthesis of a Key Intermediate for CXCR4 Antagonists
The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein-coupled receptor that plays a crucial role in cancer metastasis and HIV entry into cells, making it an attractive therapeutic target.[9] Many small-molecule CXCR4 antagonists feature a substituted piperidine moiety.[10][11]
Protocol 3: Reductive Amination with a Primary Amine
This protocol describes the reductive amination of this compound with a generic primary amine (R-NH₂) to form a secondary amine, a common structural motif in CXCR4 antagonists.
| Reagent | MW | Volume/Mass | Equivalents |
| This compound | 227.30 | 500 mg | 1.0 |
| Primary Amine (R-NH₂) | - | - | 1.1 |
| Anhydrous Dichloroethane (DCE) | - | 10 mL | - |
| Sodium triacetoxyborohydride (STAB) | 211.94 | 700 mg | 1.5 |
| Acetic Acid | 60.05 | 1 drop | catalytic |
Step-by-Step Procedure:
-
To a 50 mL round-bottom flask, add this compound (500 mg, 1.0 eq), the primary amine (1.1 eq), and anhydrous dichloroethane (DCE, 10 mL).
-
Add one drop of glacial acetic acid to the mixture. Stir at room temperature for 30 minutes. Causality: The acid catalyzes the formation of the iminium ion intermediate.[12]
-
Add sodium triacetoxyborohydride (STAB, 700 mg, 1.5 eq) portion-wise over 10 minutes. Causality: STAB is a mild and selective reducing agent that reduces the iminium ion to the corresponding amine without reducing the starting aldehyde.
-
Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL).
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired secondary amine.
Expected Yield: 70-90%
B. GPR119 Agonists for Type 2 Diabetes
G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes and obesity.[13] Its activation leads to the release of insulin and incretin hormones.[14] Several GPR119 agonists incorporate a piperidine scaffold, highlighting the importance of this heterocycle in modulating the receptor's activity.[15][16][17]
GPR119 Signaling Pathway
Activation of GPR119 by an agonist triggers a cascade of intracellular events.[14] The receptor couples to the Gαs subunit of the heterotrimeric G-protein, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), which acts as a second messenger to mediate the downstream cellular responses, including glucose-dependent insulin secretion from pancreatic β-cells.[14]
Caption: Simplified GPR119 signaling cascade.
III. Conclusion
This compound is a high-value, versatile building block in medicinal chemistry. The reliable and high-yielding synthetic protocols presented herein provide a clear pathway to access this key intermediate. Its utility in constructing complex molecular architectures, as demonstrated by its application in the synthesis of precursors for CXCR4 antagonists and the relevance of the piperidine scaffold in GPR119 agonists, underscores its importance in modern drug discovery programs. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to leverage the full potential of this powerful synthetic tool in their quest for novel therapeutics.
IV. References
-
ResearchGate. (n.d.). Piperidine nucleus in the field of drug discovery. Retrieved from [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]
-
Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 281, 116859. [Link]
-
Kubo, O., et al. (2021). Discovery of a novel series of GPR119 agonists: Design, synthesis, and biological evaluation of N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives. Bioorganic & medicinal chemistry, 41, 116208. [Link]
-
Li, G., et al. (2024). Discovery of 1,4-Disubstituted Cyclohexene Analogues as Selective GPR119 Agonists for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 67(2), 1275–1292. [Link]
-
Wikipedia. (2023, December 29). Swern oxidation. Retrieved from [Link]
-
Goodman, J. M., et al. (2017). Synthesis of Novel Tetrahydroisoquinoline CXCR4 Antagonists with Rigidified Side-Chains. ACS medicinal chemistry letters, 9(2), 89–93. [Link]
-
Wilson, L. J., et al. (2018). Amino-Heterocycle Tetrahydroisoquinoline CXCR4 Antagonists with Improved ADME Profiles via Late-Stage Buchwald Couplings. ACS medicinal chemistry letters, 9(10), 1011–1016. [Link]
-
ResearchGate. (n.d.). Structures of selected GPR119 agonists under clinical development. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]
-
BYU ScholarsArchive. (2014, February 14). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Retrieved from [Link]
-
Wikipedia. (2023, August 16). Dess–Martin periodinane. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Dess-Martin Periodinane (DMP). Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Small Molecule Inhibitors of CXCR4. Pharmaceuticals (Basel, Switzerland), 6(2), 275–302. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate | 142374-19-4 [smolecule.com]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. Swern Oxidation [organic-chemistry.org]
- 7. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 8. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 9. Small Molecule Inhibitors of CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Novel Tetrahydroisoquinoline CXCR4 Antagonists with Rigidified Side-Chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amino-Heterocycle Tetrahydroisoquinoline CXCR4 Antagonists with Improved ADME Profiles via Late-Stage Buchwald Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. First GPR119 PET Imaging Ligand: Synthesis, Radiochemistry, and Preliminary Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of a novel series of GPR119 agonists: Design, synthesis, and biological evaluation of N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Piperidine Derivatives from N-Boc-2-piperidineacetaldehyde
Introduction: The Strategic Value of N-Boc-2-piperidineacetaldehyde in Medicinal Chemistry
The piperidine scaffold is a privileged structure in modern drug discovery, forming the core of numerous therapeutic agents due to its favorable physicochemical properties and its ability to interact with a wide range of biological targets.[1][2] N-Boc-2-piperidineacetaldehyde stands out as a particularly valuable chiral building block for the synthesis of complex piperidine derivatives. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the piperidine nitrogen under a variety of reaction conditions, yet it can be removed cleanly under acidic conditions, allowing for precise and controlled synthetic manipulations.[3][4] The aldehyde functionality at the 2-position serves as a versatile handle for a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions.
This technical guide provides an in-depth exploration of key synthetic transformations starting from N-Boc-2-piperidineacetaldehyde. We will delve into the mechanistic underpinnings of each reaction, provide detailed, field-proven protocols, and present data to guide researchers, scientists, and drug development professionals in leveraging this intermediate for the synthesis of novel molecular entities.
Part 1: Reductive Amination for C-N Bond Formation
Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines.[5] This one-pot reaction involves the initial formation of an imine or iminium ion intermediate from the reaction of an aldehyde with a primary or secondary amine, which is then reduced in situ to the corresponding amine.[6]
Scientific Principles and Strategic Advantages
The choice of reducing agent is critical for the success of a reductive amination. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its mild nature and its selective reactivity towards the protonated imine intermediate over the starting aldehyde.[5][7] This selectivity minimizes side reactions, such as the reduction of the starting aldehyde to an alcohol, leading to cleaner reactions and higher yields. The reaction is typically performed in chlorinated solvents like dichloromethane (DCM) or dichloroethane (DCE).
Experimental Workflow: Reductive Amination
Caption: General workflow for reductive amination.
Detailed Protocol: General Reductive Amination
-
Reaction Setup: To a solution of N-Boc-2-piperidineacetaldehyde (1.0 mmol, 1.0 eq.) and the desired primary or secondary amine (1.1 mmol, 1.1 eq.) in anhydrous dichloromethane (10 mL) in a round-bottom flask, add triethylamine (2.5 mmol, 2.5 eq.) if the amine is provided as a hydrochloride salt.[6]
-
Imine Formation: Stir the resulting solution vigorously at room temperature for 1 hour to facilitate the formation of the imine intermediate.[6]
-
Reduction: To this mixture, add sodium triacetoxyborohydride (2.0 mmol, 2.0 eq.) portion-wise. Be mindful of potential gas evolution.[6]
-
Reaction Monitoring: Continue stirring the reaction for an additional 4 to 24 hours at room temperature.[7] Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.
-
Workup: Once complete, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution (10 mL).[5] Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 15 mL). Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).[6]
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired N-Boc protected piperidine derivative.
Data Presentation: Reductive Amination Scope
| Amine Substrate | Reducing Agent | Solvent | Time (h) | Typical Yield (%) |
| Benzylamine | NaBH(OAc)₃ | DCM | 8 | 85-95 |
| Morpholine | NaBH(OAc)₃ | DCM | 12 | 80-90 |
| Aniline | NaBH(OAc)₃ | DCE | 16 | 70-85 |
| Methylamine HCl | NaBH(OAc)₃ / Et₃N | DCM | 6 | 88-96 |
Part 2: The Wittig Reaction for Alkene Synthesis
The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones.[8][9] It involves the reaction of a carbonyl compound with a phosphorus ylide (also known as a Wittig reagent), forming a new carbon-carbon double bond.[10] This transformation is particularly useful for extending the carbon chain from the 2-position of the piperidine ring.
Scientific Principles and Stereochemical Control
The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered ring intermediate called an oxaphosphetane.[11] This intermediate then decomposes to form the alkene and a highly stable triphenylphosphine oxide, which is the driving force for the reaction.[8]
The stereochemical outcome (Z or E alkene) is highly dependent on the nature of the ylide:
-
Non-stabilized Ylides (e.g., where R = alkyl) are highly reactive and typically lead to the Z-alkene (cis) as the major product under salt-free conditions.[11]
-
Stabilized Ylides (e.g., where R = an electron-withdrawing group like an ester or ketone) are less reactive and generally yield the E-alkene (trans) as the major product.[11]
Experimental Workflow: The Wittig Reaction
Caption: Workflow for the Wittig olefination.
Detailed Protocol: Wittig Reaction with a Non-Stabilized Ylide
-
Ylide Preparation: To a suspension of methyltriphenylphosphonium bromide (1.5 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add n-butyllithium (n-BuLi, 1.4 eq., typically 1.6 M in hexanes) dropwise at 0°C.[10]
-
Expert Commentary: Anhydrous conditions are critical as the strong base and the resulting ylide are moisture-sensitive. The appearance of a characteristic color (often yellow or orange) indicates ylide formation.
-
-
Reaction Incubation: Stir the resulting mixture at room temperature for 1 hour.[10]
-
Aldehyde Addition: Cool the ylide solution back to 0°C and add a solution of N-Boc-2-piperidineacetaldehyde (1.0 eq.) in anhydrous THF dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 1-3 hours. Monitor the consumption of the aldehyde by TLC.[10]
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.[10]
-
Extraction: Extract the mixture with ethyl acetate (3 x volume of the aqueous layer). The triphenylphosphine oxide byproduct can sometimes complicate extraction; multiple extractions are recommended.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography. The separation of the desired alkene from triphenylphosphine oxide is the primary challenge in purification.
Data Presentation: Wittig Reaction Scope
| Phosphonium Salt | Ylide Type | Major Product | Typical Yield (%) |
| (CH₃)PPh₃Br | Non-stabilized | Z-alkene | 75-85 |
| (CH₃CH₂)PPh₃I | Non-stabilized | Z-alkene | 70-80 |
| (PhCO-CH₂)PPh₃Cl | Stabilized | E-alkene | 80-90 |
| (EtO₂C-CH₂)PPh₃Br | Stabilized | E-alkene | 85-95[10] |
Part 3: N-Boc Group Deprotection
The final step in many synthetic sequences is the removal of the N-Boc protecting group to liberate the free secondary amine of the piperidine ring.[3] This is most commonly and efficiently achieved under acidic conditions. The choice of acid and solvent depends on the stability of other functional groups present in the molecule.[3]
Scientific Principles
The N-Boc group is cleaved via an acid-catalyzed hydrolysis mechanism. The tert-butyl carbocation that is formed is typically scavenged by the counter-ion or solvent. Trifluoroacetic acid (TFA) in DCM is a very common and effective method, often leading to complete deprotection within 1-4 hours at room temperature.[3] An alternative is using a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or methanol, which often results in the precipitation of the piperidine hydrochloride salt, simplifying isolation.[3]
Experimental Workflow: N-Boc Deprotection
Caption: Workflow for N-Boc deprotection.
Detailed Protocol 1: Deprotection using TFA
-
Reaction Setup: Dissolve the N-Boc protected piperidine derivative (1.0 mmol) in dichloromethane (DCM, 5-10 mL) in a round-bottom flask.[3]
-
Acid Addition: Cool the solution to 0°C using an ice bath. Slowly add trifluoroacetic acid (TFA, 5-10 eq.) to the stirred solution.[3]
-
Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring its progress by TLC or LC-MS.[3]
-
Workup: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.[3]
-
Isolation (Free Base): Redissolve the residue in DCM and wash with a saturated aqueous NaHCO₃ solution until the aqueous layer is basic. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[3]
-
Final Product: Filter and concentrate under reduced pressure to yield the deprotected piperidine derivative.[3]
Detailed Protocol 2: Deprotection using HCl in Dioxane
-
Reaction Setup: Dissolve the N-Boc protected piperidine derivative (1.0 mmol) in a minimal amount of a suitable solvent like methanol or dioxane.[3]
-
Acid Addition: Add a solution of 4M HCl in dioxane (5-10 eq.) to the stirred solution at room temperature.[3]
-
Precipitation: Stir for 1-3 hours. Often, the hydrochloride salt of the deprotected piperidine will precipitate from the solution.[3]
-
Isolation (HCl Salt): The product can be collected by filtration and washed with a cold solvent like diethyl ether to remove any soluble impurities. The resulting hydrochloride salt is often used directly in subsequent reactions, such as reductive aminations.[3]
Data Presentation: Comparison of N-Boc Deprotection Methods
| Method | Reagents/Conditions | Solvent | Temperature | Time (h) | Typical Yield (%) | Notes |
| TFA | 5-50% TFA | Dichloromethane (DCM) | 0°C to RT | 1-4 | >95 | A very common and effective method. The resulting trifluoroacetate salt may sometimes be difficult to handle.[3] |
| HCl | 4M HCl in Dioxane | Dioxane or Methanol | Room Temp. | 1-3 | Quantitative | Often, the hydrochloride salt of the deprotected piperidine will precipitate, simplifying isolation.[3] |
| Thermal | High Temperature (e.g., >150°C) | High-boiling solvent | >150°C | Variable | Substrate dependent | Less common; can be useful for substrates sensitive to strong acids but may not be compatible with thermally labile groups.[4] |
References
- Application Notes and Protocols for N-Boc Deprotection of Piperidine Derivatives. Benchchem.
- Enantiopure N-Boc piperidine-2-ethanol for the synthesis of (+)- and (−)-dumetorine, and (+)- and (−)-epidihydropinidine | Request PDF. ResearchGate.
- N-BOC-Piperidine-2-aldehyde. ChemBK.
- Application Notes and Protocols for Reductive Amination using Boc-eda-ET HCl. Benchchem.
- Solvent-Free N-Boc Deprotection by Ex Situ Generation of Hydrogen Chloride Gas. The Royal Society of Chemistry.
- What are the synthesis and applications of N-Boc-piperidine-2-methanol?. Guidechem.
- Technical Support Center: Synthesis of N-Boc-Piperidine Derivatives. Benchchem.
- N-Terminal Deprotection - Fmoc removal. Aapptec Peptides.
- Application Notes and Protocols for Fmoc Deprotection of Trp(Boc)-Containing Peptides. Benchchem.
- Scheme 1. General strategy for the synthesis of piperidine derivatives.... ResearchGate.
- Recent advances in the synthesis of piperidones and piperidines.
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH.
- A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. NIH.
- Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. Benchchem.
- A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Sciencemadness.org.
- Wittig Reaction. Organic Chemistry Portal.
- N-Boc-2-Piperidone: A Key Pharmaceutical Intermediate for Advanced Synthesis and Drug Development. NINGBO INNO PHARMCHEM CO.,LTD.
- THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc.
- Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
- Wittig Reaction. Chemistry LibreTexts.
- Wittig Reaction: Mechanism and Examples. NROChemistry.
- N-Boc-4-piperidineacetaldehyde 97 142374-19-4. Sigma-Aldrich.
- Stability of Wittig ylides in presence of piperidine. Reaction conditions. ResearchGate.
- Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate.
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. NIH.
Sources
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 11. Wittig Reaction [organic-chemistry.org]
The Synthesis and Biological Evaluation of Novel Therapeutics Derived from tert-Butyl 2-(2-oxoethyl)piperidine-1-carboxylate
Introduction: The Piperidine Scaffold as a Privileged Structure in Drug Discovery
The piperidine motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1] Its conformational flexibility and ability to form key interactions with biological targets make it an invaluable scaffold for the development of novel therapeutics. tert-Butyl 2-(2-oxoethyl)piperidine-1-carboxylate is a versatile building block, providing a reactive aldehyde functionality primed for the synthesis of a diverse library of piperidine derivatives. This guide offers an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationship (SAR) of compounds derived from this key intermediate, with a focus on their potential as analgesic, anti-ulcer, and antipsychotic agents.
PART 1: Synthetic Strategy - Reductive Amination as a Gateway to Diversity
The primary route to functionalizing this compound is through reductive amination. This powerful reaction allows for the coupling of the aldehyde with a wide range of primary and secondary amines to form new carbon-nitrogen bonds, yielding a diverse set of substituted piperidine derivatives.
Causality Behind Experimental Choices in Reductive Amination:
The choice of reducing agent is critical for the success of this reaction. Sodium triacetoxyborohydride (STAB) is often the preferred reagent over other reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄). This preference is due to STAB's milder nature, which allows for the reduction of the intermediate iminium ion to proceed at a faster rate than the reduction of the starting aldehyde. This selectivity minimizes the formation of the corresponding alcohol byproduct and often leads to cleaner reactions with higher yields. The use of a weak acid, such as acetic acid, is also crucial as it catalyzes the formation of the iminium ion without promoting unwanted side reactions.
General Protocol for Reductive Amination:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent) and the desired primary or secondary amine (1.0-1.2 equivalents) in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Acid Catalyst: Add a catalytic amount of glacial acetic acid (0.1-0.2 equivalents) to the mixture.
-
Reducing Agent: Slowly add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the stirring solution. The reaction is often exothermic, so slow addition is recommended to maintain temperature control.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired piperidine derivative.
PART 2: Biological Evaluation of Piperidine Derivatives
The diverse library of compounds synthesized from this compound can be screened for a variety of biological activities. Below are detailed protocols for evaluating their potential as analgesic, anti-ulcer, and antipsychotic agents.
Section 2.1: Analgesic Activity - Targeting the µ-Opioid Receptor
The piperidine scaffold is a key pharmacophore in many opioid analgesics, including morphine and fentanyl.[2] Derivatives synthesized from our starting material can be evaluated for their ability to modulate the µ-opioid receptor.
This assay determines the affinity of the synthesized compounds for the µ-opioid receptor through competitive binding with a radiolabeled ligand.
-
Protocol:
-
Membrane Preparation: Utilize commercially available cell membranes expressing the human µ-opioid receptor.
-
Competitive Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled µ-opioid receptor ligand (e.g., [³H]-DAMGO) and varying concentrations of the test compound.
-
Incubation: Incubate the plates at room temperature for a specified time to allow for binding equilibrium to be reached.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
-
This is a standard in vivo model to assess the antinociceptive properties of a compound in rodents.[3]
-
Protocol:
-
Animal Acclimatization: Acclimate mice or rats to the testing environment and the tail-flick apparatus.
-
Baseline Latency: Measure the baseline tail-flick latency by applying a heat source (e.g., a focused light beam) to the animal's tail and recording the time it takes for the animal to flick its tail away. A cut-off time is established to prevent tissue damage.
-
Drug Administration: Administer the test compound via an appropriate route (e.g., intraperitoneal or oral). A control group receives the vehicle.
-
Testing: At predetermined time points after drug administration, re-measure the tail-flick latency.
-
Data Analysis: An increase in the tail-flick latency compared to the baseline and the control group indicates an analgesic effect. The data is often expressed as the percentage of the maximum possible effect (%MPE).
-
Table 1: Representative Analgesic Activity Data for a Series of Piperidine Derivatives
| Compound ID | R Group on Amine | µ-Opioid Receptor Binding (Ki, nM) | Analgesic Efficacy (%MPE at 10 mg/kg) |
| PD-01 | Benzyl | 15.2 | 65 |
| PD-02 | 4-Fluorobenzyl | 8.7 | 78 |
| PD-03 | 2-Thienylmethyl | 22.5 | 52 |
| PD-04 | Cyclohexylmethyl | 45.1 | 35 |
| Morphine | (Reference) | 2.5 | 85 |
Section 2.2: Anti-Ulcer Activity - Protecting the Gastric Mucosa
Piperidine derivatives have also been investigated for their potential to treat peptic ulcers.[4][5] Their mechanism of action can involve reducing gastric acid secretion or enhancing the protective mucosal barrier.
This model is widely used to evaluate the cytoprotective effects of potential anti-ulcer agents.[6]
-
Protocol:
-
Animal Preparation: Fast rats overnight with free access to water.
-
Drug Administration: Administer the test compound or vehicle orally to the respective groups of rats. A reference drug, such as ranitidine, is used as a positive control.
-
Ulcer Induction: After a specified period (e.g., 60 minutes), orally administer absolute ethanol to induce gastric ulcers.
-
Evaluation: Euthanize the animals after a set time post-ethanol administration. Excise the stomachs and open them along the greater curvature.
-
Ulcer Index Scoring: Score the gastric lesions based on their number and severity to calculate an ulcer index.
-
Data Analysis: The percentage of ulcer inhibition is calculated by comparing the ulcer index of the treated groups with the control group.
-
Section 2.3: Antipsychotic Activity - Modulating Dopamine and Serotonin Receptors
Many antipsychotic drugs feature a piperidine scaffold and exert their therapeutic effects by modulating dopamine (D₂) and serotonin (5-HT₂A) receptors.[7][8]
Similar to the µ-opioid receptor binding assay, these assays determine the affinity of the synthesized compounds for their respective receptors.
-
Protocol:
-
The protocol is analogous to the µ-opioid receptor binding assay described in Section 2.1, but with the following modifications:
-
Receptor Source: Use cell membranes expressing human dopamine D₂ or serotonin 5-HT₂A receptors.
-
Radioligand: Use appropriate radioligands such as [³H]-Spiperone for D₂ receptors and [³H]-Ketanserin for 5-HT₂A receptors.[9]
-
-
Table 2: Representative Receptor Binding Profile for a Series of Potential Antipsychotic Piperidine Derivatives
| Compound ID | R Group on Amine | Dopamine D₂ Binding (Ki, nM) | Serotonin 5-HT₂A Binding (Ki, nM) |
| APD-01 | 4-(4-Fluorophenyl)butyl | 5.8 | 12.3 |
| APD-02 | 4-(Benzisoxazol-3-yl)butyl | 2.1 | 3.5 |
| APD-03 | 4-(Indol-3-yl)butyl | 15.6 | 8.9 |
| Haloperidol | (Reference) | 1.2 | 25.4 |
| Risperidone | (Reference) | 3.1 | 0.16 |
PART 3: Visualization of Key Concepts and Workflows
To further elucidate the processes described, the following diagrams have been generated using Graphviz.
Diagram 1: General Drug Discovery Workflow
Caption: A generalized workflow for drug discovery and development.
Diagram 2: µ-Opioid Receptor Signaling Pathway
Caption: Simplified signaling cascade of the µ-opioid receptor.
Diagram 3: Experimental Workflow for In Vivo Analgesic Testing
Caption: Workflow for the in vivo tail-flick analgesic assay.
Conclusion
This compound serves as an exceptionally valuable starting material for the synthesis of diverse libraries of piperidine derivatives. The protocols and methodologies outlined in this guide provide a robust framework for the synthesis and comprehensive biological evaluation of these compounds. By systematically exploring the structure-activity relationships, researchers can rationally design and develop novel piperidine-based therapeutics with improved potency, selectivity, and pharmacokinetic properties, addressing unmet medical needs in pain management, gastrointestinal disorders, and psychiatric conditions.
References
- Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (2024). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
- Saify, Z.S., Malick, T.Z., & Mallick, T.Z. (2014). Synthesis and biological screening of 4-(1-pyrrolidinyl) piperidine derivatives as effective analgesics. Journal of the Chemical Society of Pakistan, 36(5), 906-914.
- Analgesic activity of alkyl piperidine deriv
- Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. (2017). Der Pharma Chemica, 9(6), 84-93.
- Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. (2012). Pak. J. Pharm. Sci., 25(4), 751-757.
- Al-Ghorbani, M., et al. (2018). Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1083-1092.
- Singh, A., & Sharma, P. K. (2020). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Current Medicinal Chemistry, 27(38), 6548-6571.
- Al-Ghorbani, M., et al. (2018).
- Song, J. C., et al. (2015). Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 25(22), 5148-5152.
- Zhang, Y., et al. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 30(20), 127506.
- Miller, N. R., et al. (2021). Amino-Heterocycle Tetrahydroisoquinoline CXCR4 Antagonists with Improved ADME Profiles via Late-Stage Buchwald Couplings. ACS Medicinal Chemistry Letters, 12(6), 949-956.
- Zhang, Y., et al. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics.
- Di Leva, F. S., et al. (2024). Design, synthesis and biological evaluation of novel hydroxamate-based arylsulfonamides as selective ADAMTS7 inhibitors. RSC Medicinal Chemistry.
- DevTools Daily. (2021). Real examples of Graphviz. Medium.
- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of Aryl Halides with tert-butyl 4-(methylamino)piperidine-1-carboxyl. BenchChem.
- BenchChem. (2025). The Modern Quest for Mu-Opioid Receptor Antagonists: A Technical Guide to Discovery and Synthesis. BenchChem.
- BenchChem. (2025). Application Notes and Protocols: Radioreceptor Assay for Determining the Dopamine Receptor Binding Activity of Tiospirone. BenchChem.
- Labome. (n.d.). Receptor-Ligand Binding Assays. Labome.
- Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2017). ChemMedChem, 12(15), 1221-1232.
- BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH.
- Sahlholm, K., et al. (2023). Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. Frontiers in Chemistry, 11, 1145805.
- Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. (2016).
- Reductive amination and amide synthesis. Reagents and conditions. (n.d.).
- An Overview of In Vivo and In Vitro Animal Models for Ulcer: A Conscious Review. (2022). Journal of Drug Delivery and Therapeutics, 12(6), 167-173.
- Invivo & Invitro evaluation techniques for Anti- inflammatory and Anti-Ulcer drugs. (2022). JETIR, 9(6).
- Thompson, G. L., et al. (2016). Impedance-based analysis of mu opioid receptor signaling and underlying mechanisms. Journal of Pharmacological and Toxicological Methods, 81, 118-126.
- Does anyone have experience with reductive amination of 2-amino pyrimidine and tert-butyl 4-formylpiperidine-1-carboxylate? (2013).
- An Overview of In Vivo and In Vitro Models that can be used for Evaluating Anti-Gastric Ulcer Potential of Medicinal Plants. (2016). International Journal of Pharmacognosy and Phytochemical Research, 8(6), 1019-1027.
- Development of Novel CXCR4 Directed Ligands for Positron Emission Tomography (PET) and Peptide Receptor Radio Ligand Therapy. (n.d.).
- Smolecule. (2023). Buy Tert-butyl 4-(2-oxoethyl)
- Understanding the Effect of Different Assay Formats on Agonist Parameters: A Study Using the -Opioid Receptor. (2025).
- PubChem. (n.d.). tert-Butyl 4-(2-oxoethyl)
- Flowchart of drug-discovery and -development process. (n.d.).
- Opioid Antagonism in Humans: A Primer on Optimal Dose and Timing for Central Mu-Opioid Receptor Blockade. (2022). bioRxiv.
- Recent advances in basic science methodology to evaluate opioid safety profiles and to understand opioid activities. (2021). Neuropharmacology, 185, 108447.
- Piperidine-based drug discovery. (2017). University of Arizona.
- Miller, N. R., et al. (2008). Synthesis and SAR of analogs of the M1 allosteric agonist TBPB. Part II: Amides, sulfonamides and ureas--the effect of capping the distal basic piperidine nitrogen. Bioorganic & Medicinal Chemistry Letters, 18(20), 5443-5447.
- A generic example of a flow chart representation of a drug development project. (n.d.).
- Binding curve for (a) dopamine and (b) serotonin. (n.d.).
- graphviz 0.
- Design, Synthesis, and Biological Evaluation of Scaffold-Based Tripeptidomimetic Antagonists for CXC Chemokine Receptor 4 (CXCR4). (2025).
- Causaly Pipeline Graph: A Guide to AI in Drug Discovery. (n.d.). IntuitionLabs.
- Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. (n.d.).
Sources
- 1. experts.arizona.edu [experts.arizona.edu]
- 2. tandfonline.com [tandfonline.com]
- 3. longdom.org [longdom.org]
- 4. Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells [frontiersin.org]
The Strategic Application of Chiral Piperidine Aldehydes in the Synthesis of Complex Natural Products
For researchers, scientists, and professionals in drug development, the efficient construction of stereochemically complex molecular architectures is a perpetual challenge. Among the vast arsenal of synthetic building blocks, chiral aldehydes derived from piperidine scaffolds, such as tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate, represent a powerful class of synthons for the assembly of a diverse array of natural products, particularly alkaloids. The inherent chirality and the versatile reactivity of the aldehyde functionality make these compounds ideal starting points for asymmetric syntheses. This guide provides an in-depth look at the strategic application of such building blocks, with a focus on the synthesis of the Dendrobates alkaloid, (–)-indolizidine 223AB, a representative example of the utility of this synthetic approach.
Introduction: The Power of Chiral Piperidine Building Blocks
The piperidine moiety is a ubiquitous structural motif found in a vast number of biologically active natural products and pharmaceuticals. The stereochemical configuration of substituents on the piperidine ring is often crucial for biological activity. Consequently, the development of synthetic routes that allow for precise control over stereochemistry is of paramount importance. Chiral piperidine-based aldehydes, with their dual functionality, serve as exceptional precursors for chain elongation and the introduction of new stereocenters. The tert-butyloxycarbonyl (Boc) protecting group is frequently employed to mask the nitrogen atom of the piperidine ring, ensuring its stability during various synthetic transformations while allowing for facile deprotection under acidic conditions.
Case Study: The Total Synthesis of (–)-Indolizidine 223AB
The total synthesis of (–)-indolizidine 223AB, a member of the Dendrobates family of alkaloids, provides a compelling illustration of the strategic use of a chiral piperidine-derived building block. While the exact molecule this compound was not directly used in this specific synthesis, the principles and transformations are highly analogous and serve as an excellent model. The synthesis reported by Smith and Kim showcases a convergent and stereocontrolled approach to this complex target.[1][2]
Retrosynthetic Analysis and Key Strategy
The synthetic strategy for (–)-indolizidine 223AB hinges on the convergent coupling of two key fragments, followed by a series of transformations to construct the bicyclic indolizidine core. A key transformation in many alkaloid syntheses involving such aldehydes is the Wittig reaction, which allows for the stereoselective formation of carbon-carbon double bonds, extending the carbon chain and setting the stage for subsequent cyclization reactions.
Experimental Protocols and Key Transformations
The following sections detail the key reaction types and provide generalized protocols that are central to the application of chiral piperidine aldehydes in natural product synthesis, drawing inspiration from established methodologies.
Protocol 1: Wittig Olefination for Chain Elongation
The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from aldehydes or ketones. In the context of natural product synthesis, it provides a reliable method for extending the carbon skeleton of a chiral building block with predictable stereochemistry.
Reaction Principle: A phosphorus ylide, generated by deprotonation of a phosphonium salt, reacts with an aldehyde to form an oxaphosphetane intermediate. This intermediate then collapses to yield the desired alkene and triphenylphosphine oxide. The stereochemical outcome (E or Z-alkene) is largely dependent on the nature of the substituents on the ylide.
Illustrative Reaction Scheme:
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Swern Oxidation of tert-Butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate
Welcome to the technical support center for the Sworn oxidation of tert-Butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and an optimized experimental protocol. Our goal is to equip you with the necessary information to overcome common challenges and successfully synthesize the desired aldehyde, tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the Sworn oxidation of tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate.
Issue 1: Low or No Product Yield
Symptoms: TLC or LC-MS analysis shows a significant amount of unreacted starting material and minimal or no desired aldehyde product.
Potential Causes & Solutions:
-
Incomplete Activation of DMSO: The initial reaction between dimethyl sulfoxide (DMSO) and oxalyl chloride is crucial for forming the reactive species.[1][2]
-
Solution: Ensure that the DMSO is anhydrous and added slowly to the oxalyl chloride solution at a strictly maintained low temperature (-78 °C). The formation of a white precipitate (chlorodimethylsulfonium chloride) is an indicator of successful activation.
-
-
Insufficient Reagent Stoichiometry: Using too little of the activating agent or the base can lead to incomplete conversion.
-
Solution: Use a slight excess of oxalyl chloride (1.1-1.5 equivalents) and DMSO (2-3 equivalents) relative to the alcohol. A larger excess of triethylamine (3-5 equivalents) is typically required to neutralize the generated HCl and to facilitate the final elimination step.
-
-
Reaction Temperature Too Low During Elimination: While the initial steps require cryogenic temperatures, the final elimination step requires warming.
-
Solution: After the addition of triethylamine, allow the reaction to slowly warm to room temperature. This provides the necessary activation energy for the ylide decomposition to form the aldehyde.[3]
-
Issue 2: Formation of Side Products
Symptoms: TLC or LC-MS analysis reveals the presence of significant impurities alongside the desired product.
Potential Causes & Solutions:
-
Pummerer Rearrangement: This is a common side reaction in Sworn oxidations, especially if the temperature is not carefully controlled. It leads to the formation of α-acetoxy thioethers.
-
Formation of a Thioacetal: If the temperature is not kept sufficiently low, a mixed thioacetal can form.[5]
-
Solution: Strict adherence to the -78°C temperature protocol during the initial stages of the reaction is critical to prevent this side reaction.
-
-
Epimerization at the α-carbon: The use of triethylamine can sometimes lead to epimerization if there is a stereocenter adjacent to the newly formed carbonyl.[1]
-
Solution: If epimerization is a concern, consider using a bulkier, non-nucleophilic base such as diisopropylethylamine (DIPEA) in place of triethylamine.[1]
-
Issue 3: Difficult Product Isolation and Purification
Symptoms: Challenges in separating the desired aldehyde from reaction byproducts during workup and chromatography.
Potential Causes & Solutions:
-
Persistent Dimethyl Sulfide (DMS) Odor: DMS is a volatile and notoriously foul-smelling byproduct of the Sworn oxidation.[1][2][6]
-
Emulsion Formation During Aqueous Workup: The presence of triethylammonium salts can lead to the formation of emulsions, making phase separation difficult.
-
Solution: Add a saturated solution of ammonium chloride or brine to the separatory funnel to break up the emulsion. Gentle swirling instead of vigorous shaking can also help prevent emulsion formation.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Sworn oxidation?
The Sworn oxidation proceeds through a series of steps:
-
Activation of DMSO: Dimethyl sulfoxide (DMSO) reacts with oxalyl chloride at low temperatures to form the electrophilic chlorodimethylsulfonium chloride, with the release of carbon monoxide and carbon dioxide.[1][9]
-
Formation of the Alkoxysulfonium Salt: The alcohol substrate attacks the chlorodimethylsulfonium chloride, displacing the chloride ion and forming an alkoxysulfonium salt.[2][10]
-
Ylide Formation: A hindered organic base, typically triethylamine, deprotonates the carbon adjacent to the positively charged sulfur, forming a sulfur ylide.[1]
-
Elimination: The sulfur ylide undergoes an intramolecular proton transfer via a five-membered ring transition state, leading to the formation of the desired aldehyde or ketone, dimethyl sulfide, and the protonated base.[1][9]
Q2: Why is it crucial to perform the reaction at such low temperatures?
Maintaining a low temperature (typically -78 °C using a dry ice/acetone bath) is critical for several reasons:
-
Stability of the Electrophile: The chlorodimethylsulfonium chloride intermediate is unstable at higher temperatures and can decompose.[11]
-
Preventing Side Reactions: As mentioned in the troubleshooting guide, higher temperatures can promote side reactions like the Pummerer rearrangement and thioacetal formation.[4][5]
-
Controlling the Exothermic Reaction: The initial reaction between DMSO and oxalyl chloride is highly exothermic and can be difficult to control at higher temperatures.[4]
Q3: Are there any alternatives to oxalyl chloride for activating DMSO?
Yes, several other reagents can be used to activate DMSO for similar oxidations. These are often referred to as "activated DMSO" oxidations.[1] Some common alternatives include:
-
Trifluoroacetic anhydride (TFAA): Allows the reaction to be run at slightly higher temperatures (around -30 °C).[1]
-
Cyanuric chloride: A milder and less moisture-sensitive alternative to oxalyl chloride.[12][13]
-
Sulfur trioxide pyridine complex (Parikh-Doering oxidation): A very mild method that can be performed at 0 °C to room temperature.
-
N-Chlorosuccinimide (Corey-Kim oxidation): Another common method for activating DMSO.[14]
Q4: Can this protocol be used for other primary alcohols?
Yes, the principles and troubleshooting steps outlined here are generally applicable to the Sworn oxidation of other primary alcohols. However, the specific reaction conditions, such as reaction time and stoichiometry, may need to be optimized for different substrates. The mild nature of the Sworn oxidation makes it compatible with a wide range of functional groups.[1][6]
III. Optimized Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the Sworn oxidation of tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| tert-Butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate | 229.32 | 10.0 | 1.0 |
| Oxalyl chloride | 126.93 | 12.0 | 1.2 |
| Dimethyl sulfoxide (DMSO), anhydrous | 78.13 | 24.0 | 2.4 |
| Triethylamine (TEA) | 101.19 | 50.0 | 5.0 |
| Dichloromethane (DCM), anhydrous | - | ~100 mL | - |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (40 mL). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Activation of DMSO: To the cold DCM, add oxalyl chloride (1.2 equiv) dropwise. Then, add anhydrous DMSO (2.4 equiv) dropwise over 5 minutes, ensuring the internal temperature does not rise above -70 °C. A white precipitate should form. Stir the mixture for 15 minutes at -78 °C.
-
Addition of Alcohol: Dissolve tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 equiv) in anhydrous DCM (10 mL). Add this solution dropwise to the reaction mixture over 10 minutes, maintaining the temperature at -78 °C. Stir for an additional 30 minutes.
-
Addition of Base: Add triethylamine (5.0 equiv) dropwise to the reaction mixture. A thick white precipitate will form.
-
Warming and Quenching: After stirring for 15 minutes at -78 °C, remove the cooling bath and allow the reaction mixture to warm to room temperature over approximately 1 hour.
-
Workup: Add water (50 mL) to the reaction mixture and stir for 10 minutes. Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extraction and Washing: Extract the aqueous layer with DCM (2 x 30 mL). Combine the organic layers and wash with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to obtain the pure this compound.
IV. Visualizations
Swern Oxidation Mechanism
Caption: The reaction pathway of the Swern oxidation.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting the Swern oxidation.
V. References
-
Swern, D. et al. (1978). Oxidation of alcohols by "activated" dimethyl sulfoxide. A preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651-1660. [Link]
-
Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]
-
Organic Chemistry Portal. (2019). Swern Oxidation. [Link]
-
Chemistry Steps. (n.d.). Swern Oxidation Mechanism. Retrieved from [Link]
-
BYJU'S. (n.d.). Byproducts Produced in Swern Oxidation. Retrieved from [Link]
-
IUPAC. (2026). DMSO –Oxalyl Chloride, Swern Oxidation. Retrieved from [Link]
-
Studylib. (n.d.). Mild Swern Oxidation Alternative Using Cyanuric Chloride. Retrieved from [Link]
-
De Luca, L., Giacomelli, G., & Porcheddu, A. (2001). A Mild and Efficient Alternative to the Classical Swern Oxidation. The Journal of Organic Chemistry, 66(23), 7907–7909. [Link]
-
Master Organic Chemistry. (2015). Alcohol Oxidation: "Strong" & "Weak" Oxidants. Retrieved from [Link]
-
Organic Chemistry. (n.d.). Alcohol to Aldehyde - Common Conditions. Retrieved from [Link]
-
ResearchGate. (2025). A Mild and Efficient Alternative to the Classical Swern Oxidation. [Link]
-
NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism. Retrieved from [Link]
-
Michigan State University Chemistry. (n.d.). Swern Oxidation Procedure. Retrieved from [Link]
-
YouTube. (2021). Swern Oxidation - Organic Chemistry, Reaction Mechanism. [Link]
-
Reddit. (2020). Swern Oxidation? Retrieved from [Link]
-
ChemTube3D. (n.d.). Swern Oxidation. Retrieved from [Link]
Sources
- 1. Swern oxidation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. DMSO –Oxalyl Chloride, Swern Oxidation - Wordpress [reagents.acsgcipr.org]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. Swern Oxidation [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. byjus.com [byjus.com]
- 10. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 12. studylib.net [studylib.net]
- 13. A Mild and Efficient Alternative to the Classical Swern Oxidation [organic-chemistry.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Selective Oxidation of tert-Butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate
Purification of "Tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate" by column chromatography
Welcome to the technical support center for the purification of tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the column chromatography purification of this important synthetic intermediate.[1] The following information is curated from established protocols and field expertise to ensure scientific integrity and practical applicability.
I. Understanding the Molecule and the Challenge
This compound is a key building block in medicinal chemistry, often utilized in the synthesis of bioactive molecules.[1] Its structure, featuring a Boc-protected piperidine ring and an aldehyde functional group, presents a unique set of challenges during purification. Aldehydes can be sensitive to the acidic nature of standard silica gel, leading to potential decomposition, and their polarity requires careful optimization of the mobile phase for effective separation.[2][3][4]
This guide will address common issues encountered during the purification of this compound, particularly after its synthesis via methods like the Swern oxidation.
II. Troubleshooting Guide: Column Chromatography
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during the column chromatography purification.
Problem 1: My product is not eluting from the column, or the recovery is very low.
Possible Cause 1: Strong Adsorption to Silica Gel
The aldehyde group can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to irreversible adsorption or slow elution.
-
Solution:
-
Deactivate the Silica Gel: Before packing the column, or during elution, add a small amount of a volatile base like triethylamine (typically 0.1-1% v/v) to your eluent.[2][4] This neutralizes the acidic sites on the silica, minimizing strong interactions with your aldehyde.
-
Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.[2][5] However, be aware that alumina can have its own reactivity issues, so it's crucial to test its compatibility with your compound on a small scale first.
-
Possible Cause 2: Incorrect Solvent System
The polarity of your eluent may be too low to effectively move the compound down the column.
-
Solution:
-
Systematic TLC Analysis: Before running the column, perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems.[2] A good starting point for a moderately polar compound like this is a mixture of ethyl acetate and hexanes.[6] Aim for an Rf value of approximately 0.2-0.3 for your product to ensure good separation on the column.[2]
-
Gradient Elution: If your crude mixture contains impurities with a wide range of polarities, a gradient elution is recommended.[7] Start with a less polar solvent system (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 30-50% ethyl acetate in hexanes).
-
Problem 2: My product is co-eluting with impurities.
Possible Cause 1: Inadequate Separation on TLC
If you cannot achieve good separation of your product from impurities on a TLC plate, you will not be able to separate them on a column using the same solvent system.
-
Solution:
-
Explore Different Solvent Systems: Experiment with a wider range of solvent polarities.[6] Consider using a different combination of solvents, for example, dichloromethane/methanol for more polar compounds.[6]
-
High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC may be necessary.
-
Possible Cause 2: Overloading the Column
Applying too much crude material to the column can lead to broad bands and poor separation.
-
Solution:
-
Rule of Thumb: A general guideline is to use a silica gel to crude material ratio of at least 30:1 (w/w). For difficult separations, this ratio may need to be increased to 50:1 or even 100:1.
-
Dry Loading: If your compound has poor solubility in the initial eluent, consider dry loading.[8] Dissolve your crude material in a suitable solvent, adsorb it onto a small amount of silica gel or Celite, and then carefully add this powder to the top of your packed column.[8][9]
-
Problem 3: I see new spots on the TLC of my collected fractions that were not in the crude mixture.
Possible Cause 1: Decomposition on the Silica Gel
As mentioned, aldehydes can be unstable on silica gel.[3][4] This can lead to the formation of byproducts during the chromatography process.
-
Solution:
-
Deactivate the Silica Gel: As described in Problem 1, adding triethylamine to your eluent is a primary solution.[2][4]
-
Speed is Key: Run the column as quickly as possible (flash chromatography) to minimize the time your compound spends in contact with the silica.
-
Check for Stability: Before committing to a large-scale purification, spot your crude material on a TLC plate, let it sit for an hour, and then elute it. If you see new spots, this is a strong indication of decomposition on silica.
-
Possible Cause 2: Acetal/Hemiacetal Formation
If you are using an alcohol (e.g., methanol) in your eluent, it can react with the aldehyde on the acidic silica gel to form acetals or hemiacetals.[2]
-
Solution:
III. Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound?
A1: A common and effective starting point is a mixture of ethyl acetate and hexanes.[6] Begin with a low polarity mixture, such as 10:1 hexanes:ethyl acetate, and gradually increase the proportion of ethyl acetate. The optimal ratio should be determined by preliminary TLC analysis, aiming for an Rf of 0.2-0.3 for the desired product.[2]
Q2: My compound is synthesized via Swern oxidation. What are the common impurities I should be looking for?
A2: The Swern oxidation produces several byproducts, including dimethyl sulfide, carbon monoxide, carbon dioxide, and triethylammonium chloride.[10] Most of these are volatile or water-soluble and should be removed during the aqueous workup. However, incomplete reaction can leave unreacted starting alcohol, and over-oxidation (though less common with Swern) could lead to the corresponding carboxylic acid. Sulfur-containing byproducts can also be present. A thorough aqueous wash of the reaction mixture before chromatography is crucial.[11]
Q3: Can I use an alternative to column chromatography for purification?
A3: Yes, for aldehydes, an alternative purification method is the formation of a bisulfite adduct.[3][4][12] The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can be separated from non-aldehyde impurities by extraction.[4][12] The aldehyde can then be regenerated by treating the aqueous layer with a base.[3][12] This method is particularly useful if the aldehyde is sensitive to silica gel.[4]
Q4: How can I monitor the column fractions effectively?
A4: Thin-layer chromatography (TLC) is the most common method.[13] Collect fractions and spot them on a TLC plate alongside your crude material and a pure standard if available. Visualize the spots using a UV lamp (if your compound is UV active) and/or by staining with a suitable agent like potassium permanganate, which is a good stain for aldehydes.
Q5: The product appears as a streak rather than a distinct spot on the TLC plate. What does this mean?
A5: Streaking on a TLC plate often indicates that the compound is either too polar for the chosen solvent system, is interacting too strongly with the silica gel, or the sample is overloaded on the plate. Try a more polar eluent. If streaking persists, it could be a sign of decomposition on the silica plate, which would also be a concern for column chromatography.
IV. Experimental Protocols & Data
Protocol 1: TLC Analysis for Solvent System Optimization
-
Prepare several TLC chambers with different solvent systems (e.g., 5%, 10%, 20%, 30% ethyl acetate in hexanes).
-
Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary tube, spot the dissolved crude material onto the baseline of a TLC plate.
-
Place the TLC plate in a chamber and allow the solvent to elute up the plate.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp and/or by staining with potassium permanganate.
-
The ideal solvent system will give your product an Rf value of approximately 0.2-0.3 and show good separation from major impurities.
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase (Starting) | 20% Ethyl Acetate in Hexanes |
| Target Rf | 0.2 - 0.3 |
| Visualization | UV (254 nm), Potassium Permanganate Stain |
Protocol 2: Flash Column Chromatography
-
Column Preparation: Select an appropriate size column and pack it with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent. For better separation, consider dry loading by adsorbing the crude product onto a small amount of silica gel.[8]
-
Elution: Begin eluting with the solvent system determined from your TLC analysis. Collect fractions in test tubes or vials.
-
Gradient (if necessary): Gradually increase the polarity of the eluent to elute more polar compounds.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
V. Visual Workflow and Logic Diagrams
Caption: A typical workflow for column chromatography purification.
Caption: A decision tree for troubleshooting common column chromatography issues.
VI. References
-
University of California, Los Angeles. (n.d.). Solvent Systems for Flash Column Chromatography. UCLA Chemistry and Biochemistry. Retrieved from [Link]
-
Harris, E. B. J. (2014). Response to "What is the best solvent for purifying aldehyde in a column chromatography?". ResearchGate. Retrieved from [Link]
-
Maldonado-Domínguez, M. (2015). Response to "Is it possible to purify aldehyde by column?". ResearchGate. Retrieved from [Link]
-
Anonymous. (n.d.). HPLC Troubleshooting Guide. Waters. Retrieved from [Link]
-
Lamm, V., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Columbia University Chemistry. Retrieved from [Link]
-
Anonymous. (2015). Purifying aldehydes? Reddit. Retrieved from [Link]
-
Chemistry Hall. (2021). The Swern Oxidation: Mechanism and Features. Chemistry Hall. Retrieved from [Link]
-
University of Toronto. (n.d.). Column chromatography. University of Toronto Chemistry. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Choices. ChemistryViews. Retrieved from [Link]
-
CMU. (2025). How to Column Aldehydes: A Comprehensive Guide. CMU. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. University of Rochester Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Swern oxidation. Wikipedia. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Retrieved from [Link]
-
ResearchGate. (2017). Product decomposed on silica gel. ResearchGate. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. columbia.edu [columbia.edu]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. orgsyn.org [orgsyn.org]
- 10. Swern oxidation - Wikipedia [en.wikipedia.org]
- 11. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 12. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How to Column Aldehydes: A Comprehensive Guide • cmu.edu.jm [jitsi.cmu.edu.jm]
Technical Support Center: Synthesis of Tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate
Introduction
Welcome to the technical support guide for the synthesis of Tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate . This valuable building block is a key intermediate in the development of various pharmaceutical agents, notable for its N-Boc protected piperidine core and a reactive aldehyde functional group.[1] The most prevalent synthetic route involves the mild oxidation of its corresponding primary alcohol, Tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the laboratory. It is designed to provide researchers, scientists, and drug development professionals with not only solutions but also the underlying chemical principles to proactively mitigate the formation of common side products and impurities.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My LCMS analysis shows a peak with a mass 16 units higher than my target aldehyde. What is this impurity and how can I prevent its formation?
A1: This impurity is almost certainly the over-oxidation product , Tert-butyl 2-(2-carboxyethyl)piperidine-1-carboxylate. While oxidation methods like Swern, Parikh-Doering, or Dess-Martin Periodinane (DMP) are designed to be mild and stop at the aldehyde stage, several factors can promote the formation of the carboxylic acid.[2][3]
Causality and Prevention:
-
Presence of Water: Anhydrous conditions are critical. Any moisture in the solvents, reagents, or glassware can lead to the hydration of the aldehyde to a gem-diol intermediate, which can then be further oxidized to the carboxylic acid.
-
Solution: Ensure all solvents are freshly distilled from an appropriate drying agent. Dry glassware in an oven overnight and cool under an inert atmosphere (Nitrogen or Argon). Use freshly opened or properly stored anhydrous reagents.
-
-
Excess Oxidant or Prolonged Reaction Time: Using a significant excess of the oxidizing agent or allowing the reaction to stir for too long after the starting material has been consumed can increase the likelihood of over-oxidation.
-
Solution: Use a modest excess of the oxidant (typically 1.1–1.5 equivalents). Monitor the reaction closely using Thin Layer Chromatography (TLC). Once the starting alcohol is fully consumed, proceed with the workup immediately.
-
-
Reaction Temperature: For some oxidation reactions, allowing the temperature to rise excessively can increase the rate of side reactions, including over-oxidation.
-
Solution: Maintain the recommended temperature for the chosen protocol (e.g., -78 °C for Swern oxidation).[4]
-
Q2: I'm performing a Swern oxidation and my yield is low. My NMR shows complex signals and the reaction mixture has a potent, unpleasant smell. What went wrong?
A2: The strong, unpleasant odor is dimethyl sulfide (DMS), a standard byproduct of DMSO-based oxidations, which confirms the reaction has proceeded to some extent.[5] However, the low yield and complex NMR suggest the formation of a major side product, likely the methylthiomethyl (MTM) ether .
Causality and Prevention:
-
MTM Ether Formation: This is a classic side reaction in Swern-type oxidations.[4] It occurs when the highly reactive chlorosulfonium salt intermediate undergoes a Pummerer rearrangement, especially if the reaction temperature is not strictly maintained at -78 °C before the addition of the alcohol.
-
Solution 1 (Strict Temperature Control): The most critical parameter is temperature. The DMSO/oxalyl chloride mixture must be formed at -78 °C and maintained at this temperature during the addition of the alcohol. Allowing the temperature to rise even to -60 °C can trigger the Pummerer rearrangement and subsequent MTM ether formation.[4]
-
Solution 2 (Alternative DMSO Activation): Consider using the Parikh-Doering oxidation . This method uses a stable, solid sulfur trioxide-pyridine complex (SO₃•Py) to activate the DMSO.[6][7] A key advantage is that the reaction can be run at 0 °C to room temperature, which is operationally simpler and significantly reduces the risk of MTM ether formation.[8]
-
Q3: My Dess-Martin Periodinane (DMP) oxidation worked, but I'm seeing partial or complete loss of the Boc protecting group. Why is my protecting group unstable under these mild conditions?
A3: This is a common and often overlooked issue. The Dess-Martin oxidation produces two equivalents of acetic acid for every equivalent of alcohol that is oxidized.[9] The tert-butoxycarbonyl (Boc) group is notoriously labile under acidic conditions. The generated acetic acid is often sufficient to cause partial or complete cleavage of the Boc group, leading to the unprotected piperidine aldehyde, which can then undergo further side reactions.
Causality and Prevention:
-
In-situ Acid Generation: The mechanism of the DMP oxidation inherently releases acetic acid.
-
Solution: Buffer the reaction mixture. The addition of a mild, non-nucleophilic base like pyridine or sodium bicarbonate (NaHCO₃) is essential to neutralize the acetic acid as it forms.[9] Typically, 2-4 equivalents of the base are added at the start of the reaction.
-
Q4: After purifying my aldehyde, it seems to degrade upon storage, even in the freezer. What are the likely degradation pathways?
A4: Aldehydes, particularly those with α-hydrogens like your target compound, can be inherently unstable.[10][11] There are two primary non-oxidative degradation pathways:
Causality and Prevention:
-
Self-Condensation (Aldol Reaction): The aldehyde has enolizable protons on the carbon adjacent to the carbonyl group. Traces of acid or base can catalyze an aldol condensation reaction, leading to dimers and oligomers, which will complicate purification and subsequent reactions.
-
Solution: Ensure the final product is purified to remove all traces of acidic or basic reagents from the workup. Store the compound in a neutral state. If possible, use the aldehyde immediately after synthesis and purification.
-
-
Trimerization: Aldehydes can sometimes form stable cyclic trimers called trioxanes, especially in the presence of acid catalysts.
-
Solution: As with aldol condensation, rigorous purification and storage in a neutral, aprotic environment is key. For long-term storage, consider converting the aldehyde to a more stable derivative (e.g., an acetal) that can be easily deprotected before use.
-
Quick Reference Table: Common Oxidation Methods & Side Products
| Oxidation Method | Key Reagents | Typical Temp. | Common Side Products / Byproducts | Mitigation Strategy |
| Swern Oxidation | DMSO, Oxalyl Chloride, Et₃N | -78 °C | MTM Ether, Over-oxidation, Dimethyl Sulfide, CO, CO₂[4][5] | Strict temperature control; immediate workup. |
| Parikh-Doering | DMSO, SO₃•Pyridine, Et₃N | 0 °C to RT | Over-oxidation (less common), Dimethyl Sulfide[6][12] | Less prone to MTM ether; operationally simple. |
| Pfitzner-Moffatt | DMSO, DCC, Acid catalyst | RT | Dicyclohexylurea (DCU), MTM Ether[13][14][15][16] | DCU byproduct can be difficult to remove. |
| Dess-Martin (DMP) | Dess-Martin Periodinane | RT | Boc-deprotection (due to Acetic Acid), Iodinane byproduct[9] | Buffer reaction with Pyridine or NaHCO₃. |
Visualizing the Reaction and Side Pathways
The following diagram illustrates the desired oxidation pathway from the precursor alcohol to the target aldehyde, along with the major side reactions discussed.
Caption: Reaction scheme showing the desired oxidation and key side product pathways.
Recommended Protocol: Parikh-Doering Oxidation
This protocol is recommended for its operational simplicity, mild conditions, and reduced propensity for MTM ether formation compared to the Swern oxidation.[6][7][8]
Materials:
-
Tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (5.0 eq)
-
Sulfur trioxide pyridine complex (SO₃•Py) (2.0-3.0 eq)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (5.0 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the starting alcohol (1.0 eq) and the amine base (5.0 eq). Dissolve the solids in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Cool the resulting solution to 0 °C using an ice-water bath.
-
Addition of Oxidant: While stirring vigorously, add the sulfur trioxide-pyridine complex (2.0-3.0 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C. The mixture will likely become a thick slurry.
-
Addition of DMSO: Add anhydrous DMSO (5.0 eq) dropwise via a syringe over 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the DMSO addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution while the flask is still in the ice bath.
-
Workup: Transfer the mixture to a separatory funnel. Dilute with additional DCM and wash sequentially with water, 1 M HCl (to remove the amine base), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude aldehyde can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
References
- Parikh, J. R., & Doering, W. von E. (1967). Sulfur Trioxide in the Oxidation of Alcohols by Dimethyl Sulfoxide. Journal of the American Chemical Society, 89(21), 5505–5507. [Link]
- Grokipedia. (n.d.). Parikh–Doering oxidation.
- Unacademy. (n.d.). Short Descriptions on DMSO/DCC Pfitzner.
- Chem-Station. (2014, August 26). Pfitzner-Moffatt Oxidation.
- Wikipedia. (n.d.). Pfitzner–Moffatt oxidation.
- Grokipedia. (n.d.). Pfitzner–Moffatt oxidation.
- Chem-Station. (2014, May 1). Parikh-Doering Oxidation.
- Organic Chemistry Portal. (n.d.). DMSO – Pyridine-SO3 (Parikh-Doering).
- Singh, P., & Kumar, A. (2017). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 56B(10), 1083-1088. [Link]
- Wikipedia. (n.d.). Dess–Martin periodinane.
- Wikipedia. (n.d.). Dess–Martin oxidation.
- Wikipedia. (n.d.). Swern oxidation.
- Organic Chemistry. (2019, July 10). Swern Oxidation.
- Chem-Station. (2014, March 12). Swern Oxidation.
- Chemistry Steps. (n.d.). Swern Oxidation Mechanism.
- PubChem. (n.d.). tert-Butyl (2S)-2-(2-oxoethyl)piperidine-1-carboxylate.
- Le, C., et al. (2020). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. ACS Omega, 5(31), 19836–19845. [Link]
Sources
- 1. tert-Butyl (2S)-2-(2-oxoethyl)piperidine-1-carboxylate | C12H21NO3 | CID 11436105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Parikh-Doering Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DMSO – Pyridine-SO3 (Parikh-Doering) - Wordpress [reagents.acsgcipr.org]
- 13. Short Descriptions About DMSO/DCC Pfitzner [unacademy.com]
- 14. Pfitzner-Moffatt Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 15. Pfitzner–Moffatt oxidation - Wikipedia [en.wikipedia.org]
- 16. grokipedia.com [grokipedia.com]
Technical Support Center: Purification and Stability of N-Boc-2-piperidineacetaldehyde
Welcome to the technical support center for N-Boc-2-piperidineacetaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable chiral building block. The inherent reactivity of the α-amino aldehyde moiety presents unique challenges during purification. This document provides in-depth troubleshooting advice and validated protocols to help you navigate these challenges, ensuring the stability and stereochemical integrity of your material.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Instabilities
This section addresses the fundamental chemical principles governing the stability of N-Boc-2-piperidineacetaldehyde.
Question 1: I'm observing significant product loss and the appearance of new impurities during silica gel chromatography. What is happening?
Answer: N-Boc-2-piperidineacetaldehyde is susceptible to several degradation pathways, particularly on standard silica gel. The primary risks are:
-
Epimerization: The proton on the chiral carbon (C2 of the piperidine ring, alpha to the aldehyde) is acidic. Exposure to acidic or basic conditions can easily lead to its removal, forming a planar enol or enolate intermediate, which results in racemization.[1][2][3] Standard silica gel is inherently acidic and can catalyze this process.[4][5]
-
Oxidation: Aldehydes are readily oxidized to the corresponding carboxylic acid, especially when exposed to air over extended periods.[6][7] This process can be exacerbated by trace metal impurities or prolonged handling during purification.
-
Decomposition/Polymerization: The acidic surface of silica gel can act as a catalyst for aldol-type condensation reactions or other decomposition pathways, leading to baseline material on your TLC plate and a significant drop in isolated yield.[8][9][10]
-
Boc Group Lability: While generally stable, the N-Boc protecting group is sensitive to strong acids and can be cleaved under acidic conditions, including prolonged exposure to standard silica gel.[11][12][13][14]
Question 2: My final product has poor enantiomeric excess (e.e.) or diastereomeric ratio (d.r.). How can I prevent this epimerization?
Answer: Preventing epimerization is the most critical challenge. The key is to maintain strict pH control throughout the workup and purification process. The mechanism involves the formation of a planar intermediate, which destroys the original stereochemical information at that center.
Below is a diagram illustrating the base-catalyzed epimerization pathway. An analogous acid-catalyzed pathway proceeds through an enol intermediate.
Caption: Base-catalyzed epimerization of an α-chiral aldehyde.
To minimize this, you must avoid both strong acids and bases during your workup. Washes should be performed with pH 7 buffer or saturated ammonium chloride and sodium bicarbonate solutions, avoiding prolonged contact time. For chromatography, using deactivated silica gel is essential (see Protocol 1).
Section 2: Troubleshooting Guide for Column Chromatography
This section provides direct solutions to common problems encountered during chromatographic purification.
Issue: Low recovery and significant streaking or baseline material observed on TLC analysis of column fractions.
-
Primary Suspect: Acid-catalyzed decomposition on the silica gel stationary phase.[5][10]
-
Troubleshooting Steps:
-
Confirm Instability: Before running a column, spot your crude material on a TLC plate. Let it sit for 30-60 minutes, then elute. If you see a new spot at the baseline or a "streak" originating from the main spot that wasn't in the initial co-spot, your compound is unstable on silica.
-
Deactivate the Stationary Phase: The acidity of silica gel must be neutralized. This is the most effective solution. See Protocol 1 for a detailed, step-by-step guide on preparing and using deactivated silica gel.
-
Work Quickly and Cold: Prepare your column and fractions in advance. Keep the fractions in an ice bath as they elute to minimize thermal degradation. Do not leave the compound on the column longer than necessary.
-
Issue: The purified product shows a loss of optical purity.
-
Primary Suspect: Epimerization catalyzed by the purification conditions.[1]
-
Troubleshooting Steps:
-
Strict pH Neutrality: Ensure your workup procedure is entirely non-acidic and non-basic. Use brine and saturated sodium bicarbonate for washes. Dry thoroughly before concentrating.
-
Utilize Deactivated Chromatography: Follow Protocol 1 for neutralizing your silica gel with a base like triethylamine. The amine in the eluent will neutralize acidic sites on the silica surface, preventing both epimerization and Boc-group cleavage.
-
Consider an Alternative Method: If epimerization persists even with deactivated silica, standard chromatography may not be suitable. Protocol 2 , purification via a reversible bisulfite adduct, provides a non-chromatographic method that avoids the acidic stationary phase altogether.[15][16]
-
Section 3: Validated Purification Protocols
These protocols are designed to maximize yield and preserve the stereochemical integrity of N-Boc-2-piperidineacetaldehyde.
Protocol 1: Deactivated Silica Gel Flash Chromatography
This method neutralizes the acidic silica surface, mitigating decomposition and epimerization.
Methodology:
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes or petroleum ether).
-
Basification: Add triethylamine (Et₃N) to the slurry to constitute 1% of the total solvent volume (e.g., 5 mL of Et₃N for 500 mL of solvent).
-
Column Packing: Gently pour the basified slurry into your column and pack as usual, ensuring no air bubbles are trapped.
-
Eluent Preparation: Prepare your eluting solvent system (e.g., Ethyl Acetate/Hexanes). Add triethylamine to the eluent to a final concentration of 0.5-1.0% (v/v).
-
Loading and Elution:
-
Minimize the use of polar loading solvents. Adsorb the crude material onto a small amount of deactivated silica gel (prepared by adding a drop of Et₃N to a silica/sample mixture and evaporating the solvent) for dry loading.
-
Place the prepared sample onto the top of the column.
-
Elute the column with the basified eluent, collecting fractions as normal.
-
-
Analysis: Monitor fractions by TLC, ensuring the TLC plate is also developed in a mobile phase containing ~0.5% Et₃N for accurate Rf correlation.
-
Workup: Combine the pure fractions. The triethylamine is volatile and will be removed under reduced pressure along with the eluent.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard particle size for flash chromatography. |
| Deactivating Agent | Triethylamine (Et₃N) | Volatile base that neutralizes acidic silanol groups.[17] |
| Eluent Modifier | 0.5 - 1.0% (v/v) Et₃N | Maintains a neutral environment throughout the elution process. |
| Sample Loading | Dry loading on deactivated silica | Prevents band broadening and exposure to acidic silica. |
Protocol 2: Purification via Reversible Bisulfite Adduct Formation
This non-chromatographic method is excellent for sensitive aldehydes and can be used to separate them from non-aldehyde impurities like alcohols or unreacted starting materials.[9][15][18]
Caption: Workflow for aldehyde purification via bisulfite adduct.
Methodology:
-
Adduct Formation:
-
Dissolve the crude N-Boc-2-piperidineacetaldehyde in a suitable organic solvent like diethyl ether or ethyl acetate (~10 volumes).
-
In a separate flask, prepare a saturated aqueous solution of sodium bisulfite (NaHSO₃).
-
Combine the organic solution and the aqueous NaHSO₃ solution (using a 1.5 to 2-fold molar excess of bisulfite) in a separatory funnel or flask.
-
Stir or shake the biphasic mixture vigorously for 1-3 hours at room temperature. The white, solid bisulfite adduct may precipitate.
-
-
Separation of Impurities:
-
Separate the aqueous layer (containing the dissolved or suspended adduct). If a solid precipitated, it can be collected by filtration and washed with ether.
-
Wash the aqueous layer/filtered solid with diethyl ether (2 x 10 volumes) to remove any remaining non-aldehyde organic impurities.
-
-
Regeneration of the Aldehyde:
-
Combine the aqueous layer and any filtered solid adduct. Cool the mixture in an ice bath.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 10% sodium carbonate (Na₂CO₃) solution with vigorous stirring until the evolution of SO₂ gas ceases and the pH is ~8-9. This step regenerates the free aldehyde.
-
Crucially, do not use strong bases like NaOH , as this will induce significant epimerization and other side reactions.[8]
-
-
Isolation:
-
Extract the aqueous mixture with a clean organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 15 volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature (<30°C) to yield the purified aldehyde.
-
References
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
- Reddit. (2022). Why is boc stable to hydrolysis under basic conditions? r/OrganicChemistry.
- Thalji, R. K., & Thomson, R. J. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57359.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- Reddit. (2015). Purifying aldehydes? r/chemistry.
- ChemBK. (2024). N-BOC-Piperidine-2-aldehyde.
- Bhattacharya, S., et al. (2011). Synthesis, characterization and antibacterial screening of some novel N-Boc and N-Fmoc protected amino acid and peptide derivatives. Der Pharma Chemica, 3(3), 174-188.
- ResearchGate. (n.d.). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures.
- ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?
- Stanek, J., et al. (2015). A simple and scalable one-pot synthesis of N-protected α-amino aldehydes from N-protected α-amino acids. Organic & Biomolecular Chemistry, 13(40), 10143-10146.
- Myers, A. G., et al. (2000). Synthesis of highly epimerizable N-protected α-amino aldehydes of high enantiomeric excess. Tetrahedron Letters, 41(10), 1359-1362.
- NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids.
- Clark, J. (2015). Oxidation of aldehydes and ketones. Chemguide.
- Khan Academy. (2014). Racemization of Aldehydes and Ketones. YouTube.
- Organic Syntheses. (2020). Oxidation of Aldehydes to Nitriles with an Oxoammonium Salt: Preparation of Piperonylonitrile.
- ACS Green Chemistry Institute. (n.d.). Bases.
- ACS Catalysis. (2022). Enzymatic Mannich Reaction for the Synthesis of γ-Chiral Amino-Substituted α-Amino Acids.
- Biochemical Journal. (1988). Aldehyde oxidation in human placenta. Purification and properties of 1-pyrroline-5-carboxylate dehydrogenase.
- Chemistry LibreTexts. (2023). 19.3: Oxidation of Aldehydes and Ketones.
- ResearchGate. (2023). Recent problems with silica gel chromatography.
- White Rose Research Online. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines.
- University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography.
- ResearchGate. (2018). Selective Removal of the N-BOC Protective Group using Silica Gel at Low Pressure.
- NIH National Center for Biotechnology Information. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- Reddit. (2024). issues with column chromatography purification of coordination complex. r/chempros.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Chromatography [chem.rochester.edu]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 13. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. reddit.com [reddit.com]
Technical Support Center: Asymmetric Deprotonation of N-Boc-Piperidines
Welcome to the technical support center for the asymmetric deprotonation of N-Boc-piperidines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful yet challenging transformation. As Senior Application Scientists, we have compiled field-proven insights, troubleshooting guides, and detailed protocols to help you achieve success in your experiments.
The Core Challenge: Why is N-Boc-Piperidine Deprotonation So Difficult?
The enantioselective deprotonation of N-Boc-piperidine presents a significantly greater challenge compared to its more reactive five-membered ring analog, N-Boc-pyrrolidine.[1][2][3] The primary reason lies in the slower rate of proton abstraction at the α-position of the piperidine ring. This sluggish reactivity opens the door to competing side reactions, most notably the nucleophilic addition of the organolithium base (typically s-BuLi) to the carbonyl group of the Boc protecting group.[1]
Furthermore, the conformational flexibility of the six-membered ring and steric factors introduce additional complexities in achieving high levels of enantioselectivity. The choice of chiral ligand, base, solvent, and temperature are all critically interlinked and must be precisely controlled to favor the desired deprotonation pathway.
Visualizing the General Mechanism
The reaction is typically mediated by a complex formed between sec-Butyllithium (s-BuLi) and a chiral diamine, classically (-)-sparteine. This complex selectively abstracts one of the prochiral α-protons, generating a configurationally unstable organolithium intermediate that is then trapped by an electrophile.
Caption: General workflow for s-BuLi/(-)-sparteine mediated deprotonation.
Troubleshooting Guide: Common Problems & Solutions
This section addresses the most common issues encountered during the asymmetric deprotonation of N-Boc-piperidines in a practical question-and-answer format.
Q1: I'm getting very low yield or no product at all. What are the likely causes?
This is a frequent and frustrating issue, often pointing to problems with reagents, reaction setup, or competing pathways.
-
Cause 1: Reagent Quality & Titration.
-
Explanation: sec-Butyllithium is highly reactive and its concentration can degrade over time, especially with improper storage or frequent use. Using an inaccurate concentration leads to under-dosing the reaction.
-
Solution: Always titrate your s-BuLi solution before use. A fresh bottle should be titrated upon receipt and then periodically (e.g., weekly) depending on usage. Use well-established methods like titration with diphenylacetic acid.
-
-
Cause 2: Competing Nucleophilic Addition.
-
Explanation: The deprotonation of N-Boc-piperidine is slow. This gives the s-BuLi a chance to act as a nucleophile and attack the Boc-carbonyl group, a destructive side reaction.[1]
-
Solution: Maintain a strictly low temperature (-78 °C is standard). Ensure rapid and efficient stirring to prevent localized warming during the s-BuLi addition. Adding the s-BuLi solution dropwise over several minutes is crucial.
-
-
Cause 3: Steric Hindrance from the Ligand.
-
Explanation: While a chiral ligand is necessary for asymmetry, ligands that are too sterically bulky can completely shut down the reaction. The piperidine substrate is more sensitive to steric factors than pyrrolidine.[3] Even small increases in the steric bulk of chiral TMEDA-type ligands can cause a significant reduction in yield.[3]
-
Solution: If using a novel or modified ligand, screen it against the benchmark, (-)-sparteine or a (+)-sparteine surrogate. If the reaction fails, the ligand's steric profile may be incompatible with the substrate.
-
-
Cause 4: Inadequate Drying.
-
Explanation: Organolithium reagents are potent bases and will be instantly quenched by trace amounts of water or other protic sources in the glassware, solvent, or substrate.
-
Solution: Flame-dry all glassware under vacuum and cool under a positive pressure of inert gas (Argon or Nitrogen). Use anhydrous solvents from a still or a commercial purification system. Ensure the N-Boc-piperidine substrate is rigorously dried.
-
Q2: My reaction works, but the enantioselectivity (e.r. or e.e.) is poor. How can I improve it?
Low enantioselectivity indicates that the chiral complex is not effectively discriminating between the two prochiral α-protons.
-
Cause 1: Temperature Fluctuations.
-
Explanation: The configurational stability of the lithiated intermediate is temperature-dependent. If the temperature rises above -78 °C, even for a short time, the intermediate can racemize before being trapped by the electrophile, eroding enantioselectivity.
-
Solution: Use a reliable cryostat or a well-insulated dry ice/acetone bath. Monitor the internal reaction temperature with a low-temperature thermometer probe. Ensure the electrophile is pre-cooled before addition.
-
-
Cause 2: Impure or Racemic Chiral Ligand.
-
Explanation: The enantiopurity of your product can never exceed the enantiopurity of your chiral ligand. Commercial (-)-sparteine can sometimes have variable quality.
-
Solution: Use (-)-sparteine from a reputable supplier. If in doubt, purify it by recrystallization of the sulfate salt. Alternatively, consider using a synthetic (+)-sparteine surrogate, which often provides higher and more consistent enantioselectivity.[4][5]
-
-
Cause 3: The Role of the Electrophile.
-
Explanation: Surprisingly, the electrophile can have a profound impact on the observed enantioselectivity.[6][7] This can be due to a "diamine switch" mechanism or other complex kinetic effects where the electrophile interacts with the lithiated intermediate complex.
-
Solution: If you have flexibility in your synthesis, screen different electrophiles. Simple, fast-trapping electrophiles like trimethylsilyl chloride (TMSCl) are often good starting points for optimization.
-
Troubleshooting Decision Workflow
Caption: A decision tree for troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q: Why is -78 °C the standard temperature? Can I run it warmer? A: -78 °C (the sublimation point of CO₂) is a convenient and effective temperature for minimizing side reactions and preventing the racemization of the lithiated intermediate. Some protocols have been developed for higher temperatures (e.g., -30 °C or -20 °C), but these often require specific diamine-free conditions or (+)-sparteine surrogates and may result in slightly lower enantiomeric ratios.[8][9] For initial attempts and highest selectivity, -78 °C is strongly recommended.
Q: What is the difference between (-)-sparteine and (+)-sparteine surrogates? A: (-)-Sparteine is a naturally occurring chiral diamine that is widely used but has limitations: only one enantiomer is readily available, and its performance can be inconsistent. (+)-Sparteine surrogates are synthetic diamines designed to mimic the structure and reactivity of the unavailable (+)-enantiomer. They often provide access to the opposite product enantiomer and can lead to higher yields and selectivities.[4][5]
Q: How long should the deprotonation (lithiation) step take? A: The optimal time is a balance. It needs to be long enough for deprotonation to occur but short enough to minimize degradation or side reactions. For N-Boc-piperidine, lithiation is significantly slower than for N-Boc-pyrrolidine.[1] Typical times range from 1 to 5 hours at -78 °C. The exact time can be optimized using in situ monitoring techniques like ReactIR™, which tracks the disappearance of the starting material's carbonyl stretch and the appearance of the lithiated intermediate's shifted signal.[4][10]
Q: Can I use n-BuLi instead of s-BuLi? A: It is generally not recommended. n-BuLi is more prone to acting as a nucleophile and adding to the Boc-carbonyl. s-BuLi is a stronger base and is more sterically hindered, which favors the desired proton abstraction over nucleophilic addition.
Data & Protocols
Table 1: Influence of Reaction Parameters on Outcome
This table summarizes typical outcomes based on parameter changes. Note that results are highly substrate and electrophile dependent.
| Parameter | Condition A (Standard) | Expected Outcome (A) | Condition B (Modified) | Expected Outcome (B) | Rationale & Reference |
| Base/Ligand | s-BuLi / (-)-Sparteine | Good e.r. for one enantiomer | s-BuLi / (+)-Sparteine Surrogate | Good e.r. for the opposite enantiomer | Ligand controls the facial selectivity of deprotonation.[4][5] |
| Temperature | -78 °C | High e.r., potentially slower reaction | -50 °C | Lower e.r., faster reaction | Higher temps increase rate of racemization of the lithiated intermediate.[9] |
| Solvent | Diethyl Ether (Et₂O) | Standard reactivity | Tetrahydrofuran (THF) | Can alter aggregation state and reactivity | Solvent choice can influence the structure and reactivity of the organolithium complex.[10][11] |
| Ligand Type | (-)-Sparteine | Asymmetric deprotonation | TMEDA | Racemic deprotonation | TMEDA is an achiral ligand, leading to a racemic mixture of lithiated intermediates.[2] |
Detailed Experimental Protocol: Asymmetric Silylation of N-Boc-Piperidine
This protocol is a representative example and should be adapted based on specific electrophiles and optimization experiments.
Materials:
-
N-Boc-piperidine (1.0 equiv)
-
(-)-Sparteine (1.2 equiv), freshly distilled or from a reliable source
-
Anhydrous diethyl ether (Et₂O)
-
sec-Butyllithium (~1.4 M in cyclohexane, 1.2 equiv), freshly titrated
-
Trimethylsilyl chloride (TMSCl, 1.5 equiv), freshly distilled
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous NaHCO₃ solution
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet. Allow to cool to room temperature under inert gas.
-
Initial Solution: Add N-Boc-piperidine and anhydrous Et₂O to the flask. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Ligand Addition: Add (-)-sparteine via syringe and stir the solution for 15 minutes at -78 °C.
-
Deprotonation: Add the titrated s-BuLi solution dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise significantly. A color change (typically to yellow or orange) should be observed.
-
Stirring: Stir the reaction mixture at -78 °C for the optimized duration (e.g., 3 hours).
-
Electrophilic Quench: Add freshly distilled TMSCl dropwise to the reaction mixture. Stir for an additional 1 hour at -78 °C.
-
Workup: Remove the cooling bath and allow the reaction to warm to 0 °C. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extraction: Allow the mixture to warm to room temperature. Add water and extract the aqueous layer with Et₂O (3x).
-
Washing: Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by flash column chromatography. Determine the yield and enantiomeric ratio (e.r.) by chiral HPLC or GC analysis.
References
- Firth, J. D., O’Brien, P., & Ferris, L. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(2), 651–659. [Link]
- Stymiest, J. L., Bagutski, V., French, R. M., & Aggarwal, V. K. (2002). An experimental and computational investigation of the enantioselective deprotonation of Boc-piperidine. Journal of the American Chemical Society, 124(9), 1889-1896. [Link]
- O'Brien, P. (2011). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)
- McGrath, M. J., Bilke, J. L., & O'Brien, P. (2006). Reactivity series for s-BuLi/diamine-mediated lithiation of N-Boc pyrrolidine: applications in catalysis and lithiation of N-Boc piperidine.
- Firth, J. D., O'Brien, P., & Ferris, L. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. PubMed. [Link]
- Coldham, I., & Leonori, D. (2010). Asymmetric Substitutions of 2‐Lithiated N‐Boc‐piperidine and N‐Boc‐azepine by Dynamic Resolution.
- O'Brien, P., et al. (2012).
- Beak, P., et al. (1998). Asymmetric Deprotonation by BuLi/(−)-Sparteine: Convenient and Highly Enantioselective Syntheses of (S)-2-Aryl-Boc-Pyrrolidines. Journal of the American Chemical Society. [Link]
- Hodgson, D. M., & Norsikian, S. (2000). Enantioselective synthesis of cyclopropylcarboxamides using s-BuLi–sparteine-mediated metallation.
- O'Brien, P., et al. (2012). An Experimental and in Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine and -piperidine: Controlling the Formation of Quaternary Stereocenters.
- Coldham, I. (2011). Asymmetric deprotonation of N-Boc-piperidines.
- Hoppe, D. (2023).
- O'Brien, P., Campos, K. R., Coldham, I., & Sanderson, A. (2010). Asymmetric deprotonation of N-boc piperidine: react IR monitoring and mechanistic aspects. PubMed. [Link]
- Hoppe, D. (2023). Sparteine-Free, Highly Stereoselective Construction of Complex Allylic Alcohols Using 1,2-Metallate Rearrangements.
- Strohmann, C. (2004). The Crystal Structures of the Chiral Alkyllithium Bases [n-BuLi·(-)-Sparteine]2 and [Et2O· (i-PrLi)2·(-)-Sparteine].
- Sarpong, R. (2018). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]
- Beak, P., et al. (1991). Complex Induced Proximity Effects: Enantioselective Syntheses Based on Asymmetric Deprotonations of N-Boc-pyrrolidines. Journal of the American Chemical Society. [Link]
- Ghorai, M. K. (2016). Opportunities and challenges for direct C–H functionalization of piperazines.
- Sarpong, R. (2020).
- O'Brien, P., & Aggarwal, V. K. (2005). An experimental and computational study of the enantioselective lithiation of N-Boc-pyrrolidine using sparteine-like chiral diamines. PubMed. [Link]
- O'Brien, P. (2018). General Procedures for the Lithiation/Trapping of N-Boc Piperazines.
- Stead, D., et al. (2010). Asymmetric Deprotonation of N-Boc Piperidine: React IR Monitoring and Mechanistic Aspects.
- Gelardi, G. (2014). “High” temperature asymmetric lithiation of N-Boc heterocycles: synthesis of tetra-substituted pyrrolidines. White Rose eTheses Online. [Link]
- Clayden, J. (2020). Lithiation/Negishi coupling of cyclic Boc-amines.
- Stead, D., et al. (2010). Asymmetric Deprotonation of N-Boc Piperidine: React IR Monitoring and Mechanistic Aspects.
- Kerrick, S. T., & Beak, P. (1991). Asymmetric deprotonations: enantioselective syntheses of 2-substituted tert-(butoxycarbonyl)pyrrolidines. Journal of the American Chemical Society. [Link]
- Castellano, S., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PubMed Central. [Link]
- Gouverneur, V. (2021). Development of an Enantioselective Allylic Alkylation of Acyclic α‐Fluoro‐β‐ketoesters for Asymmetric Synthesis of 3‐Fluoropiperidines.
Sources
- 1. An experimental and computational investigation of the enantioselective deprotonation of Boc-piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric deprotonation of N-boc piperidine: react IR monitoring and mechanistic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.york.ac.uk [pure.york.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Opportunities and challenges for direct C–H functionalization of piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. “High” temperature asymmetric lithiation of N-Boc heterocycles: synthesis of tetra-substituted pyrrolidines - White Rose eTheses Online [etheses.whiterose.ac.uk]
- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate
Welcome to the dedicated technical support guide for the synthesis of Tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who are actively working with this important building block. The synthesis, while straightforward in principle—involving the oxidation of a primary alcohol to an aldehyde—presents several practical challenges that can significantly impact yield and purity.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. My goal is to provide not just procedural steps, but the underlying chemical logic to empower you to make informed decisions and optimize your experimental outcomes.
I. Reaction Overview & Core Chemistry
The target molecule is synthesized by the oxidation of its precursor, Tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate. This transformation is a classic example of converting a primary alcohol to an aldehyde.
Caption: General synthetic scheme for the target aldehyde.
The primary challenge lies in preventing over-oxidation to the corresponding carboxylic acid and managing side reactions associated with the chosen oxidant.[1][2] The choice of oxidizing agent is therefore the most critical parameter.
II. Frequently Asked Questions & Troubleshooting Guide
Q1: My yield is consistently low. What are the most likely causes?
Low yields in this synthesis can typically be attributed to one of three main areas: incomplete reaction, over-oxidation of the product, or product loss during workup and purification.
Troubleshooting Workflow:
Sources
Technical Support Center: Purification of Tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate
<_ _>
Welcome to the technical support center for "Tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate," a key building block in modern organic synthesis and medicinal chemistry.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this versatile aldehyde. My aim is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategies effectively.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The impurity profile is heavily dependent on the synthetic route employed. The most common method for preparing this aldehyde is the oxidation of the corresponding primary alcohol, tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate. Therefore, impurities typically arise from the oxidation reaction itself.
-
Unreacted Starting Material: Incomplete oxidation will leave residual alcohol in your crude product.
-
Over-oxidation Product: While aldehydes are generally stable to further oxidation under mild conditions like Swern or Dess-Martin, aggressive or poorly controlled conditions can lead to the formation of the corresponding carboxylic acid.[3]
-
Reagent-Derived Byproducts:
-
Swern Oxidation: Expect byproducts such as dimethyl sulfide (DMS), which has a notoriously unpleasant odor, carbon monoxide (CO), carbon dioxide (CO2), and triethylammonium chloride if triethylamine is used as the base.[4][5][6] A potential side reaction is the formation of a methylthiomethyl (MTM) ether.[7]
-
Dess-Martin Periodinane (DMP) Oxidation: The main byproduct is iodo-compound residue, which can often be removed with a basic workup.[8][9]
-
Q2: My compound appears unstable during purification. What are the stability considerations for this aldehyde?
A2: There are two primary stability concerns for this molecule:
-
Acid Sensitivity of the Boc Group: The tert-butoxycarbonyl (Boc) protecting group is labile under strong acidic conditions.[10][11] Exposure to low pH during workup or chromatography can lead to partial or complete deprotection, resulting in the free piperidine which can complicate purification.
-
Aldehyde Reactivity: Aldehydes can be sensitive, particularly to strong bases which can catalyze aldol reactions if there are enolizable protons. While this specific aldehyde has limited enolization potential, it's a factor to consider. They can also be susceptible to oxidation to the carboxylic acid, especially if exposed to air for prolonged periods.
Q3: What are the recommended analytical techniques to assess the purity of the final product?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): An indispensable tool for rapid, real-time monitoring of reaction progress and column chromatography fractions.[10][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation and can provide a good indication of purity by revealing the presence of impurities.[10]
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS): These are ideal for obtaining quantitative purity data.[10]
II. Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Issue 1: Multiple spots on TLC after purification.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Co-eluting Impurities | Try a different solvent system for both TLC and column chromatography. | An impurity may have a similar polarity to your product in the chosen solvent system, preventing separation. Changing the solvent composition alters the interactions with the stationary phase, often improving resolution.[10] |
| On-plate Degradation | Use TLC plates that have been treated with a base (e.g., triethylamine) or switch to a different stationary phase like alumina. | The silica gel on standard TLC plates is slightly acidic and can cause the degradation of acid-sensitive compounds like those with a Boc-protecting group.[10] |
| Partial Boc Deprotection | Ensure your workup and purification conditions are non-acidic. If deprotection is suspected, the free amine can be re-protected or the mixture can be purified using a different technique. | The Boc group is readily cleaved by acid.[11] The resulting free amine will have a very different polarity and appear as a separate spot on the TLC. |
Issue 2: Low yield after column chromatography.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Product is too polar/non-polar for the chosen solvent system | Perform a thorough TLC analysis with a range of solvent systems to find the optimal conditions where your product has an Rf value of approximately 0.3. | If the product is too polar, it will stick to the silica gel and not elute. If it's too non-polar, it will elute too quickly with the solvent front, potentially co-eluting with non-polar impurities. |
| Product degradation on the silica gel column | Consider using a less acidic stationary phase like neutral or basic alumina, or "flash" the column quickly with minimal residence time. | Prolonged exposure to the acidic surface of silica gel can lead to the degradation of sensitive compounds. |
| Incomplete elution from the column | After your main product has eluted, flush the column with a more polar solvent (e.g., 10% methanol in dichloromethane) to see if any remaining material comes off. | It's possible that not all of the product was eluted with the initial solvent gradient. |
Issue 3: Persistent odor of dimethyl sulfide (DMS) after Swern oxidation.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Residual DMS from the reaction | Rinse all glassware with a bleach or Oxone® solution. During the workup, a dilute bleach wash of the organic layer can be effective, but use with caution to avoid unwanted side reactions with the product. | Dimethyl sulfide is a volatile and highly odorous byproduct of the Swern oxidation.[4][6] Oxidizing agents like bleach (sodium hypochlorite) or Oxone® convert DMS to non-volatile and odorless dimethyl sulfoxide (DMSO) or dimethyl sulfone.[4] |
III. Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This is the most common method for purifying aldehydes of this type.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Glass column
-
Compressed air or nitrogen source
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Step-by-Step Methodology:
-
TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and develop it in a solvent system such as 80:20 hexanes:ethyl acetate. Visualize under a UV lamp and/or with a potassium permanganate stain to determine the Rf of the product and impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexanes:ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the initial solvent mixture. Gradually increase the polarity of the eluent (e.g., from 95:5 to 80:20 hexanes:ethyl acetate) to move the compounds down the column.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution by TLC.
-
Product Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: Purification via Bisulfite Adduct Formation
This method is particularly useful for removing non-aldehydic impurities or for separating the target aldehyde from a complex mixture.[13][14]
Materials:
-
Crude product mixture
-
Methanol or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared)
-
Ethyl acetate or Diethyl ether
-
5% aqueous sodium hydroxide (NaOH) solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Adduct Formation: Dissolve the crude material in methanol or THF. Add a freshly prepared saturated aqueous solution of sodium bisulfite and stir vigorously for 30-60 minutes.[13]
-
Extraction of Impurities: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Shake well and separate the layers. The bisulfite adduct of the aldehyde will be in the aqueous layer, while non-aldehydic impurities will remain in the organic layer. Discard the organic layer.
-
Reversal of Adduct Formation: To the aqueous layer containing the bisulfite adduct, add fresh ethyl acetate. While stirring, slowly add 5% NaOH solution until the pH is strongly basic (pH > 12). This will reverse the reaction and release the free aldehyde into the organic layer.[13][15]
-
Isolation: Separate the organic layer. Wash it with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the purified aldehyde.
IV. Visualized Workflows
Decision Tree for Purification Strategy
Caption: Decision tree for selecting a purification method.
Workflow for Bisulfite Adduct Purification
Caption: Workflow for purification via bisulfite adduct formation.
V. References
-
Swern, D. et al. (1978). Oxidation of alcohols by activated dimethyl sulfoxide. A preparative, steric and mechanistic study. Journal of Organic Chemistry, 43(13), 2480-2482. [Link]
-
BYJU'S. Byproducts Produced in Swern Oxidation. [Link]
-
Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]
-
University of Rochester, Department of Chemistry. Workup: Aldehydes. [Link]
-
Organic Chemistry Portal. Swern Oxidation. [Link]
-
Chem-Station. Swern Oxidation. [Link]
-
Wikipedia. Dess–Martin periodinane. [Link]
-
Organic Chemistry Portal. Dess-Martin Oxidation. [Link]
-
Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. [Link]
-
Wikipedia. Acid–base extraction. [Link]
-
University of Colorado Boulder, Department of Chemistry. Acid-Base Extraction. [Link]
-
UCL Discovery. (2024). RSC Medicinal Chemistry - RESEARCH ARTICLE. [Link]
-
JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]
-
Organic Syntheses. 1,2-Benziodoxol-3(1H). [Link]
-
ResearchGate. (2012). How to work up dess-martin periodinane or hypervalent iodine reactions?. [Link]
-
LookChem. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. [Link]
Sources
- 1. smolecule.com [smolecule.com]
- 2. Buy tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate | 372159-76-7 [smolecule.com]
- 3. Swern Oxidation [organic-chemistry.org]
- 4. Swern oxidation - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 9. Dess-Martin Oxidation [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Workup [chem.rochester.edu]
- 14. Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures - Lookchem [lookchem.com]
- 15. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
Technical Support Center: Troubleshooting Wittig Reactions with Hindered Aldehydes
Welcome to the technical support center for Wittig reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this powerful olefination technique, particularly when working with sterically hindered aldehydes. Here, we will move beyond simple procedural lists to delve into the underlying chemical principles that govern the success of your reactions. Our goal is to equip you with the knowledge to not only solve current issues but also to proactively design more robust experimental setups in the future.
Frequently Asked Questions (FAQs)
Q1: My Wittig reaction with a hindered aldehyde is resulting in a low yield or failing completely. What are the most likely causes?
Low yields in Wittig reactions involving sterically hindered aldehydes can often be attributed to several key factors.[1][2] The primary culprit is steric hindrance, where bulky groups on either the aldehyde or the ylide physically impede the approach of the reactants.[1] This is especially problematic with stabilized ylides, which are less reactive to begin with.[1][3][4][5]
Other significant contributing factors include:
-
Ylide Instability: Unstabilized ylides are highly reactive and can decompose before they have a chance to react with the hindered aldehyde.[1]
-
Poor Ylide Formation: The use of an inappropriate base or the presence of moisture can lead to incomplete formation of the ylide, thereby reducing the concentration of your key nucleophile.[1]
-
Aldehyde Instability: Aldehydes, particularly those that are more complex, can be prone to oxidation, polymerization, or decomposition, reducing the amount of starting material available for the reaction.[1][2][3][5][6]
-
Side Reactions: Competing side reactions, such as the enolization of the aldehyde, can consume the starting material and lower the yield of the desired alkene.[1]
Q2: I suspect steric hindrance is the main issue. What specific modifications can I make to my protocol to overcome this?
When steric hindrance is the limiting factor, a multi-pronged approach to optimization is often the most effective. Consider the following adjustments:
Reaction Conditions:
-
Temperature: For reactions with a high activation energy barrier due to steric hindrance, increasing the reaction temperature can provide the necessary energy to overcome this barrier. However, be mindful that higher temperatures can also promote side reactions and ylide decomposition. Careful monitoring is crucial.
-
Reaction Time: Hindered reactions are often slower.[2][3] Extending the reaction time may be necessary to allow the reaction to proceed to completion. Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique.[1]
Reagent Selection:
-
Choice of Ylide: For introducing a simple methylene group (=CH2), methylenetriphenylphosphorane (Ph3P=CH2) is often effective even with hindered ketones like camphor.[6][7][8] This is due to the small size of the hydrogen atoms on the ylide carbon.
-
Base Selection: The choice of base is critical for efficient ylide generation. For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are typically required.[1] The use of sodium-based strong bases, such as sodium bis(trimethylsilyl)amide (NaHMDS), can sometimes enhance Z-selectivity.[1]
Procedural Modifications:
-
In Situ Ylide Generation: Generating the Wittig reagent in situ (in the reaction mixture) can be advantageous, especially for less stable ylides.[6] This ensures that the ylide reacts with the aldehyde as soon as it is formed, minimizing decomposition.
Q3: My reaction is producing a mixture of E and Z isomers. How can I improve the stereoselectivity for my desired isomer?
The stereochemical outcome of the Wittig reaction is largely determined by the nature of the ylide and the reaction conditions.[7]
-
For Z-Alkenes: Unstabilized ylides (where the R group on the ylide is an alkyl group) generally favor the formation of the Z-alkene.[5][6][7] This is a result of the kinetic control of the reaction, where the initial cycloaddition to form the oxaphosphetane intermediate proceeds through a less sterically hindered transition state.[9] Performing the reaction in the presence of lithium salts can sometimes lead to "stereochemical drift," affecting the final Z/E ratio.[6] For enhanced Z-selectivity, running the reaction under salt-free conditions is often preferred.[9]
-
For E-Alkenes: Stabilized ylides (where the R group is an electron-withdrawing group like an ester or ketone) predominantly yield the E-alkene.[3][5][7] This is because the initial addition is reversible, allowing for equilibration to the thermodynamically more stable trans-oxaphosphetane intermediate. For unstabilized ylides, the Schlosser modification can be employed to favor the E-alkene.[3][6][7] This involves treating the intermediate betaine with a strong base like phenyllithium at low temperatures to epimerize it to the more stable threo-betaine, which then collapses to the E-alkene.[3][6][7]
Troubleshooting Guides
Guide 1: Low or No Product Formation
This guide provides a systematic approach to diagnosing and resolving issues of low or no product yield in your Wittig reaction with a hindered aldehyde.
Caption: Troubleshooting workflow for low Wittig reaction yields.
Detailed Steps:
-
Verify Ylide Formation: The formation of the ylide is often accompanied by a distinct color change (e.g., to orange or red).[1] If no color change is observed, it's a strong indication that the ylide is not being generated.
-
Assess Aldehyde Quality: Hindered aldehydes can be susceptible to degradation.[1][2][3][5]
-
Optimize Reaction Conditions:
-
Action: Gradually increase the reaction temperature in increments of 10-20°C and monitor for product formation. Similarly, extend the reaction time, taking aliquots periodically to track the progress.
-
-
Consider Alternative Methods: If the Wittig reaction continues to fail, especially with highly hindered substrates, alternative olefination methods may be more suitable.
-
Horner-Wadsworth-Emmons (HWE) Reaction: This reaction utilizes a more nucleophilic phosphonate-stabilized carbanion, which is often more effective with hindered carbonyls.[1][3][5] A significant advantage of the HWE reaction is that the phosphate byproduct is water-soluble, which simplifies purification compared to the triphenylphosphine oxide from the Wittig reaction.[1]
-
Tebbe Olefination: For the specific introduction of a methylene group (=CH2) onto a highly hindered ketone or aldehyde, the Tebbe reaction can be a very effective alternative.[1]
-
Experimental Protocols
Protocol 1: General Procedure for Wittig Reaction with a Hindered Aldehyde
This protocol outlines a general procedure for performing a Wittig reaction with a sterically hindered aldehyde, incorporating best practices for maximizing yield.
Materials:
-
Triphenylphosphonium salt (1.05 equivalents)
-
Hindered aldehyde (1.0 equivalent)
-
Strong base (e.g., n-BuLi, 1.05 equivalents)
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
Flame-dried round-bottom flask with a magnetic stir bar
-
Septa and nitrogen inlet
Procedure:
-
Ylide Preparation:
-
Under a nitrogen atmosphere, add the triphenylphosphonium salt to the flame-dried flask.
-
Add anhydrous solvent via syringe.
-
Cool the suspension to the appropriate temperature (e.g., 0 °C or -78 °C).
-
Slowly add the strong base dropwise. A distinct color change should be observed, indicating ylide formation.[1]
-
Stir the mixture for 30-60 minutes at this temperature to ensure complete ylide formation.
-
-
Reaction with Aldehyde:
-
Dissolve the hindered aldehyde in the same anhydrous solvent.
-
Slowly add the aldehyde solution to the ylide solution at the low temperature.
-
Allow the reaction to slowly warm to room temperature and stir for several hours or overnight. Monitor the reaction progress by TLC.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to separate the desired alkene from triphenylphosphine oxide and any unreacted starting materials.
-
Data Presentation
Table 1: Common Bases and Solvents for Ylide Generation
| Base | Typical Solvents | Notes |
| n-Butyllithium (n-BuLi) | THF, Diethyl Ether | Very strong base, suitable for non-stabilized ylides.[1] |
| Sodium Hydride (NaH) | THF, DMF | Strong base, often used for stabilized ylides. |
| Sodium Amide (NaNH2) | Liquid Ammonia, THF | Very strong base, effective for generating ylides.[6] |
| Potassium tert-butoxide (KOtBu) | THF, DMSO | Strong, non-nucleophilic base. |
| Sodium bis(trimethylsilyl)amide (NaHMDS) | THF | Strong, non-nucleophilic base, can enhance Z-selectivity.[1] |
Mechanistic Insights
The Wittig Reaction Mechanism and the Impact of Steric Hindrance
The currently accepted mechanism for the Wittig reaction under lithium-salt-free conditions involves a concerted [2+2] cycloaddition between the ylide and the carbonyl compound to directly form an oxaphosphetane intermediate.[7] This intermediate then undergoes a retro-[2+2] cycloaddition to yield the alkene and triphenylphosphine oxide.
Caption: Simplified mechanism of the Wittig reaction.
Steric hindrance from bulky R' and R'' groups can significantly slow down the initial cycloaddition step, leading to lower reaction rates and yields.[3] In the case of stabilized ylides, the initial step is the rate-determining step, and the increased steric bulk on the aldehyde further disfavors the reaction.[3][4][5][6]
References
- Wittig Reaction - Chemistry LibreTexts. (2023).
- Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh.
- Wittig reaction - Wikipedia. (n.d.).
- 20.4: The Wittig reaction - Chemistry LibreTexts. (2020).
- Wittig Reaction - BYJU'S. (n.d.).
- 13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction - Chemistry LibreTexts. (2023).
- Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC - NIH. (n.d.).
- Wittig reaction - chemeurope.com. (n.d.).
- Alkenes from Aldehydes and Ketones - Wittig Reaction - Chemistry LibreTexts. (2023).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. byjus.com [byjus.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Wittig_reaction [chemeurope.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Optimizing Reductive Amination of N-Boc-2-piperidineacetaldehyde
Welcome to the technical support center for optimizing synthetic routes involving N-Boc-2-piperidineacetaldehyde. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to help you navigate the complexities of its reductive amination. This resource is designed for researchers, chemists, and drug development professionals seeking to troubleshoot and enhance their reaction outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing both solutions and the underlying chemical reasoning.
Question 1: My reaction is sluggish, showing low conversion of the starting aldehyde even after extended reaction times. What is the likely cause and how can I fix it?
Answer: Sluggish reactions with N-Boc-2-piperidineacetaldehyde are common and typically stem from two main factors: inefficient iminium ion formation and steric hindrance.
-
Causality - Inefficient Iminium Ion Formation: The rate-determining step in many reductive aminations is the formation of the imine or its protonated form, the iminium ion, which is the species actually reduced by the hydride agent.[1][2] This step involves the dehydration of a carbinolamine intermediate, a process that is catalyzed by acid. In a neutral medium, this dehydration can be exceedingly slow.
-
Causality - Steric Hindrance: The aldehyde group is adjacent to a bulky N-Boc-protected piperidine ring. This steric bulk can hinder the approach of the amine nucleophile, slowing the initial addition step.
Solutions:
-
Catalytic Acid Addition: Introduce a mild acid catalyst, such as acetic acid (AcOH), to the reaction mixture. Typically, 5-10 mol% is sufficient. The acid protonates the hydroxyl group of the carbinolamine intermediate, turning it into a better leaving group (H₂O) and accelerating the formation of the C=N double bond of the iminium ion.[3]
-
Optimize Reaction Time and Temperature: Allow the aldehyde and amine to stir together for a period (e.g., 1-2 hours) before introducing the reducing agent.[1] This "pre-incubation" allows the imine/iminium equilibrium to be established. If the reaction is still slow at room temperature, consider gently heating the mixture to 35-45 °C.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the preferred reagent as it is effective under the slightly acidic conditions required for efficient iminium ion formation.[4]
Question 2: I'm observing a significant amount of an alcohol byproduct corresponding to the reduction of my starting aldehyde. Why is this happening and how can I prevent it?
Answer: The formation of N-Boc-2-piperidineethanol indicates that the reducing agent is reacting with the starting aldehyde before the iminium ion can be formed and reduced.
-
Causality - Reagent Reactivity vs. Imine Formation Rate: While STAB is known for its remarkable selectivity in reducing iminium ions much faster than aldehydes or ketones, this selectivity is not absolute.[5][6] If imine formation is particularly slow (due to steric hindrance or lack of an acid catalyst), even a mild reagent like STAB may begin to reduce the available aldehyde. This issue is more pronounced with less selective reagents like sodium borohydride (NaBH₄).
Solutions:
-
Ensure Efficient Imine Formation: As detailed in the previous point, the use of catalytic acetic acid is crucial. By accelerating iminium ion formation, you ensure there is a sufficient concentration of the desired electrophile for the hydride reagent to act upon.
-
Sequential Reagent Addition: Do not add the reducing agent at the very beginning. First, dissolve the N-Boc-2-piperidineacetaldehyde and the amine in the solvent (e.g., DCE or DCM), add catalytic acid, and stir for 1-2 hours.[1] Only then should you add the STAB portion-wise. This ensures the iminium ion is present before the reducing agent is introduced.
-
Confirm Reagent Choice: Verify you are using STAB (NaBH(OAc)₃) and not Sodium Borohydride (NaBH₄) for a one-pot procedure. NaBH₄ is a stronger reducing agent and will readily reduce the aldehyde, especially under neutral or acidic conditions where its reactivity is enhanced.[7]
Question 3: When using a primary amine, my desired secondary amine product is contaminated with a tertiary amine (di-alkylation). How can I improve selectivity for the mono-alkylated product?
Answer: Over-alkylation occurs when the secondary amine product, which is also nucleophilic, competes with the starting primary amine and reacts with a second molecule of the aldehyde.[8]
-
Causality - Competing Nucleophiles: The newly formed secondary amine can be more nucleophilic than the starting primary amine, leading to a rapid second reductive amination event to form a tertiary amine.
Solutions:
-
Stoichiometric Control: Use the aldehyde as the limiting reagent. A slight excess of the primary amine (1.2-1.5 equivalents) can help favor the initial reaction and minimize the chance of the product reacting again.
-
Tandem Boc-Protection: A highly effective strategy involves trapping the secondary amine product in situ as it forms. After the initial imine formation, add both STAB and Di-tert-butyl dicarbonate ((Boc)₂O). The secondary amine product will be immediately protected as a non-nucleophilic N-Boc carbamate, preventing any further reaction.[8]
-
Stepwise Procedure: In challenging cases, a two-step protocol can offer maximum control. First, form the imine in a solvent like methanol or ethanol. If possible, isolate it or carry it forward in solution. Then, in a separate step, add a reducing agent like NaBH₄ to reduce the imine.[3] This physically separates the product from the starting aldehyde, preventing over-alkylation.
Frequently Asked Questions (FAQs)
Q1: What is the best reducing agent for the reductive amination of N-Boc-2-piperidineacetaldehyde?
A1: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is overwhelmingly the reagent of choice.[4] Its advantages are:
-
High Selectivity: It preferentially reduces the iminium ion over the aldehyde, minimizing alcohol byproduct formation.[6]
-
Mildness: It is compatible with a wide range of functional groups, including the acid-sensitive N-Boc protecting group.[3]
-
Optimal pH Range: It performs effectively in the slightly acidic conditions (pH 4-6) that are ideal for imine formation.
An alternative, sodium cyanoborohydride (NaBH₃CN), is also selective but is highly toxic and requires careful handling.[7] Sodium borohydride (NaBH₄) is generally not suitable for one-pot direct reductive aminations as it will readily reduce the starting aldehyde.[7]
Q2: What is the recommended solvent and reaction temperature?
A2: The preferred solvent is 1,2-dichloroethane (DCE), as it is aprotic and reactions often proceed faster in it.[3] Dichloromethane (DCM) and tetrahydrofuran (THF) are also commonly used and effective. The reaction is typically run at room temperature (20-25 °C). If the reaction is slow due to steric hindrance, the temperature can be gently increased to 35-45 °C.
Q3: How should I monitor the reaction's progress?
A3: The most straightforward methods are Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC: Spot the reaction mixture against a reference spot of the starting aldehyde. Stain with a permanganate (KMnO₄) dip, as aldehydes are readily oxidized and will show a yellow spot on a purple background. The disappearance of the starting aldehyde spot is a primary indicator of reaction completion.
-
LC-MS: This provides the most definitive data, allowing you to monitor the disappearance of the aldehyde starting material and the appearance of the desired product mass.
Q4: What is a standard work-up procedure for this reaction?
A4: Once the reaction is complete (as determined by TLC or LC-MS), the typical work-up involves:
-
Quenching the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1] This neutralizes the acidic catalyst and quenches any remaining hydride reagent.
-
Extracting the aqueous layer with an organic solvent like DCM or ethyl acetate (3x).
-
Combining the organic extracts, washing with brine (saturated NaCl solution) to remove residual water.
-
Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtering, and concentrating under reduced pressure.
-
The resulting crude product can then be purified, typically by silica gel column chromatography.[9]
Data & Protocols
Comparative Summary of Reaction Conditions
| Parameter | Protocol 1: STAB (Recommended) | Protocol 2: NaBH₃CN |
| Reducing Agent | Sodium Triacetoxyborohydride (STAB) | Sodium Cyanoborohydride |
| Equivalents | 1.5 - 2.0 equiv. | 1.5 - 2.0 equiv. |
| Solvent | DCE or DCM | Methanol (MeOH) |
| Additive | Acetic Acid (catalytic, ~0.1 equiv.) | Acetic Acid (to maintain pH 4-6) |
| Temperature | Room Temperature (can be heated to 40°C) | Room Temperature |
| Key Advantages | Low toxicity, high selectivity, mild.[4] | Effective and selective. |
| Key Disadvantages | Hygroscopic, higher cost. | Highly Toxic (releases HCN gas) . |
Detailed Experimental Protocol: Reductive Amination using STAB
This protocol describes a general procedure for the reaction of N-Boc-2-piperidineacetaldehyde with a generic amine.
Materials:
-
N-Boc-2-piperidineacetaldehyde (1.0 equiv)
-
Amine (primary or secondary, 1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Glacial Acetic Acid (0.1 equiv)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Saturated aq. NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add N-Boc-2-piperidineacetaldehyde (1.0 equiv) and the chosen amine (1.1 equiv).
-
Dissolve the components in anhydrous DCE (to make a ~0.1 M solution based on the aldehyde).
-
Add glacial acetic acid (0.1 equiv) and stir the mixture at room temperature for 1-2 hours to facilitate iminium ion formation.
-
After the pre-stirring period, add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) to the mixture in portions over 5-10 minutes.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting aldehyde is consumed (typically 4-16 hours).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel to yield the pure N-alkylated product.
Visual Guides
Caption: General mechanism of reductive amination.
Caption: A decision tree for troubleshooting common issues.
References
- ChemBK. (2024). N-BOC-Piperidine-2-aldehyde.
- Matassini, C., Clemente, F., & Goti, A. (n.d.). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. MDPI.
- Reddy, D., et al. (2011). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Organic Letters, 13(19), 5012-5015.
- Al-Zoubi, R. M., et al. (2020). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 25(12), 2919.
- Yadav, J. S., et al. (2019). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 58B, 113-119. CSIR-NIScPR. [Link]
- ScienceMadness. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes.
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. PubMed. [Link]
- Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
- Bomann, M. D., et al. (1994). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Synthetic Communications, 24(1), 81-83. Sciencemadness.org. [Link]
- Migo, V. M., & Mandap, K. M. (2022). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ChemistrySelect, 7(16).
- Speciality Chemicals. (n.d.). Mastering Reductive Amination with Sodium Triacetoxyborohydride.
- Afanasyev, O. I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 293.
- Vijay, K. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation?
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. Sodium Triacetoxyborohydride [sigmaaldrich.com]
- 5. sciencemadness.org [sciencemadness.org]
- 6. nbinno.com [nbinno.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
Boc group cleavage under acidic conditions with piperidines
Welcome to the Technical Support Center for protecting group strategies. As Senior Application Scientists, we understand that mastering the nuances of reactions like tert-butyloxycarbonyl (Boc) group cleavage is critical to the success of your synthesis projects. This guide is structured to address the most common and critical questions we receive, moving from core principles to advanced troubleshooting.
A frequent point of confusion for researchers, especially those new to peptide synthesis, is the choice of reagent for deprotection. Specifically, we often encounter questions about using piperidine for Boc group removal. This guide will clarify why this is incorrect and provide a robust framework for successful, high-yield Boc deprotection under the appropriate acidic conditions.
Section 1: The Fundamental Mechanism of Acid-Catalyzed Boc Cleavage
Understanding the "why" behind a protocol is the first step toward troubleshooting it. The removal of a Boc group is not arbitrary; it relies on a specific and predictable chemical pathway initiated by acid.
Q1: What is the chemical mechanism for removing a Boc group with acid?
The Boc group is designed to be stable under neutral and basic conditions but highly susceptible to cleavage by moderately strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2] The process is an acid-catalyzed elimination that proceeds via a stable carbocation intermediate.
The mechanism unfolds in four key steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid (e.g., TFA). This makes the carbamate a much better leaving group.[3][4]
-
Carbocation Formation: The protonated intermediate is unstable and fragments. The tert-butyl-oxygen bond cleaves to form a highly stable tert-butyl cation and an unstable carbamic acid intermediate.[5][6][7]
-
Decarboxylation: The carbamic acid intermediate rapidly decomposes, releasing carbon dioxide gas.[4][6] This is an irreversible step that drives the reaction to completion. You will often observe bubbling as CO2 evolves.[6]
-
Amine Salt Formation: The newly liberated free amine is in an acidic solution, so it is immediately protonated to form the corresponding amine salt (e.g., a trifluoroacetate or hydrochloride salt).[3][4]
Section 2: The Piperidine Paradox: A Critical Distinction in Synthesis
This section directly addresses the core topic of this guide. Mixing up reagents for different protecting group strategies is a common and costly error.
Q2: Can I use piperidine to remove a Boc group?
No. The Boc protecting group is completely stable to basic conditions, including treatment with piperidine.[8] Attempting to use piperidine for Boc deprotection will result in the recovery of your starting material.
This is a fundamental concept in orthogonal synthesis. Different protecting groups are designed to be removed by different, non-interfering mechanisms.
-
Boc groups are acid-labile . They are removed with acids like TFA.
-
Fmoc (9-fluorenylmethoxycarbonyl) groups are base-labile . They are removed with bases, most commonly a 20% solution of piperidine in DMF.[9][10]
This orthogonality allows for the selective deprotection of one type of amine in the presence of another, which is the cornerstone of modern Solid-Phase Peptide Synthesis (SPPS).[1]
Section 3: Troubleshooting Guide for Acidic Boc Deprotection
Even with the correct reagents, challenges can arise. This section provides solutions to common problems encountered during acidic Boc cleavage.
Q3: My Boc deprotection reaction is slow or incomplete. What are the likely causes and solutions?
Incomplete deprotection is a common issue that can almost always be resolved by systematically checking your reaction parameters.
| Possible Cause | Recommended Solution & Rationale |
| Insufficient Acid | Increase the equivalents of acid. While catalytic acid can work, Boc cleavage kinetics often show a second-order dependence on acid concentration, meaning a higher concentration dramatically increases the rate.[11][12] A common starting point is 20-50% TFA in a solvent like Dichloromethane (DCM).[13] |
| Presence of Water | Ensure anhydrous conditions, especially when using HCl in dioxane. Water can compete with the substrate for the acid and can also promote side reactions. |
| Reaction Time/Temp | Most Boc deprotections are complete within 30-60 minutes at room temperature.[14] If the reaction is sluggish (monitor by TLC or LC-MS), extend the reaction time. Avoid heating unless you are performing a specific thermal deprotection, as this can promote side reactions.[15] |
| Solvent Choice | Dichloromethane (DCM) is the most common and effective solvent.[13] For certain substrates, solvents like 1,4-dioxane (for HCl) or even neat TFA are used. Ensure your starting material is fully dissolved. |
Q4: I'm observing significant side products. What are they and how can I prevent them?
The primary cause of side products is the highly reactive tert-butyl cation generated during the cleavage.[8][14][16] This electrophile will readily alkylate any nucleophilic sites on your molecule or in the reaction mixture, a side reaction known as t-butylation.[14]
Commonly Alkylated Residues in Peptides:
-
Tryptophan (Trp): The indole ring is highly nucleophilic and prone to t-butylation.[14]
-
Methionine (Met): The thioether can be alkylated to form a sulfonium salt.[14]
-
Cysteine (Cys) & Tyrosine (Tyr): The free thiol and phenol groups are also susceptible.[14]
The Solution: Cation Scavengers To prevent these side reactions, you must include a "scavenger" in your deprotection cocktail. Scavengers are nucleophiles that are more reactive towards the tert-butyl cation than your substrate, effectively trapping it before it can cause damage.[8][17]
| Scavenger | Typical % (v/v) | Target Side Reaction |
| Triisopropylsilane (TIS) | 2.5 - 5% | General purpose carbocation scavenger. Very effective. |
| Water | 2.5 - 5% | Traps cations to form tert-butanol. Also helps with Trp protection. |
| 1,2-Ethanedithiol (EDT) | 2.5% | Particularly effective for protecting Cysteine and Methionine. |
| Thioanisole | 2.5 - 5% | Protects against sulfonation and other modifications of Tyr and Trp. |
Section 4: Field-Proven Experimental Protocols
Here are two standard, reliable protocols for Boc deprotection. Always perform reactions in a well-ventilated fume hood.
Protocol 1: Standard Deprotection with TFA/DCM
This is the workhorse protocol for most applications, especially in solid-phase peptide synthesis.
-
Prepare the Deprotection Cocktail: In a fume hood, prepare a solution of 25-50% TFA in DCM. Add an appropriate scavenger mix based on your substrate (e.g., for a general peptide, use 2.5% TIS and 2.5% water).[14]
-
Dissolve Substrate: Dissolve your Boc-protected compound in a minimal amount of DCM. If on solid phase, swell the resin in DCM.
-
Initiate Reaction: Add the deprotection cocktail to the substrate at room temperature.
-
Monitor Progress: Stir the reaction for 30 minutes to 2 hours. Monitor the disappearance of starting material by TLC or LC-MS.
-
Work-up: Once complete, remove the TFA and DCM under reduced pressure (rotary evaporation). Co-evaporation with toluene can help remove residual TFA. The crude product is typically obtained as the TFA salt.[14]
Protocol 2: Milder Deprotection with HCl in Dioxane
This method is often used when other acid-sensitive groups (like tert-butyl esters) are present that you wish to preserve.[18][19]
-
Prepare Reagents: Use a commercially available solution of 4M HCl in 1,4-dioxane. Ensure it is fresh, as the HCl concentration can decrease over time.
-
Dissolve Substrate: Dissolve the Boc-protected compound in a minimal amount of a suitable solvent like DCM or dioxane.
-
Initiate Reaction: Cool the solution to 0 °C in an ice bath. Add the 4M HCl/dioxane solution (typically 5-10 equivalents) dropwise.[14]
-
Monitor Progress: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, remove the solvent under reduced pressure. The product is isolated as the hydrochloride salt.
References
- Fiveable. (n.d.). Acid-Labile Protecting Groups.
- BenchChem. (2025). Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA).
- Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
- ResearchGate. (n.d.). Acid-labile protecting groups.
- BenchChem. (2025). Navigating Boc Deprotection: A Guide to Minimizing Side Products.
- BenchChem. (2025). The Indispensable Role of the Boc Protecting Group in Amino Acid Chemistry: A Technical Guide.
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl.
- YouTube. (2021, September 1). Adding Boc Group Mechanism | Organic Chemistry.
- YouTube. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
- Green Chemistry (RSC Publishing). (n.d.). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases.
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
- Reddit. (2024, November 13). Why is boc stable to hydrolysis under basic conditions?
- BenchChem. (n.d.). How to avoid ester bond cleavage during Boc deprotection.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- NIH. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups.
- BenchChem. (2025). Shifting Paradigms in Peptide Synthesis: A Comparative Guide to Piperidine Alternatives for Fmoc Deprotection.
- CoLab. (n.d.). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration.
- BenchChem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them.
- Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection.
- ResearchGate. (2025, August 10). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration | Request PDF.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration | CoLab [colab.ws]
- 12. researchgate.net [researchgate.net]
- 13. Boc Deprotection - TFA [commonorganicchemistry.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. m.youtube.com [m.youtube.com]
- 16. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 17. BOC deprotection [ms.bzchemicals.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Side Reactions of Tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate
Welcome to the technical support center for "Tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate." This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the use of this versatile building block. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and ensure the stereochemical integrity of your target molecules.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when working with this compound, providing both diagnostic questions and actionable solutions.
Issue 1: Low Yield of Desired Product and Presence of Multiple Byproducts
Question: I am performing a reaction with this compound, and I'm observing a low yield of my target molecule along with several unexpected spots on my TLC plate. What could be the cause?
Answer:
Low yields and the formation of multiple byproducts often point to the inherent reactivity of the aldehyde functional group. Several side reactions can occur, particularly under basic or acidic conditions, or upon prolonged reaction times and elevated temperatures. The primary culprits are often self-condensation, disproportionation reactions, and issues with the protecting group.
Potential Side Reactions & Their Mechanisms
-
Aldol Self-Condensation: Aldehydes with α-hydrogens, like this compound, are prone to self-condensation, especially in the presence of base.[1][2][3][4][5] This reaction involves the formation of an enolate from one aldehyde molecule, which then acts as a nucleophile, attacking the carbonyl carbon of a second aldehyde molecule. This leads to the formation of a β-hydroxy aldehyde, which can then dehydrate to form an α,β-unsaturated aldehyde.
-
Causality: The acidity of the α-hydrogens makes them susceptible to deprotonation by bases, initiating the condensation cascade.
-
-
Cannizzaro Reaction: While less common for aldehydes with α-hydrogens, under strongly basic conditions, a disproportionation reaction known as the Cannizzaro reaction can occur.[6][7][8][9][10] In this process, two molecules of the aldehyde react, with one being oxidized to a carboxylic acid and the other being reduced to an alcohol.[6][7][8][10]
-
Causality: This reaction is typically characteristic of aldehydes lacking α-hydrogens but can be a minor pathway under forcing basic conditions.
-
-
Boc Protecting Group Instability: The tert-butyloxycarbonyl (Boc) protecting group is sensitive to acidic conditions.[11][12][13][14][15] If your reaction medium is acidic, or if acidic byproducts are generated, you may experience partial or complete deprotection of the piperidine nitrogen.
Troubleshooting & Mitigation Strategies
| Parameter | Recommendation | Rationale |
| Base Selection | Use non-nucleophilic, sterically hindered bases (e.g., DIPEA, 2,6-lutidine) if a base is required. Avoid strong, nucleophilic bases like NaOH or KOH. | Minimizes the rate of enolate formation and subsequent aldol condensation.[2] |
| Temperature Control | Maintain low reaction temperatures (e.g., -78 °C to 0 °C). | Reduces the rate of all reactions, including undesirable side reactions.[16] |
| Reaction Time | Monitor the reaction closely by TLC or LC-MS and quench as soon as the starting material is consumed. | Prevents the accumulation of byproducts from prolonged exposure to reaction conditions. |
| pH Control | If acidic conditions are necessary, use the mildest acid possible and consider buffered systems. | Preserves the integrity of the acid-labile Boc protecting group.[11][14] |
| Order of Addition | Add the aldehyde slowly to the reaction mixture containing the other reagents. | Maintains a low concentration of the aldehyde at any given time, disfavoring self-condensation. |
Experimental Protocol: Minimizing Aldol Condensation in a Reductive Amination
This protocol provides a general guideline for a reductive amination reaction, a common application for this aldehyde, with an emphasis on minimizing side reactions.[17]
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the amine (1.0 eq) in a suitable anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)).
-
Aldehyde Addition: Cool the solution to 0 °C. In a separate flask, dissolve this compound (1.1 eq) in the same anhydrous solvent. Add the aldehyde solution dropwise to the cooled amine solution over 15-30 minutes.
-
Reducing Agent: After stirring for 30 minutes at 0 °C, add the reducing agent (e.g., Sodium triacetoxyborohydride, NaBH(OAc)₃) (1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Issue 2: Loss of Stereochemical Purity (Epimerization/Racemization)
Question: My starting material is the (S)-enantiomer of this compound, but my final product shows a mixture of diastereomers or is racemic. What is causing this loss of stereochemical integrity?
Answer:
The chiral center at the α-position to the aldehyde is susceptible to epimerization or racemization, particularly in the presence of acid or base.[18][19][20][21]
Mechanism of Racemization
Both acid and base can catalyze the formation of a planar enol or enolate intermediate, respectively.[18][19][20] The formation of this achiral intermediate temporarily destroys the stereocenter. Subsequent reprotonation can occur from either face of the planar intermediate, leading to a mixture of both enantiomers (racemization) or diastereomers if another chiral center is present in the molecule.[18][20]
Troubleshooting & Prevention of Epimerization
| Parameter | Recommendation | Rationale |
| pH Control | Strictly avoid both strongly acidic and strongly basic conditions. Use buffered solutions or non-ionic reagents where possible. | Minimizes the formation of the planar enol or enolate intermediate that leads to racemization.[19][21] |
| Temperature | Conduct reactions at the lowest possible temperature that allows for a reasonable reaction rate. | Reduces the rate of enolization/enolate formation.[16] |
| Choice of Reagents | When performing oxidations to form the aldehyde, use mild conditions such as Dess-Martin periodinane (DMP)[22][23][24] or a Swern oxidation,[25][26][27][28] which are known to be effective at low temperatures and with minimal epimerization. | These methods are generally performed under conditions that are less prone to causing epimerization compared to harsher oxidizing agents. |
| Purification | Be mindful of the purification method. Silica gel can be slightly acidic and may contribute to epimerization. Consider using a neutral stationary phase like alumina or treating the silica gel with a base (e.g., triethylamine) before use. Chiral chromatography (HPLC or SFC) may be necessary to separate enantiomers or diastereomers if epimerization cannot be completely avoided.[29][30][][32] | Minimizes contact with acidic surfaces that can catalyze epimerization. |
Experimental Protocol: Oxidation of the Corresponding Alcohol with Minimal Epimerization using Dess-Martin Periodinane (DMP)
-
Setup: To a solution of (S)-tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous DCM at 0 °C, add sodium bicarbonate (NaHCO₃) (3.0 eq).
-
Oxidant Addition: Add Dess-Martin periodinane (1.2 eq) portion-wise to the stirred suspension.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed (typically 1-2 hours), as monitored by TLC.
-
Work-up: Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the layers are clear.
-
Extraction and Purification: Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude aldehyde by flash chromatography on silica gel that has been pre-treated with 1% triethylamine in the eluent.
Visualization of Key Concepts
Troubleshooting Workflow for Aldehyde Side Reactions
Caption: A decision tree for troubleshooting common side reactions.
Mechanism of Aldol Self-Condensationdot
digraph "Aldol Condensation" { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=record, fontname="Arial", fontsize=10, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
aldehyde1 [label="{Aldehyde (1 eq.) | R-CH₂-CHO}"]; base [label="Base (e.g., OH⁻)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; enolate [label="{Enolate | R-CH⁻-CHO ↔ R-CH=CH-O⁻}", fillcolor="#FBBC05", fontcolor="#202124"]; aldehyde2 [label="{Aldehyde (2nd eq.) | R-CH₂-CHO}"]; aldol_adduct [label="{β-Hydroxy Aldehyde | R-CH₂(CHO)-CH(OH)-CH₂-R}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; enone [label="{α,β-Unsaturated Aldehyde | R-CH₂(CHO)-CH=CH-R}", fillcolor="#34A853", fontcolor="#FFFFFF"]; water [label="H₂O", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
aldehyde1 -> enolate [label="Deprotonation"]; base -> enolate; enolate -> aldol_adduct [label="Nucleophilic Attack"]; aldehyde2 -> aldol_adduct; aldol_adduct -> enone [label="-H₂O (Dehydration)"]; enone -> water [style=invis]; }
Sources
- 1. Aldol Condensation: Mechanism, Types and Applications [allen.in]
- 2. Self-condensation - Wikipedia [en.wikipedia.org]
- 3. Aldol condensation - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Cannizzaro Reaction | Definition, Mechanism & Examples - Lesson | Study.com [study.com]
- 7. Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs [allen.in]
- 8. SATHEE: Cannizzaro Reaction Mechanism [satheeneet.iitk.ac.in]
- 9. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 10. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
- 13. total-synthesis.com [total-synthesis.com]
- 14. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 15. BOC Protection and Deprotection [bzchemicals.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. youtube.com [youtube.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. youtube.com [youtube.com]
- 21. aklectures.com [aklectures.com]
- 22. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 23. alfa-chemistry.com [alfa-chemistry.com]
- 24. Dess-Martin Oxidation [organic-chemistry.org]
- 25. masterorganicchemistry.com [masterorganicchemistry.com]
- 26. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 27. Swern Oxidation [organic-chemistry.org]
- 28. Swern oxidation - Wikipedia [en.wikipedia.org]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
- 32. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
Technical Support Center: Tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate
Welcome to the technical support guide for Tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate (CAS RN: 170491-61-9). This document is intended for researchers, scientists, and drug development professionals. Here, we address common questions and troubleshooting scenarios encountered during the storage, handling, and experimental use of this versatile synthetic intermediate. Our goal is to provide you with the necessary insights to ensure the integrity of your experiments and the quality of your results.
Frequently Asked Questions (FAQs)
Storage and Stability
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store it in a tightly sealed container in a freezer at temperatures under -20°C, under an inert atmosphere.[1] Proper storage is crucial as the aldehyde functional group is susceptible to oxidation and other degradation pathways.
Q2: How can I tell if my this compound has degraded?
A2: Visual inspection is the first step. Any change from a clear, colorless to a yellowish appearance may indicate degradation. For a more definitive assessment, we recommend analytical methods such as ¹H NMR spectroscopy. The appearance of new signals, particularly in the carboxylic acid region (around 10-12 ppm), could suggest oxidation of the aldehyde. A broad baseline or the presence of multiple unidentifiable peaks may also indicate polymerization or other side reactions.
Q3: What are the primary degradation pathways for this compound?
A3: The primary degradation pathways for this compound involve the aldehyde functional group. These include:
-
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, especially in the presence of air.
-
Aldol condensation/Polymerization: Aldehydes can undergo self-condensation reactions, particularly in the presence of acidic or basic impurities, leading to the formation of oligomers or polymers.
Below is a simplified diagram illustrating the potential degradation pathways.
Caption: Potential degradation pathways for this compound.
Handling and Safety
Q4: What are the main hazards associated with this compound?
Q5: What personal protective equipment (PPE) should I use when handling this compound?
A5: When handling this compound, you should always wear:
-
Safety glasses or goggles
-
A lab coat
-
Chemically resistant gloves (e.g., nitrile)
Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[3][4][5]
Q6: What should I do in case of accidental exposure?
A6:
-
Skin contact: Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing.
-
Eye contact: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Inhalation: Move to fresh air. If you feel unwell, seek medical advice.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
Troubleshooting Guide
Experimental Issues
Q7: My reductive amination reaction with this compound is not working. What are the common causes?
A7: Reductive amination is a key application for this compound.[6] If you are experiencing issues, consider the following:
| Potential Cause | Troubleshooting Steps |
| Degraded Aldehyde | Confirm the purity of your starting material using ¹H NMR. If degraded, consider purification by column chromatography or using a fresh batch. |
| Ineffective Reducing Agent | The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often effective for this type of reaction.[6] Ensure your reducing agent is fresh and has been stored under anhydrous conditions. |
| Incorrect pH | The reaction pH is crucial for imine formation. A slightly acidic pH (around 5-6) is often optimal. You can use a weak acid like acetic acid to adjust the pH. |
| Presence of Water | The reaction should be carried out under anhydrous conditions as water can interfere with both imine formation and the reducing agent. Use anhydrous solvents. |
| Steric Hindrance | The amine you are using might be sterically hindered, slowing down the reaction. Consider increasing the reaction time or temperature. |
Q8: I am observing multiple spots on my TLC plate after the reaction. What could they be?
A8: The presence of multiple spots on a TLC plate can indicate a variety of issues:
-
Unreacted Starting Material: The aldehyde or amine may still be present.
-
Side Products: Potential side reactions include the formation of an enamine intermediate, over-alkylation of the amine, or reduction of the aldehyde to an alcohol.
-
Degradation Products: If the reaction was run at a high temperature or for an extended period, the product or starting materials may have degraded.
Below is a workflow to help troubleshoot a complex reaction mixture.
Caption: Troubleshooting workflow for a complex reaction mixture.
Experimental Protocols
General Procedure for Reductive Amination
This is a general protocol and may require optimization for your specific substrate.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Amine Addition: Add the primary or secondary amine (1.0-1.2 eq) to the solution.
-
Acid Catalyst: Add a catalytic amount of a weak acid, such as acetic acid (0.1 eq), to facilitate imine formation.
-
Stirring: Stir the reaction mixture at room temperature for 1-2 hours.
-
Reducing Agent: Add the reducing agent, such as sodium triacetoxyborohydride (STAB) (1.5 eq), portion-wise to control any potential exotherm.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
- PubChem. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate.
Sources
- 1. 142374-19-4|tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 2. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate | C12H21NO3 | CID 10353694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Characterization of Byproducts in "N-Boc-2-piperidineacetaldehyde" Synthesis
Welcome to the technical support center for the synthesis of N-Boc-2-piperidineacetaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formations encountered during this critical synthesis. Our focus is to provide not just troubleshooting steps, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.
I. Troubleshooting Guide: Common Issues & Byproducts
This section addresses specific problems that may arise during the synthesis of N-Boc-2-piperidineacetaldehyde, which is typically prepared by the oxidation of N-Boc-2-piperidinemethanol. The choice of oxidant is a critical factor influencing the byproduct profile.
Issue 1: Incomplete Oxidation and Presence of Starting Material
Question: My reaction consistently shows the presence of unreacted N-Boc-2-piperidinemethanol in the final product mixture. How can I drive the reaction to completion?
Answer:
The persistence of starting material is a common issue and can stem from several factors related to the chosen oxidation method.
-
Causality:
-
Insufficient Oxidant: The stoichiometry of the oxidant is crucial. For Swern and Dess-Martin periodinane (DMP) oxidations, using a slight excess (1.1-1.5 equivalents) of the oxidizing agent is often necessary to ensure complete conversion.
-
Reagent Degradation: Both Swern reagents (oxalyl chloride, DMSO) and DMP are sensitive to moisture.[1] Degradation of these reagents prior to or during the reaction will lead to reduced efficacy. It is imperative to use fresh reagents and anhydrous solvents.
-
Low Reaction Temperature (Swern Oxidation): The Swern oxidation requires careful temperature control. While the initial activation of DMSO with oxalyl chloride is performed at very low temperatures (-78 °C), allowing the reaction to proceed at a slightly elevated, yet controlled, temperature after the addition of the alcohol can sometimes improve conversion rates. However, temperatures that are too high can lead to side reactions.[2]
-
-
Troubleshooting Steps:
-
Verify Reagent Quality: Use freshly opened or properly stored reagents. Ensure all solvents are anhydrous.
-
Optimize Stoichiometry: Incrementally increase the equivalents of the oxidizing agent (e.g., from 1.1 to 1.3 to 1.5 eq.) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Monitor Reaction Progress: Actively monitor the reaction using an appropriate analytical technique until the starting material spot/peak is no longer observed.[1]
-
Issue 2: Formation of an Over-Oxidized Byproduct (N-Boc-2-piperidinecarboxylic acid)
Question: I am observing a byproduct with a mass corresponding to the carboxylic acid. Why is this happening and how can I prevent it?
Answer:
The formation of N-Boc-2-piperidinecarboxylic acid is indicative of over-oxidation.
-
Causality:
-
Choice of Oxidant: While Swern and DMP oxidations are generally known for their mildness and ability to stop at the aldehyde stage, harsh reaction conditions or the presence of certain contaminants can lead to over-oxidation.[2][3] Chromium-based oxidants (e.g., Jones reagent) are much more prone to this and should be avoided if the aldehyde is the desired product.[3]
-
Work-up Conditions: Certain aqueous work-up procedures, especially if prolonged or at non-neutral pH, can potentially facilitate the oxidation of the aldehyde, particularly if residual oxidizing species are present.
-
-
Troubleshooting Steps:
-
Adhere to Mild Oxidation Protocols: Strictly follow established protocols for Swern or DMP oxidations, which are known for their high chemoselectivity in oxidizing primary alcohols to aldehydes.[4][5]
-
Careful Work-up: Quench the reaction appropriately to neutralize any remaining oxidant. For a Swern oxidation, this typically involves the addition of a quenching agent like saturated aqueous ammonium chloride.[1] For a DMP oxidation, quenching with a sodium thiosulfate solution is common.
-
Avoid Air Oxidation: While generally slow, prolonged exposure of the purified aldehyde to air can lead to gradual oxidation to the carboxylic acid. It is advisable to store the purified product under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 3: Aldol Condensation Byproducts
Question: My analysis shows higher molecular weight impurities. Could these be the result of self-condensation?
Answer:
Yes, aldehydes, including N-Boc-2-piperidineacetaldehyde, are susceptible to self-condensation reactions (aldol condensation), especially in the presence of acidic or basic residues.
-
Causality:
-
Enolizable Aldehyde: N-Boc-2-piperidineacetaldehyde has acidic α-protons, making it prone to enolization and subsequent nucleophilic attack on another molecule of the aldehyde.
-
Catalysis by Acid or Base: Trace amounts of acid or base remaining from the work-up can catalyze this self-condensation, leading to the formation of α,β-unsaturated aldehyde dimers and other related oligomers. The use of triethylamine as a base in the Swern oxidation can sometimes promote epimerization at the alpha-carbon.[6]
-
-
Troubleshooting & Characterization:
-
Neutralize Thoroughly: Ensure the work-up procedure effectively removes all acidic or basic reagents. Washing the organic layer with a dilute solution of a mild acid (like saturated NH₄Cl) followed by a mild base (like saturated NaHCO₃) and finally brine is a standard practice.[1]
-
Maintain Low Temperatures: Perform the reaction and purification at low temperatures to minimize the rate of condensation.
-
Prompt Purification: Purify the crude aldehyde as quickly as possible after the reaction is complete.
-
Characterization: These byproducts can be identified by mass spectrometry (observing masses corresponding to dimers or trimers of the product) and NMR spectroscopy (presence of new olefinic and aldehydic proton signals).
-
II. Frequently Asked Questions (FAQs)
Q1: Which oxidation method, Swern or Dess-Martin, is generally preferred for this synthesis?
A1: Both Swern and Dess-Martin periodinane (DMP) oxidations are excellent choices for converting primary alcohols to aldehydes with high yields and minimal over-oxidation.[2][4] The choice often comes down to practical considerations:
-
Swern Oxidation:
-
Dess-Martin Periodinane (DMP) Oxidation:
For sensitive substrates or small-scale syntheses where convenience and ease of work-up are prioritized, DMP is often favored. For larger-scale reactions where cost is a significant factor, the Swern oxidation may be more practical, provided the necessary safety precautions are taken.
Q2: How can I effectively characterize the common byproducts?
A2: A multi-technique approach is recommended for unambiguous characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Can identify unreacted starting material (characteristic alcohol protons), the desired aldehyde product (a peak around 9.5-9.8 ppm), and aldol condensation byproducts (new vinylic and aldehydic signals). D₂O exchange experiments can confirm the presence of exchangeable protons (NH and OH).[8][9]
-
¹³C NMR: Will show a characteristic aldehyde carbon signal around 200 ppm. The disappearance of the alcohol carbon signal (around 60-65 ppm) indicates the reaction has proceeded.[10]
-
-
Mass Spectrometry (MS): Essential for identifying the molecular weights of byproducts. This is particularly useful for detecting over-oxidation products (M+16) and aldol condensation products (2M, 3M, etc.).
-
High-Performance Liquid Chromatography (HPLC): A powerful tool for assessing the purity of the final product and quantifying the levels of various impurities.[11]
Q3: My purified N-Boc-2-piperidineacetaldehyde seems to be unstable upon storage. Why is this and what are the best storage conditions?
A3: The instability of aldehydes is a well-known phenomenon.
-
Degradation Pathways:
-
Oxidation: As mentioned, aldehydes can oxidize to carboxylic acids upon exposure to air.
-
Aldol Condensation/Polymerization: Over time, even in the absence of strong catalysts, aldehydes can slowly undergo self-condensation.
-
-
Recommended Storage:
-
Temperature: Store at low temperatures (-20 °C is ideal) to slow down degradation processes.
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation.
-
Purity: Ensure the material is as pure as possible, as residual acidic or basic impurities can accelerate degradation.
-
III. Experimental Protocols & Data
Protocol 1: General Procedure for Dess-Martin Periodinane (DMP) Oxidation
-
To a stirred solution of N-Boc-2-piperidinemethanol (1.0 eq.) in anhydrous dichloromethane (DCM, ~0.1 M) at room temperature, add Dess-Martin periodinane (1.2 eq.) in one portion.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (1:1 ratio).
-
Stir vigorously until the solid dissolves and the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Data Presentation: Common Byproducts and Their Mass Spectrometric Signatures
| Compound Name | Structure | Expected Mass [M+H]⁺ |
| N-Boc-2-piperidineacetaldehyde (Product) | C₁₂H₂₁NO₃ | 228.16 |
| N-Boc-2-piperidinemethanol (Starting Material) | C₁₂H₂₃NO₃ | 230.18 |
| N-Boc-2-piperidinecarboxylic acid (Over-oxidation) | C₁₂H₂₁NO₄ | 244.15 |
| Aldol Dimer (Dehydrated) | C₂₄H₃₈N₂O₅ | 435.29 |
Visualization of Key Processes
Reaction Scheme: Oxidation of N-Boc-2-piperidinemethanol
Caption: Oxidation of the starting alcohol to the desired aldehyde.
Byproduct Formation Pathways
Caption: Major pathways for byproduct formation from the target aldehyde.
IV. References
-
Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]
-
Wikipedia. (n.d.). Dess–Martin periodinane. Retrieved from [Link]
-
ResearchGate. (2025). Asymmetric deprotonation of N-Boc-piperidines. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1,2-Benziodoxol-3(1H)-one, 1,1,1-tris(acetyloxy)-1,1-dihydro- (Dess-Martin Periodinane). Retrieved from [Link]
-
Wikipedia. (n.d.). Dess–Martin oxidation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]
-
Obniska, J., et al. (2010). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. International Journal of Pharmaceutical Sciences and Research.
-
CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Swern Oxidation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]
-
ChemTube3D. (n.d.). Swern Oxidation. Retrieved from [Link]
-
Scholars Research Library. (2011). Der Pharma Chemica. Retrieved from [Link]
-
Stead, D., et al. (2010). Asymmetric deprotonation of N-boc piperidine: react IR monitoring and mechanistic aspects. Journal of the American Chemical Society, 132(21), 7260-1.
-
ResearchGate. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]
-
Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine. Retrieved from
-
ResearchGate. (n.d.). Condensation of Carboxylic Acids with Non-Nucleophilic N-Heterocycles and Anilides Using Boc2O. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Swern Oxidation [organic-chemistry.org]
- 3. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 4. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 5. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 6. Swern oxidation - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Analysis of Tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate
For professionals in the fields of medicinal chemistry and drug development, the precise characterization of synthetic intermediates is a cornerstone of robust and reproducible research. Tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate, a key building block in the synthesis of various pharmaceutical agents, presents a valuable case study for the application of modern spectroscopic techniques. This guide provides an in-depth analysis of its characterization, with a primary focus on ¹H NMR spectroscopy, and offers a comparative perspective on other analytical methods.
The Central Role of ¹H NMR in Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the preeminent technique for the structural verification of organic molecules in solution. Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms within a molecule. For a molecule such as this compound, ¹H NMR offers unambiguous confirmation of its key structural features.
Predicted ¹H NMR Spectral Analysis
While a publicly available, assigned spectrum for this specific molecule is not readily accessible, a detailed prediction can be formulated based on established chemical shift principles and extensive data from structurally analogous compounds. The expected ¹H NMR spectrum in deuterated chloroform (CDCl₃) would exhibit the following key signals:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.7 | Triplet (t) or Doublet of Doublets (dd) | 1H | Aldehyde-H | The aldehydic proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group, placing it far downfield.[1] It is expected to show coupling to the adjacent CH₂ group. |
| ~4.1 - 4.3 | Multiplet (m) | 1H | Piperidine-H2 | This proton is alpha to both the nitrogen of the carbamate and the carbon bearing the oxoethyl group, leading to significant deshielding. The presence of rotamers due to the carbamate bond can lead to broad or complex signals. |
| ~3.9 - 4.1 | Multiplet (m) | 1H | Piperidine-H6 (axial) | Protons on the carbon adjacent to the nitrogen are deshielded by the electron-withdrawing carbamate group. |
| ~2.8 - 3.0 | Multiplet (m) | 1H | Piperidine-H6 (equatorial) | |
| ~2.4 - 2.6 | Multiplet (m) | 2H | CH₂ (alpha to C=O) | These protons are alpha to the aldehyde carbonyl group, resulting in a downfield shift.[1] |
| ~1.2 - 1.8 | Multiplet (m) | 6H | Piperidine-H3, H4, H5 | These represent the remaining methylene protons of the piperidine ring, which typically appear as a complex set of overlapping multiplets. |
| 1.47 | Singlet (s) | 9H | tert-butyl | The nine equivalent protons of the tert-butyl group of the Boc protecting group characteristically appear as a sharp, intense singlet in a region with minimal spectral overlap. |
A Comparative Analysis of Spectroscopic Techniques
While ¹H NMR is indispensable, a multi-technique approach provides a more complete and validated structural picture. Here, we compare the utility of ¹H NMR with other common analytical methods for the characterization of this compound.
| Analytical Technique | Strengths for this Molecule | Limitations for this Molecule |
| ¹H NMR Spectroscopy | - Provides detailed structural information, including proton connectivity and stereochemistry. - Unambiguously confirms the presence of the aldehyde and N-Boc groups. | - Can exhibit complex multiplets for the piperidine ring protons, which may be difficult to fully resolve and assign without advanced 2D NMR techniques. - Broadening of signals can occur due to the presence of rotamers. |
| ¹³C NMR Spectroscopy | - Confirms the number of unique carbon environments. - The carbonyl carbon of the aldehyde will have a characteristic downfield shift (~200 ppm).[1] - The carbonyl and quaternary carbons of the Boc group are also readily identifiable. | - Is a less sensitive technique than ¹H NMR, requiring more sample or longer acquisition times. |
| Infrared (IR) Spectroscopy | - Provides rapid confirmation of key functional groups. - A strong C=O stretching vibration for the aldehyde is expected around 1720-1740 cm⁻¹.[1] - The C=O stretch of the carbamate (Boc group) will appear around 1690 cm⁻¹. - A characteristic, albeit weaker, C-H stretch for the aldehyde proton is expected around 2720 cm⁻¹. | - Provides limited information about the overall molecular skeleton and connectivity. - The two carbonyl stretches may overlap, making definitive assignment challenging without comparison to reference spectra. |
| Mass Spectrometry (MS) | - Provides the molecular weight of the compound, confirming its elemental composition. - Fragmentation patterns can offer additional structural clues. | - Does not provide detailed information about the connectivity or stereochemistry of the molecule. - Is a destructive technique. |
Experimental Protocols
Standard ¹H NMR Acquisition Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-32
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.
Synthesis via Swern Oxidation: A Note on Potential Impurities
A common synthetic route to this aldehyde is the Swern oxidation of the corresponding primary alcohol, Tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate. This reaction, while mild and efficient, can introduce specific impurities that are important to identify in the ¹H NMR spectrum.
-
Unreacted Starting Material: The presence of the starting alcohol would be indicated by a characteristic multiplet around 3.6-3.8 ppm for the -CH₂OH protons.
-
Dimethyl Sulfide (DMS): A byproduct of the Swern oxidation, DMS, is volatile but may appear as a singlet around 2.1 ppm if not completely removed during workup and purification.
-
Over-oxidation to the Carboxylic Acid: While less common under Swern conditions, over-oxidation would result in the disappearance of the aldehyde proton signal and the appearance of a broad carboxylic acid proton signal far downfield (>10 ppm).
Visualizing the Analytical Workflow and Molecular Structure
To better illustrate the process of analysis and the key structural features of the molecule, the following diagrams are provided.
Caption: A typical workflow for ¹H NMR analysis.
Caption: Key proton environments for ¹H NMR analysis.
(Note: The image in the second DOT script is a placeholder and would be replaced with the chemical structure of this compound in a final document.)
Conclusion
The structural confirmation of this compound is most effectively achieved through ¹H NMR spectroscopy, which provides a detailed and definitive fingerprint of the molecule. The characteristic signals of the aldehyde proton and the N-Boc group are particularly diagnostic. For comprehensive characterization and quality control, especially in a drug development setting, a combination of ¹H NMR, ¹³C NMR, IR, and mass spectrometry is recommended. This multi-faceted approach ensures the unambiguous identification and purity assessment of this important synthetic intermediate.
References
- LibreTexts. (2023). Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts.
Sources
A Comparative Guide to the 13C NMR Characterization of Tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate
Introduction
In the landscape of modern drug discovery and organic synthesis, unambiguous structural elucidation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for mapping the carbon skeleton of novel organic molecules.[1] This guide focuses on the 13C NMR characterization of tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate, a substituted piperidine derivative of interest in medicinal chemistry.
Given the absence of a publicly available, assigned experimental spectrum for this specific 2-substituted isomer, this guide adopts a predictive and comparative methodology. We will present a high-quality predicted 13C NMR spectrum and contextualize it by comparison with structurally related, experimentally verified analogues. This approach not only provides a robust framework for identifying the target molecule but also outlines a comprehensive workflow for structural verification, from sample preparation to advanced 2D NMR analysis.
Section 1: Theoretical 13C NMR Profile
The first step in characterizing a novel compound, in the absence of reference data, is to generate a reliable theoretical spectrum. Modern NMR prediction algorithms, which leverage vast databases and machine learning or empirical methods like Hierarchically Ordered Spherical description of Environment (HOSE) codes, offer remarkable accuracy.[2][3]
Molecular Structure and Carbon Numbering
For clarity in spectral assignment, the carbon atoms of the target molecule are systematically numbered.
Caption: Structure with numbering for NMR assignment.
Predicted 13C NMR Chemical Shifts
The following table summarizes the predicted 13C NMR chemical shifts for the title compound, calculated using an advanced prediction engine in CDCl3, a common solvent for such molecules.
| Carbon Atom | Carbon Type | Predicted Chemical Shift (ppm) | Rationale & Expected Range |
| C13 | Aldehyde (CHO) | ~202.0 | Aldehyde carbons are highly deshielded and typically resonate well downfield, often >200 ppm. |
| C7 | Carbonyl (Boc) | ~155.0 | The carbamate carbonyl is characteristic and consistently found in the 154-156 ppm range for N-Boc protected amines.[4][5] |
| C8 | Quaternary (Boc) | ~80.5 | The quaternary carbon of the tert-butyl group is consistently observed around 79-81 ppm.[5][6] |
| C1 | CH (Piperidine) | ~56.0 | As the alpha-carbon to the nitrogen and bearing a substituent, it is expected to be downfield compared to other ring CH2 groups. |
| C12 | CH2 | ~48.0 | This methylene is alpha to the aldehyde group, causing a significant downfield shift. |
| C5 | CH2 (Piperidine) | ~40.0 | The alpha-carbon to the nitrogen (C5) is typically in the 40-47 ppm range in N-Boc piperidines, though this can be influenced by the bulky Boc group.[5] |
| C2, C3, C4 | CH2 (Piperidine) | 20.0 - 30.0 | These β and γ carbons of the piperidine ring are the most shielded, appearing in the aliphatic region. Their exact shifts can vary based on ring conformation.[7] |
| C9, C10, C11 | CH3 (Boc) | ~28.4 | The three equivalent methyl carbons of the tert-butyl group give a strong, sharp signal consistently around 28.3-28.7 ppm.[4][5][6] |
Section 2: Comparative Analysis with Analogous Structures
A key component of trustworthy structural validation is comparison with known compounds. By analyzing the experimental data of similar molecules, we can build confidence in our predicted assignments.
Comparison with Experimentally Characterized N-Boc-Piperidines
The chemical shifts for the N-Boc protecting group and the piperidine ring are well-documented. The table below presents experimental data from various substituted N-Boc-piperidine derivatives, providing a reliable reference for our target molecule.
| Compound | Boc C=O (ppm) | Boc qC (ppm) | Boc CH3 (ppm) | Piperidine Ring Carbons (ppm) | Reference |
| tert-Butyl piperidine-1-carboxylate | 154.9 | 79.0 | 28.4 | 44.3, 25.7, 24.5 | [5] |
| tert-Butyl 2-(methyl)piperidine-1-carboxylate | 154.7 | 78.9 | 28.7 | 52.9, 46.4, 33.1, 23.4, 20.7 | [6] |
| tert-Butyl 2-(cyclohexyl)piperidine-1-carboxylate | 154.7 | 79.0 | 28.7 | 55.2, 46.1, 32.8, 30.7, 23.3 | [6] |
Key Insights from Comparison:
-
The chemical shifts for the Boc group carbons (C=O, qC, CH3) are highly conserved across different structures, providing excellent internal markers for verification.
-
The piperidine ring carbons show greater variability depending on the nature and position of substituents, as expected. The predicted shifts for our target molecule fall within plausible ranges established by these known examples.
Section 3: Recommended Experimental & Analytical Workflow
To move from prediction to confirmation, a systematic experimental approach is required. This protocol is designed to be self-validating by incorporating experiments that provide orthogonal data for a comprehensive structural proof.
Step-by-Step Protocol for 13C NMR Spectrum Acquisition
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the purified compound.[8]
-
Dissolve the sample in ~0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup & 1D 13C Acquisition:
-
Use a spectrometer operating at a proton frequency of 400 MHz or higher.
-
Acquire a standard proton-decoupled 1D 13C spectrum. Key parameters include:
-
Pulse Angle: 30-45° to balance signal intensity and relaxation time.
-
Relaxation Delay (d1): 2 seconds. While longer delays are needed for strict quantification, a 2s delay is sufficient for qualitative characterization.[8]
-
Acquisition Time: ~1-2 seconds.
-
Number of Scans: 1024 to 4096, depending on sample concentration, to achieve an adequate signal-to-noise ratio. The low natural abundance (1.1%) of 13C necessitates a higher number of scans compared to 1H NMR.[1]
-
-
-
Data Processing:
-
Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.
-
Perform Fourier transformation, automatic phase correction, and baseline correction.
-
Calibrate the spectrum by setting the TMS signal to 0.00 ppm or the residual CDCl3 solvent peak to 77.16 ppm.[4]
-
Workflow for Unambiguous Spectral Assignment
A standard 1D 13C spectrum only provides chemical shifts. For complete and certain assignment, especially differentiating between the various CH2 signals of the piperidine ring, complementary experiments are essential.
Caption: Recommended workflow for complete NMR characterization.
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment reveals the multiplicity of each carbon. CH and CH3 signals appear as positive peaks, while CH2 signals appear as negative peaks. Quaternary carbons (including C=O) are absent. This is critical for differentiating the five CH2 signals from the single CH signal in the piperidine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment shows correlations between carbons and their directly attached protons (one-bond C-H coupling).[9] It definitively links each carbon signal (except quaternary ones) to a specific proton signal, aiding in the assignment of both 1H and 13C spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is one of the most powerful tools for skeletal elucidation. It reveals correlations between carbons and protons that are two or three bonds apart.[9] Key expected correlations for verifying the structure would include:
-
A correlation from the aldehyde proton (H13) to the C12 carbon.
-
Correlations from the Boc methyl protons (H9/10/11) to the Boc quaternary (C8) and carbonyl (C7) carbons.
-
Correlations from protons on C1 to the substituent carbon C12, confirming the 2-position of the side chain.
-
Conclusion
The structural characterization of this compound by 13C NMR is best approached through a synergistic combination of spectral prediction and a multi-tiered experimental workflow. The predicted chemical shifts, grounded by comparison with known N-Boc-piperidine analogues, provide a strong hypothesis for spectral assignment. Definitive proof of structure, however, relies on a systematic acquisition of 1D 13C, DEPT-135, and 2D HSQC/HMBC spectra. This comprehensive methodology ensures a high degree of confidence in the final structural assignment, a critical requirement for advancing molecules in research and development pipelines.
References
- CASPRE - 13C NMR Predictor. (n.d.). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHToLRDsH8pVowV1JYniBOrvjiADeWT_0-NMEppzPPbqSG6JY6AnuZCsG3iA6D25o-z0AIAeAJfBLj2RwxcfOGU9ksnUYaldnyqk9lk
- Structure elucidation of uniformly 13C labeled small molecule natural products. (n.d.). NIH. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkH-Or-yawOGx4wERLa-I8sjBmegns5QMAVLGSqokwotWuh2DGtPrUj51nFVS_m-CChzT_XQHXPFcRXJb8loz-Ksy965ORPsl9WL0ewmVMSulSF8aY0wG9z2vd1GiciXVsx6LYDtoSTwAB7g==
- Mestrelab. (n.d.). Download NMR Predict. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBIy8fIfJ_EIm5Enl8octUJismICyjk2HcdwtXDUn4ZCYhlE7X7AxHrzc9TyFSzto0C2t9FxpDY-2_79AT3p_TSRSgwEnXcakA0vQjlXsIP3sFjyPdWHUok8Rz4og63KSf6lkuAig4Gg==
- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (n.d.). MDPI. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtc1GvL6DmUchOUSaqDHw4RlpBDlsh5CeYg_WdTf04SzwvbHLVgOPHHXkrFCLY_lEudiUs1s64-cz-ETePX11CPhLDUghE6nR4x0FYyUwRO_n55GeMhfeVQFpfvyDx
- Supporting Information for various tert-butyl carbamates. (n.d.). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFox5H21VvfA_QZNGpCgQZBwjcESLEt86SmZ7Cg37Tn2_IqTKSQvMIp8q9o4KMs-onRe2huPElq9SJ_EPZJixk4iCs-1Tx6e9-YbqTrtwjuOeKXg9RWuKefDbfa9s84bSz-us1VWvtX-L65b8WwG2Yem3orKWboxw==
- nmrshiftdb2 download. (2019). SourceForge.net. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqjAqr5cooBnyWRsbhCfOkBCZc1kjYenm6HKGGcHL68CL-eK5Lwp8zju1g5dV51z_L0SE8wlE-JK0fAB2LmGo1hCLpCadqcsu_2E8VIy3Mpko6R0F_15GR9Y-a1OV_aDGBV6WIjODC
- ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwl71EDvLu1oqdC1koSVFgU8VquqbFBzHeKhdgSR29O0AATDHfjHhLWuB5Cil_ApxHwKiDi5VaJUPlJtJsXLGX3Hudm4r6aeDcGqdtWtwsP4iofEYnEx-hib0nzkAEXcWBKcb66qw0KU3LciGuYVRFmYUbXrmiNBhwSl1k
- Modern open-source tools for simulation of NMR spectra. (2016). Chemistry Stack Exchange. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyd1HNDzcPm55QOnDp4J5MW1DEUP28X-vN7a70nqFlmA3pIkNzygA3wtIOYRweQfy2pnwKM8A-mY_Wk9i7_uO6JT-f48JZNIyrOtKwAq5bE3VeyMVwkpIEHFu-LCZEXAeXlVIv6yYDx3zYAElU377JgKZtb2uQNjbW0KQphkazt5zbE2lVoCuoJGb4I6WDu_yi2SACWsvX7QpwRg005iLq7yK8eg==
- Measuring methods available and examples of their applications 13C NMR. (n.d.). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9uQ5oCJXpMDlZPcoe42eTwx24uBwmWpqMFz5SxqK2JZVI8siGuVUs4PRgKH-0TEym2lfpT97v3-mi601NpUnhoyzE8o8hsj8_67D8EdfQIuB7Kkd-Z9-LgsJMmQ==
- Gonnella, N. C., et al. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters. ACS Publications.
- SUPPLEMENTARY INFORMATION. (n.d.). Macmillan Group - Princeton University. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZTxWsJe1hNmqZUeQxP7jVxTmXt9MvpzJ2TlU5DaTY2sAs3CCcoOY2xAjrjD0vG3FS9Uh5CY4PCLi5XYt85BtuqUf7x85KZvWs-1roSmQTp0Yxtp5MkRxr1_cofOaAbeBV2HdIqPkbCDeUroGYNtKVcO-gUjuZJoUf
- NMR Techniques in Organic Chemistry: a quick guide. (n.d.). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0hZR_JQyCYB2urbkub6kRqHEWLtFoVd5plNUaZC0laeSwRAhyml2ErlyhjrM64vjpnerWGMOKNorOfER2dY7aw0ca36dLSOggek4DC7MlvzSzA5yj4QRaEcCQ9waoSWmTpNIRvTFx1sEPX5bmnmzQBXmffw==
- 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. (1985). Spectrochimica Acta Part A: Molecular Spectroscopy. ResearchGate.
Sources
- 1. nmr.ceitec.cz [nmr.ceitec.cz]
- 2. Download NMR Predict - Mestrelab [mestrelab.com]
- 3. acdlabs.com [acdlabs.com]
- 4. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Senior Application Scientist's Guide to Chiral HPLC Analysis of tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate
Introduction: The Significance of Chiral Purity in Pharmaceutical Intermediates
In the landscape of modern drug discovery and development, the stereochemistry of active pharmaceutical ingredients (APIs) and their synthetic precursors is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Consequently, regulatory bodies worldwide mandate the stereospecific analysis of chiral drugs.[1] tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate is a key chiral building block in the synthesis of various pharmaceutical agents. Its enantiomeric purity directly impacts the stereochemical integrity of the final API.
This comprehensive guide, grounded in established scientific principles and practical laboratory experience, provides a comparative analysis of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantioselective analysis of this compound. We will delve into the rationale behind experimental choices, present detailed protocols, and compare the performance of various chiral stationary phases (CSPs). Furthermore, we will explore alternative analytical techniques, offering a holistic perspective for researchers, scientists, and drug development professionals.
Understanding the Analyte: Structural Considerations for Chiral Method Development
This compound possesses a single stereocenter at the C2 position of the piperidine ring. The presence of a ketone functionality in the side chain and the bulky tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom are key structural features that influence its interaction with chiral stationary phases. The molecule's polarity and potential for hydrogen bonding will dictate the choice of mobile phase and chromatographic mode.
Comparative Analysis of Chiral Stationary Phases (CSPs)
The cornerstone of chiral HPLC is the selection of an appropriate CSP.[2] Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are widely recognized for their broad applicability in separating a diverse range of chiral compounds, including N-protected piperidine derivatives.[3][4]
A systematic screening approach is the most effective strategy for identifying the optimal CSP.[5] Below, we compare the anticipated performance of several industry-standard polysaccharide-based CSPs for the analysis of this compound under normal phase conditions.
Table 1: Comparative Performance of Polysaccharide-Based Chiral Stationary Phases
| Chiral Stationary Phase (CSP) | Selector | Anticipated Resolution (Rs) | Anticipated Selectivity (α) | Key Interaction Mechanisms |
| Chiralpak® IA | Amylose tris(3,5-dimethylphenylcarbamate) | Good to Excellent | > 1.2 | π-π interactions, hydrogen bonding, steric hindrance |
| Chiralpak® IB | Cellulose tris(3,5-dimethylphenylcarbamate) | Moderate to Good | > 1.1 | Similar to IA, but with different spatial arrangement |
| Chiralpak® IC-3 | Cellulose tris(3,5-dichlorophenylcarbamate) | Good to Excellent | > 1.2 | Enhanced π-π interactions due to chloro-substituents |
| Chiralcel® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Moderate to Good | > 1.1 | Coated CSP, may have different solvent compatibility |
Experimental Protocols: A Step-by-Step Guide to Chiral Method Development
The following protocols are designed to provide a robust starting point for the chiral HPLC analysis of this compound.
Protocol 1: Initial Screening of Chiral Stationary Phases
This protocol outlines a systematic approach to screen multiple CSPs to identify the most promising candidate for method optimization.
Caption: Systematic approach to method optimization.
Methodology:
-
Mobile Phase Composition:
-
Alcohol Modifier: Systematically vary the percentage of isopropanol in the mobile phase (e.g., 5%, 10%, 15%, 20%). A lower percentage of alcohol generally increases retention and may improve resolution.
-
Alternative Alcohols: Evaluate other alcohol modifiers such as ethanol, which can offer different selectivity.
-
-
Flow Rate: Adjust the flow rate to balance analysis time and resolution. Higher flow rates reduce run time but may decrease resolution.
-
Temperature: Vary the column temperature (e.g., 15°C, 25°C, 40°C). Temperature can influence the thermodynamics of the chiral recognition process and thus affect selectivity.
-
Method Validation: Once optimal conditions are established, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. [6]
Alternative Analytical Techniques: A Comparative Overview
While chiral HPLC is the gold standard for enantiomeric separations, other techniques may be suitable depending on the specific analytical needs.
Table 2: Comparison of Chiral Analysis Techniques
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Chiral HPLC | Differential partitioning of enantiomers with a CSP. | Broad applicability, high robustness, well-established. | Higher solvent consumption, potential for long run times. | Routine QC, preparative separations. |
| Chiral Supercritical Fluid Chromatography (SFC) | Uses supercritical CO2 as the primary mobile phase. | Faster separations, lower solvent consumption ("greener"), lower backpressure. | Higher initial instrument cost, may not be suitable for all compounds. | High-throughput screening, "green" chemistry initiatives. |
| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers on a chiral capillary column. | Very high resolution for volatile compounds. | Requires analyte to be volatile or derivatized to be volatile. | Analysis of volatile chiral compounds. |
| Chiral Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field with a chiral selector in the buffer. | Extremely high efficiency, low sample and reagent consumption. | Lower sensitivity for concentration-sensitive detectors, lower loading capacity. | Analysis of small sample volumes, orthogonal method development. |
Conclusion: A Strategic Approach to Chiral Analysis
The successful chiral analysis of this compound hinges on a systematic and logical approach to method development. Polysaccharide-based chiral stationary phases, particularly Chiralpak® IA and IC-3, under normal phase conditions, represent a highly promising starting point. Through methodical screening and optimization of the mobile phase, a robust and reliable HPLC method can be developed and validated for routine quality control and research applications. For laboratories seeking higher throughput or a more environmentally friendly approach, chiral SFC presents a compelling alternative. Ultimately, the choice of technique will be guided by the specific requirements of the analysis, available instrumentation, and the stage of drug development.
References
- Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Talanta. (2006). [Link]
- Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC.
- Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities.
- Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. White Rose Research Online. (2022). [Link]
- Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatiz
- A Strategy for Developing HPLC Methods for Chiral Drugs.
- Modular access to chiral bridged piperidine-γ-butyrolactones via catalytic asymmetric allylation/aza-Prins cyclization/lactonization sequences. PubMed Central. (2024). [Link]
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). [Link]
- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PubMed Central. (2021). [Link]
Sources
- 1. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Determining the Enantiomeric Excess of Chiral Piperidine Aldehydes
In the landscape of modern drug discovery and development, the stereochemical identity of a molecule is not a trivial detail—it is a critical determinant of pharmacological activity, efficacy, and safety. Chiral piperidine aldehydes represent a vital class of synthetic intermediates, forming the structural core of numerous therapeutic agents. Consequently, the precise determination of their enantiomeric excess (ee) is an indispensable step in both process development and quality control.
This guide provides an in-depth comparison of the primary analytical techniques for quantifying the enantiomeric purity of chiral piperidine aldehydes. We will delve into the mechanistic underpinnings of each method, present actionable experimental protocols, and offer a comparative analysis to empower researchers, scientists, and drug development professionals in selecting the optimal strategy for their specific analytical challenges.
The Analytical Imperative: Why Enantiomeric Excess Matters
Enantiomers, non-superimposable mirror-image isomers, often exhibit profoundly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or, in some cases, induce undesirable side effects. Therefore, robust and reliable analytical methods are paramount for ensuring the stereochemical integrity of chiral drug candidates and intermediates like piperidine aldehydes.
A Comparative Overview of Key Analytical Techniques
The determination of enantiomeric excess for chiral piperidine aldehydes primarily relies on three powerful analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The choice of method is often dictated by the specific properties of the analyte, available instrumentation, and the desired level of throughput and sensitivity.
| Technique | Principle | Key Advantages | Potential Challenges |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Broad applicability, high precision, and robustness.[1] | Method development can be time-consuming; CSPs can be expensive. |
| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase.[2][3] | High resolution and sensitivity, suitable for volatile compounds. | Potential for on-column racemization at high temperatures; derivatization may be required.[4] |
| NMR Spectroscopy | Conversion of enantiomers into diastereomers with distinguishable NMR signals. | Rapid analysis, provides structural information, no separation required.[5] | Lower sensitivity compared to chromatographic methods; requires chiral derivatizing or solvating agents.[6][7] |
I. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most prevalent and versatile technique for enantiomeric excess determination.[1] The foundational principle involves the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, consequently, their separation.
The "Why": Causality in Method Development
The success of a chiral HPLC separation hinges on the selection of an appropriate CSP. Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralpak® and Chiralcel® series), are widely employed due to their broad applicability for a diverse range of chiral compounds, including piperidine derivatives.[1][8] The separation mechanism involves a combination of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral selector of the CSP.
For piperidine aldehydes, which possess both a hydrogen bond donor/acceptor (the piperidine nitrogen) and a polar aldehyde group, polysaccharide-based CSPs often provide excellent resolving power. The choice between normal-phase and reversed-phase chromatography depends on the overall polarity of the molecule. Normal-phase (e.g., hexane/isopropanol mobile phases) is often a good starting point for many synthetic intermediates.
Experimental Protocol: Chiral HPLC Analysis
-
Column Selection: Begin by screening a selection of polysaccharide-based CSPs, such as Chiralpak® IA, IB, IC, or AD-H columns.
-
Mobile Phase Preparation: Prepare a series of mobile phases, typically consisting of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol). Small amounts of an additive like diethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds) can improve peak shape.
-
Sample Preparation: Dissolve the chiral piperidine aldehyde sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 0.5-1.0 mL/min
-
Column Temperature: 25-40 °C
-
Detection: UV detection at a wavelength where the analyte exhibits strong absorbance (e.g., 220-280 nm).
-
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula:
-
ee (%) = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100
-
Workflow for Chiral HPLC Method Development
Caption: Workflow for chiral HPLC analysis.
II. Chiral Gas Chromatography (GC)
For chiral piperidine aldehydes that are sufficiently volatile and thermally stable, chiral GC offers exceptional resolving power and sensitivity.[3] Similar to chiral HPLC, this technique employs a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative.[2]
The "Why": Causality in Method Development
The choice to use chiral GC is primarily driven by the analyte's volatility. Direct analysis of aldehydes by chiral GC can sometimes be problematic due to potential racemization at the elevated temperatures used in the injector and column.[4] To circumvent this, a common and highly effective strategy is derivatization. The aldehyde can be reduced to the corresponding more stable alcohol, or converted to an acetal, which can then be analyzed by chiral GC.[4] This not only enhances thermal stability but can also improve chromatographic behavior.
Experimental Protocol: Chiral GC Analysis (with Derivatization)
-
Derivatization (Reduction to Alcohol):
-
Dissolve the piperidine aldehyde (e.g., 10 mg) in methanol (1 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) in small portions until the reaction is complete (monitored by TLC).
-
Quench the reaction carefully with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Column Selection: Use a capillary column with a chiral stationary phase, such as a derivatized cyclodextrin column (e.g., β-DEX™ or γ-DEX™).
-
Sample Preparation: Dissolve the derivatized alcohol in a volatile solvent (e.g., hexane or dichloromethane) at an appropriate concentration.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium or Hydrogen
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C) and ramp to a higher temperature (e.g., 220 °C) to ensure elution of the analyte.
-
Detector: Flame Ionization Detector (FID)
-
-
Data Analysis: Calculate the enantiomeric excess from the integrated peak areas of the two diastereomers, as described for HPLC.
Workflow for Chiral GC with Derivatization
Caption: NMR analysis workflow using a chiral derivatizing agent.
Conclusion and Recommendations
The selection of an optimal method for determining the enantiomeric excess of chiral piperidine aldehydes is a multi-faceted decision.
-
Chiral HPLC stands out as the gold standard for its robustness, precision, and broad applicability, making it ideal for routine quality control and release testing in regulated environments.
-
Chiral GC is a powerful alternative, especially when high resolution is required for complex mixtures, provided the analyte is volatile or can be readily derivatized.
-
NMR Spectroscopy offers unparalleled speed for rapid screening and reaction monitoring, where a quick assessment of enantioselectivity is more critical than high-precision quantitation.
Ultimately, the most reliable approach often involves the use of an orthogonal method for validation. For instance, an ee value determined by a rapid NMR screening can be confirmed using a fully validated chiral HPLC method. By understanding the principles, advantages, and limitations of each technique, researchers can confidently select and implement the most appropriate analytical strategy to ensure the stereochemical purity of these critical pharmaceutical building blocks.
References
- A Rapid 1H NMR Assay for Enantiomeric Excess of r-Substituted Aldehydes. (n.d.). American Chemical Society.
- Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. (2003). PubMed.
- Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. (n.d.). Journal of Chemical Education.
- NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. (n.d.). PubMed.
- Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. (2014). PubMed.
- Chiral derivatizing agent. (n.d.). Wikipedia.
- 8.28 Spectroscopic Analysis: NMR and Shift Reagents. (n.d.). ResearchGate.
- 1.4: Chiral Gas Chromatography. (2021). Chemistry LibreTexts.
- The HPLC analytical approach of 3-amino piperidine. (n.d.). Google Patents.
- Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. (n.d.). PubMed Central.
- Chiral derivitizing agent. (n.d.). chemeurope.com.
- Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. (2005). UTAS Research Repository.
- A rapid 1H NMR assay for enantiomeric excess of alpha-substituted aldehydes. (2005). PubMed.
- A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek.
- Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. (n.d.). LCGC International.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. gcms.cz [gcms.cz]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A rapid 1H NMR assay for enantiomeric excess of alpha-substituted aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 8. Item - Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC - University of Tasmania - Figshare [figshare.utas.edu.au]
A Comparative Guide to the Oxidation of tert-Butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate
The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in modern organic synthesis, particularly in the construction of complex molecules and pharmaceutical intermediates. The substrate, tert-Butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate[1], is a valuable building block, incorporating the privileged piperidine scaffold. Its oxidation product, tert-Butyl 2-(2-oxoethyl)piperidine-1-carboxylate[2], is a key synthetic precursor for introducing further complexity through reactions such as Wittig olefination, reductive amination, or aldol condensations.
The primary challenge in this transformation lies in achieving high conversion to the aldehyde while preventing over-oxidation to the corresponding carboxylic acid.[3][4] Furthermore, the presence of the acid-labile tert-butoxycarbonyl (Boc) protecting group necessitates the use of mild, non-acidic reaction conditions. This guide provides a comprehensive comparison of four widely adopted, mild oxidation protocols for this specific transformation: Dess-Martin Periodinane (DMP) oxidation, Swern oxidation, Parikh-Doering oxidation, and a TEMPO-catalyzed system. The discussion focuses on mechanistic rationale, practical execution, and comparative performance to aid researchers in selecting the optimal method for their specific synthetic context.
Dess-Martin Periodinane (DMP) Oxidation: The High-Yielding Benchtop Standard
The Dess-Martin oxidation utilizes a hypervalent iodine(V) reagent, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one, known as Dess-Martin Periodinane (DMP). It has become a favored method due to its exceptionally mild conditions, operational simplicity, and broad functional group tolerance.[5][6]
Mechanism and Rationale
The reaction proceeds at room temperature and neutral pH. The alcohol substrate rapidly undergoes ligand exchange with an acetate group on the iodine center.[5][7] An associated acetate molecule then acts as a base, abstracting the α-hydrogen and facilitating a concerted elimination to yield the aldehyde, an iodinane byproduct, and acetic acid.[5] The reaction is often buffered with pyridine or sodium bicarbonate to neutralize the generated acetic acid, which is crucial for substrates containing acid-sensitive groups like the Boc moiety.[8]
Caption: Mechanism of Dess-Martin Periodinane Oxidation.
Advantages & Disadvantages
-
Advantages: High yields, short reaction times, mild (room temperature, neutral pH), and high chemoselectivity.[5][6] The workup is generally straightforward.[8]
-
Disadvantages: The DMP reagent is relatively expensive and has a high molecular weight, requiring a significant mass of reagent.[9] Furthermore, it is potentially explosive under impact or upon heating, making large-scale reactions a safety concern.[5][9]
Swern Oxidation: The Cryogenic Workhorse
The Swern oxidation is a classic and highly reliable method that utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[10][11] It is renowned for its mildness and ability to avoid over-oxidation.[11]
Mechanism and Rationale
The reaction must be conducted at cryogenic temperatures (typically -78 °C) to control the stability of the reactive intermediates.[12] First, DMSO reacts with oxalyl chloride to form the electrophilic chloro(dimethyl)sulfonium chloride.[10] The alcohol then adds to this species, forming a key alkoxysulfonium salt. The subsequent addition of a hindered base deprotonates the carbon alpha to the oxygen, generating a sulfur ylide which decomposes via a five-membered ring transition state to furnish the aldehyde, dimethyl sulfide, and the protonated base.[10]
Caption: Key stages in the Swern Oxidation mechanism.
Advantages & Disadvantages
-
Advantages: High and consistent yields, excellent functional group tolerance, and a complete absence of over-oxidation. The reagents are inexpensive and readily available.[11]
-
Disadvantages: The primary drawbacks are the requirement for cryogenic temperatures (-78 °C), which can be challenging for large-scale synthesis, and the production of stoichiometric amounts of dimethyl sulfide (DMS), a volatile compound with an extremely unpleasant odor.[10] Careful quenching and workup in a well-ventilated fume hood are essential.
Parikh-Doering Oxidation: The Ambient Temperature DMSO Alternative
The Parikh-Doering oxidation offers a significant operational advantage over the Swern protocol by avoiding cryogenic conditions. This method also uses DMSO as the terminal oxidant but employs a sulfur trioxide-pyridine complex (SO₃·py) as the activator.[13][14]
Mechanism and Rationale
The reaction is typically run at temperatures between 0 °C and room temperature.[14] DMSO is activated by the SO₃·py complex, and the alcohol attacks the activated sulfur species. A base, typically triethylamine, facilitates the formation of a sulfur ylide intermediate, which, similar to the Swern oxidation, collapses through a cyclic transition state to yield the desired aldehyde, dimethyl sulfide, and the protonated base.[14][15] The milder conditions are possible due to the greater stability of the activated DMSO intermediate compared to that in the Swern protocol.
Caption: Simplified mechanism of the Parikh-Doering Oxidation.
Advantages & Disadvantages
-
Advantages: The main advantage is the more convenient reaction temperature (0 °C to RT), eliminating the need for a dry ice/acetone bath.[14] It is operationally simple and generally provides good yields.
-
Disadvantages: Like the Swern oxidation, it produces malodorous dimethyl sulfide. The reaction can sometimes require a large excess of DMSO, the SO₃·py complex, and base to drive the reaction to completion.[14]
TEMPO-Catalyzed Oxidation: The "Green" Chemistry Approach
Oxidations catalyzed by stable nitroxyl radicals like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) represent a greener and more atom-economical approach.[16] These systems use only a catalytic amount of the TEMPO radical along with a stoichiometric, inexpensive terminal oxidant such as sodium hypochlorite (bleach) or diacetoxyiodobenzene (BAIB).[17][18]
Mechanism and Rationale
The catalytic cycle begins with the oxidation of TEMPO to the actual active oxidant, the N-oxoammonium ion.[18] This species then oxidizes the alcohol to the aldehyde, regenerating the hydroxylamine form of TEMPO. The co-oxidant's role is to re-oxidize the hydroxylamine back to the N-oxoammonium ion, thus turning over the catalytic cycle.[19] The reaction conditions can be tuned to be highly selective for primary alcohols.[18]
Caption: The catalytic cycle for TEMPO-mediated oxidation.
Advantages & Disadvantages
-
Advantages: This method is catalytic, often uses inexpensive and environmentally benign co-oxidants, and avoids toxic heavy metals or malodorous byproducts.[16][17] It is highly selective for primary alcohols and can be scaled up effectively.[19]
-
Disadvantages: Reaction conditions, particularly pH, often require careful optimization to achieve high yields and prevent side reactions. The choice of co-oxidant and solvent system can significantly impact the reaction's efficiency.
Comparative Summary and Data
The following table summarizes the key operational parameters and expected outcomes for the oxidation of tert-Butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate. Yields are estimates based on typical literature values for similar primary alcohols.
| Feature | Dess-Martin Periodinane (DMP) | Swern Oxidation | Parikh-Doering Oxidation | TEMPO-Catalyzed Oxidation |
| Primary Reagents | DMP, optional base (e.g., Pyridine) | DMSO, (COCl)₂, Et₃N or DIPEA | DMSO, SO₃·py, Et₃N or DIPEA | TEMPO (cat.), NaOCl (stoich.) |
| Temperature | Room Temperature[8] | -78 °C[12] | 0 °C to Room Temperature[14] | 0 °C to Room Temperature |
| Typical Yield | >90% | >90% | 80-95% | 85-95% (optimized) |
| Key Advantages | Very mild, fast, simple setup, high yield[5] | Highly reliable, no over-oxidation[11] | Avoids cryogenics, operationally simple[14] | Catalytic, "green," cost-effective at scale[16] |
| Key Disadvantages | Reagent is expensive, potentially explosive[9] | Requires -78 °C, produces foul odor[10] | Produces foul odor, may need excess reagents[14] | Requires careful optimization of conditions |
| Boc-Group Stability | Excellent | Excellent | Excellent | Excellent (with pH control) |
Experimental Protocols
The following protocols are representative procedures for the oxidation of 1.0 g of tert-Butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate (MW: 229.32 g/mol , 4.36 mmol).
General Experimental Workflow
Caption: A generalized workflow for alcohol oxidation reactions.
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
-
Dissolve tert-Butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 g, 4.36 mmol, 1.0 equiv) in anhydrous dichloromethane (DCM, 20 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Add sodium bicarbonate (0.73 g, 8.72 mmol, 2.0 equiv).
-
Add Dess-Martin Periodinane (2.22 g, 5.23 mmol, 1.2 equiv) portion-wise at room temperature.
-
Stir the resulting suspension vigorously at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the mixture with diethyl ether (20 mL) and pour it into a saturated aqueous solution of sodium bicarbonate (20 mL) containing sodium thiosulfate (2.2 g).
-
Stir vigorously until the solid dissolves and the layers are clear.
-
Separate the layers, and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the pure aldehyde.
Protocol 2: Swern Oxidation
-
To a flame-dried, three-neck flask under nitrogen, add anhydrous DCM (15 mL) and cool to -78 °C (dry ice/acetone bath).
-
Add oxalyl chloride (0.46 mL, 5.23 mmol, 1.2 equiv) dropwise, followed by the dropwise addition of anhydrous DMSO (0.74 mL, 10.46 mmol, 2.4 equiv). Stir for 15 minutes.[12]
-
Add a solution of the alcohol (1.0 g, 4.36 mmol, 1.0 equiv) in DCM (5 mL) dropwise over 10 minutes. Stir for 30 minutes at -78 °C.
-
Add triethylamine (3.04 mL, 21.8 mmol, 5.0 equiv) dropwise. The mixture may become thick.
-
Stir for an additional 20 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water (15 mL). Separate the layers and extract the aqueous phase with DCM (2 x 15 mL).
-
Combine the organic layers, wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Parikh-Doering Oxidation
-
Dissolve the alcohol (1.0 g, 4.36 mmol, 1.0 equiv) in a mixture of anhydrous DMSO (10 mL) and DCM (10 mL) under a nitrogen atmosphere.
-
Add triethylamine (3.04 mL, 21.8 mmol, 5.0 equiv).
-
Cool the solution to 0 °C in an ice bath.
-
Add sulfur trioxide-pyridine complex (2.08 g, 13.08 mmol, 3.0 equiv) portion-wise, maintaining the internal temperature below 10 °C.[13]
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Quench the reaction by slowly adding water (20 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion and Recommendations
The oxidation of tert-Butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate to its corresponding aldehyde can be achieved efficiently using several mild methods. The choice of reagent should be guided by the specific needs of the synthesis:
-
For small-scale, rapid, and high-yielding synthesis: The Dess-Martin Periodinane oxidation is often the method of choice due to its operational simplicity and excellent performance at room temperature.
-
For a robust, cost-effective, and highly reliable method where cryogenic equipment is available: The Swern oxidation remains a gold standard, guaranteeing high yields with no risk of over-oxidation.
-
For a practical alternative to the Swern oxidation without cryogenic conditions: The Parikh-Doering oxidation provides a valuable compromise, offering good yields at more accessible temperatures.
-
For large-scale synthesis or when prioritizing "green" chemistry principles: A TEMPO-catalyzed system is the most attractive option, though it may require initial optimization of reaction conditions.
Each of these methods demonstrates excellent compatibility with the Boc-protecting group and effectively prevents over-oxidation, providing drug development professionals with a reliable toolkit for accessing the valuable aldehyde intermediate.
References
- Chemistry Steps. (n.d.). Alcohol Oxidation Mechanisms and Practice Problems.
- Chemistry Steps. (n.d.). Oxidation of Alcohols to Aldehydes and Ketones.
- Chemistry LibreTexts. (2024). 17.7: Oxidation of Alcohols.
- Master Organic Chemistry. (2015). Alcohol Oxidation: “Strong” & “Weak” Oxidants.
- Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements.
- Shibuya, M., et al. (2014). Discovery and exploitation of AZADO: the highly active catalyst for alcohol oxidation. PubMed.
- Scribd. (n.d.). Alcohol Oxidation Methods Comparison.
- Wikipedia. (n.d.). Dess–Martin periodinane.
- Chemeurope.com. (n.d.). Dess-Martin periodinane.
- Wikipedia. (n.d.). Dess–Martin oxidation.
- NROChemistry. (n.d.). Parikh-Doering Oxidation.
- ResearchGate. (n.d.). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate.
- Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation.
- Common Organic Chemistry. (n.d.). Dess-Martin Periodinane (DMP).
- Wikipedia. (n.d.). Parikh–Doering oxidation.
- Wikipedia. (n.d.). Swern oxidation.
- MDPI. (2022). Oxidation of Primary Alcohols to Carboxylic Acids: A Guide to Current Common Practice.
- NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism.
- Michigan State University Chemistry. (n.d.). Swern Oxidation Procedure.
- SynArchive. (n.d.). Parikh-Doering Oxidation.
- PubChem. (n.d.). Tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate.
- YouTube. (2022). Parikh-Doering oxidation.
- Organic Chemistry Portal. (n.d.). Swern Oxidation.
- ChemRxiv. (2024). A modified all-in-one DMSO-activating and base releasing reagent for the Parikh-Doering-type benzylic oxidation reaction.
- Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy.
- Wikipedia. (n.d.). TEMPO.
- PubChem. (n.d.). (S)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate.
- DSpace. (1996). Oxidation of Heteroleptic Diarylpalladium Compounds with tert-Butyl Hydroperoxide.
- ResearchGate. (n.d.). The use of TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) for the oxidation of primary and secondary alcohols.
Sources
- 1. Tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate | C12H23NO3 | CID 5103438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Oxidation of Alcohols to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 6. Dess-Martin_periodinane [chemeurope.com]
- 7. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 8. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 9. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 10. Swern oxidation - Wikipedia [en.wikipedia.org]
- 11. Swern Oxidation [organic-chemistry.org]
- 12. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 13. Parikh-Doering Oxidation | NROChemistry [nrochemistry.com]
- 14. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 15. m.youtube.com [m.youtube.com]
- 16. TEMPO [organic-chemistry.org]
- 17. Discovery and exploitation of AZADO: the highly active catalyst for alcohol oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. TEMPO - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate and its 4-Isomer
In the landscape of pharmaceutical and medicinal chemistry, the piperidine scaffold remains a cornerstone for the design of novel therapeutics.[1] Its conformational rigidity and synthetic tractability make it a privileged structure in drug discovery. The introduction of functional groups onto this core allows for the precise tuning of pharmacological activity. Among the vast array of functionalized piperidines, those bearing an aldehyde moiety, such as tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate and its 4-isomer, tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate, serve as critical building blocks for the synthesis of complex molecular architectures.
This guide provides an in-depth comparative analysis of the reactivity of these two positional isomers. While direct, head-to-head quantitative kinetic studies are not extensively documented in peer-reviewed literature, a robust understanding of their differential reactivity can be extrapolated from fundamental principles of organic chemistry, supported by experimental data from analogous systems. This analysis will focus on the steric and electronic factors that govern the accessibility and electrophilicity of the aldehyde functionality, providing researchers with predictive insights for reaction design and optimization.
Structural and Conformational Analysis: The Root of Reactivity Differences
The fundamental difference between the 2- and 4-isomers lies in the position of the 2-oxoethyl side chain on the piperidine ring. This seemingly subtle variation has profound implications for the steric environment around the reactive aldehyde group.
Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate (The 4-Isomer): In the 4-substituted isomer, the 2-oxoethyl group is positioned at the C4 carbon of the piperidine ring. In its preferred chair conformation, this substituent can occupy either an axial or equatorial position. The bulky N-Boc protecting group generally favors an equatorial position to minimize steric strain.[2] This places the C4 substituent in a relatively unhindered environment, allowing for facile access of reagents to the aldehyde carbonyl.
This compound (The 2-Isomer): Conversely, in the 2-substituted isomer, the 2-oxoethyl group is directly adjacent to the nitrogen atom bearing the bulky tert-butoxycarbonyl (Boc) group. The N-Boc group is known to exert significant steric influence on the adjacent C2 and C6 positions.[2] Rotation around the N-C(Boc) bond is restricted, and the bulky tert-butyl group can effectively shield one face of the piperidine ring, particularly the C2 position.[2] This steric congestion around the C2-substituent is a critical factor governing its reactivity.
To visualize this, consider the chair conformation of the N-Boc piperidine ring. The bulky Boc group creates a sterically demanding environment for any substituent at the C2 position, hindering the approach of nucleophiles to the attached aldehyde.
Comparative Reactivity in Key Transformations
The differential steric hindrance between the two isomers directly translates to a difference in their reactivity in common synthetic transformations involving the aldehyde group.
Reductive Amination
Reductive amination is a cornerstone reaction for the introduction of amine functionalities and is widely used in drug discovery.[3] The reaction proceeds via the formation of an intermediate iminium ion, which is subsequently reduced. The rate-determining step is often the initial nucleophilic attack of the amine on the aldehyde carbonyl.
The 4-Isomer: The unhindered nature of the aldehyde in the 4-isomer allows for rapid formation of the iminium ion with a wide range of primary and secondary amines. This generally leads to high reaction yields under mild conditions.
The 2-Isomer: The steric bulk of the adjacent N-Boc group in the 2-isomer significantly impedes the approach of the amine nucleophile.[4] This steric hindrance can lead to slower reaction rates and may necessitate more forcing conditions, such as higher temperatures or the use of more reactive amines. In cases of severe steric clash, the reaction may not proceed to completion, resulting in lower yields.
| Feature | This compound (2-Isomer) | Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate (4-Isomer) |
| Steric Hindrance at Aldehyde | High | Low |
| Predicted Reaction Rate | Slower | Faster |
| Typical Reaction Conditions | May require higher temperatures, longer reaction times, or more reactive amines. | Generally proceeds under mild conditions. |
| Expected Yield | Potentially lower, depending on the nucleophile. | Generally high. |
Wittig Reaction
The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes and ketones.[5] The reaction involves the attack of a phosphorus ylide on the carbonyl carbon.
The 4-Isomer: The accessible aldehyde of the 4-isomer is expected to react readily with a variety of phosphorus ylides, including stabilized and non-stabilized ylides, to afford the corresponding alkenes in good yields.
The 2-Isomer: The sterically encumbered aldehyde in the 2-isomer will likely exhibit lower reactivity towards Wittig reagents. This is especially true for bulkier ylides. To achieve successful olefination, it may be necessary to employ more reactive, less sterically demanding ylides or to utilize modified conditions such as the Horner-Wadsworth-Emmons reaction, which often tolerates more hindered substrates. The yields for the Wittig reaction with the 2-isomer are anticipated to be lower than those for the 4-isomer under identical conditions.[5]
Aldol Condensation
The Aldol condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enolate with a carbonyl compound.[6][7][8]
The 4-Isomer: As the electrophile in an Aldol reaction, the 4-isomer's aldehyde is readily accessible to enolate nucleophiles, leading to efficient formation of the β-hydroxy aldehyde adduct.
The 2-Isomer: The steric hindrance around the aldehyde in the 2-isomer will likely disfavor the approach of bulky enolates. This can lead to a significant decrease in the reaction rate and yield of the Aldol addition product. To drive the reaction to completion, it may be necessary to use less hindered enolates or to employ reaction conditions that favor the thermodynamic product.
Experimental Protocols: A Practical Guide
The following protocols are provided as a general guide and should be optimized for specific substrates and reaction scales.
General Protocol for Reductive Amination
Materials:
-
Tert-butyl 2-(or 4-)-(2-oxoethyl)piperidine-1-carboxylate
-
Amine (primary or secondary)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as catalyst)
Procedure:
-
To a solution of the piperidine aldehyde (1.0 eq) in DCM or DCE, add the amine (1.0-1.2 eq).
-
If necessary, add a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise over 10 minutes.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Note: For the 2-isomer, it may be necessary to increase the reaction temperature to 40-50 °C and extend the reaction time.
General Protocol for Wittig Reaction
Materials:
-
Tert-butyl 2-(or 4-)-(2-oxoethyl)piperidine-1-carboxylate
-
Phosphonium salt
-
Strong base (e.g., n-BuLi, NaHMDS, KHMDS)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
Procedure:
-
To a suspension of the phosphonium salt (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere, add the strong base dropwise.
-
Stir the resulting ylide solution at 0 °C for 30 minutes, then cool to -78 °C.
-
Add a solution of the piperidine aldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Note: For the 2-isomer, using a less sterically demanding phosphonium salt and a more reactive base may be beneficial.
Visualization of Concepts
To better illustrate the principles discussed, the following diagrams are provided.
Caption: Logical flow of reactivity based on steric hindrance.
Caption: Decision workflow for reaction condition selection.
Conclusion
The positional isomerism of the 2-oxoethyl group on the N-Boc-piperidine ring has a profound and predictable impact on the reactivity of the aldehyde functionality. The 4-isomer, with its sterically unencumbered aldehyde, is a versatile and highly reactive building block suitable for a wide range of transformations under standard conditions. In contrast, the 2-isomer presents a significant steric challenge due to the adjacent bulky N-Boc group. This necessitates a more careful selection of reagents and reaction conditions to achieve desired outcomes, often requiring more forcing conditions and potentially leading to lower yields.
Researchers and drug development professionals should consider these intrinsic reactivity differences when designing synthetic routes. For transformations requiring high efficiency and mild conditions, the 4-isomer is the preferred starting material. When the 2-substituted piperidine scaffold is a necessity, a thorough optimization of reaction parameters is crucial to overcome the inherent steric limitations. This guide provides a foundational understanding to aid in these critical decisions, ultimately streamlining the synthesis of complex, biologically active molecules.
References
- Wade, L. G. Organic Chemistry, 9th ed.; Pearson, 2017.
- Vitaku, E.; Smith, D. T.; Njardarson, J. T. Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. J. Med. Chem.2014, 57 (24), 10257–10274. [Link]
- PubChem Compound Summary for CID 10353694, tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate.
- PubChem Compound Summary for CID 11436105, tert-Butyl (2S)-2-(2-oxoethyl)piperidine-1-carboxylate.
- O'Brien, P. Asymmetric Synthesis of 2-Substituted Piperidines. Angew. Chem. Int. Ed.1999, 38, 326-329.
- Baxter, E. W.; Reitz, A. B. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Org. React.2002, 59, 1.
- Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning, 2015.
- O'Hagan, D. The Conformational Analysis of N-Boc Protected Heterocycles. J. Org. Chem.2000, 65(5), 1257-1261.
- Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer, 2007.
- Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press, 2012.
- Palomo, C.; Oiarbide, M.; García, J. M.
- Maryanoff, B. E.; Reitz, A. B. The Wittig Olefination Reaction and Modifications involving Phosphonate Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects. Chem. Rev.1989, 89(4), 863-927.
- Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem.1996, 61(11), 3849-3862.
- Beak, P.; Lee, W. K. Asymmetric Deprotonation of N-Boc-piperidine. J. Org. Chem.1993, 58(5), 1109-1117.
- Coldham, I.; Leonori, D.; O'Brien, P.; Campos, K. R. Diamine-Free Lithiation–Trapping of N-Boc Heterocycles. Org. Lett.2010, 12(7), 1544-1547.
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Regiodivergent enantioselective C–H functionalization of Boc-1,3-oxazinanes and application to the synthesis of β2 and β3-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. delval.edu [delval.edu]
- 6. pharmdguru.com [pharmdguru.com]
- 7. Aldol condensation - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
A Senior Application Scientist's Guide to the Synthesis of N-Boc-2-piperidineacetaldehyde: A Comparative Analysis of Oxidation Routes
Introduction: The Synthetic Value of a Versatile Aldehyde
N-tert-butyloxycarbonyl-2-piperidineacetaldehyde is a pivotal chiral building block in medicinal chemistry and organic synthesis. Its structure, featuring a protected piperidine ring and a reactive aldehyde functional group, makes it an ideal precursor for constructing complex molecular architectures, including potent pharmaceutical agents and natural product analogs. However, the synthesis of this valuable intermediate is not without its challenges. The inherent instability of the aldehyde moiety—prone to epimerization, self-condensation, and over-oxidation—demands a careful and strategic selection of synthetic methodology.
This guide provides an in-depth comparison of the most prevalent and effective synthetic routes to N-Boc-2-piperidineacetaldehyde, focusing on the critical oxidation of its alcohol precursor, N-Boc-2-piperidinemethanol. We will dissect the mechanistic underpinnings, provide field-proven experimental protocols, and offer a critical evaluation of each method's performance, enabling researchers to make informed decisions tailored to their specific laboratory and project needs.
Part 1: Securing the Precursor: Synthesis of N-Boc-2-piperidinemethanol
Before delving into the comparative oxidation strategies, we must first establish a robust and scalable synthesis of the requisite starting material, N-Boc-2-piperidinemethanol. The most direct and efficient method is the protection of commercially available 2-piperidinemethanol using di-tert-butyl dicarbonate (Boc₂O).
Rationale for Boc Protection
The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the piperidine nitrogen. It is exceptionally stable under a wide range of reaction conditions, including the oxidative methods discussed below, yet can be readily removed under mild acidic conditions. The reaction to install the Boc group is typically high-yielding and procedurally simple, making it a cornerstone of modern amine synthesis.[1]
Experimental Protocol: N-Boc Protection of 2-Piperidinemethanol
-
Setup: To a round-bottom flask charged with a magnetic stir bar, add 2-piperidinemethanol (1.0 eq.). Dissolve the starting material in a suitable solvent such as dichloromethane (DCM) or acetonitrile (ACN) to a concentration of approximately 0.2 M.[2][3]
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) to the solution. If using a polar aprotic solvent like DCM, the addition of a non-nucleophilic base like triethylamine (TEA, 1.5 eq.) is recommended to neutralize the acid generated during the reaction.[3][4] In a solvent like acetonitrile, the reaction can often proceed efficiently without an added base.[2]
-
Reaction: Stir the mixture at room temperature (20-25 °C) for 16-20 hours.
-
Monitoring: The reaction progress can be conveniently monitored by Thin-Layer Chromatography (TLC), observing the consumption of the starting material.
-
Workup:
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
If a base like TEA was used, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove salts.[3]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: The resulting crude product, N-Boc-2-piperidinemethanol, is often obtained as a white solid or oil of sufficient purity (typically >95%) for direct use in the subsequent oxidation step.[3] If necessary, further purification can be achieved via silica gel column chromatography. A typical yield for this procedure is in the range of 89-98%.[2]
Part 2: The Critical Oxidation Step: A Comparative Guide
The conversion of the primary alcohol, N-Boc-2-piperidinemethanol, to the target aldehyde is the most critical and challenging step of the synthesis. The choice of oxidant directly impacts yield, purity, scalability, and operational complexity. We will compare two of the most reliable and widely adopted methods—the Swern Oxidation and the Dess-Martin Periodinane (DMP) Oxidation—and discuss a catalytic alternative.
Overall Synthetic Workflow
The general two-step pathway from the commercially available starting material to the target aldehyde is illustrated below.
Caption: General two-step synthesis of the target aldehyde.
Method 1: The Swern Oxidation
The Swern oxidation is a classic, high-yield method for converting primary alcohols to aldehydes under very mild conditions, thus minimizing side reactions.[5][6]
Mechanistic Rationale
The reaction proceeds via the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride at cryogenic temperatures (-78 °C) to form the electrophilic chloro(dimethyl)sulfonium chloride species.[5][7] The alcohol then attacks this species, forming a key alkoxysulfonium salt. The addition of a hindered, non-nucleophilic base, typically triethylamine, facilitates an intramolecular elimination reaction through a five-membered ring transition state to yield the aldehyde, dimethyl sulfide (DMS), and triethylammonium chloride.[7][8] The low temperature is critical to prevent side reactions of the highly reactive intermediates.
Experimental Protocol: Swern Oxidation
-
Activator Formation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve oxalyl chloride (1.5 eq.) in anhydrous DCM (to ~0.5 M). Cool the solution to -78 °C using a dry ice/acetone bath. To this, add a solution of anhydrous DMSO (2.2 eq.) in anhydrous DCM dropwise, ensuring the internal temperature does not rise above -65 °C. Stir for 15 minutes.
-
Alcohol Addition: Add a solution of N-Boc-2-piperidinemethanol (1.0 eq.) in anhydrous DCM dropwise, again maintaining the temperature below -65 °C. Stir for 30-45 minutes at -78 °C.
-
Elimination: Add triethylamine (TEA, 5.0 eq.) dropwise to the reaction mixture. A thick white precipitate will form. Continue stirring at -78 °C for 30 minutes, then allow the reaction to slowly warm to room temperature over 1-2 hours.
-
Workup:
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash sequentially with a saturated aqueous solution of NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure (avoiding excessive heat to prevent product degradation).
-
-
Purification: The crude aldehyde should be purified promptly by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-Boc-2-piperidineacetaldehyde.
Method 2: The Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation is an exceptionally mild and convenient alternative that utilizes a hypervalent iodine(V) reagent, the Dess-Martin periodinane (DMP).[9][10]
Mechanistic Rationale
This reaction involves the ligand exchange between the alcohol and an acetate group on the DMP reagent to form a periodinane intermediate.[11] An intramolecular proton transfer, facilitated by the displaced acetate acting as a base, leads to the reductive elimination of the iodine(III) species (1-hydroxy-1,2-benziodoxol-3(1H)-one) and acetic acid, liberating the desired aldehyde.[10] A key advantage is that the reaction proceeds rapidly at room temperature and under neutral pH conditions.[9][12]
Experimental Protocol: DMP Oxidation
-
Setup: To a round-bottom flask, add N-Boc-2-piperidinemethanol (1.0 eq.) and dissolve it in anhydrous DCM (to ~0.1 M).
-
Reagent Addition: Add Dess-Martin periodinane (1.2-1.5 eq.) to the solution in one portion at room temperature. For acid-sensitive substrates, sodium bicarbonate (NaHCO₃, ~3 eq.) can be added as a buffer.[9]
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-3 hours.
-
Monitoring: Monitor the consumption of the starting alcohol by TLC.
-
Workup:
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the layers are clear. This step reduces the iodine byproduct and facilitates its removal.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product immediately via silica gel column chromatography.
Comparative Summary of Oxidation Methods
The choice between Swern and DMP oxidation often comes down to a trade-off between operational demands, cost, and safety.
| Feature | Swern Oxidation | Dess-Martin Periodinane (DMP) Oxidation |
| Typical Yield | Very Good to Excellent (85-95%) | Very Good to Excellent (85-95%) |
| Reaction Temp. | Cryogenic (-78 °C)[5] | Room Temperature[9] |
| Reaction Time | 2-4 hours | 1-3 hours[13] |
| Key Reagents | Oxalyl Chloride, DMSO, Triethylamine | Dess-Martin Periodinane |
| Safety/Waste | Toxic CO gas byproduct; malodorous dimethyl sulfide waste; corrosive reagents.[5] | DMP is potentially explosive upon impact or heating; stoichiometric iodine byproduct.[10] |
| Cost | Reagents are inexpensive and common. | DMP is a relatively expensive stoichiometric reagent.[10] |
| Ease of Workup | Requires careful quenching and multiple aqueous washes. | Simpler quench; byproduct is often easier to remove.[12] |
Visualizing the Workflow Differences
The practical differences in laboratory execution between the two primary methods are significant.
Caption: Comparison of laboratory workflows for Swern and DMP oxidations.
Alternative Strategy: Catalytic Oxidation
For researchers focused on "green chemistry" principles, catalytic oxidation methods present an attractive alternative. A common system involves using a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) with a stoichiometric co-oxidant like sodium hypochlorite (bleach) or diacetoxyiodobenzene (BAIB).
Rationale and Considerations
This approach avoids the use of toxic or expensive stoichiometric reagents. The TEMPO catalyst is regenerated in a catalytic cycle, making the process more atom-economical. However, these reactions can be more sensitive to the substrate and may require more extensive optimization to achieve high yields and avoid side reactions, such as the formation of N-oxides or over-oxidation to the carboxylic acid.
Conclusion and Recommendations
The synthesis of N-Boc-2-piperidineacetaldehyde is most reliably achieved via a two-step sequence involving the Boc-protection of 2-piperidinemethanol followed by a mild oxidation.
-
For Reliability and Yield: Both Swern and Dess-Martin oxidations are excellent, high-yielding choices.
-
For Operational Simplicity: The Dess-Martin oxidation is superior due to its room-temperature conditions and simpler setup, making it ideal for smaller-scale synthesis and rapid analog generation.[9][12]
-
For Cost-Effectiveness and Scalability: The Swern oxidation is preferable for large-scale syntheses where the cost of the DMP reagent would be prohibitive, despite its more demanding operational requirements (cryogenic temperatures, inert atmosphere).[5]
-
For Green Chemistry: Catalytic oxidation methods are worth exploring, particularly in an industrial setting, but require initial investment in reaction optimization.
Ultimately, the optimal synthetic route will depend on the specific constraints and priorities of the research program, including scale, budget, available equipment, and safety protocols.
References
- Guidechem. (n.d.). What are the synthesis and applications of N-Boc-piperidine-2-methanol?
- ChemicalBook. (2025). N-Boc-piperidine-2-methanol | 157634-00-9.
- ChemicalBook. (n.d.). N-Boc-piperidine-2-methanol synthesis.
- ChemicalBook. (n.d.). N-Boc-piperidine-2-methanol CAS#: 157634-00-9.
- BenchChem. (2025). Technical Support Center: Synthesis of N-Boc-Piperidine Derivatives.
- Merck Millipore. (n.d.). Dess–Martin Periodinane.
- Wikipedia. (2023). Dess–Martin oxidation.
- Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation.
- Wikipedia. (2023). Dess–Martin periodinane.
- Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation.
- Wikipedia. (2023). Swern oxidation.
- ChemBK. (2024). N-BOC-Piperidine-2-aldehyde.
- ChemRxiv. (2021). Regiodivergent α- and β-Functionalization of Saturated N-Heterocycles by Photocatalytic Oxidation.
- Chemistry Steps. (n.d.). Swern Oxidation Mechanism.
- Organic Chemistry Tutor. (n.d.). Swern Oxidation.
- ResearchGate. (2025). Enantiopure N-Boc piperidine-2-ethanol for the synthesis of (+)- and (−)-dumetorine, and (+)- and (−)-epidihydropinidine | Request PDF.
- ChemTube3D. (n.d.). Swern Oxidation.
- White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
- Sigma-Aldrich. (n.d.). N-Boc-4-piperidineacetaldehyde 97 142374-19-4.
- Organic Chemistry Portal. (n.d.). Swern Oxidation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. N-Boc-piperidine-2-methanol | 157634-00-9 [chemicalbook.com]
- 4. N-Boc-piperidine-2-methanol synthesis - chemicalbook [chemicalbook.com]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. Swern Oxidation [organic-chemistry.org]
- 7. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. chemtube3d.com [chemtube3d.com]
- 9. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 10. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 11. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Dess-Martin Oxidation [organic-chemistry.org]
Positional Isomerism in Piperidine Aldehydes: A Guide to Unlocking Differential Biological Activity
A Senior Application Scientist's Perspective on Leveraging 2- vs. 4-Substitution for Targeted Drug Design
The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive molecules.[1] Its saturated, chair-like conformation provides a reliable three-dimensional scaffold for orienting functional groups toward biological targets. However, the seemingly subtle choice of where to place a substituent on this ring can lead to dramatically different pharmacological outcomes. This guide provides an in-depth comparison of the biological activities of 2-substituted versus 4-substituted piperidine aldehydes, offering insights for researchers in drug development.
While direct, head-to-head comparative studies are not abundant, we can synthesize a robust understanding by examining the conformational behavior of substituted piperidines and the reactivity of the aldehyde warhead. This analysis will be framed around the concept of covalent targeting, where the aldehyde group forms a reversible bond with nucleophilic residues like cysteine or lysine on a target protein.[2][3]
The Decisive Role of Substituent Position: A Conformational and Steric Analysis
The piperidine ring is not static; it exists in a dynamic equilibrium between two chair conformations. The position of a substituent dictates its orientation (axial or equatorial) and, consequently, its interaction with a protein binding pocket.
-
4-Substituted Piperidines: Substitution at the 4-position maintains the C2-C6 symmetry of the ring. The substituent's preference for the equatorial position is well-established and analogous to that in cyclohexanes.[4] This placement projects the aldehyde group away from the bulk of the ring, making it sterically accessible. This can be advantageous for interacting with shallow binding pockets or for extending into solvent-exposed regions of a target.
-
2-Substituted Piperidines: Substitution at the 2-position breaks the ring's symmetry and introduces more complex conformational challenges. The proximity of the substituent to the ring nitrogen can lead to steric and electronic interactions that influence the conformational equilibrium. Studies on related 2-substituted heterocycles, such as piperazines, have shown a preference for the axial conformation in certain cases, which can be stabilized by intramolecular hydrogen bonding or other electronic effects.[5] An axial 2-aldehyde would be positioned quite differently than an equatorial 4-aldehyde, potentially allowing it to access deeper, more sterically hindered pockets. Conversely, this proximity can also hinder its approach to the target residue.
The fundamental difference in how these isomers present their reactive aldehyde group to a target protein is the primary driver of their differential biological activity.
Diagram 1: Comparative Binding Modes of Piperidine Aldehyde Isomers
A diagram illustrating the distinct spatial orientations of 2- and 4-substituted piperidine aldehydes and their hypothetical interactions with a protein binding pocket.
Comparative Biological Activity Profile: A Predictive Analysis
Based on the principles of conformational analysis and steric accessibility, we can predict the differences in biological activity between these two isomers. The following table summarizes these expected differences, focusing on covalent inhibition of a hypothetical enzyme.
| Parameter | 2-Substituted Piperidine Aldehyde | 4-Substituted Piperidine Aldehyde | Rationale |
| Receptor Affinity (Ki) | Potentially higher | Potentially lower | The unique conformational constraints of the 2-isomer might allow for a more specific, higher-energy binding pose in a well-defined pocket, leading to greater affinity. |
| Covalent Modification Rate (k_inact) | Slower | Faster | The 4-aldehyde is less sterically hindered, allowing for a more rapid approach and reaction with a target nucleophile, assuming the initial non-covalent binding is productive. |
| Target Selectivity | Higher | Lower | The specific steric and electronic requirements for binding a 2-substituted isomer would likely reduce its promiscuity for off-targets compared to the more accessible 4-isomer. |
| Metabolic Stability | Potentially higher | Potentially lower | The aldehyde in the 2-position may be more sterically shielded from metabolic enzymes (e.g., aldehyde dehydrogenases) compared to the exposed 4-position aldehyde. |
| Cellular Potency (IC50) | Variable | Variable | Cellular potency is a complex function of affinity, reactivity, cell permeability, and metabolic stability. It would need to be determined empirically. |
Experimental Workflows for Validation
To empirically validate the predicted differences, a systematic experimental approach is required. This involves synthesis, in vitro biochemical assays, and cell-based functional assays.
Diagram 2: Experimental Workflow for Comparative Analysis
A flowchart outlining the key experimental stages for a rigorous comparison of 2- and 4-substituted piperidine aldehyde analogs.
Protocol 1: Synthesis via Reductive Amination
A common and versatile method for synthesizing substituted piperidines is reductive amination.[6] This protocol provides a general approach for creating N-substituted derivatives, which are common in drug discovery.
Objective: To synthesize N-benzyl-2-formylpiperidine and N-benzyl-4-formylpiperidine for comparative testing.
Materials:
-
N-benzyl-4-piperidone or N-benzyl-2-formylpiperidine precursor
-
Appropriate amine or aldehyde for the reductive amination partner
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the piperidone (1.0 eq) in DCE, add the desired amine (1.2 eq) followed by a catalytic amount of acetic acid.
-
Stir the reaction mixture at room temperature for 30 minutes to allow for imine/enamine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired substituted piperidine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Causality: STAB is a mild and selective reducing agent ideal for reductive aminations, as it does not readily reduce the starting aldehyde or ketone, thus minimizing side products. The acidic catalyst accelerates the formation of the iminium ion intermediate, which is the species that is reduced.
Protocol 2: Covalent Modification Assay using Mass Spectrometry
Objective: To determine the rate of covalent bond formation between the piperidine aldehydes and a model peptide containing a cysteine residue.
Materials:
-
Synthesized 2- and 4-substituted piperidine aldehydes
-
A model peptide with a single cysteine residue (e.g., Ac-Cys-Ala-Gly-NH₂)
-
Ammonium bicarbonate buffer (50 mM, pH 7.4)
-
LC-MS system (e.g., a Q-TOF or Orbitrap instrument)
Procedure:
-
Prepare a stock solution of the model peptide (100 µM) in the ammonium bicarbonate buffer.
-
Prepare stock solutions of the 2- and 4-substituted piperidine aldehydes (10 mM) in DMSO.
-
In a microcentrifuge tube, combine the peptide solution (to a final concentration of 10 µM) and the test compound (to a final concentration of 100 µM).
-
Incubate the reaction at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and quench it by adding an equal volume of 0.1% formic acid in water.
-
Analyze the quenched samples by LC-MS. Set the mass spectrometer to monitor the mass of the unmodified peptide and the mass of the peptide-inhibitor adduct (Peptide Mass + Inhibitor Mass - H₂O, for Schiff base formation).
-
Quantify the peak areas for the unmodified peptide and the adduct at each time point.
-
Plot the percentage of adduct formation versus time and fit the data to a single exponential equation to determine the observed rate constant (k_obs).
Self-Validation: The assay includes a time-zero point as a negative control. The expected mass shift for the covalent adduct provides a clear and unambiguous confirmation of the reaction. Running the 2- and 4-isomers in parallel under identical conditions ensures a fair comparison of their intrinsic reactivity.
Conclusion
The choice between a 2- and 4-substituted piperidine aldehyde is not trivial; it is a strategic decision that profoundly impacts a compound's interaction with its biological target. The 4-substituted isomer offers steric accessibility, often leading to faster reaction kinetics, while the 2-substituted isomer presents a more complex conformational landscape that can be exploited to achieve higher affinity and selectivity. By understanding these fundamental principles and employing rigorous experimental validation, researchers can rationally design more potent and selective piperidine-based therapeutics.
References
- Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. PubMed.
- Structure–activity relationship of piperidine derivatives with... ResearchGate.
- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Adv. J. Chem. A.
- Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. PubMed.
- Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. PubMed.
- Structure activity relationship of piperidine derivatives. ResearchGate.
- Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society.
- Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC.
- Conformation of piperidine and of derivatives with additional ring hetero atoms. Accounts of Chemical Research.
- Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. NIH.
- Conformational analysis of 2-substituted piperazines. PubMed.
- Discovery and Crystallographic Studies of Nonpeptidic Piperazine Derivatives as Covalent SARS-CoV-2 Main Protease Inhibitors. ResearchGate.
- Reversible Covalent Reactions of Aldehydes and Salicylaldehydes Using a Lysine-Model Substrate. Novartis OAK.
- (PDF) Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. ResearchGate.
- Design of next-generation covalent inhibitors: Targeting residues beyond cysteine. ResearchGate.
- The conformational preferences of fluorinated piperidine derivatives... ResearchGate.
- Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI.
Sources
- 1. ajchem-a.com [ajchem-a.com]
- 2. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reversible Covalent Reactions of Aldehydes and Salicylaldehydes Using a Lysine-Model Substrate. - OAK Open Access Archive [oak.novartis.com]
- 4. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conformational analysis of 2-substituted piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Cost-Effective Synthesis of Tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate
Published: January 9, 2026
Introduction
Tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate, a key building block in the synthesis of various pharmaceutical agents, presents a recurring challenge for process chemists and researchers in drug development. The efficient and cost-effective production of this aldehyde is paramount for the timely progression of numerous therapeutic candidates. This guide provides an in-depth comparative analysis of the most prevalent synthetic methods for the preparation of this valuable intermediate. We will delve into the practical and economic aspects of three widely adopted oxidation protocols: the Swern oxidation, the Dess-Martin periodinane (DMP) oxidation, and the Parikh-Doering oxidation. By examining detailed experimental procedures, reagent costs, reaction yields, and operational considerations, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to select the optimal synthetic route for their specific needs, balancing scalability, cost, and laboratory capabilities.
The Precursor: A Necessary Starting Point
All three methods discussed herein commence with the same commercially available or readily synthesized starting material: Tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate. The core of the synthetic challenge lies in the selective oxidation of the primary alcohol to the corresponding aldehyde without over-oxidation to the carboxylic acid or the formation of other impurities.
Comparative Overview of Synthetic Methods
The choice of an oxidation method is a critical decision in any synthetic campaign, with significant implications for yield, purity, cost, and scalability. Below is a summary of the key attributes of the three methods evaluated in this guide.
| Parameter | Swern Oxidation | Dess-Martin Periodinane (DMP) Oxidation | Parikh-Doering Oxidation |
| Primary Oxidant | Dimethyl sulfoxide (DMSO) | Dess-Martin Periodinane (DMP) | Dimethyl sulfoxide (DMSO) |
| Activating Agent | Oxalyl Chloride | - | Sulfur Trioxide Pyridine Complex |
| Typical Yield | High (often >90%) | High (often >90%) | Good to High (80-95%) |
| Reaction Temperature | Cryogenic (-78 °C) | Room Temperature | 0 °C to Room Temperature |
| Key Advantages | High yield, reliable, cost-effective reagents.[1][2][3] | Mild conditions, simple workup, high chemoselectivity.[4][5] | Milder than Swern, stable activator, good for large scale.[6][7] |
| Key Disadvantages | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide, toxic CO byproduct.[1][2][3] | Reagent is expensive and potentially explosive, not ideal for very large scale.[4][5][8] | Can require excess reagents, potential for exothermic reaction. |
| Scalability | Good, but cryogenic conditions can be a challenge. | Limited by cost and safety concerns of DMP.[5][8] | Generally considered highly scalable.[6] |
Method 1: Swern Oxidation
The Sworn oxidation is a classic and widely used method for the mild oxidation of primary alcohols to aldehydes. It is renowned for its high yields and reliability.[1][2][3]
Reaction Scheme & Mechanism
The Swern oxidation proceeds via the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride to form the electrophilic species, which then reacts with the alcohol. A hindered base, typically triethylamine, is added to facilitate an intramolecular elimination to yield the aldehyde, dimethyl sulfide, and carbon monoxide/dioxide.
Experimental Protocol
Materials:
-
Tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen atmosphere
Procedure:
-
A solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane is cooled to -78 °C under an inert atmosphere.
-
A solution of anhydrous DMSO (2.2 equivalents) in anhydrous dichloromethane is added dropwise, maintaining the temperature at -78 °C. The mixture is stirred for 15 minutes.
-
A solution of Tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 equivalent) in anhydrous dichloromethane is added dropwise, again maintaining the cryogenic temperature. The reaction is stirred for 30 minutes.
-
Triethylamine (5.0 equivalents) is added dropwise, and the reaction mixture is stirred for another 30 minutes at -78 °C before being allowed to warm to room temperature.
-
The reaction is quenched with water, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Cost Analysis (per 10g of product, assuming 92% yield)
| Reagent | Quantity | Approximate Cost (USD) |
| Tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate | 10.87 g | (Starting Material Cost) |
| Oxalyl chloride | 6.3 mL | $5 - $10 |
| Dimethyl sulfoxide (DMSO) | 9.2 mL | $2 - $5 |
| Triethylamine | 32.5 mL | $5 - $10 |
| Dichloromethane (DCM) | 300 mL | $10 - $20 |
| Total Estimated Reagent Cost | $22 - $45 |
Note: Prices are estimates based on bulk chemical supplier data and may vary.
Workflow Diagram
Caption: Workflow for the Swern Oxidation.
Method 2: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin periodinane oxidation is a highly reliable and mild method that offers the significant advantage of proceeding at room temperature.[4][5] Its high chemoselectivity makes it suitable for complex molecules with sensitive functional groups.[4]
Reaction Scheme & Mechanism
This oxidation utilizes a hypervalent iodine compound, Dess-Martin periodinane, which directly oxidizes the alcohol to the aldehyde. The reaction is typically performed in a chlorinated solvent and is known for its relatively simple workup.
Experimental Protocol
Materials:
-
Tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
Procedure:
-
To a solution of Tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 equivalent) in dichloromethane at room temperature is added Dess-Martin periodinane (1.2 equivalents) in one portion.
-
The reaction mixture is stirred at room temperature and monitored by TLC until the starting material is consumed (typically 1-3 hours).
-
The reaction mixture is then diluted with dichloromethane and quenched by the addition of a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.
-
The mixture is stirred vigorously until the layers become clear.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Cost Analysis (per 10g of product, assuming 90% yield)
| Reagent | Quantity | Approximate Cost (USD) |
| Tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate | 11.11 g | (Starting Material Cost) |
| Dess-Martin Periodinane (DMP) | 22.2 g | $100 - $200 |
| Dichloromethane (DCM) | 250 mL | $8 - $15 |
| Total Estimated Reagent Cost | $108 - $215 |
Note: Prices are estimates based on bulk chemical supplier data and may vary.
Workflow Diagram
Caption: Workflow for the Dess-Martin Periodinane Oxidation.
Method 3: Parikh-Doering Oxidation
The Parikh-Doering oxidation is another DMSO-based method that offers a milder alternative to the Swern oxidation, as it can be conducted at or above 0 °C.[7][9] The use of the stable and easy-to-handle sulfur trioxide pyridine complex as the activating agent is a key advantage, particularly for larger-scale synthesis.[7]
Reaction Scheme & Mechanism
Similar to the Swern oxidation, the Parikh-Doering oxidation involves the activation of DMSO, in this case by the sulfur trioxide pyridine complex. The resulting electrophilic sulfur species reacts with the alcohol, and subsequent elimination, facilitated by a base like triethylamine, yields the desired aldehyde.
Experimental Protocol
Materials:
-
Tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate
-
Sulfur trioxide pyridine complex
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen atmosphere
Procedure:
-
To a solution of Tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 equivalent) and triethylamine (3.0 equivalents) in a mixture of anhydrous dichloromethane and anhydrous DMSO is added sulfur trioxide pyridine complex (1.5 equivalents) portion-wise at 0 °C under an inert atmosphere.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred until the reaction is complete as monitored by TLC.
-
The reaction is quenched with water, and the mixture is extracted with dichloromethane.
-
The combined organic layers are washed with saturated aqueous copper sulfate solution (to remove pyridine), water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Cost Analysis (per 10g of product, assuming 85% yield)
| Reagent | Quantity | Approximate Cost (USD) |
| Tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate | 11.76 g | (Starting Material Cost) |
| Sulfur trioxide pyridine complex | 11.1 g | $20 - $40 |
| Dimethyl sulfoxide (DMSO) | 15 mL | $3 - $7 |
| Triethylamine | 17.5 mL | $3 - $6 |
| Dichloromethane (DCM) | 200 mL | $7 - $12 |
| Total Estimated Reagent Cost | $33 - $65 |
Note: Prices are estimates based on bulk chemical supplier data and may vary.
Workflow Diagram
Caption: Workflow for the Parikh-Doering Oxidation.
Conclusion and Recommendations
The selection of the optimal synthetic route for this compound is a nuanced decision that depends on the specific priorities of the research or development program.
-
For small-scale laboratory synthesis where cost is a primary concern and the necessary equipment is available, the Swern oxidation remains an excellent choice due to its high yields and the low cost of its reagents. [1][2][3] However, the requirement for cryogenic temperatures and the handling of malodorous and toxic byproducts are significant drawbacks.[1][2][3]
-
For syntheses requiring extremely mild conditions and a straightforward workup, particularly with sensitive substrates, the Dess-Martin periodinane oxidation is a superior option. [4][5] Its ability to be performed at room temperature is a major operational advantage. The high cost and potential explosive nature of the reagent, however, make it less suitable for large-scale industrial production.[4][5][8]
-
For large-scale and process chemistry applications, the Parikh-Doering oxidation presents a compelling balance of cost-effectiveness, scalability, and milder reaction conditions compared to the Swern oxidation. [6][7] The use of a stable, solid activating agent simplifies handling, and the reaction can often be run at more accessible temperatures. While it may sometimes require a larger excess of reagents, its overall profile makes it a strong candidate for industrial applications.
Ultimately, the insights and data presented in this guide should serve as a valuable resource for making an informed decision, enabling the efficient and economical production of this critical pharmaceutical intermediate.
References
- Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156. [Link]
- Wikipedia. (2023). Dess–Martin periodinane. In Wikipedia. [Link]
- Omura, K., & Swern, D. (1978). Oxidation of alcohols by “activated” dimethyl sulfoxide. A preparative, steric, and mechanistic study. Tetrahedron, 34(11), 1651–1660.
- Parikh, J. R., & Doering, W. von E. (1967). Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide. Journal of the American Chemical Society, 89(21), 5505–5507. [Link]
- Testbook. (n.d.). Swern Oxidation: Learn Definition, Mechanism, Reaction & Uses. [Link]
- Chemistry Hall. (2021, March 31).
- Chem-Station Int. Ed. (2014, March 12).
- Scribd. (2024, November 18).
- Chemistry Stack Exchange. (2017, January 5).
- Reddit. (2022, July 2). Dess Martin periodinane. r/OrganicChemistry. [Link]
- Grokipedia. (n.d.).
- NROChemistry. (n.d.).
- Wikipedia. (2023).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. testbook.com [testbook.com]
- 3. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 4. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 5. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 6. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 7. grokipedia.com [grokipedia.com]
- 8. reddit.com [reddit.com]
- 9. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
A Comparative Guide to Green Chemistry Approaches for Piperidine Aldehyde Synthesis
The piperidine scaffold is a cornerstone in modern medicinal chemistry, gracing the structures of numerous pharmaceuticals. Among its many derivatives, piperidine aldehydes, such as N-Boc-piperidine-4-carboxaldehyde, are particularly valuable as versatile building blocks for the synthesis of complex drug candidates, including Pim-1 kinase inhibitors and selective GPR119 agonists for type II diabetes.[1] The synthesis of these crucial intermediates, however, has traditionally relied on methods that are often at odds with the principles of green chemistry. This guide provides a comparative overview of emerging green chemistry approaches—organocatalysis, flow electrochemistry, and biocatalysis—that offer more sustainable and efficient pathways to piperidine aldehydes. We will delve into the mechanistic underpinnings of each approach, present comparative data from related syntheses, and provide detailed, forward-looking experimental protocols.
The Shift Towards Greener Synthesis of Piperidine Aldehydes
The imperative to develop more environmentally benign and sustainable synthetic methods has catalyzed a paradigm shift in organic chemistry. For the synthesis of piperidine aldehydes, this means moving away from stoichiometric reagents, hazardous solvents, and energy-intensive processes. The ideal green synthesis of a piperidine aldehyde would be characterized by high atom economy, the use of non-toxic and renewable starting materials, catalytic reaction conditions, and minimal waste generation. This guide will explore three cutting-edge methodologies that are poised to meet these criteria.
Comparative Analysis of Green Synthetic Strategies
Here, we compare three promising green approaches for the synthesis of piperidine aldehydes. While direct comparative data for the synthesis of the same piperidine aldehyde is still emerging, we can extrapolate from the synthesis of related piperidine derivatives to assess the potential of each method.
| Feature | Organocatalysis | Flow Electrochemistry | Biocatalysis |
| Catalyst | Chiral organic molecules (e.g., prolinol derivatives) | Electrons (reagent), metal electrodes | Enzymes (e.g., lipases, oxidoreductases) |
| Toxicity | Generally low toxicity | Low, avoids toxic redox reagents | Biodegradable, non-toxic |
| Solvents | Organic solvents, potential for green solvents | Typically polar aprotic solvents | Aqueous media, mild conditions |
| Energy Input | Often ambient temperature | Electrical energy | Typically ambient temperature and pressure |
| Stereoselectivity | High enantioselectivity achievable | Achievable with chiral auxiliaries or catalysts | Excellent enantio- and regioselectivity |
| Scalability | Can be challenging for some catalysts | Highly scalable with flow reactors | Can be limited by enzyme availability and stability |
| Key Advantages | Metal-free, high enantioselectivity | High efficiency, safety, and scalability | Unparalleled selectivity, mild conditions |
In-Depth Look at Promising Green Methodologies
Organocatalysis: The Metal-Free Path to Chiral Piperidine Aldehydes
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a green alternative to often-toxic heavy metal catalysts. For the synthesis of piperidine aldehydes, organocatalytic domino reactions, also known as cascade reactions, are particularly promising. These reactions allow for the construction of complex molecular architectures in a single step from simple starting materials, thereby minimizing waste and improving efficiency.
A plausible organocatalytic approach to a chiral piperidine aldehyde could involve a domino Michael addition/aminalization process catalyzed by a chiral prolinol derivative.[2][3] This strategy could enable the formation of multiple stereocenters with high enantioselectivity in a single transformation.
Proposed Organocatalytic Synthesis of a Chiral Piperidine Aldehyde
Caption: Proposed organocatalytic domino reaction for chiral piperidine aldehyde synthesis.
Experimental Protocol: Organocatalytic Synthesis of a Polysubstituted Piperidine (Adapted for Aldehyde Synthesis)
-
Rationale: This protocol is adapted from a published procedure for the synthesis of polysubstituted piperidines.[3] The choice of a chiral prolinol-derived catalyst is based on its proven ability to induce high enantioselectivity in similar transformations. The domino nature of the reaction enhances its green credentials by minimizing intermediate workups.
-
Step-by-Step Methodology:
-
To a stirred solution of the starting aldehyde (1.0 equiv) and the nitroolefin (1.1 equiv) in an appropriate solvent (e.g., toluene, 0.5 M) at room temperature, add the chiral organocatalyst (0.1 equiv).
-
Add the amine component (1.2 equiv) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired chiral piperidine aldehyde.
-
Flow Electrochemistry: A Scalable and Sustainable Approach
Electrosynthesis utilizes electrons as a "traceless" reagent, thereby avoiding the use of stoichiometric oxidizing or reducing agents and significantly improving the atom economy of a reaction. When coupled with flow chemistry, electrosynthesis offers enhanced safety, precise control over reaction parameters, and straightforward scalability.[4][5]
A potential electrochemical route to a piperidine aldehyde could involve the anodic oxidation of an N-protected piperidine precursor in a continuous flow reactor to generate a key intermediate, which can then be converted to the aldehyde.[4] This approach avoids the use of hazardous chemical oxidants and allows for the on-demand production of the target molecule.
Workflow for Flow Electrochemical Synthesis of a Piperidine Aldehyde Precursor
Caption: Continuous flow electrochemical synthesis of a piperidine aldehyde precursor.
Experimental Protocol: Flow Electrochemical Synthesis of a 2-Substituted Piperidine (Adapted for Aldehyde Synthesis)
-
Rationale: This protocol is based on a published method for the anodic methoxylation of N-formylpiperidine in a flow cell.[4] The use of a flow reactor enhances safety and allows for easy scaling of the reaction. The methoxylated product is a versatile intermediate for the introduction of various functional groups, including a protected aldehyde.
-
Step-by-Step Methodology:
-
Prepare a solution of N-formylpiperidine (0.2 M) and a supporting electrolyte (e.g., Et4NBF4, 0.05 M) in methanol.
-
Pump the solution through an undivided electrochemical flow cell equipped with a suitable anode (e.g., carbon-filled polyvinylidene fluoride) and cathode (e.g., platinum) at a constant flow rate (e.g., 8 mL/min).
-
Apply a constant current (e.g., 6 A) to the cell.
-
Collect the solution exiting the flow cell.
-
Concentrate the product solution under reduced pressure to obtain the crude methoxylated piperidine.
-
This intermediate can then be converted to the corresponding piperidine aldehyde via established chemical transformations.
-
Biocatalysis: Harnessing Nature's Catalysts for Unprecedented Selectivity
Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry. Enzymes operate under mild conditions (aqueous media, ambient temperature, and pressure), are biodegradable, and exhibit remarkable enantio- and regioselectivity.
A groundbreaking approach for the synthesis of complex piperidines combines biocatalytic C-H oxidation with radical cross-coupling.[6] An enzyme, such as an engineered proline-4-hydroxylase, can selectively introduce a hydroxyl group onto the piperidine ring. This hydroxylated intermediate can then be further functionalized. While not directly yielding an aldehyde, this method provides a highly selective and green route to a functionalized piperidine that could be a precursor to an aldehyde.
Biocatalytic Approach to a Functionalized Piperidine Precursor
Caption: Two-step biocatalytic/electrochemical synthesis of a functionalized piperidine.
Experimental Protocol: Biocatalytic Hydroxylation of a Piperidine Derivative (Conceptual)
-
Rationale: This conceptual protocol is based on the innovative work combining biocatalysis and electrocatalysis.[6] The enzymatic C-H oxidation offers unparalleled selectivity, a key feature of green chemistry. This method provides access to chiral, functionalized piperidines that are challenging to synthesize using traditional methods.
-
Step-by-Step Methodology:
-
In a buffered aqueous solution, combine the piperidine carboxylate substrate with the engineered hydroxylase enzyme.
-
Provide necessary co-factors and oxygen for the enzymatic reaction.
-
Incubate the reaction mixture at an optimal temperature (e.g., 30 °C) with gentle agitation until the substrate is consumed (monitored by LC-MS).
-
Extract the hydroxylated piperidine product from the aqueous phase using an organic solvent.
-
Purify the product by chromatography.
-
The resulting hydroxylated piperidine can then be subjected to further chemical transformations to yield the desired piperidine aldehyde.
-
Future Outlook and Conclusions
The synthesis of piperidine aldehydes is poised for a green revolution. While direct, comparative studies of green methods for their synthesis are still in their infancy, the progress made in the synthesis of related piperidine derivatives offers a clear roadmap for future research.
-
Organocatalysis presents a powerful, metal-free strategy for accessing chiral piperidine aldehydes, with the potential for high enantioselectivity.
-
Flow electrochemistry offers a scalable, safe, and efficient alternative to traditional redox reactions, making it highly attractive for industrial applications.
-
Biocatalysis , particularly when combined with other modern synthetic methods, provides access to functionalized piperidines with unparalleled selectivity under exceptionally mild and green conditions.
For researchers and drug development professionals, the choice of synthetic route will depend on the specific requirements of the target molecule, including the need for stereocontrol, scalability, and cost-effectiveness. The green approaches outlined in this guide represent the future of piperidine aldehyde synthesis—a future that is not only more efficient and innovative but also more sustainable.
References
- Wang, Y., Zhu, S., & Ma, D. (2011). Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans. Organic Letters, 13(15), 4012–4015. [Link]
- Wang, Y., et al. (2011). Organocatalytic approach to polysubstituted piperidines and tetrahydropyrans. PubMed. [Link]
- Al-Hadedi, A. A. M., et al. (2021). A flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines. Organic & Biomolecular Chemistry, 19(3), 569-574. [Link]
- Hayashi, Y. (2016). Efficient Organocatalytic Construction of C4-Alkyl Substituted Piperidines and Their Application to the Synthesis of (+)-α-Skytanthine. Semantic Scholar. [Link]
- Al-Hadedi, A. A. M., et al. (2021). A flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines. Spiral. [Link]
- Hsieh, S.-Y., & Bode, J. W. (2016). Silicon Amine Reagents for the Photocatalytic Synthesis of Piperazines from Aldehydes and Ketones. Research Collection. [Link]
- Deiana, L., et al. (2011). Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues. Organic Letters, 13(15), 4012–4015. [Link]
- Various Authors. (2014). Piperidine as an organocatalyst.
- Kawamata, Y., et al. (2024). Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling. ChemistryViews. [Link]
- Organic Chemistry Portal. (n.d.). Piperidine synthesis. [Link]
- Rossi, S. (2017). Flow chemistry applied to the preparation of small molecules potentially useful as therapeutic agents. AIR Unimi. [Link]
- Paniagua, M. C., et al. (2022). Deep Eutectic Solvents as Catalysts in the Synthesis of Active Pharmaceutical Ingredients and Precursors. MDPI. [Link]
- Ryan, J. J., & DiRocco, D. A. (2021).
- La-Venia, A., et al. (2024). Automated One-pot Library Synthesis with Aldehydes as Radical Precursors. ChemRxiv. [Link]
- Benrashid, A. (2024). Deep Eutectic Solvents (DESs) Based on Choline Chloride as a Green Solvent and Catalyst in the Synthesis of Organic Compounds. Organic Chemistry Research, 10(1), 1-6. [Link]
- Banday, M. R. (2012). Piperidine Promoted Regioselective Synthesis of α, β-unsaturated Aldehydes.
- Gaponova, I., & Ryabukhin, S. (2021).
- SUTO, M. (n.d.). Optimizing Synthesis with 1-Boc-piperidine-4-carboxaldehyde: A Chemical Guide. sutochemicals. [Link]
- Hossain, M. A., & Varam, S. (2022). Green Peptide Synthesis Using Environmentally Sustainable Deep Eutectic Solvents. ACS Spring 2022. [Link]
- Paniagua, M. C., et al. (2022). Deep Eutectic Solvents as Catalysts in the Synthesis of Active Pharmaceutical Ingredients and Precursors.
- Koy, S., et al. (2012). Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles as a magnetic catalyst for Knoevenagel reaction.
- National Center for Biotechnology Information. (n.d.). 4-Piperidinecarboxaldehyde. PubChem. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Organocatalytic approach to polysubstituted piperidines and tetrahydropyrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 6. Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling - ChemistryViews [chemistryviews.org]
Navigating the Labyrinth of Amine Protection: A Comparative Guide for 2-(2-Oxoethyl)piperidine
In the intricate landscape of multi-step organic synthesis, particularly in the development of pharmaceutical agents and complex natural products, the judicious selection of protecting groups is a critical determinant of success. For researchers working with the versatile synthetic intermediate, 2-(2-oxoethyl)piperidine, the task of shielding its secondary amine is fraught with challenges. The inherent nucleophilicity of the piperidine nitrogen must be temporarily masked to prevent undesired side reactions, while the adjacent and sensitive aldehyde functionality demands a delicate touch. The ubiquitous tert-butoxycarbonyl (Boc) group has long been a workhorse in this domain, yet its acidic cleavage can be incompatible with certain substrates or downstream synthetic strategies. This guide provides an in-depth, objective comparison of viable alternative protecting groups to Boc for 2-(2-oxoethyl)piperidine, supported by experimental data and detailed protocols to empower researchers in making informed strategic decisions.
The Challenge: Balancing Amine Reactivity and Aldehyde Stability
The core challenge in protecting 2-(2-oxoethyl)piperidine lies in the dual reactivity of the molecule. The secondary amine is a potent nucleophile, while the enolizable aldehyde is susceptible to a range of reactions, including oxidation, reduction, and base-catalyzed aldol additions. An ideal protecting group strategy must therefore exhibit a high degree of orthogonality, allowing for the selective deprotection of the amine without compromising the integrity of the aldehyde.
A Comparative Analysis of Alternative Protecting Groups
Beyond the well-trodden path of Boc protection, several other carbamate-based protecting groups offer unique advantages in terms of their stability and cleavage conditions. This section provides a comparative overview of the most promising alternatives: Carboxybenzyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), Allyloxycarbonyl (Alloc), and 2-(Trimethylsilyl)ethoxycarbonyl (Teoc).
Key Performance Metrics at a Glance
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Orthogonality & Key Considerations |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong Acid (e.g., TFA, HCl)[1] | Pros: Stable to base and hydrogenolysis. Cons: Acidic cleavage may not be suitable for acid-sensitive substrates. |
| Carboxybenzyl | Cbz (or Z) | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (e.g., H₂/Pd/C)[2] | Pros: Orthogonal to acid- and base-labile groups.[3] Cons: Potential for concomitant reduction of the aldehyde. |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., 20% Piperidine in DMF)[4][5][6] | Pros: Mild, base-labile removal. Cons: Basic conditions can promote aldol reactions or other side reactions of the enolizable aldehyde. |
| Allyloxycarbonyl | Alloc | Allyl chloroformate (Alloc-Cl) | Pd(0) Catalysis (e.g., Pd(PPh₃)₄, PhSiH₃)[7] | Pros: Very mild and orthogonal deprotection.[7] Cons: Requires a palladium catalyst, which may need to be carefully removed. |
| 2-(Trimethylsilyl)ethoxycarbonyl | Teoc | Teoc-OSu | Fluoride Ion (e.g., TBAF)[8] | Pros: Highly orthogonal to acidic, basic, and hydrogenolytic conditions.[8] Cons: TBAF can be basic and may affect the aldehyde.[9][10] |
In-Depth Analysis and Mechanistic Considerations
The Carboxybenzyl (Cbz) Group: A Classic Choice with a Caveat
The Cbz group, a stalwart in peptide synthesis, offers excellent stability to both acidic and basic conditions, making it an attractive orthogonal partner to many other protecting groups.[3] Its removal via catalytic hydrogenolysis is typically clean, yielding the free amine, toluene, and carbon dioxide as byproducts.[2]
However, the key concern for its application to 2-(2-oxoethyl)piperidine is the potential for the simultaneous reduction of the aldehyde to an alcohol. While some studies have demonstrated the chemoselective hydrogenolysis of Cbz groups in the presence of aldehydes, this selectivity is not always guaranteed and can be highly dependent on the catalyst, solvent, and substrate.[11] Careful optimization and rigorous reaction monitoring are therefore essential.
Protection Workflow: Cbz Group
Caption: General workflow for the protection and deprotection of 2-(2-oxoethyl)piperidine with the Cbz group.
The 9-Fluorenylmethyloxycarbonyl (Fmoc) Group: Mild Deprotection vs. Aldehyde Reactivity
The Fmoc group is renowned for its lability under mild basic conditions, typically a solution of piperidine in DMF.[4][5][6] This offers a distinct advantage over the harsh acidic conditions required for Boc removal. The deprotection mechanism proceeds via a β-elimination pathway.
The primary drawback of employing the Fmoc group for 2-(2-oxoethyl)piperidine lies in the basic nature of the deprotection cocktail. The presence of piperidine can readily catalyze aldol condensation reactions of the enolizable aldehyde, leading to undesired side products and a reduction in the yield of the desired deprotected amine. While alternative, less nucleophilic bases have been explored for Fmoc removal, the risk of base-mediated side reactions with the aldehyde remains a significant concern.
The Allyloxycarbonyl (Alloc) Group: A Highly Orthogonal and Mild Alternative
The Alloc group has emerged as a powerful tool for orthogonal protection strategies. It is stable to both the acidic and basic conditions used to cleave Boc and Fmoc groups, respectively. Deprotection is achieved under very mild, neutral conditions using a palladium(0) catalyst, often in the presence of a scavenger such as phenylsilane or morpholine to trap the released allyl group.[7]
Crucially, Pd(0)-catalyzed deprotection is generally compatible with aldehyde functionalities. The reaction proceeds via a π-allyl palladium complex, a mechanism that does not typically interfere with the carbonyl group.[3] This makes the Alloc group a highly promising candidate for the protection of 2-(2-oxoethyl)piperidine, offering a robust and chemoselective deprotection pathway.
Deprotection Workflow: Alloc Group
Caption: Deprotection of N-Alloc-2-(2-oxoethyl)piperidine using palladium catalysis.
The 2-(Trimethylsilyl)ethoxycarbonyl (Teoc) Group: Robustness and Fluoride-Mediated Cleavage
The Teoc group offers exceptional stability across a wide range of reaction conditions, including those that cleave Boc, Fmoc, and Cbz groups.[8] Its removal is orchestrated by a fluoride ion source, such as tetrabutylammonium fluoride (TBAF), which triggers a β-elimination cascade.[8]
The compatibility of TBAF with aldehydes is a point of consideration. While TBAF is primarily a fluoride source, commercial solutions are often hydrated and can exhibit basicity, potentially leading to aldol-type side reactions. However, several reports demonstrate the successful use of TBAF for desilylation in the presence of aldehydes, suggesting that with careful control of reaction conditions (e.g., temperature, reaction time), chemoselective deprotection is achievable.[9][10][12][13]
Experimental Protocols
General Procedure for N-Alloc Protection of 2-(2-Oxoethyl)piperidine
-
Dissolution: Dissolve 2-(2-oxoethyl)piperidine (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a non-nucleophilic base such as triethylamine (1.2 equiv) or diisopropylethylamine (DIPEA) (1.2 equiv) to the solution and cool to 0 °C.
-
Reagent Addition: Slowly add allyl chloroformate (Alloc-Cl) (1.1 equiv) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the N-Alloc protected piperidine.
General Procedure for N-Alloc Deprotection
-
Inert Atmosphere: In a flask equipped with a magnetic stir bar, dissolve the N-Alloc protected 2-(2-oxoethyl)piperidine (1.0 equiv) in anhydrous DCM under an inert atmosphere.
-
Scavenger Addition: Add a suitable allyl scavenger, such as phenylsilane (PhSiH₃) (3.0 equiv).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05-0.1 equiv) to the reaction mixture.
-
Reaction: Stir the solution at room temperature for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to yield the deprotected 2-(2-oxoethyl)piperidine.
Conclusion and Recommendations
The selection of an optimal protecting group for 2-(2-oxoethyl)piperidine is a nuanced decision that hinges on the specific demands of the overall synthetic route. While Boc remains a viable option for many applications, its reliance on strong acid for cleavage necessitates the consideration of alternatives.
-
Cbz offers excellent orthogonality but carries the inherent risk of aldehyde reduction during hydrogenolysis, requiring careful optimization.
-
Fmoc provides the benefit of mild, basic deprotection, but this is often a double-edged sword due to the propensity of the enolizable aldehyde to undergo side reactions.
-
Teoc boasts broad stability but its deprotection with fluoride reagents requires careful management to avoid base-catalyzed side reactions.
-
Alloc emerges as a particularly strong contender, offering a highly orthogonal protection strategy with exceptionally mild and chemoselective deprotection conditions that are generally compatible with the aldehyde functionality.
For syntheses where the aldehyde's integrity is paramount and a high degree of orthogonality is required, the Alloc group represents a superior alternative to Boc . Its implementation can streamline synthetic sequences, improve yields, and ultimately facilitate the efficient construction of complex molecules derived from 2-(2-oxoethyl)piperidine. As with any synthetic methodology, empirical validation of the chosen protecting group strategy on the specific substrate is always recommended.
References
- Supporting Information - The Royal Society of Chemistry. (n.d.).
- Total Synthesis. (n.d.). Alloc Protecting Group: Alloc Protection & Deprotection Mechanism.
- Pawlas, J., & Lindgren, A. (2015). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Organic Letters, 17(12), 2891-2896.
- Davis, B. J., & Dixon, D. J. (2011). Strategies for the Asymmetric Construction of Pelletierine and its Use in the Synthesis of Sedridine, Myrtine, and Lasubine. Chemistry – A European Journal, 17(38), 10666-10676.
- Bates, R. W. (2009). Synthesis of the sedum and related alkaloids: a personal perspective. NTU Institutional Repository.
- Prakash, G. K. S., & Yudin, A. K. (2014). Hydrogenolysis of Aryl Ketones and Aldehydes, Benzylic Alcohols and Amines, and Their Derivatives.
- Gualtierotti, J. B., & O'Doherty, G. A. (2014). Synthesis and reactivity of pelletierine-derived building blocks and pelletierine analogs. Beilstein Journal of Organic Chemistry, 10, 2366-2374.
- Reddy, M. V. R., & Kumareswaran, R. (2007). Chemoselective catalytic hydrogenation of alkenes by Lindlar catalyst. Tetrahedron Letters, 48(40), 7149-7152.
- Hiebert, S., & Mootoo, D. R. (2004). Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides. The Journal of Organic Chemistry, 69(17), 5877-5880.
- Scattolin, T., Chen, C.-y., & Gharbaoui, T. (2022). An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. The Journal of Organic Chemistry, 87(17), 11627-11637.
- Chung, K.-H., Kim, K.-J., & Lee, D.-S. (2004). Oxidation of Aromatic Aldehydes with Tetrabutylammonium Fluoride: Competition with the Cannizzaro Reaction. Bulletin of the Korean Chemical Society, 25(10), 1477-1478.
- Sajiki, H., Ikawa, T., & Hirota, K. (2003). Markedly chemoselective hydrogenation with retention of benzyl ester and N-Cbz functions using a heterogeneous Pd-fibroin catalyst. Tetrahedron Letters, 44(47), 8437-8439.
- Chintareddy, V. R., Wadhwa, K., & Verkade, J. G. (2011). Tetrabutylammonium Fluoride (TBAF)-Catalyzed Addition of Substituted Trialkylsilylalkynes to Aldehydes, Ketones, and Trifluoromethyl Ketones. The Journal of Organic Chemistry, 76(11), 4482-4488.
- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- Organic Chemistry Portal. (n.d.). Tetrabutylammonium Fluoride (TBAF)-Catalyzed Addition of Substituted Trialkylsilylalkynes to Aldehydes, Ketones, and Trifluoromethyl Ketones.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
- Biotage. (2023, January 30). Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium?
- Zeitler, K. (2006). Deprotection of N-alloc amines by Pd(0) /DABCO: an efficient method for in situ peptide coupling of labile amino acids. Tetrahedron Letters, 47(25), 4271-4275.
- Bofill, J. M., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1542.
- De la Torre, B. G., & Albericio, F. (2021). Novel Synthetic Strategies Towards Analogues of Cadaside and Malacidin Antibiotic Peptides. Molecules, 26(16), 4995.
- Reddit. (2022, February 4). Why is TBAF used after H3O+ instead of before?
- Chintareddy, V. R., Wadhwa, K., & Verkade, J. G. (2011). Tetrabutylammonium fluoride (TBAF)-catalyzed addition of substituted trialkylsilylalkynes to aldehydes, ketones, and trifluoromethyl ketones. The Journal of Organic Chemistry, 76(11), 4482-4488.
- Kumar, P., & Bodas, M. S. (2007). Enantioselective Synthesis of (+)-α-Conhydrine and (–)-Sedamine by L-Proline-Catalysed α-Aminooxylation. European Journal of Organic Chemistry, 2007(23), 3821-3824.
- Organic Chemistry Portal. (n.d.). Cbz Deprotection (H2 + Pd/C).
- Bofill, J. M., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1542.
- Bofill, J. M., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1542.
- Shestakova, P., et al. (2022).
- Chem-Station. (2019, February 5). Teoc Protecting Group.
- Guryanov, I., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7596.
- Master Organic Chemistry. (2011, November 25). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes.
- Wouters, A. D., et al. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega, 5(5), 2235-2244.
- Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry-Section A, 7(2), 163-189.
- Liu, Y., et al. (2023). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Molecules, 28(13), 5121.
- G. A. Olah, G. K. S. Prakash, and M. Arvanaghi, "Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases," J. Pept. Sci., vol. 6, no. 1, pp. 9-14, 2000.
- Hutchby, M., et al. (2022). N-Heterocyclic Carbene Modified Palladium Catalysts for the Direct Synthesis of Hydrogen Peroxide. Journal of the American Chemical Society, 144(34), 15553-15562.
- Rosch, R., & Vatele, J.-M. (2002). The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc- and Cbz-Groups. Molecules, 7(5), 435-451.
- Atobe, M., et al. (2021). A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines. European Journal of Organic Chemistry, 2021(34), 4810-4815.
- Movassaghi, M., & Schmidt, M. A. (2007). A Divergent Synthesis of Numerous Pyrroloiminoquinone Alkaloids Identifies Promising Antiprotozoal Agents.
- Martin, D. B. C., & MacMillan, D. W. C. (2011). Total Synthesis of Manzamine A and Related Alkaloids. Journal of the American Chemical Society, 133(43), 17492-17495.
- Soloshonok, V. A., et al. (2018). Stereodivergent Synthesis of Aldol Products Using Pseudo-C2 Symmetric N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione. The Journal of Organic Chemistry, 83(21), 13345-13355.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. mdpi.com [mdpi.com]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Teoc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. CHEMOSELECTIVE CATALYTIC HYDROGENATION OF ALKENES BY LINDLAR CATALYST - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tetrabutylammonium Fluoride (TBAF)-Catalyzed Addition of Substituted Trialkylsilylalkynes to Aldehydes, Ketones, and Trifluoromethyl Ketones [organic-chemistry.org]
- 13. Tetrabutylammonium fluoride (TBAF)-catalyzed addition of substituted trialkylsilylalkynes to aldehydes, ketones, and trifluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to LC-MS Analysis of Tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate: A Comparative Approach
For researchers and drug development professionals, the robust and reliable analysis of chiral intermediates like Tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate is paramount. This piperidine derivative, a key building block in the synthesis of various pharmaceutical agents, presents unique analytical challenges due to its polarity and chirality. This guide provides an in-depth, objective comparison of various Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies, supported by illustrative experimental data, to empower you in selecting and developing the optimal analytical strategy for this and similar molecules.
The Analytical Imperative: Why a Method Comparison is Crucial
The choice of an LC-MS method is not a one-size-fits-all decision. The physicochemical properties of this compound—specifically its moderate polarity imparted by the ketone and carbamate functionalities, and the presence of a stereocenter at the 2-position of the piperidine ring—necessitate a careful evaluation of chromatographic and ionization techniques. A suboptimal method can lead to poor retention, inadequate separation of enantiomers, or insufficient sensitivity, ultimately compromising data quality and potentially delaying developmental timelines. This guide will navigate these complexities by comparing and contrasting key analytical approaches.
Chromatographic Strategy: A Head-to-Head Comparison of Reversed-Phase and HILIC
The primary challenge in the chromatography of this compound is achieving adequate retention and a sharp peak shape. We will compare the two most pertinent chromatographic modes: Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC).
Reversed-Phase (RP) Chromatography: The Workhorse Approach
Reversed-phase chromatography, typically employing a nonpolar stationary phase like C18, is the most common starting point for small molecule analysis. For moderately polar compounds like our target analyte, achieving sufficient retention can be a challenge.
Illustrative Performance Data: Reversed-Phase Analysis
| Parameter | C18 Column (50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B in 5 min |
| Flow Rate | 0.4 mL/min |
| Retention Time (t_R) | 1.85 min |
| Peak Shape (Asymmetry) | 1.3 |
| Relative Sensitivity | 1.0 |
The primary advantage of RP chromatography is its robustness and familiarity. However, for more polar analogues or in the presence of highly aqueous mobile phases, poor retention and peak shape can be significant drawbacks.
Hydrophilic Interaction Liquid Chromatography (HILIC): A Powerful Alternative for Polar Analytes
HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent. This technique excels at retaining and separating polar compounds that are poorly retained in reversed-phase systems.[1][2]
Illustrative Performance Data: HILIC Analysis
| Parameter | Amide Column (100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in 95:5 Acetonitrile:Water |
| Mobile Phase B | 0.1% Formic Acid in Water |
| Gradient | 5-50% B in 5 min |
| Flow Rate | 0.3 mL/min |
| Retention Time (t_R) | 3.20 min |
| Peak Shape (Asymmetry) | 1.1 |
| Relative Sensitivity | 3.5 |
As the data illustrates, HILIC provides significantly better retention for our target analyte. A key advantage of HILIC is the use of highly organic mobile phases, which promotes more efficient desolvation in the mass spectrometer's ionization source, often leading to a substantial increase in sensitivity.[3][4]
Caption: Decision workflow for chromatographic method selection.
The Chiral Dimension: Achieving Enantioselective Separation
The presence of a stereocenter mandates the use of a chiral stationary phase (CSP) to separate the enantiomers of this compound. Polysaccharide-based CSPs are often the first choice for their broad applicability to a wide range of chiral compounds, including piperidine derivatives.[5]
Illustrative Performance Data: Chiral Separation on Polysaccharide-based CSPs
| Parameter | Chiralpak IA | Chiralpak IB |
| Mobile Phase | Hexane:Ethanol (90:10) | Hexane:Isopropanol (80:20) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Retention Time (Enantiomer 1) | 5.8 min | 7.2 min |
| Retention Time (Enantiomer 2) | 6.9 min | 7.5 min |
| Resolution (R_s) | 2.1 | 0.8 |
In this comparison, the Chiralpak IA column provides a baseline separation of the two enantiomers, while the Chiralpak IB shows poor resolution. This highlights the empirical nature of chiral method development and the necessity of screening different CSPs.
Ionization Source Selection: ESI vs. APCI
The choice of ionization source is critical for achieving optimal sensitivity. For a moderately polar and thermally labile molecule like our target analyte, Electrospray Ionization (ESI) is generally the preferred method over Atmospheric Pressure Chemical Ionization (APCI).
-
Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and large molecules.[6] It typically produces protonated molecules [M+H]+ with minimal fragmentation, which is ideal for quantitative analysis.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar and more volatile compounds. The higher temperatures used in the APCI source could potentially cause thermal degradation of the analyte.[7]
For this compound, ESI in positive ion mode is the recommended starting point due to the presence of the basic piperidine nitrogen, which is readily protonated.
Mass Spectrometry: Understanding the Fragmentation Pattern
Tandem mass spectrometry (MS/MS) is invaluable for structural confirmation and for developing sensitive and selective quantitative methods using Multiple Reaction Monitoring (MRM). The fragmentation of piperidine derivatives is often characterized by α-cleavage and ring fission.
Predicted Fragmentation of [M+H]+ for this compound (m/z 228.16)
Caption: Predicted MS/MS fragmentation pathways.
Experimental Protocols
Protocol 1: HILIC-MS/MS Method for Quantification
-
Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute with acetonitrile to prepare working standards.
-
LC Conditions:
-
Column: Amide HILIC column (100 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in 95:5 Acetonitrile:Water
-
Mobile Phase B: 0.1% Formic Acid in Water
-
Gradient: 5% B to 50% B over 5 minutes, then re-equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
-
MS Conditions:
-
Ionization Source: ESI (Positive Ion Mode)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
MRM Transitions:
-
Quantitative: 228.2 -> 172.1
-
Qualitative: 228.2 -> 128.1
-
-
Protocol 2: Chiral HPLC Method for Enantiomeric Purity
-
Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of the mobile phase.
-
LC Conditions:
-
Column: Chiralpak IA (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Hexane:Ethanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm
-
Conclusion and Recommendations
For the routine analysis of this compound, a HILIC-MS/MS method offers superior retention and sensitivity compared to a traditional reversed-phase approach. The enhanced signal obtained with HILIC is particularly advantageous for trace-level quantification in complex matrices. When enantiomeric purity is the primary concern, a chiral HPLC method with a polysaccharide-based CSP, such as Chiralpak IA, is highly effective. The choice of the optimal method will ultimately depend on the specific analytical goals, whether it be quantification, impurity profiling, or enantiomeric excess determination. By understanding the principles and comparative performance of these different LC-MS techniques, researchers can confidently develop robust and reliable analytical methods for this and other challenging chiral intermediates.
References
- Chrom Tech, Inc. (2025). Reverse-Phase Liquid Chromatography vs.
- Guillarme, D. (n.d.). HILIC: The Pros and Cons.
- Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]
- AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. [Link]
- McHale, C., & Harmon, T. (2023). Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. [Link]
- Advanced Materials Technology. (2023). Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. [Link]
- Agilent Technologies. (2024). ESI vs APCI.
Sources
Introduction: The Structural Significance of Tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate
An In-Depth Comparative Guide to the FT-IR Spectrum of Tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate
This guide provides a comprehensive analysis and comparison of the Fourier-Transform Infrared (FT-IR) spectrum of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of the compound's spectral data, compares it with structurally relevant alternatives, and provides a validated experimental protocol for data acquisition.
This compound (CAS No: 170491-61-9) is a valuable bifunctional building block in modern organic synthesis.[1] Its structure incorporates a piperidine ring protected by a tert-butoxycarbonyl (Boc) group and a reactive aldehyde functional group at the 2-position. This arrangement makes it a key intermediate for synthesizing a wide array of more complex molecules, particularly in the development of pharmaceutical agents where the piperidine scaffold is a common motif.
FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative tool for the structural verification of such intermediates. By identifying the characteristic vibrational frequencies of its constituent functional groups, we can confirm the compound's identity, assess its purity, and distinguish it from synthetic precursors, byproducts, or alternative isomers.
Core Analysis: Interpreting the FT-IR Spectrum
The FT-IR spectrum of this compound is defined by the unique vibrational modes of its three key structural components: the aldehyde, the N-Boc (carbamate) group, and the saturated piperidine ring.
The Aldehyde Group Signature (–CHO)
The aldehyde is the most diagnostically significant group in the molecule, presenting two unmistakable features:
-
Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the range of 1740-1720 cm⁻¹ for a saturated aliphatic aldehyde.[2] This peak arises from the stretching vibration of the carbon-oxygen double bond and is one of the most intense signals in the spectrum due to the large change in dipole moment during this vibration.[3]
-
Aldehydic C-H Stretch: This is the definitive feature that distinguishes an aldehyde from other carbonyl-containing compounds like ketones or esters. It manifests as a pair of weaker bands, typically found around 2850 cm⁻¹ and 2750 cm⁻¹ .[4] The appearance of two bands instead of one is a result of Fermi resonance , where the fundamental C-H stretching vibration couples with the first overtone of the C-H bending vibration.[4][5] The peak near 2720-2750 cm⁻¹ is particularly diagnostic as it appears in a region that is usually free of other absorptions.[2]
The N-Boc Carbamate Group Signature
The N-Boc protecting group also has a strong carbonyl absorption that must be distinguished from the aldehyde's.
-
Carbamate (C=O) Stretch: The carbamate carbonyl stretch typically appears as a very strong band in the region of 1700-1680 cm⁻¹ . This position is at a slightly lower wavenumber compared to the aldehyde C=O due to the resonance effect of the adjacent nitrogen atom's lone pair, which imparts more single-bond character to the C=O bond. The presence of two distinct, strong C=O bands is a key feature of this molecule's spectrum.
-
C-N and C-O Stretches: Additional stretches associated with the carbamate group, such as C-N and O-C-O, appear in the fingerprint region (1300-1100 cm⁻¹), often overlapping with other signals.
The Piperidine Ring and Alkyl C-H Vibrations
-
Aliphatic C-H Stretches: The numerous C-H bonds of the piperidine ring and the tert-butyl group give rise to strong, sharp absorption bands in the 3000-2850 cm⁻¹ region.[6] These are typically the highest frequency bands in the spectrum, apart from O-H stretches (which are absent here).
-
C-H Bending Vibrations: Scissoring and bending vibrations for the CH₂ groups of the piperidine ring and the CH₃ groups of the Boc-group appear in the 1470-1350 cm⁻¹ region.[6]
Performance Comparison with Structural Alternatives
To fully appreciate the diagnostic power of the FT-IR spectrum, we compare it with three plausible alternatives that could arise during synthesis or be used for different applications.
Alternative 1: The Corresponding Carboxylic Acid
(Tert-butyl 2-(carboxymethyl)piperidine-1-carboxylate)
If the aldehyde were to be over-oxidized, a carboxylic acid would form. Its spectrum would be dramatically different:
-
Disappearance of Aldehyde Peaks: The sharp aldehyde C=O stretch (~1725 cm⁻¹) and, most critically, the aldehydic C-H doublet (~2850, 2750 cm⁻¹) would be absent.
-
Appearance of a Broad O-H Stretch: A very broad, strong absorption band would appear, spanning from 3300 cm⁻¹ down to 2500 cm⁻¹ .[7] This distinctive broadness is due to strong hydrogen bonding in the carboxylic acid dimer.[7]
-
Shift in Carbonyl Peak: The carboxylic acid C=O stretch would appear around 1720-1700 cm⁻¹ , likely overlapping with the carbamate C=O, potentially creating a single, broad carbonyl absorption.
Alternative 2: The Corresponding Alcohol
(Tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate)
Reduction of the aldehyde yields a primary alcohol. This change is also easily detected by FT-IR:
-
Disappearance of Aldehyde Peaks: Both the aldehyde C=O and C-H stretching bands would be completely absent.
-
Appearance of a Broad O-H Stretch: A broad band for the alcohol O-H stretch would emerge in the 3550-3200 cm⁻¹ region.[6] While also broad due to hydrogen bonding, it is typically less broad and at a higher frequency than the carboxylic acid O-H band.
-
Appearance of a C-O Stretch: A new, strong C-O stretching band would be visible in the fingerprint region, around 1100-1000 cm⁻¹ .
Alternative 3: The Positional Isomer
(Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate)
This isomer has the same functional groups but differs in the substitution pattern on the piperidine ring.[8][9]
-
High Similarity in Functional Group Region: The FT-IR spectra of the 2-substituted and 4-substituted isomers would be nearly identical in the functional group region (>1500 cm⁻¹). Both would show the aldehyde C=O, aldehydic C-H doublet, carbamate C=O, and aliphatic C-H stretches at very similar positions.
-
Differences in the Fingerprint Region: The primary distinctions would lie in the complex fingerprint region (<1500 cm⁻¹) . The change in molecular symmetry and the vibrational modes of the piperidine ring skeleton would result in a different pattern of peaks. While FT-IR alone might not be sufficient to definitively distinguish these isomers without a reference spectrum, it highlights the importance of the fingerprint region for subtle structural analysis.
Comparative Data Summary
| Vibrational Mode | This compound (Target) | Alternative 1 (Carboxylic Acid) | Alternative 2 (Alcohol) | Alternative 3 (4-Isomer) |
| O-H Stretch | Absent | 3300-2500 cm⁻¹ (very broad) | 3550-3200 cm⁻¹ (broad) | Absent |
| Aliphatic C-H Stretch | 3000-2850 cm⁻¹ | 3000-2850 cm⁻¹ | 3000-2850 cm⁻¹ | 3000-2850 cm⁻¹ |
| Aldehydic C-H Stretch | ~2850 & ~2750 cm⁻¹ (doublet) | Absent | Absent | ~2850 & ~2750 cm⁻¹ (doublet) |
| Aldehyde C=O Stretch | 1740-1720 cm⁻¹ (strong, sharp) | Absent | Absent | 1740-1720 cm⁻¹ (strong, sharp) |
| Carbamate C=O Stretch | 1700-1680 cm⁻¹ (strong) | 1700-1680 cm⁻¹ (strong) | 1700-1680 cm⁻¹ (strong) | 1700-1680 cm⁻¹ (strong) |
| Carboxylic Acid C=O Stretch | Absent | ~1720-1700 cm⁻¹ (strong) | Absent | Absent |
| C-O Stretch | Present (in carbamate) | Present (in carbamate & acid) | Present (~1100-1000 cm⁻¹) | Present (in carbamate) |
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
This protocol outlines the standard procedure for analyzing a solid or oil sample using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, a common and reliable method.
Objective: To obtain a clean, reproducible FT-IR spectrum of the analyte for structural verification.
Methodology:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.
-
Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate.
-
-
Background Collection:
-
With the clean, empty ATR crystal in place, initiate a background scan. This critical step measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic signals, which will be mathematically subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small amount of the this compound sample directly onto the center of the ATR crystal.
-
If the sample is a solid, lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal surface.
-
-
Sample Spectrum Collection:
-
Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000-400 cm⁻¹.
-
-
Data Processing and Cleaning:
-
After collection, the software will automatically perform the background subtraction.
-
Apply an ATR correction if the software allows, as this corrects for the wavelength-dependent depth of penetration of the IR beam.
-
Use the peak-picking tool to label the wavenumbers of significant absorption bands for analysis.
-
-
Post-Analysis Cleanup:
-
Retract the press, remove the sample, and thoroughly clean the ATR crystal with a suitable solvent to prevent cross-contamination.
-
Sources
- 1. benchchem.com [benchchem.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. FTIR [terpconnect.umd.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate - CAS:142374-19-4 - Abovchem [abovchem.com]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Chiral Purity of Piperidine Derivatives
For researchers, scientists, and drug development professionals, the stereochemical integrity of piperidine derivatives is a cornerstone of ensuring therapeutic efficacy and safety. Enantiomers of these ubiquitous chiral building blocks can exhibit vastly different pharmacological and toxicological profiles. Consequently, the development and validation of robust analytical methods for determining chiral purity are not merely a regulatory necessity but a scientific imperative.
This guide provides an in-depth comparison of the primary analytical techniques for chiral purity assessment—High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, grounding our discussion in the principles of chromatographic science and regulatory expectations as defined by the International Council for Harmonisation (ICH).
The Analytical Triad: HPLC, SFC, and CE for Chiral Piperidine Analysis
The separation of enantiomers, which are identical in most physical properties, necessitates the creation of a chiral environment. This is achieved by forming transient diastereomeric complexes with a chiral selector. The choice of how to create this environment—whether through a chiral stationary phase (CSP) in HPLC and SFC, or a chiral additive in the mobile phase or background electrolyte in CE—is the primary determinant of the method's performance characteristics.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC, particularly utilizing polysaccharide-based CSPs, remains the most established and widely adopted method for enantioseparation in the pharmaceutical industry. These CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a broad range of enantioselectivity for diverse compounds, including the basic piperidine scaffold.
The Causality of Method Parameters for Piperidines:
-
Stationary Phase Selection: Polysaccharide-based CSPs (e.g., Chiralpak® series) are highly effective due to their complex chiral recognition mechanisms, which include hydrogen bonding, dipole-dipole interactions, and inclusion complexation. For piperidine derivatives, immobilized CSPs (e.g., Chiralpak IA, IB, IC) are often preferred as they offer greater solvent compatibility and robustness compared to coated phases.
-
Mobile Phase Composition: In normal-phase mode (e.g., hexane/alcohol mixtures), the choice of alcohol modifier (isopropanol, ethanol) and its concentration is critical for tuning selectivity and retention. For basic analytes like piperidines, peak tailing is a common issue arising from secondary interactions with acidic silanol groups on the silica support. The addition of a small amount of a basic additive, such as diethylamine (DEA) or ethanolamine (0.1-0.5%), is crucial. This additive acts as a competitor for the active sites, masking the silanols and resulting in improved peak symmetry and efficiency.
Supercritical Fluid Chromatography (SFC): The High-Throughput, Green Alternative
Chiral SFC has emerged as a powerful alternative to HPLC, offering significant advantages in speed and environmental impact. The technique uses supercritical CO2 as the primary mobile phase component, which exhibits low viscosity and high diffusivity.
Key Performance Advantages:
-
Speed: The low viscosity of the mobile phase allows for the use of higher flow rates without generating excessive backpressure, leading to dramatically shorter analysis times—often 3 to 10 times faster than HPLC.
-
Green Chemistry: Replacing the bulk of organic solvents like hexane with environmentally benign CO2 significantly reduces solvent consumption and waste disposal costs.
-
Orthogonal Selectivity: While the same CSPs are used in both HPLC and SFC, the different mobile phase environment can lead to different enantioselectivity and sometimes even a reversal of elution order, providing a valuable orthogonal tool in method development. For piperidine derivatives, SFC often yields superior peak symmetry without the need for high concentrations of basic additives.
Capillary Electrophoresis (CE): The High-Efficiency, Low-Volume Technique
Chiral CE offers exceptionally high separation efficiency and requires minimal sample and reagent volumes. Separation is achieved by adding a chiral selector to the background electrolyte (BGE).
Mechanism for Piperidine Derivatives:
-
Piperidines are basic compounds that will be positively charged (cationic) at low pH.
-
Cyclodextrins (CDs), particularly anionic derivatives like sulfobutylether-β-CD (SBE-β-CD), are highly effective chiral selectors for these compounds.
-
The anionic CD acts as a "pseudo-stationary phase" that migrates in the opposite direction of the bulk electroosmotic flow. The cationic piperidine enantiomers will have differential interactions with the anionic CD, forming diastereomeric complexes with different effective mobilities. This counter-current migration principle dramatically enhances the resolution between the enantiomers.
Comparative Performance and Validation Data
The choice of technique depends on the specific requirements of the analysis, such as throughput needs, sample limitations, and available instrumentation. The following table summarizes key performance and validation parameters for a hypothetical chiral purity method for a piperidine derivative.
| Parameter | Chiral HPLC (Normal Phase) | Chiral SFC | Chiral CE |
| Resolution (Rs) | > 2.0 | > 2.0 | > 2.5 |
| Typical Analysis Time | 10 - 20 min | 2 - 7 min | 15 - 30 min |
| Solvent Consumption | High (e.g., >10 mL/run) | Low (Mainly CO2) | Very Low (µL/run) |
| Cost & Sustainability | High solvent/waste cost | "Green," lower operational cost | Low reagent cost |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.05% | ~0.1% |
| Precision (%RSD) | < 5% | < 5% | < 10% |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% | 95 - 105% |
| Key Strengths | Well-established, robust, versatile | High speed, low solvent use, excellent peak shape | High efficiency, minimal sample use |
| Considerations | High solvent cost, longer run times | Higher initial instrument cost | Lower sensitivity, precision can be more variable |
Note: Values are representative and will vary based on the specific analyte, column/selector, and instrumentation.
Designing a Self-Validating System: The Regulatory Framework
Validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose. The ICH Q2(R1) guideline provides a comprehensive framework for this process, which is essential for ensuring data integrity and regulatory acceptance.
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. For chiral methods, this is primarily demonstrated by achieving baseline resolution (Rs > 1.5, ideally > 2.0) between the enantiomers and from any other impurities.
-
Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy. Typically, this is required to be at or below the reporting threshold for impurities (e.g., 0.1%).
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by spiking the main enantiomer with known amounts of the undesired enantiomer at different levels (e.g., LOQ, 100%, and 150% of the specification limit).
-
Precision: Assessed at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval (intra-assay).
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±10% flow rate, ±5°C column temperature, minor changes in mobile phase composition). This is a critical parameter explored during late development to ensure the method is reliable for routine use.
Experimental Protocols: A Practical Comparison
Here we provide illustrative, step-by-step protocols for the analysis of a representative piperidine derivative, 2-benzylpiperidine , using the three techniques.
Protocol 1: Chiral HPLC Method
Objective: To separate and quantify the enantiomers of 2-benzylpiperidine according to ICH validation principles.
1. Chromatographic System & Conditions:
-
System: Standard HPLC with UV detector.
-
Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate), immobilized) 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Diluent: Mobile Phase.
-
Standard Solution: Prepare a solution of racemic 2-benzylpiperidine at 1.0 mg/mL in diluent.
-
Sample Solution: Prepare the test sample at 1.0 mg/mL in diluent.
3. Validation Procedure (Abbreviated):
-
System Suitability: Inject the racemic standard six times. The resolution between enantiomers should be > 2.0 and the %RSD for peak areas should be < 2.0%.
-
LOQ Determination: Prepare serial dilutions of the undesired enantiomer to determine the concentration at which the signal-to-noise ratio is approximately 10:1.
-
Accuracy: Spike the pure desired enantiomer with the undesired enantiomer at three levels (e.g., LOQ, 0.15%, 0.30%). Analyze in triplicate and calculate percent recovery.
Protocol 2: Chiral SFC Method
Objective: To achieve a rapid, high-resolution separation of 2-benzylpiperidine enantiomers.
1. Chromatographic System & Conditions:
-
System: Analytical SFC system with UV detector and back-pressure regulator.
-
Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate), immobilized) 250 x 4.6 mm, 5 µm.
-
Mobile Phase: Supercritical CO2 (A) and Methanol with 0.2% Diethylamine (B).
-
Gradient: 5% to 40% B over 3 minutes.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 5 µL.
2. Sample Preparation:
-
Diluent: Methanol.
-
Standard/Sample Solutions: Prepare as in the HPLC protocol, but using Methanol as the diluent.
3. Rationale for Parameter Choices:
-
The higher flow rate (3.0 mL/min) is possible due to the low viscosity of the supercritical fluid mobile phase, enabling a much faster analysis.
-
Methanol is a strong polar modifier required to elute the compound from the normal-phase CSP.
-
The back pressure of 150 bar ensures the CO2 remains in its supercritical state, providing the desired chromatographic properties.
Protocol 3: Chiral Capillary Electrophoresis Method
Objective: To separate 2-benzylpiperidine enantiomers with high efficiency using minimal sample.
1. CE System & Conditions:
-
System: Standard CE instrument with UV detector.
-
Capillary: Fused-silica, 50 µm i.d., 60 cm total length (50 cm to detector).
-
Background Electrolyte (BGE): 50 mM Phosphate buffer (pH 2.5) containing 10 mM Sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
Voltage: 25 kV.
-
Temperature: 25°C.
-
Injection: Hydrodynamic injection (50 mbar for 5 seconds).
-
Detection: UV at 214 nm.
2. Sample Preparation:
-
Diluent: Deionized water.
-
Standard/Sample Solutions: Prepare solutions at ~0.5 mg/mL in deionized water.
3. Rationale for Parameter Choices:
-
The low pH (2.5) ensures the piperidine nitrogen is fully protonated (cationic).
-
The anionic SBE-β-CD provides the chiral recognition environment and enhances separation through its counter-migrating interaction with the cationic analyte.
-
The high voltage provides a fast and efficient separation.
Strategic Decision Making for Method Selection
The choice of the primary analytical technique is a strategic decision based on the phase of drug development and laboratory capabilities.
-
For Routine Quality Control (QC): Chiral HPLC is often the preferred choice due to its proven robustness, transferability, and widespread availability in QC laboratories.
-
For High-Throughput Screening (HTS) in Discovery: Chiral SFC is the superior option. Its speed allows for the rapid screening of many compounds and conditions, accelerating the drug discovery process.
-
For Mass-Limited Samples: Chiral CE is ideal when the amount of available material is extremely limited, as is often the case in early-stage development or metabolite identification studies.
Conclusion
The validation of analytical methods for the chiral purity of piperidine derivatives is a multifaceted process that demands a deep understanding of separation science and regulatory requirements. While chiral HPLC remains the robust workhorse of the industry, chiral SFC offers compelling advantages in speed and sustainability, making it the technique of choice for high-throughput applications. Chiral CE provides a powerful, high-efficiency alternative when sample volume is the primary constraint.
By grounding method selection and development in scientific principles—understanding the interactions between the basic piperidine analyte, the chiral selector, and the mobile phase—and adhering to a rigorous validation framework as outlined by ICH, researchers can ensure the generation of accurate, reliable, and defensible data. This commitment to analytical excellence is fundamental to the development of safe and effective chiral pharmaceuticals.
References
- Morin, P., Bellessort, D., Dreux, M., Troin, Y., & Gelas, J. (1998). Chiral resolution of functionalized piperidine enantiomers by capillary electrophoresis with native, alkylated and anionic β-cyclodextrins.
- Welch, C. J., Biba, M., Gouker, J. R., Wu, D., Augustine, T., & Hosek, P. (2003). Comparative performances of selected chiral HPLC, SFC, and CE systems with a chemically diverse sample set. Chirality, 15 Suppl, S1–S12. [Link]
- Daicel Chiral Technologies. (n.d.). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. [Link]
- Daicel Chiral Technologies. (2021, March 14). Reverse-Phase Chromatography: Columns & Mobile Phases Guide. [Link]
- Švidrnoch, M., Ostrčilová, M., Kovaľ, M., & Maier, V. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin.
- Lurie, I. S., & Allen, A. C. (1994). Chiral separation of basic drugs using cyclodextrin-modified capillary zone electrophoresis. Analytical Chemistry, 66(10), 1669–1674. [Link]
- Babu, C. V., Vuyyuru, N. R., Reddy, K. P., Suryanarayana, M. V., & Mukkanti, K. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775–779. [Link]
- Welch, C. J., Biba, M., Gouker, J. R., Wu, D., Augustine, T., & Hosek, P. (2003). Comparative performances of selected chiral HPLC, SFC, and CE Systems with a chemically diverse sample set.
- Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.). SlidePlayer. [Link]
- Puskás, I., et al. (2015). Single Isomer N-Heterocyclic Cyclodextrin Derivatives as Chiral Selectors in Capillary Electrophoresis. Molecules, 20(5), 8684-8703. [Link]
- Lynam, K. G., & Nicolas, E. C. (1993). Chiral HPLC versus chiral SFC: Evaluation of long-term stability and selectivity of Chiralcel OD using various eluents. Journal of Pharmaceutical and Biomedical Analysis, 11(11-12), 1197-1206. [Link]
- Tang, J., & Zhang, T. (2013). Chiral mobile phase additives in HPLC enantioseparations. Methods in Molecular Biology, 970, 123-131. [Link]
- De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2016). Contemporary Analysis of Chiral Molecules.
- Schugar, H., et al. (2022).
Safety Operating Guide
A Guide to the Safe Disposal of Tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate (CAS No. 170491-61-9) and its associated waste streams. As a trusted partner in your research, we are committed to providing information that ensures the safety of laboratory personnel and adherence to environmental regulations. This guide is designed for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.
The fundamental principle guiding this protocol is that all materials contaminated with this compound must be treated as hazardous chemical waste. Disposal into sanitary sewers or general solid waste is strictly prohibited.
Part 1: Core Hazard Assessment
Understanding the chemical nature of this compound is critical to appreciating the rationale behind these disposal procedures. This compound is a molecule with two key features influencing its hazard profile: a reactive aldehyde functional group and a Boc-protected piperidine ring.
-
Aldehyde Moiety : Aldehydes as a class are known for their reactivity and potential as irritants.[1] Spills may require neutralization before cleanup.[1]
-
Piperidine Core : The parent piperidine molecule is a flammable, toxic, and corrosive liquid that causes severe skin burns and eye damage.[2][3][4] While the Boc (tert-butoxycarbonyl) group on the nitrogen atom significantly reduces the basicity and immediate toxicity of the piperidine ring, this protection can be compromised. Mixing with acidic waste streams could potentially cleave the Boc group, releasing a more hazardous piperidine derivative.[5]
Table 1: Summary of Potential Hazards
| Hazard Type | Description | Mitigation & Disposal Rationale |
| Skin/Eye Irritation | Direct contact may cause redness, itching, or irritation.[6] | Wear appropriate Personal Protective Equipment (PPE). Segregate waste to prevent accidental contact. |
| Respiratory Irritation | Inhalation of dust or aerosols may irritate the respiratory tract.[6] | Handle exclusively within a certified chemical fume hood. |
| Chemical Reactivity | The aldehyde group can undergo oxidation or other reactions. The Boc group is acid-labile.[5] | Segregate from strong oxidizing agents and acidic waste streams to prevent uncontrolled reactions and decomposition. |
| Environmental Hazard | Discharge into the environment must be avoided.[7] | All waste must be collected, properly labeled, and disposed of as hazardous chemical waste through a licensed contractor. |
Part 2: Personal Protective Equipment (PPE) Protocol
A robust PPE protocol is non-negotiable when handling this compound in any form, including during waste consolidation.
Table 2: Mandatory PPE for Handling and Disposal
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile gloves (check manufacturer's compatibility data). | Prevents skin irritation and potential dermal absorption.[8] |
| Eye Protection | Safety goggles with side shields or a full-face shield. | Protects eyes from splashes of liquids or airborne particles.[9] |
| Body Protection | A standard laboratory coat. | Prevents contamination of personal clothing.[9] |
| Respiratory Protection | Work must be performed in a certified chemical fume hood. | Minimizes the risk of inhaling aerosols or dust.[9] |
Part 3: Step-by-Step Disposal Procedures
The proper disposal of this compound involves careful segregation and containment. The primary waste stream for this compound is Non-Halogenated Organic Waste .
Step 1: Waste Container Selection and Labeling
-
Select the Correct Container : Use only containers approved for chemical waste, typically high-density polyethylene (HDPE) or glass carboys for liquids and lined, sealable drums for solids.[10][11] Ensure the container is compatible with the solvents used.
-
Label Immediately : Affix a hazardous waste tag to the container before adding any waste.[11] The label must clearly state:
-
"Hazardous Waste"
-
The full chemical name: "this compound" (do not use abbreviations).[12]
-
List all other components in the container (e.g., solvents like Methanol, Ethyl Acetate).
-
Appropriate hazard warnings (e.g., Irritant).
-
Step 2: Segregation and Collection of Waste
A. Neat (Pure) Compound & Solutions:
-
Carefully transfer the neat solid or solutions containing the compound into the designated Non-Halogenated Organic Liquid Waste container.
-
Use a funnel to avoid spills.
-
Crucially, do not mix this waste stream with acidic waste (pH < 6) to prevent cleavage of the Boc protecting group.[5]
-
Keep the waste container securely sealed when not in active use.[10]
B. Contaminated Solid Waste:
-
Grossly Contaminated Items (e.g., glassware, stir bars): Rinse these items with a minimal amount of a suitable solvent (e.g., acetone, ethanol). Collect this rinsate and add it to your liquid hazardous waste container.
-
Trace Contaminated Items (e.g., pipette tips, weighing paper, gloves, absorbent pads): Place these items directly into a designated Solid Chemical Waste container.[13] This is typically a plastic-lined, sealable cardboard box or a dedicated drum.
C. Empty Reagent Bottles:
-
Thoroughly empty the original container of all contents.
-
Triple-rinse the container with a suitable solvent (e.g., acetone). Collect all rinsate as hazardous liquid waste.[11]
-
After rinsing and allowing it to dry, deface or remove the original label.[11]
-
The rinsed, dried, and defaced container can then be disposed of in a designated container for clean lab glass.
Caption: Decision workflow for proper waste segregation.
Part 4: Emergency Spill Procedures
In the event of a minor spill within a chemical fume hood:
-
Alert Personnel : Inform colleagues in the immediate area.
-
Ensure PPE : Don the appropriate PPE as outlined in Table 2.
-
Containment : Cover the spill with an inert absorbent material such as vermiculite, sand, or a spill pillow.[7] Do not use combustible materials like paper towels for the initial absorption of a liquid spill.
-
Collection : Carefully sweep or scoop the absorbed material into a sealable container. Label it as hazardous waste.
-
Decontamination : Clean the spill area with soap and water. Place any contaminated cleaning materials (e.g., wipes, paper towels) into the solid chemical waste container.[13]
-
Reporting : Report the incident to your laboratory supervisor or Environmental Health and Safety (EHS) department, following institutional protocols.
For any spill that is large, occurs outside of a fume hood, or involves personal exposure, evacuate the area immediately and contact your institution's emergency response team.
Part 5: Prohibited Actions
To ensure safety and compliance, the following actions are strictly forbidden:
-
DO NOT pour this chemical or any solution containing it down the drain.
-
DO NOT dispose of contaminated solid waste in the regular trash or biohazard bags.
-
DO NOT mix waste containing this compound with incompatible chemicals, particularly strong acids or oxidizers.[10]
-
DO NOT leave waste containers open or unlabeled.
By adhering to these scientifically grounded procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific waste disposal guidelines and EHS department for final authority.[12]
References
- Penta chemicals. (2024, May 7).
- Environmental Health & Safety. Formaldehyde Spill Protocol for Laboratory Personnel. University of Rochester Medical Center.
- PubChem. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate.
- Benchchem. Tert-butyl 2-(2-oxoethyl)
- Chemos GmbH & Co. KG.
- Fisher Scientific. (2023, October 11).
- CymitQuimica. (2024, December 19). Safety Data Sheet: (S)-tert-Butyl 3-(2-methoxy-2-oxoethyl)
- Sigma-Aldrich. (2025, September 23).
- Alfa Chemistry. CAS 142374-19-4 4-(2-Oxoethyl)piperidine-1-carboxylic acid,tert-butyl ester.
- Carl ROTH. (2025, March 31).
- National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Chemsrc. (2025, August 25).
- MedChemExpress. (2025, January 21).
- Carl ROTH. Safety Data Sheet: Piperidine PEPTIPURE® ≥99,5 %.
- TCI Chemicals. tert-Butyl 4-(2-Oxoethyl)
- Harvard Environmental Health and Safety. Lab Safety Guideline: Formaldehyde 37%.
- University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Fisher Scientific. (2025, December 25). SAFETY DATA SHEET: 3-Aminomethyl-1-Boc-piperidine.
- AAPPTec. Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: N-BOC-Piperidine-4-carboxylic acid.
- NSTA. (2024, August 16).
- Fisher Scientific. (2021, December 24).
- Fisher Scientific. (2023, September 22).
- Benchchem. Safe Disposal of Thalidomide-piperidine-C2-piperazine-Boc: A Procedural Guide.
- Ghafouri, H., et al. (2022). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. PMC - NIH.
- AK Scientific, Inc.
- ChemicalBook. (2022, August 11). tert-butyl 3-(2-ethoxy-2-oxoethyl)
- PubChem. tert-Butyl 2-formylpiperidine-1-carboxylate.
- Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
- Physikalisch-Technische Bundesanstalt.
- Smolecule. (2023, August 15). tert-Butyl 3-(2-oxoethyl)
- ChemShuttle.
- BLD Pharm.
- SHANGHAI FUXIN PHARMACEUTICAL CO., LTD.
- CP Lab Safety. tert-butyl 3-(2-oxoethyl)
- BLDpharm. 142374-19-4|tert-Butyl 4-(2-oxoethyl)
- University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical.
- Auburn Research. CHEMICAL WASTE MANAGEMENT GUIDE.
- US EPA. Persistent, Bioaccumulative, and Toxic (PBT) Chemicals under TSCA Section 6(h).
- Pharmaffiliates. Tert-butyl 4-(1H-benzo[d]imidazol-2-yl)
Sources
- 1. web.stanford.edu [web.stanford.edu]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. chemos.de [chemos.de]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate | C12H21NO3 | CID 10353694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. fishersci.com [fishersci.com]
- 9. CAS#:117625-90-8 | tert-Butyl 2-formylpyrrolidine-1-carboxylate | Chemsrc [chemsrc.com]
- 10. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. safety.rochester.edu [safety.rochester.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
